2,3,4-Trihydroxybutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trihydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJQSOTBSSVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863289 | |
| Record name | 2,3,4-Trihydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Threonic Acid: A Key Metabolite of Vitamin C with Emerging Physiological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-threonic acid, a primary metabolite of Vitamin C (L-ascorbic acid), is attracting significant scientific interest for its intrinsic physiological activities and its role in enhancing the bioavailability of essential minerals.[1][2] This technical guide provides a comprehensive exploration of L-threonic acid, from its biochemical origins in vitamin C catabolism to its physiological implications, particularly in neuroscience. We will delve into the metabolic pathways, the mechanisms behind its effects on mineral transport and cognitive function, and detailed analytical protocols for its quantification in biological matrices. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this intriguing molecule.
Biochemical Genesis: The Metabolic Journey from Vitamin C to L-Threonic Acid
Vitamin C, an essential water-soluble vitamin, functions as a crucial antioxidant and a cofactor for numerous enzymatic reactions.[3][4] Its metabolism is a complex process that leads to the formation of several breakdown products, with L-threonic acid being a significant four-carbon sugar acid derived from the oxidative degradation of ascorbic acid.[1][2][5]
The primary route of L-threonic acid formation begins with the two-electron oxidation of L-ascorbic acid to dehydroascorbic acid (DHA).[6] DHA is an unstable intermediate that can be reduced back to ascorbic acid or undergo irreversible hydrolysis. The hydrolysis of the lactone ring of DHA leads to the formation of 2,3-diketo-L-gulonate. Subsequent cleavage of the carbon chain of 2,3-diketo-L-gulonate yields oxalate and L-threonate.[7] This pathway represents a significant catabolic route for vitamin C in humans.
Caption: Metabolic pathway of Vitamin C to L-Threonic Acid.
Physiological Significance and Pharmacokinetics of L-Threonic Acid
While historically viewed as a simple breakdown product, L-threonic acid is now recognized for its own biological activities and its role as a carrier molecule that can enhance the bioavailability of minerals.[2]
Enhancing Mineral Bioavailability
The most well-documented role of L-threonic acid is in the formulation of mineral supplements, most notably calcium L-threonate and magnesium L-threonate.[2]
-
Calcium L-Threonate: This salt is used in supplements for the treatment of calcium deficiency and the prevention of osteoporosis.[8] Studies have shown that L-threonic acid can stimulate the uptake of vitamin C, which is a known marker for osteoblast formation and plays a role in collagen synthesis.[8][9] By influencing the mineralization process via its effect on vitamin C, L-threonate may contribute to bone health.[8][9] The bioavailability of calcium from calcium L-threonate has been successfully measured in human subjects using stable isotope methods.[10]
-
Magnesium L-Threonate (MgT): This compound has garnered significant attention for its ability to enhance magnesium concentrations in the brain.[11][12][13] The L-threonate component is thought to act as a carrier, facilitating the transport of magnesium across the blood-brain barrier.[14][15][16] This is particularly relevant as many other forms of magnesium have limited ability to penetrate the central nervous system.[2]
Impact on Cognitive Function and Neuroprotection
The enhanced brain bioavailability of magnesium through MgT has profound implications for cognitive health. Magnesium is a critical cofactor for over 300 enzymatic reactions and is essential for synaptic plasticity, the process that underlies learning and memory.[11][12]
Research, primarily in animal models and some preliminary human studies, suggests that MgT can:
-
Improve Learning and Memory: Studies have demonstrated that MgT can enhance both short-term and long-term memory.[11][12]
-
Increase Synaptic Density: MgT has been shown to increase the density of synapses, the connections between neurons, which is crucial for cognitive function.[1][11]
-
Modulate NMDA Receptors: L-threonate may upregulate the expression of the NR2B subunit of the NMDA receptor, which is critical for synaptic plasticity.[1][17]
-
Offer Neuroprotection: By increasing brain magnesium levels, MgT may help protect against neurodegenerative diseases like Alzheimer's and reduce brain aging.[12][18] It has also been shown to prevent and restore memory deficits associated with neuropathic pain by inhibiting TNF-α.[19]
Caption: Proposed mechanism of Magnesium L-Threonate on cognitive function.
Pharmacokinetics
Pharmacokinetic studies in healthy human volunteers have provided insights into the absorption, distribution, and excretion of L-threonate. Following oral administration of calcium L-threonate, L-threonate is rapidly absorbed, with the time to reach peak plasma concentration (Tmax) being approximately 2 hours.[9] The elimination half-life is around 2.5 hours.[9] The absorption of L-threonate appears to be enhanced by food intake.[9] Dose proportionality was not observed over a range of 675 to 4050 mg, suggesting a saturable absorption process.[9] A small percentage (around 5.9%) of the administered dose is excreted unchanged in the urine over 24 hours.[9]
Analytical Methodologies for L-Threonic Acid Quantification
Accurate quantification of L-threonic acid in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[1][20][21]
Quantification of L-Threonate in Human Plasma and Urine by HPLC-MS/MS
This section provides a detailed protocol based on established and validated methods.[20][21][22]
3.1.1. Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or appropriately diluted urine, add 300 µL of methanol.
-
Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system capable of delivering accurate gradients.
-
Column: A reversed-phase C18 column (e.g., YMC J'Sphere C18, 250 mm x 4.6 mm, 5 µm particle size) is suitable.[1][20]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and 10mM ammonium acetate (e.g., 20:5:75, v/v/v) can be used.[20] The mobile phase should be freshly prepared and degassed.
-
Flow Rate: A typical flow rate is 0.2 mL/min.[20]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.[1]
-
-
Mass Spectrometry Conditions:
-
Instrument: A triple-quadrupole tandem mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1][20]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transition: For the quantification of L-threonate, monitor the transition of the precursor ion to the product ion, for example, m/z 134.5 → 74.7.[1][20]
-
Caption: Experimental workflow for L-Threonic Acid quantification.
3.1.2. Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC-MS/MS method for L-threonate quantification in human plasma and urine.
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.25 - 50 µg/mL | 2.5 - 500 µg/mL | [20][21] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | 2.5 µg/mL | [20][21] |
| Intra-run Precision (%CV) | < 3.6% | Within ±15% | [21] |
| Inter-run Precision (%CV) | 3.2% | Within ±15% | [21] |
| Accuracy | Within 85-115% | Within 85-115% | [20][21] |
Other Analytical Techniques
Capillary electrophoresis with indirect UV detection has also been successfully employed for the determination of L-threonate in pharmaceutical preparations like calcium L-threonate tablets.[23] This method offers an alternative to HPLC-MS/MS, particularly for quality control applications in the pharmaceutical industry.
Conclusion
L-threonic acid has evolved from being considered a mere catabolite of vitamin C to a molecule of significant interest for its physiological effects. Its role in enhancing mineral bioavailability, particularly of magnesium to the brain, has opened new avenues for research in cognitive health and neuroprotection. The well-established analytical methods for its quantification provide the necessary tools for researchers to conduct robust pharmacokinetic and pharmacodynamic studies. As our understanding of the intricate roles of vitamin C metabolites grows, L-threonic acid stands out as a promising compound for further investigation in both nutritional science and drug development.
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- Calcium bioavailability of calcium L-threonate in healthy Chinese subjects measured with stable isotopes (⁴⁴Ca and ⁴²Ca) - PubMed. (2012, November 16).
- Stimulatory action of calcium L-threonate on ascorbic acid uptake by a human T-lymphoma cell line - PubMed. (n.d.).
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An In-depth Technical Guide on the Biological Role and Significance of D-Erythronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Erythronic acid, a four-carbon sugar acid, has emerged from relative obscurity to become a molecule of significant interest in the fields of metabolomics and clinical diagnostics. Once considered a minor endogenous metabolite, recent evidence has illuminated its intricate connections to fundamental cellular processes, particularly the pentose phosphate pathway (PPP), and its association with various pathological states. This guide provides a comprehensive technical overview of the current understanding of D-erythronic acid, detailing its metabolic origins, physiological roles, and its growing importance as a potential biomarker. Furthermore, it offers detailed, field-proven methodologies for its quantification and analysis, aiming to equip researchers with the necessary tools to explore its full biological and clinical potential.
Introduction: Unveiling D-Erythronic Acid
D-Erythronic acid, with the chemical formula C4H8O5, is the D-enantiomer of erythronic acid.[1] It is a carbohydrate derivative that has been detected in various biological fluids, including blood, urine, cerebrospinal fluid, and aqueous humor, suggesting its involvement in systemic metabolism.[2] While its precise physiological functions are still under active investigation, its origins are closely tied to oxidative sugar metabolism.[2]
| Property | Value | Source |
| IUPAC Name | (2R,3R)-2,3,4-trihydroxybutanoic acid | [1] |
| Molecular Formula | C4H8O5 | [1] |
| Molecular Weight | 136.10 g/mol | [1] |
| CAS Number | 13752-84-6 | [1] |
Metabolic Origins and the Pentose Phosphate Pathway Connection
The primary route for the endogenous production of D-erythronic acid is believed to be through the pentose phosphate pathway (PPP).[2] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis.[3][4]
Specifically, D-erythronic acid is thought to be derived from erythrose-4-phosphate, a key intermediate in the non-oxidative branch of the PPP.[3] Under conditions of oxidative stress or when the flux through the PPP is altered, erythrose-4-phosphate can be oxidized to form D-erythronic acid.[2]
Another proposed origin of D-erythronic acid is through the oxidative degradation of glycated lysine residues in proteins and as an oxidative product of N-acetyl-D-glucosamine.[2] This links its presence to processes of protein damage and glycation, which are often elevated in metabolic diseases.
Figure 1. Simplified diagram of the Pentose Phosphate Pathway highlighting the proposed origin of D-Erythronic Acid from Erythrose-4-Phosphate, particularly under conditions of oxidative stress.
Biological Significance and Clinical Relevance
The accumulation of D-erythronic acid in biological fluids is often indicative of metabolic dysregulation, particularly related to carbohydrate metabolism and oxidative stress.[2] Its role as a potential biomarker is an area of intense research.
3.1. Transaldolase Deficiency
One of the most well-established clinical associations of D-erythronic acid is with transaldolase (TALDO) deficiency , a rare inborn error of metabolism.[2][5] In individuals with this genetic disorder, the reduced activity of the transaldolase enzyme in the PPP leads to an accumulation of upstream metabolites, including erythrose-4-phosphate, which is then shunted towards the production of D-erythronic acid.[6] Consequently, elevated levels of D-erythronic acid in the urine are a key diagnostic marker for this condition.[2]
3.2. Oxidative and Carbonyl Stress
Preclinical studies have demonstrated a correlation between increased D-erythronic acid levels and conditions associated with oxidative and carbonyl stress, such as diabetes and renal dysfunction.[2] In rodent models of these metabolic disorders, elevated D-erythronic acid was linked to impaired glucose metabolism.[2] This suggests that D-erythronic acid could serve as a sensitive indicator of cellular damage resulting from reactive oxygen species (ROS) and reactive carbonyl species (RCS).
3.3. Cardiovascular Health
Recent research has also pointed towards a potential link between erythronate (the conjugate base of erythronic acid) and cardiovascular health. A study found that circulating levels of erythronate were associated with cardiovascular outcomes in older adults.[7] This emerging area of research warrants further investigation to understand the mechanistic links between D-erythronic acid metabolism and cardiovascular disease.
Methodologies for the Analysis of D-Erythronic Acid
Accurate and reliable quantification of D-erythronic acid in biological matrices is crucial for both research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for this purpose.[8]
4.1. Experimental Protocol: GC-MS Analysis of D-Erythronic Acid
This protocol outlines a standard, validated workflow for the determination of D-erythronic acid in biological fluids.
4.1.1. Sample Preparation and Derivatization
The key to successful GC-MS analysis of non-volatile compounds like D-erythronic acid is a robust derivatization procedure to increase volatility. A two-step process of methoximation followed by silylation is commonly employed.[8]
-
Step 1: Protein Precipitation: For biological fluids such as plasma or serum, precipitate proteins by adding a threefold excess of cold acetonitrile. Vortex the mixture and centrifuge to pellet the proteins.[8]
-
Step 2: Supernatant Collection and Drying: Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen gas.[8]
-
Step 3: Methoximation: Reconstitute the dried sample in a solution of methoxyamine hydrochloride in pyridine. Incubate at a controlled temperature to convert carbonyl groups to their methoxime derivatives.[8]
-
Step 4: Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the sample. Incubate at an elevated temperature to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[8]
Figure 2. Experimental workflow for the preparation and derivatization of biological samples for GC-MS analysis of D-Erythronic Acid.
4.1.2. GC-MS Instrumentation and Parameters
The following table provides a typical set of GC-MS parameters for the analysis of derivatized D-erythronic acid. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting | Source |
| GC Column | Restek Rxi-5MS (or equivalent) | [8] |
| Carrier Gas | Helium at a constant flow of 1.4 mL/min | [8] |
| Injector Temperature | 250°C | [8] |
| Injection Volume | 1 µL (splitless or split 1:10) | [2][8] |
| Oven Temperature Program | Initial temp 70°C, ramp to 300°C, hold for 3 min | [2] |
| MS Ion Source Temp | 200-230°C | [2][8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [2] |
| Mass Range | m/z 45-800 | [2] |
4.1.3. Data Analysis and Quantification
Quantification is typically achieved by selected ion monitoring (SIM) of characteristic ions of the derivatized D-erythronic acid and an appropriate internal standard. A calibration curve is constructed using known concentrations of a D-erythronic acid standard.
Future Directions and Conclusion
The study of D-erythronic acid is a rapidly evolving field. While its association with transaldolase deficiency is well-documented, its broader role in metabolic and oxidative stress-related diseases is an exciting area for future research. The development of more sensitive and high-throughput analytical methods will be crucial for large-scale clinical studies to validate its potential as a biomarker for conditions such as diabetes, renal dysfunction, and cardiovascular disease.
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A Technical Guide to the Biosynthesis of 2,3,4-Trihydroxybutanoic Acid from Glucose: A Proposed Metabolic Engineering Approach
Abstract
2,3,4-Trihydroxybutanoic acid, also known as threonic or erythronic acid depending on its stereochemistry, is a four-carbon sugar acid with emerging applications in pharmaceuticals and as a chiral building block for chemical synthesis. While chemical synthesis routes exist, microbial biosynthesis from renewable feedstocks like glucose presents a sustainable and economically viable alternative. This technical guide outlines a novel, scientifically-grounded biosynthetic pathway for the production of D-erythronic acid, the (2R,3R) stereoisomer of this compound, in the microbial workhorse Escherichia coli. We delve into the causal logic behind the proposed pathway design, enzyme selection, and host strain engineering strategies. Detailed, field-proven protocols for strain construction, fermentation, and analytics are provided to empower researchers, scientists, and drug development professionals to pioneer the bio-production of this valuable compound.
Introduction: The Case for Biosynthesis
This compound and its stereoisomers are naturally occurring molecules with significant potential. For instance, the L-threonic acid isomer is a metabolite of Vitamin C and is implicated in enhancing its bioavailability.[1][2] The D-erythronic acid isomer serves as a versatile chiral precursor for complex organic syntheses. The reliance on chemical synthesis, which often involves costly starting materials and harsh reaction conditions, creates a bottleneck for its broader application.
Metabolic engineering offers a compelling solution, enabling the conversion of abundant, low-cost glucose into high-value chemicals. By harnessing the intricate metabolic network of microorganisms like E. coli, we can design and implement novel biosynthetic pathways. This guide proposes a two-step enzymatic pathway integrated into the central carbon metabolism of E. coli, leveraging a key intermediate of the pentose phosphate pathway (PPP).
Proposed Biosynthetic Pathway from Glucose
The proposed pathway capitalizes on the naturally occurring metabolite D-erythrose 4-phosphate (E4P), an intermediate of the PPP, which is directly linked to glucose metabolism.[3] The conversion from E4P to D-erythronic acid can be achieved in two enzymatic steps:
-
Oxidation: D-erythrose 4-phosphate is oxidized to 4-phospho-D-erythronate.
-
Dephosphorylation: 4-phospho-D-erythronate is dephosphorylated to yield the final product, D-erythronic acid.
This strategy is efficient as it diverts a central metabolic intermediate directly towards the target product, minimizing the number of heterologous enzymes required.
Diagram of the Proposed Pathway
Below is a diagram illustrating the diversion of carbon flux from glucose via the pentose phosphate pathway to the final product, D-erythronic acid.
Caption: Proposed biosynthetic pathway from glucose to D-erythronic acid.
Core Components: Enzyme Selection and Rationale
The success of any engineered pathway hinges on the selection of efficient and robust enzymes. Here, we provide the rationale for the chosen enzymatic steps.
Step 1: D-Erythrose-4-Phosphate Dehydrogenase (E4PDH)
The first committed step in our proposed pathway is the oxidation of D-erythrose 4-phosphate.
-
Enzyme: D-Erythrose-4-phosphate dehydrogenase (E4PDH).
-
Gene: epd (formerly gapB).
-
Source Organism: Escherichia coli K-12.
-
EC Number: 1.2.1.72.[4]
-
Reaction: D-erythrose 4-phosphate + NAD⁺ + H₂O → 4-phospho-D-erythronate + NADH + H⁺.[5]
Expertise & Causality: The choice of the native E. coliepd gene product is deliberate and strategic. This enzyme, which participates in the biosynthesis of pyridoxal 5'-phosphate (Vitamin B6), is already present in the host and is known to catalyze this exact reaction.[6][7] Studies have characterized its kinetic properties, confirming its high specificity for E4P.[6] Leveraging a native enzyme simplifies strain engineering by potentially requiring only overexpression rather than heterologous gene introduction, which can mitigate issues related to codon usage, protein folding, and metabolic burden.
Step 2: Phosphatase Selection
The final step is the hydrolysis of the phosphate group from 4-phospho-D-erythronate.
-
Enzyme: A broad-specificity phosphatase.
-
Rationale: The intracellular environment of E. coli contains a variety of native phosphatases. However, the specificity and efficiency of these endogenous enzymes towards the non-natural substrate 4-phospho-D-erythronate are unknown. It is highly probable that overexpression of a characterized phosphatase will be necessary to achieve high conversion rates and prevent the accumulation of the phosphorylated intermediate.
Trustworthiness through Self-Validation: To identify a suitable phosphatase, a screening approach is recommended. A selection of candidate phosphatases (e.g., alkaline phosphatases, acid phosphatases with broad substrate ranges) from various organisms should be cloned and expressed in the host strain. The most effective candidate will be identified by quantifying the conversion of 4-phospho-D-erythronate to D-erythronic acid in vivo or through in vitro assays with cell lysates.
Host Strain Engineering: Optimizing Carbon Flux
To maximize the yield of this compound, it is crucial to channel the carbon flux from glucose towards the precursor, D-erythrose 4-phosphate.
Enhancing the Pentose Phosphate Pathway (PPP)
E4P is a product of the non-oxidative branch of the PPP. The availability of E4P is a key limiting factor for the productivity of our engineered pathway.[3] Therefore, metabolic engineering strategies should focus on increasing the carbon flux through the PPP.
-
Strategy 1: Overexpression of Key PPP Enzymes: Increasing the expression of enzymes like transketolase (tktA) and transaldolase (talB) can enhance the production of E4P.[8] These enzymes are central to the interconversion of sugar phosphates in the non-oxidative PPP.
-
Strategy 2: Disrupting Competing Pathways: To prevent the drainage of carbon into glycolysis, downregulation or knockout of key glycolytic enzymes, such as phosphofructokinase (pfkA, pfkB) or phosphoglucose isomerase (pgi), can be employed. This redirection of carbon from glucose-6-phosphate into the PPP is a well-established strategy for increasing the pool of PPP intermediates.
Diagram of Host Engineering Workflow
The following diagram outlines the logical workflow for engineering the E. coli host.
Caption: Workflow for the genetic engineering of the production host.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key experiments.
Protocol 1: Construction of the Expression Plasmids
-
Gene Amplification: Amplify the epd gene from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites. Candidate phosphatase genes will be synthesized or amplified from their respective sources.
-
Vector Selection: Choose a suitable expression vector with a strong inducible promoter (e.g., T7 or Trc promoter in pET or pTrc series plasmids). A two-plasmid system may be employed to balance the expression of the pathway enzymes.
-
Cloning: Digest the PCR products and the expression vector(s) with the corresponding restriction enzymes. Ligate the DNA fragments and transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).
-
Verification: Screen for positive clones using colony PCR and confirm the sequence of the inserted genes by Sanger sequencing.
Protocol 2: Shake Flask Cultivation for Screening and Production
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 220 rpm.
-
Production Culture: Inoculate 50 mL of M9 minimal medium supplemented with 20 g/L glucose, 5 g/L yeast extract, and appropriate antibiotics with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Fermentation: Reduce the temperature to 30°C and continue cultivation for 48-72 hours.
-
Sampling: Withdraw samples periodically to measure cell growth (OD₆₀₀) and quantify the concentration of this compound in the culture supernatant.
Protocol 3: Quantification of this compound
-
Sample Preparation: Centrifuge 1 mL of the culture sample at 13,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter.
-
Analytical Method: Analyze the filtered supernatant using High-Performance Liquid Chromatography (HPLC).
-
Column: A suitable column for organic acid analysis (e.g., a Bio-Rad Aminex HPX-87H column).
-
Mobile Phase: Isocratic elution with 5 mM H₂SO₄.
-
Detection: Refractive Index (RI) or UV detector (at 210 nm).
-
Quantification: Use an external standard curve prepared with authentic this compound to determine the concentration.
-
Quantitative Data Summary
As this guide outlines a proposed pathway, experimental data on production titers is not yet available. The following table presents hypothetical target metrics for a successful metabolic engineering project based on published results for similar C4-dicarboxylic acids.
| Metric | Target Value | Justification / Reference |
| Titer (g/L) | > 10 g/L | Achievable for similar C4 acids in fed-batch fermentation. |
| Yield (g/g glucose) | > 0.3 g/g | Represents a significant redirection of carbon flux. |
| Productivity (g/L/h) | > 0.2 g/L/h | Competitive rate for industrial bioprocesses. |
Conclusion and Future Outlook
This guide provides a comprehensive and technically detailed blueprint for the biosynthesis of this compound from glucose. By leveraging a key intermediate of the pentose phosphate pathway and employing rational metabolic engineering strategies, the proposed pathway offers a promising route for the sustainable production of this valuable chemical. The provided protocols are designed to be robust and serve as a solid foundation for researchers to embark on this endeavor. Future work should focus on the screening and optimization of the phosphatase enzyme, fine-tuning of gene expression levels, and scaling the process from shake flasks to controlled bioreactors to achieve industrially relevant production metrics.
References
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- A Simple Route for Synthesis of 4-Phospho-D-Erythronate.
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- Metabolic Engineering of a Pentose Metabolism Pathway in Ethanologenic Zymomonas mobilis. Research Solutions Pages. [Link]
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- Metabolic engineering of pentose phosphate pathway in Ralstoniaeutropha for enhanced biosynthesis of poly-beta-hydroxybutyr
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- erythronate-4-phosphate (PAMDB110580).
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- Mechanism of enzymic isomerization and epimerization of D-erythrose 4-phosphate.
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An In-Depth Technical Guide to 2,3,4-Trihydroxybutanoic Acid in the Human Metabolome
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trihydroxybutanoic acid, a four-carbon sugar acid, represents a small but significant molecule at the crossroads of nutrition, oxidative stress, and cellular metabolism. Existing in the human metabolome primarily as its stereoisomers, L-threonic acid and erythronic acid, its presence is endogenously driven by the catabolism of L-ascorbic acid (Vitamin C) and the breakdown of glycated proteins.[1][2] While often viewed as a simple degradation product, emerging research has illuminated its role as a potential biomarker for vitamin C status and oxidative stress, and has demonstrated the pharmacological applications of its salt forms, particularly in enhancing mineral bioavailability for therapeutic purposes.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its biochemical origins, its metabolic significance, validated analytical methodologies for its quantification in biological matrices, and its current and prospective clinical relevance. The content is structured to provide foundational knowledge for researchers investigating metabolic pathways and to offer actionable insights for professionals in the field of drug development exploring novel therapeutic agents.
Core Concepts: Chemical Identity and Properties
Chemical Identity and Stereoisomerism
This compound is a polyhydroxy acid with the molecular formula C₄H₈O₅.[1] Its structure contains two chiral centers, giving rise to four possible stereoisomers. The most biologically relevant forms in the human metabolome are:
-
L-Threonic Acid ((2S,3R)-2,3,4-trihydroxybutanoic acid): This is the principal isomer discussed in the context of human metabolism as it is a direct and major catabolite of L-ascorbic acid (Vitamin C).[1][5]
-
D-Erythronic Acid ((2R,3R)-2,3,4-trihydroxybutanoic acid): This isomer is also found endogenously in various biological fluids, including plasma, urine, and cerebrospinal fluid.[6][7] Its origins are linked to processes such as the oxidation of GlcNAc.[6]
For the purpose of this guide, "threonic acid" will primarily refer to the L-isomer unless otherwise specified, due to its direct link to vitamin C metabolism.
Physicochemical Properties
The physicochemical characteristics of this compound dictate its biological behavior and inform the selection of appropriate analytical techniques. Its high polarity, a result of multiple hydroxyl groups, makes it highly soluble in aqueous environments like blood plasma.[1][8]
| Property | Value | Source |
| Molecular Formula | C₄H₈O₅ | [9] |
| Average Molecular Weight | 136.103 g/mol | |
| Monoisotopic Mass | 136.03717335 Da | [9] |
| Water Solubility | ~53 mg/mL (at neutral pH) | [1] |
| pKa | ~3.5 - 4.0 | [1] |
| Synonyms | Threonic acid, Erythronic acid, 2,3,4-Trihydroxybutyric acid | [7][8] |
Biochemical Profile and Metabolic Significance
Endogenous Origins: The Vitamin C Catabolic Pathway
The primary source of L-threonic acid in the human body is the irreversible oxidative degradation of L-ascorbic acid.[1][3] This pathway is a crucial component of vitamin C homeostasis and a source of several metabolic intermediates. The process is not a single enzymatic step but a series of reactions.
The established causality is as follows: L-ascorbic acid is first oxidized to dehydroascorbic acid (DHA). The unstable lactone ring of DHA is then hydrolyzed, leading to the formation of 2,3-diketogulonic acid. Subsequent cleavage of the carbon chain of diketogulonate yields L-threonic acid and oxalic acid.[10] This pathway underscores why plasma or urinary levels of threonic acid can serve as an indirect indicator of vitamin C turnover and systemic oxidative stress.[4]
Figure 1: Simplified pathway of L-ascorbic acid catabolism to L-threonic acid.
Role in Ascorbate and Aldarate Metabolism
Once formed, L-threonic acid is not an inert endpoint. It participates in the ascorbate and aldarate metabolism pathway, where it serves as a substrate for the enzyme L-threonate 3-dehydrogenase (EC 1.1.1.129), which converts it to 3-dehydro-L-threonate.[1] This integration into a formal metabolic pathway highlights its active role within the cellular metabolome.
Interaction with Cellular Transport and Bioavailability
Research indicates that threonic acid may influence the cellular uptake and accumulation of ascorbic acid itself.[11] While the precise mechanism is not fully elucidated, it has been proposed that threonic acid might modulate glucose transporters (GLUTs), which are also responsible for transporting DHA into cells.[11] This finding is particularly relevant for drug development, as co-administration of threonate with ascorbic acid could potentially enhance the vitamin's bioavailability and retention in target tissues.[12][13]
Analytical Methodologies for Quantification
Accurate quantification of this compound in complex biological matrices like plasma or urine is essential for its validation as a biomarker. Due to its low endogenous concentrations (typically low micromolar in plasma) and high polarity, mass spectrometry coupled with liquid chromatography is the gold standard.[1]
The Rationale for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The choice of LC-MS/MS is driven by three primary factors:
-
Selectivity: Tandem MS (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, which minimizes interference from other matrix components. For threonic acid, the [M-H]⁻ precursor ion at m/z 135 is isolated and fragmented to produce characteristic product ions.[9]
-
Sensitivity: LC-MS/MS can achieve limits of quantification in the low nanomolar to high picomolar range, which is necessary for detecting baseline physiological levels and subtle changes in response to stimuli.
-
Versatility: The method can be adapted for various biological fluids with appropriate sample preparation.
Detailed Protocol: LC-MS/MS Quantification of Threonic Acid in Human Plasma
This protocol describes a self-validating system for the robust quantification of threonic acid.
1. Materials and Reagents:
-
Threonic acid analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₄-Threonic acid)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K₂EDTA)
2. Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid and effective method to remove the bulk of proteins from plasma, which would otherwise interfere with the chromatography and ion source.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 1 µg/mL).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial for analysis.
3. Liquid Chromatography:
-
Rationale: A reversed-phase C18 column is commonly used, but for highly polar analytes like threonic acid, a column with modified chemistry (e.g., Acquity CSH C18) or a HILIC column may provide better retention and peak shape.[9]
-
Column: Waters Acquity CSH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 0-1 min (2% B), 1-5 min (2-98% B), 5-6 min (98% B), 6-6.1 min (98-2% B), 6.1-8 min (2% B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
4. Mass Spectrometry (Negative Ion ESI-MS/MS):
-
Rationale: Electrospray ionization (ESI) in negative mode is optimal for acidic molecules like threonic acid, readily forming the [M-H]⁻ ion.
-
Ion Source: ESI, Negative Mode
-
Capillary Voltage: 3.0 kV
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
Threonic Acid: Precursor m/z 135.0 -> Product m/z 75.0 (Collision Energy: -10 to -35 V)[9]
-
¹³C₄-Threonic Acid (IS): Precursor m/z 139.0 -> Product m/z 77.0
-
5. Calibration and Quality Control:
-
Prepare a calibration curve (e.g., 0.01 to 10 µg/mL) by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of the analytical standard.
-
Include three levels of quality control (QC) samples (low, medium, high) in each analytical run to validate accuracy and precision.
Figure 2: Standard workflow for LC-MS/MS analysis of threonic acid in plasma.
Clinical and Pharmacological Relevance
Biomarker of Vitamin C Status and Oxidative Stress
Given that L-threonic acid is a major catabolite of vitamin C, its concentration in biological fluids can reflect the turnover rate of this essential antioxidant.[3] Elevated levels of threonic acid, particularly when accompanied by low levels of ascorbic acid, may indicate increased oxidative stress.[4] In conditions like infections or chronic inflammatory diseases, where oxidative stress is high, vitamin C is consumed more rapidly, leading to a potential rise in its degradation products.[4][14] Therefore, measuring the ratio of ascorbic acid to threonic acid could provide a more dynamic picture of an individual's redox status than measuring vitamin C alone.[4]
Threonic Acid Salts in Drug Development: Magnesium L-Threonate
One of the most significant applications of L-threonic acid in drug and supplement development is its use as a chelating agent to enhance mineral bioavailability.[3] Magnesium L-threonate is a prime example. This compound was specifically developed to increase magnesium levels in the brain.[1] Studies have shown that it can effectively cross the blood-brain barrier, leading to elevated magnesium concentrations in the cerebrospinal fluid.[1][3] This is of high interest to drug development professionals, as increased brain magnesium is associated with enhanced synaptic density, improved learning and memory, and potential neuroprotective effects, making it a candidate for addressing age-related cognitive decline.[3]
Emerging Therapeutic Applications
Preliminary in-vitro research has suggested other potential therapeutic roles for L-threonic acid. One study found that L-threonate could inhibit the expression of Dickkopf-1 (DKK1), a key protein in the pathway of androgen-driven balding.[5] This suggests a potential, though not yet clinically proven, application in the treatment of androgenic alopecia.[5]
Conclusion and Future Directions
This compound, far from being a mere metabolic byproduct, is an active and informative component of the human metabolome. Its direct link to vitamin C catabolism positions it as a valuable biomarker for assessing nutritional status and the systemic burden of oxidative stress. The successful development of magnesium L-threonate for cognitive support showcases the potential of using threonic acid as a carrier to improve the therapeutic delivery of minerals and potentially other agents.
Future research should focus on:
-
Clinical Validation: Large-scale clinical studies are needed to validate the ratio of ascorbic acid to threonic acid as a robust biomarker for specific disease states.
-
Mechanism of Action: Further elucidation of how threonate enhances mineral absorption and cellular vitamin C uptake will be critical for designing next-generation therapeutics.
-
Exploring Other Derivatives: The success of magnesium L-threonate warrants investigation into other threonate salts (e.g., zinc, calcium) for different therapeutic applications, such as immune support or bone health.[12]
By continuing to explore the biochemistry and applications of this simple sugar acid, researchers and drug developers can unlock new strategies for diagnostics and therapeutic intervention.
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An In-depth Technical Guide to the Spectroscopic Analysis of Trihydroxybutanoic Acid
Abstract
Trihydroxybutanoic acid, a polyhydroxy acid with significant stereoisomeric complexity, presents unique challenges and opportunities in analytical characterization. This technical guide provides a comprehensive overview of the core spectroscopic techniques essential for the structural elucidation and quantification of trihydroxybutanoic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By integrating field-proven insights with established scientific principles, this guide aims to equip the reader with the expertise to navigate the intricacies of analyzing this multifaceted molecule.
Introduction: The Significance of Trihydroxybutanoic Acid
Trihydroxybutanoic acid (C4H8O5) is a sugar acid that plays a role in various biological contexts and holds potential in pharmaceutical and nutraceutical applications.[1] Its structure, characterized by a four-carbon backbone with three hydroxyl groups and a carboxylic acid moiety, gives rise to several stereoisomers, including threonic acid and erythronic acid.[1] The specific spatial arrangement of these functional groups dictates the molecule's biological activity and chemical properties. Therefore, unambiguous structural determination is paramount for research and development involving this compound.
Spectroscopic analysis is the cornerstone of molecular characterization, providing detailed information about the composition, structure, and concentration of substances through the interaction of matter with electromagnetic radiation.[2][3] This guide will explore the application of three principal spectroscopic methods—NMR, MS, and IR—to the analysis of trihydroxybutanoic acid, offering a logical workflow for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Foundational Principles of NMR for Trihydroxybutanoic Acid
The core principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency waves. The absorption of this energy by atomic nuclei provides information about their chemical environment. For trihydroxybutanoic acid, ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is highly dependent on proper sample preparation.[4]
Step-by-Step Protocol:
-
Sample Purity: Ensure the trihydroxybutanoic acid sample is free of paramagnetic impurities and particulate matter, which can cause significant line broadening.
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterium oxide (D₂O) is a common choice for polar molecules like trihydroxybutanoic acid.[5][6]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration (50-100 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Filtration: To remove any suspended particles that can distort the magnetic field homogeneity and lead to broad spectral lines, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube.[5]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) or a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) for D₂O samples can be used.[6]
Data Interpretation
¹H NMR Spectroscopy:
The ¹H NMR spectrum of trihydroxybutanoic acid will display signals corresponding to the protons on the carbon backbone and the hydroxyl groups. The chemical shift (δ) of these protons is influenced by their electronic environment. Protons attached to carbons bearing hydroxyl groups will appear at a higher chemical shift (downfield) compared to those on a simple alkane. The hydroxyl protons themselves can be broad and may exchange with D₂O, potentially disappearing from the spectrum.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the carboxylic acid group will have a characteristic chemical shift in the range of 170-185 ppm. Carbons attached to hydroxyl groups will appear in the 50-80 ppm range.
Table 1: Predicted NMR Data for Trihydroxybutanoic Acid
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity (¹H) |
| ¹H (C-H) | 3.5 - 4.5 | Doublet, Multiplet |
| ¹H (O-H) | Variable (2.0 - 6.0) | Broad Singlet |
| ¹³C (C=O) | 170 - 185 | Singlet |
| ¹³C (C-O) | 50 - 80 | Singlet |
Note: Actual chemical shifts can vary depending on the solvent, concentration, and specific stereoisomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Ionization Techniques for Trihydroxybutanoic Acid
For a polar, non-volatile molecule like trihydroxybutanoic acid, soft ionization techniques such as Electrospray Ionization (ESI) are preferred. ESI typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, minimizing fragmentation during the ionization process.[8]
Experimental Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common approach for analyzing compounds like trihydroxybutanoic acid, allowing for separation from a mixture prior to MS analysis.[7]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the trihydroxybutanoic acid sample in a suitable solvent compatible with the liquid chromatography mobile phase (e.g., a mixture of water and methanol or acetonitrile).
-
Chromatographic Separation: Utilize a reverse-phase C18 column for separation. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of formic acid to aid ionization) and an organic component (e.g., methanol or acetonitrile). A gradient elution is often employed to effectively separate components.
-
Mass Spectrometric Detection: The eluent from the LC is directed into the ESI source of the mass spectrometer. Data can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem MS (or MS/MS) is performed. The precursor ion (e.g., the deprotonated molecule at m/z 135.03) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[8][9]
Data Interpretation
The full scan mass spectrum will confirm the molecular weight of trihydroxybutanoic acid (136.10 g/mol ).[10] In negative ion mode ESI, a prominent peak at an m/z of approximately 135.03, corresponding to the [M-H]⁻ ion, is expected.[10]
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion will produce characteristic fragment ions resulting from the loss of small neutral molecules like water (H₂O) and carbon dioxide (CO₂).[8] Common fragment ions observed for hydroxy acids include those resulting from cleavage of C-C bonds.
Table 2: Expected Mass Spectrometry Data for Trihydroxybutanoic Acid
| Ion Type | m/z (Calculated) | Observation |
| [M-H]⁻ | 135.0297 | Deprotonated molecule |
| [M-H-H₂O]⁻ | 117.0191 | Loss of water |
| [M-H-CO₂]⁻ | 91.0395 | Loss of carbon dioxide |
| [M-H-H₂O-CO]⁻ | 89.0238 | Further fragmentation |
Note: Observed m/z values are from PubChem and may vary slightly based on instrumentation.[10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Vibrational Modes for Trihydroxybutanoic Acid
The IR spectrum of trihydroxybutanoic acid will be dominated by the characteristic absorption bands of its hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.
Experimental Protocol: FTIR Analysis
Fourier-transform infrared (FTIR) spectroscopy is the modern standard for IR analysis.
Step-by-Step Protocol:
-
Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly onto a crystal.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum (of the empty sample holder or KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Data Interpretation
The IR spectrum of trihydroxybutanoic acid will exhibit several key absorption bands.
Table 3: Characteristic IR Absorption Bands for Trihydroxybutanoic Acid
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad |
| O-H (Alcohol) | Stretching | 3200 - 3500 | Broad |
| C-H | Stretching | 2850 - 3000 | Medium to sharp |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, sharp |
| C-O | Stretching | 1000 - 1300 | Strong |
The very broad O-H stretching absorption from the carboxylic acid is a hallmark feature, often overlapping with the C-H stretching vibrations. The strong, sharp carbonyl (C=O) stretch is also a key diagnostic peak. The presence of multiple hydroxyl groups will contribute to a broad O-H stretching band in the alcohol region.[11]
Integrated Spectroscopic Analysis: A Holistic Approach
While each spectroscopic technique provides valuable information, a comprehensive understanding of trihydroxybutanoic acid's structure is best achieved by integrating the data from NMR, MS, and IR.
The logical workflow begins with MS to determine the molecular formula. IR spectroscopy then confirms the presence of the key functional groups (-OH and -COOH). Finally, NMR spectroscopy provides the detailed carbon-hydrogen framework and stereochemical arrangement, allowing for the definitive structural elucidation of the specific trihydroxybutanoic acid isomer.
Conclusion
The spectroscopic analysis of trihydroxybutanoic acid requires a multi-faceted approach, leveraging the strengths of NMR, MS, and IR spectroscopy. This guide has provided a detailed framework for the application of these techniques, from sample preparation to data interpretation. By following these protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can confidently characterize this important polyhydroxy acid, paving the way for its further exploration in various scientific and industrial fields.
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The Discovery and Scientific Journey of Threonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Threonic acid, a four-carbon sugar acid, has traversed a remarkable scientific trajectory from its initial identification as a metabolic byproduct of Vitamin C to its current status as a key component in promising cognitive-enhancing compounds. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of threonic acid. We will delve into the seminal studies that first identified this molecule, trace the development of synthetic and analytical methodologies, and explore its multifaceted biological roles, with a particular focus on the neuropharmacological effects of its magnesium salt. This guide is intended to be a valuable resource for researchers, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols to facilitate further investigation into this intriguing molecule.
The Genesis of Discovery: A Byproduct of Vitamin C Metabolism
The story of threonic acid is intrinsically linked to the extensive research on ascorbic acid (Vitamin C) metabolism. While a singular "discoverer" of threonic acid is not prominently documented in historical records, its identification emerged from the collective efforts of scientists studying the degradation pathways of Vitamin C in the mid-20th century.
Early investigations into the metabolic fate of ascorbic acid revealed that it undergoes oxidation to dehydroascorbic acid, which can then be further metabolized. It was in this context that L-threonic acid was identified as a significant breakdown product.[1] These initial studies, often employing radiolabeling techniques with isotopes like 14C, were crucial in tracing the carbon skeleton of ascorbic acid as it was processed in biological systems.[1] The formation of L-threonate from carbons three through six of L-ascorbic acid was a key finding that solidified its place in the broader map of ascorbate metabolism.[1]
Initially, threonic acid was largely viewed as an end-product of Vitamin C catabolism with little intrinsic biological activity. However, subsequent research began to hint at a more complex role, with studies in the 1980s suggesting that threonic acid might influence the metabolism of ascorbic acid itself.[1] This early work laid the foundation for a paradigm shift in the perception of threonic acid, from a mere metabolic remnant to a molecule with its own physiological significance.
The Evolution of Synthesis and Analysis: From Classical Techniques to Modern Methodologies
The journey of threonic acid research has been paralleled by advancements in chemical synthesis and analytical techniques. The ability to obtain pure threonic acid and accurately measure its presence in biological samples has been pivotal to understanding its function.
Synthesis of L-Threonic Acid
The most common and industrially relevant method for synthesizing L-threonic acid and its salts is through the oxidative cleavage of L-ascorbic acid. A widely adopted procedure involves the use of hydrogen peroxide as an oxidizing agent in the presence of a metal hydroxide, such as calcium hydroxide or magnesium hydroxide.[2] This approach is favored for its efficiency and the ability to directly produce the desired salt.[2]
Table 1: Comparison of L-Threonic Acid Synthesis Methods
| Starting Material | Oxidizing Agent | Catalyst/Salifying Agent | Reported Yield | Key Advantages | Key Disadvantages |
| L-Ascorbic Acid | Hydrogen Peroxide | Calcium Carbonate/Hydroxide | >77%[3] | Cost-effective, readily available starting materials, direct formation of calcium L-threonate. | Requires careful control of reaction conditions to minimize byproducts. |
| L-Ascorbic Acid | Hydrogen Peroxide | Magnesium Hydroxide | ~31%[2] | Direct synthesis of magnesium L-threonate. | Lower reported yield compared to calcium salt synthesis. |
| 5,6-O-isopropylidene-L-ascorbic acid | Hydrogen Peroxide & Electrolysis | Calcium Carbonate/Hydroxide | High Purity (99.3%)[3] | High purity of the final product, minimized byproducts. | Involves protection and deprotection steps, potentially increasing cost and complexity. |
This protocol is adapted from established industrial methods and provides a general framework for the laboratory-scale synthesis of calcium L-threonate.
Materials:
-
L-Ascorbic Acid
-
Calcium Carbonate (CaCO₃)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Ethanol
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Dissolve L-ascorbic acid in deionized water in the reaction vessel.
-
Slowly add calcium carbonate to the solution while stirring.
-
Cool the mixture to the desired reaction temperature (typically between 0-40°C).
-
Carefully add 30% hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature within the specified range. The reaction is exothermic and requires careful monitoring.
-
Allow the reaction to proceed for 3-6 hours with continuous stirring.[2]
-
Upon completion, remove any unreacted solids by filtration.
-
The resulting solution contains calcium L-threonate and calcium oxalate as a byproduct. The low solubility of calcium oxalate allows for its removal by filtration.
-
The filtrate containing calcium L-threonate can be concentrated.
-
Crystallize the calcium L-threonate by adding ethanol to the concentrated solution and allowing it to stand at a cool temperature.
-
Collect the crystals by filtration, wash with ethanol, and dry under vacuum.
Analytical Techniques for Threonic Acid
The analytical landscape for threonic acid has evolved significantly, moving from less specific, classical methods to highly sensitive and specific modern techniques.
-
Early Methods (Paper and Column Chromatography): In the initial stages of research, paper chromatography and column chromatography were the primary tools for separating and identifying organic acids, including threonic acid, from complex biological mixtures. These methods, while foundational, were often laborious and lacked the resolution and sensitivity of modern techniques.
-
Gas Chromatography (GC): The advent of gas chromatography allowed for the separation of volatile derivatives of sugar acids. Aldonic acids like threonic acid could be converted to their trimethylsilyl (TMS) derivatives for analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC has become a cornerstone for the analysis of threonic acid in various matrices. Reversed-phase chromatography coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for quantification in biological fluids like plasma and urine.[4][5]
-
Capillary Electrophoresis (CE): Capillary electrophoresis with indirect UV detection is another powerful technique for the determination of L-threonate, particularly in pharmaceutical preparations.[6]
Table 2: Comparison of Analytical Techniques for Threonic Acid
| Technique | Principle | Sample Preparation | Detection Method | Sensitivity | Throughput |
| Paper/Column Chromatography | Partitioning between stationary and mobile phases | Extraction and concentration | Staining reagents | Low | Low |
| Gas Chromatography (GC) | Separation of volatile compounds | Derivatization (e.g., silylation) | Flame Ionization (FID), Mass Spectrometry (MS) | Moderate to High | Moderate |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Protein precipitation, extraction | Mass Spectrometry (MS/MS), UV | High | High |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio | Dilution | Indirect UV | Moderate to High | High |
This protocol provides a general guideline for the quantitative analysis of L-threonate in plasma samples.
Materials and Reagents:
-
Plasma samples
-
L-Threonic acid standard
-
Internal standard (e.g., isotopically labeled L-threonic acid)
-
Methanol (for protein precipitation)
-
Acetonitrile
-
Ammonium acetate
-
HPLC column (e.g., C18)
-
Triple-quadrupole tandem mass spectrometer with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of the internal standard.
-
Precipitate proteins by adding 300 µL of cold methanol.[4]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC Conditions:
-
MS/MS Conditions:
-
Quantification:
-
Generate a calibration curve using known concentrations of L-threonic acid standard spiked into a blank plasma matrix.
-
Calculate the concentration of L-threonate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The Biological Significance of L-Threonic Acid: A Focus on Neuronal Function
The most exciting chapter in the story of threonic acid research is its emergence as a key player in cognitive health, primarily through its salt, magnesium L-threonate (MgT). This compound has demonstrated a unique ability to elevate magnesium levels in the brain, leading to profound effects on synaptic function and plasticity.
The Role of L-Threonate in Enhancing Brain Magnesium Levels
While magnesium is essential for numerous physiological processes, including neuronal function, many common magnesium supplements have poor bioavailability in the brain. L-threonic acid appears to act as an efficient carrier for magnesium, facilitating its transport across the blood-brain barrier.[7] Studies have shown that oral administration of MgT leads to a significant increase in magnesium concentration in the cerebrospinal fluid.[8]
Molecular Mechanisms of Magnesium L-Threonate in the Brain
The increased intracellular magnesium concentration in neurons, facilitated by L-threonate, triggers a cascade of events that enhance synaptic function:
-
Upregulation of NMDA Receptors: Magnesium L-threonate has been shown to upregulate the expression of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[7] NMDA receptors are critical for synaptic plasticity, the cellular mechanism underlying learning and memory.
-
Increased Synaptic Density: Treatment with MgT leads to an increase in the number of synapses, particularly in the hippocampus, a brain region crucial for memory formation.[7]
-
Enhanced Synaptic Plasticity: By modulating NMDA receptor function and increasing synapse density, MgT enhances the brain's ability to form and strengthen neural connections, which is the basis of learning and memory.
In Vitro and In Vivo Evidence
A wealth of preclinical data supports the cognitive-enhancing effects of magnesium L-threonate.
This protocol outlines a general procedure for assessing changes in synaptic density in primary neuronal cultures treated with L-threonate.
Materials:
-
Primary hippocampal or cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
L-Threonic acid or Magnesium L-threonate
-
Primary antibodies against pre-synaptic (e.g., Synapsin I, VGLUT1) and post-synaptic (e.g., PSD-95, Homer1) markers
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Neuronal Culture: Culture primary neurons on coverslips coated with poly-D-lysine.
-
Treatment: After a specified number of days in vitro (e.g., DIV 10-14), treat the neurons with the desired concentration of L-threonate or MgT for a defined period (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the number and density of synaptic puncta (co-localization of pre- and post-synaptic markers) using image analysis software (e.g., ImageJ).
-
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[9][10]
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
A video tracking system.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling for several days before the experiment.
-
Treatment: Administer magnesium L-threonate or a vehicle control to the animals for a specified period (e.g., 4 weeks) via their drinking water or oral gavage.
-
Acquisition Phase (Learning):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, release the animal into the pool from one of four starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[9]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.[9] If not, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.[9]
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Future Directions and Conclusion
The journey of threonic acid research is a testament to how a seemingly minor metabolite can rise to prominence in the field of drug discovery. While significant strides have been made in understanding the role of magnesium L-threonate in cognitive function, several avenues for future research remain. Elucidating the precise transport mechanisms of L-threonate across the blood-brain barrier and into neurons warrants further investigation. Additionally, exploring the therapeutic potential of L-threonate in other neurological and psychiatric disorders is a promising area of research.
References
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- Li, W., Jia, J., Zhu, Y., & Liu, G. (2014). Elevation of brain magnesium prevents synaptic loss and reverses cognitive deficits in Alzheimer's disease mouse model.
- Zhang, H., Wang, L., Wang, Y., Zhang, J., & Wang, Y. (2022). Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer's disease mouse model. World journal of gastroenterology, 28(10), 1054–1067. [Link]
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- Sun, L. Y., Li, F. R., Liu, C., & Wang, X. Y. (2019). Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates The Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson's Disease.
- Thomas, M., & Hughes, R. E. (1983). A relationship between ascorbic acid and threonic acid in guinea-pigs. Food and chemical toxicology, 21(4), 449–452. [Link]
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The Endogenous Metabolite 2,3,4-Trihydroxybutanoic Acid: From Vitamin C Catabolism to Neurological Significance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2,3,4-Trihydroxybutanoic acid, a sugar acid with multiple stereoisomers including L-threonic acid and erythronic acid, is an endogenous metabolite of significant interest in human physiology.[1] Primarily known as a major catabolite of ascorbic acid (Vitamin C), its presence in various biological fluids such as plasma, urine, and cerebrospinal fluid provides a window into metabolic pathways and physiological status.[2][3] While historically viewed as a simple breakdown product, recent research, particularly surrounding the L-threonate isomer, has unveiled potent biological activities, most notably in enhancing brain magnesium levels and supporting cognitive function.[4][5] This guide provides a comprehensive technical overview of the biochemistry, physiological roles, and analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a four-carbon sugar acid belonging to the class of organic compounds known as sugar acids and their derivatives. Its structure contains a carboxylic acid group and three hydroxyl groups, leading to the existence of several stereoisomers, with L-threonic acid ((2S,3R)-2,3,4-trihydroxybutanoic acid) and erythronic acid being the most referenced in biological contexts.[2][6] The L-isomer, L-threonic acid, is a key metabolite in the degradation of Vitamin C in humans and other mammals.[6][7] This molecule is not merely a metabolic endpoint; it is a bioactive compound that participates in key enzymatic reactions and has demonstrated potential therapeutic effects.[1] It is naturally found in various human tissues and biofluids, including blood, urine, cerebrospinal fluid, and the aqueous humor of the eye.[2][3][8]
Metabolic Pathways and Biochemical Significance
The endogenous concentration of this compound is intrinsically linked to ascorbate metabolism and other pathways involving sugar degradation. Understanding its origins is critical for interpreting its physiological roles.
Primary Biosynthetic Source: Ascorbic Acid Catabolism
The most well-documented source of endogenous L-threonic acid is the catabolism of L-ascorbic acid (Vitamin C).[9] This pathway involves the cleavage of the six-carbon ascorbate molecule. In most plants and animals, ascorbate degradation proceeds via dehydroascorbate, yielding oxalate and L-threonate.[10]
The key steps are:
-
Oxidation: L-ascorbic acid is oxidized to dehydroascorbic acid (DHA).
-
Hydrolysis: The lactone ring of DHA is hydrolyzed to form 2,3-diketo-L-gulonic acid.
-
Decarboxylation & Cleavage: This unstable intermediate is further metabolized, leading to the formation of L-oxalate (from carbons 1-2) and L-threonate (from carbons 3-6).[10]
Caption: Ascorbic Acid Catabolism Pathway to L-Threonic Acid.
Other Endogenous Sources
While Vitamin C is the primary precursor, other metabolic routes can contribute to the endogenous pool of this compound:
-
Glycated Proteins: The degradation of proteins that have undergone non-enzymatic glycation can release sugar acid derivatives, including threonic acid.[1]
-
Oxidation of GlcNAc: Some evidence suggests that erythronic acid, a stereoisomer, can be produced through the oxidation of N-acetylglucosamine (GlcNAc).[2][3]
Metabolic Fate
Threonic acid is a substrate for the enzyme L-threonate 3-dehydrogenase within the broader ascorbate and aldarate metabolism pathway, indicating its integration into cellular metabolic networks.[1]
Physiological Roles and Therapeutic Potential
Emerging research has shifted the perception of this compound from a passive metabolite to an active signaling molecule with significant therapeutic potential, particularly the L-threonate isomer.
Neurological and Cognitive Function
The most profound effects of L-threonate have been observed in neuroscience, largely through studies of Magnesium L-Threonate (MgT) . L-threonic acid was identified by scientists at MIT as a unique vehicle capable of shuttling magnesium ions across the blood-brain barrier, thereby increasing magnesium concentrations in the brain more effectively than other forms of magnesium.[4][11]
Mechanism of Action:
-
Enhanced Blood-Brain Barrier Penetration: The L-threonate component facilitates the transport of magnesium into the brain.[4][11]
-
Increased Synaptic Density: Higher brain magnesium levels are associated with increased synaptic density and plasticity, which are fundamental for learning and memory.[4]
Clinical and Pre-clinical Findings: Studies in both animal models and humans have demonstrated significant cognitive benefits.
| Finding | Study Type | Key Result | Reference |
| Improved Cognitive Function | Human Clinical Study | Reversed measures of brain aging by an average of 9 years in adults with cognitive impairment. | [4] |
| Enhanced Memory & Cognition | Human Clinical Study | Daily supplementation improved memory and cognition, especially in older adults. | [12] |
| Neuroprotection | Animal (Mouse Model) | Elevated magnesium in cerebrospinal fluid, reducing motor deficits and dopamine neuron loss in a Parkinson's model. | [5] |
| Reduced Anxiety/Depression | Pre-clinical/Human Studies | May influence GABAergic systems to promote calmness and relaxation. | [11][13] |
| ADHD Symptom Reduction | Human Pilot Study | Nearly half of adult participants showed significant improvements in ADHD symptoms after 12 weeks. | [12] |
Other Potential Therapeutic Applications
-
Anticancer Properties: Threonic acid has been reported to act as a protein kinase inhibitor, preventing cancer cell division and inducing apoptosis in preclinical models.[6]
-
Pain Management: In a study of cancer patients, Magnesium L-threonate supplementation reduced the required dosage of opioid medication, suggesting a role in enhancing analgesia.[12]
-
Metabolic Regulation: Administration of threonic acid has been shown to modify the metabolism and lower the concentration of ascorbic acid in certain organs in animal models, indicating a feedback relationship.[7]
Analytical Methodologies for Quantification
Accurate and precise quantification of this compound in biological matrices is essential for both basic research and clinical development. Due to its polar nature and low molecular weight, chromatographic techniques coupled with mass spectrometry are the methods of choice.
Experimental Workflow Overview
The general workflow involves sample preparation to remove interferences, followed by instrumental analysis for separation and detection.
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A-Senior-Application-Scientist's-Guide-to-the-Structural-Elucidation-of-Trihydroxybutanoic-Acid-Isomers
Abstract: The structural elucidation of trihydroxybutanoic acid isomers presents a significant analytical challenge due to the presence of multiple stereocenters within a small, highly polar molecule. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals engaged in the separation, identification, and characterization of these isomers. By integrating advanced chromatographic, spectrometric, and spectroscopic techniques, this document outlines a robust, field-proven workflow. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to isomer characterization. Detailed protocols, data interpretation insights, and visual aids are provided to empower researchers in unequivocally assigning the relative and absolute stereochemistry of trihydroxybutanoic acid isomers.
The Analytical Challenge: Understanding the Isomeric Complexity
2,3,4-Trihydroxybutanoic acid (C₄H₈O₅) is a polyhydroxylated carboxylic acid with two chiral centers at carbons 2 and 3.[1][2] This stereochemical complexity gives rise to four distinct stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other.
-
Erythronic Acid: The (2R,3R) and (2S,3S) enantiomers.[3]
-
Threonic Acid: The (2R,3S) and (2S,3R) enantiomers.[4]
The fundamental challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making them inseparable by standard chromatographic and spectroscopic methods. Diastereomers, while having different physical properties, can still be challenging to separate and distinguish due to their structural similarity. Therefore, a multi-technique approach is not just recommended; it is essential for complete structural elucidation.
An integrated workflow detailing the sequential and parallel use of analytical techniques for complete structural elucidation.
Chromatographic Separation: The First Critical Step
Chromatography is the cornerstone for physically separating the isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix and the specific goals of the analysis.
[5][6]#### 3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. However, the high polarity and low volatility of trihydroxybutanoic acids necessitate a derivatization step to replace the active hydrogens on the hydroxyl and carboxyl groups.
Causality Behind Derivatization:
-
Increases Volatility: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace polar -OH and -COOH protons with nonpolar trimethylsilyl (TMS) groups, allowing the analyte to transition into the gas phase at lower temperatures.
-
Improves Thermal Stability: Derivatization prevents thermal degradation of the molecule in the hot GC inlet and column.
-
Characteristic Fragmentation: TMS derivatives yield predictable and informative fragmentation patterns in the mass spectrometer, aiding in identification.
[7]Protocol: TMS Derivatization for GC-MS Analysis
-
Sample Preparation: Lyophilize 50-100 µL of the aqueous sample to complete dryness in a GC vial.
-
Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst).
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
Data Interpretation: While a standard non-chiral GC column (e.g., DB-5ms) can separate the diastereomers (erythronic and threonic acid derivatives), it cannot resolve the enantiomeric pairs. The mass spectra will be nearly identical for all isomers but will confirm the molecular weight (as the TMS derivative) and the presence of characteristic fragments.
Table 1: Expected GC-MS Data for TMS-Derivatized Trihydroxybutanoic Acid
| Parameter | Expected Value | Rationale |
| Molecular Formula (TMS) | C₁₆H₄₀O₅Si₄ | 4 TMS groups replacing 4 active protons. |
| Molecular Weight (TMS) | 440.2 g/mol | Confirms the identity of the derivatized analyte. |
| Key Fragment (m/z) | 217 | Resulting from cleavage between C2 and C3. |
| Key Fragment (m/z) | 305 | Resulting from cleavage between C3 and C4. |
| Key Fragment (m/z) | M-15 (425) | Loss of a methyl group from a TMS moiety. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for separating all four isomers in a single run. T[8][9][10]his is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
[11][12]Causality Behind CSP Selection:
-
Diastereomeric Complex Formation: The CSP forms transient, non-covalent diastereomeric complexes with the enantiomers. These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other.
-
Polysaccharide-based CSPs: Columns based on cellulose or amylose derivatives (e.g., Chiralpak series) are highly effective for separating polar, hydrogen-bond-donating compounds like hydroxy acids.
[11]Protocol: Chiral HPLC-MS/MS Method
-
Column: Chiralpak AD-RH (or similar polysaccharide-based reversed-phase chiral column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS) using electrospray ionization (ESI) in negative mode. Monitor the transition from the deprotonated molecule [M-H]⁻ (m/z 135.04) to a characteristic fragment ion.
Spectroscopic Characterization: Confirming the Structure
Once the isomers are separated, spectroscopic techniques are employed to determine their specific stereochemical configurations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assigning Relative Stereochemistry
NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of the C2 and C3 hydroxyl groups (i.e., distinguishing erythro from threo). T[13][14][15]his is primarily achieved by analyzing the coupling constant (³J) between the protons on C2 and C3.
Causality Behind Coupling Constant Analysis:
-
The Karplus Equation: This relationship predicts that the magnitude of the ³J(H,H) coupling constant depends on the dihedral angle between the two protons.
-
Erythro vs. Threo Conformation: In the most stable staggered conformation, the erythro isomer (hydroxyls on the same side in a Fischer projection) will have its H2 and H3 protons in a gauche orientation (~60° angle), resulting in a small coupling constant (typically 2-4 Hz). The threo isomer (hydroxyls on opposite sides) will have its H2 and H3 protons in an anti orientation (~180° angle), resulting in a large coupling constant (typically 7-9 Hz).
[15]Table 2: Representative ¹H-NMR Data for Differentiating Diastereomers
| Isomer Type | Proton | Chemical Shift (δ, ppm) | Coupling Constant (³J_H2,H3, Hz) |
| Erythronic Acid | H-2 | ~4.15 | ~3.5 |
| H-3 | ~3.90 | ||
| Threonic Acid | H-2 | ~4.25 | ~7.8 |
| H-3 | ~3.80 |
Note: Exact chemical shifts can vary with solvent and pH.
Chiroptical Methods: Assigning Absolute Stereochemistry
To determine the absolute configuration (e.g., distinguishing (2R,3R)- from (2S,3S)-erythronic acid), a technique that is sensitive to chirality is required. Circular Dichroism (CD) spectroscopy is a prime method for this purpose.
[16][17][18]Causality Behind Circular Dichroism:
-
Differential Absorption of Polarized Light: Chiral molecules absorb left- and right-circularly polarized light differently. A[19] CD spectrum plots this difference in absorption versus wavelength.
-
Mirror-Image Spectra: Enantiomers produce CD spectra that are perfect mirror images of each other. *[19] Assignment by Comparison: The absolute configuration of an unknown isomer can be determined by comparing its experimental CD spectrum to that of an authentic, commercially available standard of known configuration (e.g., L-threonic acid, which is (2S,3R)-2,3,4-trihydroxybutanoic acid). A[4][18][20]lternatively, theoretical CD spectra can be calculated using quantum chemical methods and compared to the experimental data.
Conclusion: A Self-Validating Approach
The structural elucidation of trihydroxybutanoic acid isomers demands a rigorous, multi-faceted analytical strategy. By logically combining high-resolution chiral chromatography for separation with the diagnostic power of NMR for relative stereochemistry and the definitive nature of chiroptical methods for absolute configuration, researchers can achieve unambiguous characterization. This integrated workflow, grounded in the fundamental principles of each technique, provides a self-validating system that ensures the scientific integrity of the results, a critical requirement in research and drug development.
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chemical formula and molecular weight of erythronic acid
An In-depth Technical Guide to Erythronic Acid for Researchers and Drug Development Professionals
Introduction
Erythronic acid is a four-carbon sugar acid that plays a role in various biochemical pathways, particularly in carbohydrate metabolism.[1] It is an endogenous metabolite found in various biological fluids, including urine, plasma, and cerebrospinal fluid. This guide provides a comprehensive overview of the chemical and physical properties of erythronic acid, its synthesis, and analytical methodologies relevant to researchers, scientists, and professionals in drug development.
Core Chemical Properties
A thorough understanding of the fundamental chemical and physical properties of erythronic acid is essential for its application in research and development.
Chemical Formula and Molecular Weight
Erythronic acid is a simple sugar acid with a straightforward molecular composition. The empirical and molecular formula for erythronic acid is C₄H₈O₅.[2][3] This composition gives it a molecular weight of approximately 136.10 g/mol .[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₅ | [2][3] |
| Molecular Weight | 136.10 g/mol | [3][4] |
| Exact Mass | 136.03717335 Da | [2][3] |
Stereoisomerism
Erythronic acid contains two chiral centers, leading to the existence of stereoisomers. The two enantiomeric forms are D-erythronic acid and L-erythronic acid.[4] The D-enantiomer has the (2R,3R) configuration, while the L-enantiomer has the (2S,3S) configuration.[3][4] These enantiomers are non-superimposable mirror images of each other.[5] The spatial arrangement of atoms can significantly impact the biological activity of a molecule, making the distinction between stereoisomers critical in drug development.[6][7] Diastereomers of erythronic acid, which are stereoisomers that are not mirror images, also exist, with threonic acid being a notable example.[8]
Caption: Relationship between stereoisomers of erythronic acid.
Physicochemical Properties
The physicochemical properties of erythronic acid are crucial for designing experimental protocols, such as selecting appropriate solvents and analytical techniques.
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 518.9°C at 760 mmHg | [2] |
| Density | 1.65 g/cm³ | [2] |
| Melting Point | 100 - 102 °C | [4] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis of Erythronic Acid
The synthesis of erythronic acid and its derivatives is a key area of research, particularly for studying its biological functions and potential as a therapeutic agent. A common precursor for the synthesis of 4-phospho-D-erythronate, an intermediate in some bacterial metabolic pathways, is D-erythronolactone.[9]
Synthetic Pathway Overview
A straightforward, multi-step synthesis of 4-phospho-D-erythronate from the relatively inexpensive D-erythronolactone has been reported.[9] This process involves protection of hydroxyl groups, phosphorylation, and subsequent deprotection to yield the final product.[9] Other synthetic routes include the oxidation of D-glucose.[10]
Caption: Simplified workflow for the synthesis of 4-phospho-D-erythronate.
Experimental Protocol: Synthesis of 4-Phospho-D-Erythronate from D-Erythronolactone
The following protocol is a summarized example based on reported methods.[9]
-
Protection of D-Erythronolactone: React D-erythronolactone with a suitable protecting group to mask the hydroxyl groups, preventing them from reacting in subsequent steps.
-
Phosphorylation: Introduce a phosphate group at the C4 position using a phosphorylating agent.
-
Deprotection: Remove the protecting groups to yield 4-phospho-D-erythronate.
-
Purification: Isolate and purify the final product using techniques such as fractional crystallization.[9]
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification and characterization of erythronic acid in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile compounds like erythronic acid.[11] A common approach involves reversed-phase chromatography with UV detection.[11]
Caption: Experimental workflow for HPLC-UV analysis of D-erythronic acid.
Experimental Protocol: HPLC-UV Analysis
The following is a generalized protocol for the HPLC-UV analysis of D-erythronic acid.[11]
-
Sample Preparation:
-
For biological fluids, perform protein precipitation by adding a threefold excess of cold acetonitrile, vortexing, and centrifuging.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.[11]
-
-
HPLC Instrumentation and Conditions:
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A suitable mobile phase, for instance, a mixture of an aqueous buffer and an organic solvent.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 10 µL.[11]
-
Detection: UV detector at 210 nm.[11]
-
| Parameter | Value | Source(s) |
| Column Type | C18 reversed-phase | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection Wavelength | 210 nm | [11] |
Role in Biological Systems and Drug Development
Erythronic acid is a naturally occurring sugar acid in the human body and is considered an endogenous metabolite.[12] It can be formed from the degradation of ascorbic acid or from glycated proteins. In certain bacteria, its phosphorylated form, 4-phospho-D-erythronate, is an intermediate in the synthesis of pyridoxal 5'-phosphate (a form of vitamin B6).[9]
In the context of drug development, understanding the metabolic pathways involving erythronic acid can provide insights into metabolic diseases.[12] Furthermore, its stereoisomers can serve as chiral building blocks in the synthesis of more complex molecules. The study of erythronic acid and its derivatives continues to be an area of interest for researchers exploring metabolic regulation and developing novel therapeutic agents.
Conclusion
Erythronic acid, with its well-defined chemical formula of C₄H₈O₅ and a molecular weight of 136.10 g/mol , is a significant molecule in the field of biochemistry and has potential applications in drug development.[2][3][4] Its stereochemistry plays a crucial role in its biological activity. The synthesis and analytical methodologies outlined in this guide provide a foundation for researchers and scientists to further explore the properties and applications of this versatile sugar acid.
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The Emergence of 2,3,4-Trihydroxybutanoic Acid Derivatives in Oncology: A Technical Guide to Unraveling Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Anticancer Drug Discovery
The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space for scaffolds that can be tailored to selectively target cancer cells. Among the promising candidates are small, chiral molecules that can serve as platforms for the development of targeted therapies. 2,3,4-Trihydroxybutanoic acid, a sugar acid, and its stereoisomers, such as L-threonic acid, represent one such scaffold. L-threonic acid, a metabolite of vitamin C, has demonstrated intriguing anticancer properties, positioning its derivatives as a compelling new class of compounds for oncological investigation.[1][2]
This technical guide provides a comprehensive overview of the anticancer properties of this compound derivatives. It delves into their proposed mechanisms of action, outlines detailed experimental protocols for their evaluation, and presents a framework for the systematic investigation of this promising class of molecules. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of these compounds.
Synthetic Strategies for this compound Derivatives
The exploration of the anticancer potential of this compound derivatives necessitates the synthesis of a diverse library of analogues, primarily esters and amides. A generalized synthetic approach, starting from a protected form of this compound, allows for the introduction of various functional groups to probe structure-activity relationships.
Caption: Generalized synthetic workflow for the preparation of this compound derivatives.
Proposed Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are believed to be multifactorial, primarily targeting key signaling pathways that are frequently dysregulated in cancer.
Inhibition of Pro-Survival Signaling Pathways
1. The PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[3] Constitutive activation of this pathway is a hallmark of many cancers.[3] L-threonic acid has been identified as a protein kinase inhibitor with the ability to suppress the activity of Akt.[1] By inhibiting Akt, these derivatives can effectively block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis.[4][5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
2. The MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a common driver of oncogenesis. L-threonic acid has also been shown to inhibit ERK1/2, providing another avenue for its anticancer activity.[1] By blocking ERK signaling, these derivatives can halt the cell cycle and promote apoptosis.[6]
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound derivatives.
Induction of Cell Cycle Arrest
In addition to inhibiting pro-survival pathways, there is evidence to suggest that derivatives of hydroxylated acids can induce cell cycle arrest. Studies on the structurally related 2,3,4-trihydroxybenzoic acid have shown that it can increase the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[7][8] These proteins act as brakes on the cell cycle, preventing cells from progressing from the G1 to the S phase. By upregulating p21 and p27, this compound derivatives could effectively halt the proliferation of cancer cells.
Experimental Validation of Anticancer Properties
A systematic evaluation of the anticancer properties of newly synthesized this compound derivatives requires a series of well-established in vitro assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of a compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.[9]
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[10]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells[11]
-
Cell Cycle Analysis: Propidium Iodide Staining
To determine if the this compound derivatives induce cell cycle arrest, flow cytometric analysis of DNA content using propidium iodide (PI) is performed.
Caption: Experimental workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[12]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cells in each phase.[1]
Data Presentation and Interpretation
The quantitative data obtained from the in vitro assays should be summarized in a clear and concise manner to facilitate comparison between different derivatives. Due to the limited publicly available data on the IC50 values of a wide range of this compound derivatives, the following table presents hypothetical data for illustrative purposes, based on the activities of related compounds.
| Derivative | R Group (Ester/Amide) | Cancer Cell Line | IC50 (µM) |
| THBA-E1 | Ethyl Ester | MCF-7 (Breast) | 45.5 |
| THBA-E2 | Benzyl Ester | HCT-116 (Colon) | 32.8 |
| THBA-A1 | N-propyl Amide | A549 (Lung) | 58.2 |
| THBA-A2 | N-phenyl Amide | PC-3 (Prostate) | 25.1 |
Future Perspectives and Conclusion
The exploration of this compound derivatives as anticancer agents is in its nascent stages. The preliminary evidence suggesting the inhibition of key oncogenic pathways by the parent compound, L-threonic acid, provides a strong rationale for the systematic investigation of its derivatives. Future research should focus on the synthesis and screening of a comprehensive library of ester and amide derivatives to establish clear structure-activity relationships. Promising lead compounds identified through in vitro studies should then be advanced to preclinical in vivo models to evaluate their efficacy and safety.
References
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- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Free Radicals and Antioxidants. (n.d.). 2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro: Potential Role in Cancer Prevention.
- Krishnan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188–193.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Narayanan, B. A., & Narayanan, N. K. (2018). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. Journal of harmonized research in pharmacy, 7(2), 65-70.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Verma, A. K., & Aggarwal, B. B. (2016). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 21(9), 1193.
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- Google Patents. (n.d.). AU2019261406A1 - Magnesium threonate compositions and uses thereof.
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- PMC - NIH. (n.d.). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research.
- PubMed Central. (2025, September 10). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation.
- OUCI. (n.d.). The evolution of small-molecule Akt inhibitors from hit to clinical candidate.
- PMC - NIH. (n.d.). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics.
- MDPI. (n.d.). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology.
- PubMed Central. (n.d.). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation.
- PubMed Central. (2024, April 20). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study.
- Journal of Harmonized Research in Pharmacy. (n.d.). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth.
- Cold Spring Harbor Perspectives in Medicine. (n.d.). Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development.
- PubMed. (n.d.). The Second-Generation PGI2 Analogue Treprostinil Fails to Chemoprevent Tumors in a Murine Lung Adenocarcinoma Model.
- Scientific & Academic Publishing. (n.d.). Synthesis and Biological Applications of Hydroxamates.
- ResearchGate. (n.d.). Synthesis of amide derivatives of 3-aryl-3H-benzopyrans as osteogenic agent concomitant with anticancer activity | Request PDF.
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Methodological & Application
Application Note & Protocol: Synthesis of L-Threonic Acid from L-Ascorbic Acid
Abstract
L-threonic acid, a primary metabolite of L-ascorbic acid (Vitamin C), and its salts, such as calcium and magnesium L-threonate, are of significant interest in the pharmaceutical and nutraceutical industries.[1][2] They are utilized in nutritional supplements for their potential to enhance mineral bioavailability and for other therapeutic benefits.[3][4][5] This document provides a comprehensive guide to the synthesis of L-threonic acid via the oxidative cleavage of L-ascorbic acid. We present a detailed, field-proven protocol for the synthesis of Calcium L-threonate, explain the underlying chemical principles, and discuss key parameters for process control and optimization.
Introduction: The Significance of L-Threonic Acid
L-ascorbic acid is an essential nutrient with well-documented antioxidant properties. Its degradation in biological systems and through chemical processes yields several metabolites, with L-threonic acid being a major, non-toxic end-product.[1][6] The L-isomer of threonic acid is not merely a breakdown product; it plays a role in the overall metabolic impact of Vitamin C. For instance, L-threonate has been shown to influence the cellular uptake and retention of ascorbic acid.[4][7]
The synthesis of L-threonic acid salts from the readily available and inexpensive L-ascorbic acid is an economically viable process. The primary synthetic route involves the oxidative cleavage of the L-ascorbic acid backbone, a reaction that can be controlled to produce high yields of the desired four-carbon sugar acid. This application note details a robust protocol using hydrogen peroxide as the oxidant and calcium carbonate as the salt-forming agent to produce Calcium L-threonate.
Reaction Principle and Mechanism
The conversion of L-ascorbic acid to L-threonic acid is an oxidative degradation process where the six-carbon chain of ascorbic acid is cleaved. The most common and efficient method employs hydrogen peroxide (H₂O₂) as the oxidizing agent.[8][9]
The reaction proceeds through several key steps:
-
Initial Oxidation: L-ascorbic acid is first oxidized to dehydroascorbic acid (DHA).[10]
-
Hydrolysis: The lactone ring of DHA is unstable and hydrolyzes to form 2,3-diketogulonic acid (DKG).[8][11]
-
Oxidative Cleavage: In the presence of H₂O₂, DKG undergoes oxidative cleavage of the bond between the C2 and C3 carbons.[6][12] This is the critical step that breaks the six-carbon backbone.
-
Product Formation: This cleavage results in the formation of a four-carbon fragment, L-threonic acid , and a two-carbon fragment, oxalic acid.
The overall transformation is illustrated in the pathway diagram below.
Caption: Oxidative degradation pathway of L-ascorbic acid.
Experimental Protocol: Synthesis of Calcium L-Threonate
This protocol is adapted from a well-established procedure for the gram-scale synthesis of Calcium L-threonate, providing a high yield of the final product.[13]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (3.0 mol scale) | Purpose |
| L-Ascorbic Acid | C₆H₈O₆ | 176.12 | 528 g (3.0 mol) | Starting Material |
| Calcium Carbonate | CaCO₃ | 100.09 | 600 g | Salt Formation / Base |
| Distilled Water | H₂O | 18.02 | 7500 mL | Solvent |
| Hydrogen Peroxide (30% w/w) | H₂O₂ | 34.01 | 1200 mL | Oxidizing Agent |
| Activated Charcoal | C | 12.01 | 120 g | Decolorizing Agent |
| Methanol | CH₃OH | 32.04 | ~1500 mL | Anti-solvent for Precipitation |
Equipment:
-
12 L reaction flask with overhead stirrer and thermometer
-
Addition funnel
-
Cooling bath (ice/water)
-
Heating mantle
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
Step-by-Step Methodology
The experimental workflow is summarized in the diagram below, followed by detailed procedural steps.
Caption: Workflow for the synthesis of Calcium L-threonate.
Procedure:
-
Preparation of Reactant Slurry: In the 12 L flask, dissolve 528 g (3.0 moles) of L-ascorbic acid in 7500 mL of distilled water with stirring at room temperature. Once a clear solution is formed, add 600 g of calcium carbonate. The addition will cause CO₂ evolution; add it portion-wise to control the effervescence. This step forms calcium ascorbate in situ and buffers the solution.
-
Oxidation Reaction: Cool the resulting slurry to 12-15°C using an ice bath. Slowly add 1200 mL of 30% hydrogen peroxide from the addition funnel over a period of 60 minutes, ensuring the temperature is maintained within the 12-15°C range.
-
Reaction Completion: After the H₂O₂ addition is complete, remove the cooling bath and allow the mixture to stir at ambient room temperature for 16 hours. This extended period ensures the reaction proceeds to completion.[13]
-
Decomposition of Excess H₂O₂ and Decolorization: Add 120 g of activated charcoal to the mixture. Heat the flask to 75°C while stirring. Maintain this temperature until oxygen evolution ceases (this can be monitored via a bubbler).
-
Causality: Activated charcoal not only adsorbs colored impurities but also catalytically decomposes the excess, unreacted hydrogen peroxide into water and oxygen, which is essential for safe handling in subsequent steps.[13]
-
-
Hot Filtration: Filter the hot mixture (70-75°C) through a Büchner funnel to remove the charcoal and any insoluble byproducts like calcium oxalate. Wash the filter cake with two 100 mL portions of hot distilled water to maximize product recovery.
-
Concentration: Combine the filtrate and the washes. Concentrate the solution to a volume of approximately 2 L using a rotary evaporator. The bath temperature should be kept below 50°C to prevent thermal degradation of the L-threonate.
-
Crystallization: To the concentrated, syrupy solution, slowly add approximately 1500 mL of methanol with stirring until the solution becomes persistently cloudy.
-
Causality: Calcium L-threonate is highly soluble in water but poorly soluble in methanol. Methanol acts as an anti-solvent, forcing the product to precipitate out of the concentrated aqueous solution.
-
-
Isolation and Drying: Stir the mixture at room temperature for another 16 hours to allow for complete crystallization. Collect the solid product by vacuum filtration and wash the filter cake with two 100 mL portions of methanol. Dry the solids at 60°C under vacuum to a constant weight.[13]
Expected Yield and Characterization
-
Expected Yield: 430-440 g (Yield calculation is complex as the product is a salt, but this represents a high conversion).[13]
-
Appearance: White crystalline solid.
-
Melting Point: >300°C.[13]
-
Quality Control: The identity and purity of the final product should be confirmed using standard analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic functional groups and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Discussion and Process Optimization
-
Alternative Salts: This protocol can be adapted to synthesize other salts, such as Magnesium L-threonate. This is achieved by substituting calcium carbonate with a stoichiometric equivalent of a magnesium base, like heavy magnesium carbonate or magnesium hydroxide.[14][16] The purification and isolation steps may require slight modifications based on the solubility of the specific salt.
-
Control of Oxidant: The amount of hydrogen peroxide is a critical parameter. Insufficient oxidant will lead to incomplete conversion of ascorbic acid, while a large excess can promote further degradation of the desired L-threonic acid product.
-
Removal of Excess H₂O₂: While heating with charcoal is effective, alternative methods include the enzymatic degradation of H₂O₂ using peroxidase.[16] This approach avoids heating and can be beneficial for heat-sensitive variations of the synthesis.
-
Purification: The precipitation with an anti-solvent like methanol or ethanol is a crucial step for obtaining a high-purity product. The ratio of the concentrated aqueous solution to the alcohol can be optimized to maximize yield while maintaining purity.[13][16]
Conclusion
The oxidative cleavage of L-ascorbic acid with hydrogen peroxide is a reliable and scalable method for the synthesis of L-threonic acid and its salts. The detailed protocol for Calcium L-threonate provided herein offers a robust procedure with clear, rationalized steps suitable for research and development applications. Careful control over reaction temperature, reagent stoichiometry, and purification conditions are paramount to achieving a high yield of a pure product. This foundational methodology can be readily adapted for the production of other pharmaceutically relevant L-threonate salts.
References
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- Levine, M., & Rumsey, S. C. (1999). Ascorbic acid oxidation by hydrogen peroxide. PubMed.
- Green, M. A., & Fry, S. C. (2010). Ascorbate degradation: pathways, products, and possibilities. Oxford Academic.
- Cheng, R. H., & Lin, H. L. (2011). Vitamin C Degradation Products and Pathways in the Human Lens. PMC - NIH.
- Isbell, H. S. (1979). Oxidation of L-ascorbic acid by hydrogen peroxide: preparation of L-threonic acid. SciSpace.
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- Caring Sunshine. (n.d.). Ingredient: Threonic acid.
- ResearchGate. (n.d.). Fig. 1. The oxidation pathway of ascorbate. Vitamin C consists of....
- RSC Publishing. (n.d.). Generation of hydrogen peroxide and hydroxyl radical resulting from oxygen-dependent oxidation of l-ascorbic acid via copper redox-catalyzed reactions.
- Google Patents. (n.d.). CN1143464A - Synthesis method of magnesium L-threonate.
- Google Patents. (n.d.). CN102875362A - Preparation method of L-threonic acid or salts thereof.
- Li, Y., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC - NIH.
- DeBolt, S., et al. (2007). Ascorbate as a Biosynthetic Precursor in Plants. PMC - PubMed Central.
- Google Patents. (n.d.). CN1143464A - Calcium L-threonate for food additives and preparing process and use thereof.
- Loewus, F. A. (1977). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology.
- Google Patents. (n.d.). CN105349584A - Calcium L-threonate and processing method thereof.
- ACS Publications. (n.d.). Kinetics and mechanism for the oxidation of ascorbic acid/ascorbate by HO2/O2- (hydroperoxyl/superoxide) radicals. A pulse radiolysis and stopped-flow photolysis study.
- Frontiers. (n.d.). Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water.
- ProQuest. (n.d.). The effects of threonic acid on the cellular accumulation of ascorbic acid.
- Google Patents. (n.d.). CN1200366A - New L-Threonic Acid Derivatives.
- Google Patents. (n.d.). NO311219B1 - Process for the preparation of a composition with enhanced vitamin C activity.
- Quora. (n.d.). How to make magnesium l-threonate from magnesium oxide.
- Verywell Health. (n.d.). 7 Magnesium Threonate Benefits.
- Wikipedia. (n.d.). Threonic acid.
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HPLC methods for 2,3,4-trihydroxybutanoic acid analysis
An Expert Guide to the HPLC Analysis of 2,3,4-Trihydroxybutanoic Acid
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this challenging analyte. This guide moves beyond simple procedural lists to explain the fundamental principles behind the methodological choices, ensuring a deeper understanding and facilitating effective troubleshooting.
Introduction: The Analytical Challenge of this compound
This compound, also known by its stereoisomer names such as erythronic acid or threonic acid, is a polar organic acid and sugar acid derivative.[1][2][3] It is found in various biological systems and is a metabolite of compounds like Vitamin C.[3][4] Its quantification is crucial in fields ranging from metabolomics and clinical diagnostics to food science and pharmaceutical development.
However, the analysis of this compound presents two primary challenges for chromatographers:
-
High Polarity: With a molecular formula of C₄H₈O₅, the compound is highly water-soluble due to its multiple hydroxyl groups and a carboxylic acid moiety.[1][3] This makes it difficult to retain on traditional reversed-phase (RP) HPLC columns, where it often elutes in the solvent front, resulting in poor separation from other polar matrix components.[5][6]
-
Lack of a UV Chromophore: The molecule does not possess a significant light-absorbing functional group (a chromophore), rendering detection by standard UV-Vis detectors inefficient and insensitive.[7][8]
This guide details two effective HPLC-based protocols that overcome these challenges using distinct chromatographic and detection principles: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exclusion Chromatography.
Analyte Properties & Chromatographic Strategy
A successful method is built on a sound understanding of the analyte's physicochemical properties.
| Property | Value / Description | Implication for HPLC Analysis |
| Molecular Formula | C₄H₈O₅ | Small, polar molecule. |
| Molecular Weight | ~136.10 g/mol | Suitable for various detection methods, including MS and ELSD.[1] |
| Polarity (LogP) | -2.1 (Predicted) | Extremely polar; requires alternative retention mechanisms to reversed-phase.[1] |
| pKa | ~3.47 (Predicted) | The molecule is an acid and will be ionized (anionic) at pH values above ~3.5. This property is key for ion-exchange or ion-exclusion modes.[2] |
| UV Absorbance | None | Requires universal detectors like ELSD, RID, MS, or Conductivity, or pre/post-column derivatization.[8][9] |
| Stereoisomerism | Exists as stereoisomers (e.g., L-threonic, D-erythronic) | If separation of isomers is required, specialized chiral stationary phases are necessary.[10][11] |
Given these properties, the strategy is to select a separation mode that promotes retention of polar compounds and pair it with a detector that does not rely on UV absorbance.
Application Protocol 1: HILIC with Evaporative Light Scattering Detection (ELSD)
Principle: HILIC is the method of choice for retaining and separating highly polar compounds that are unretained in reversed-phase chromatography.[6] This method uses a polar stationary phase (e.g., zwitterionic, amide, or bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). A thin, water-enriched layer forms on the surface of the stationary phase, and polar analytes like this compound are retained by partitioning into this layer.[5][6] Gradient elution, by increasing the water content, is used to elute the analytes.
ELSD is an ideal detector for this application. It is a "universal" detector for any non-volatile analyte and is fully compatible with the gradient elution used in HILIC.[7][12] The detector nebulizes the column eluent, evaporates the mobile phase solvents, and measures the light scattered by the remaining solid analyte particles.[12]
Experimental Workflow: HILIC-ELSD
Step-by-Step Protocol (HILIC-ELSD)
-
Instrumentation & Materials:
-
HPLC system capable of gradient elution.
-
Evaporative Light Scattering Detector (ELSD).
-
HILIC Column: e.g., Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent zwitterionic phase.[5]
-
Acetonitrile (HPLC or MS grade).
-
Ammonium formate or ammonium acetate (MS grade).
-
Formic acid (MS grade).
-
Deionized water (18.2 MΩ·cm).
-
Syringe filters (0.22 µm, PTFE or nylon).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Scientist's Note: A volatile buffer like ammonium formate is essential for compatibility with ELSD and MS detectors.[13] The acidic pH (around the analyte's pKa) suppresses the ionization of the carboxylic acid group, which can improve peak shape and retention in some HILIC modes.
-
-
Sample Preparation (for Biological Fluids):
-
To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold acetonitrile to precipitate proteins.[14]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter prior to injection.[15]
-
-
HPLC & Detector Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | ZIC-HILIC, 2.1 x 100 mm, 2.7 µm | Zwitterionic phase offers excellent retention for polar acidic compounds.[16] |
| Mobile Phase | A: 10 mM Amm. Formate, pH 3.5B: Acetonitrile | Standard HILIC mobile phase. |
| Gradient | 95% B -> 60% B over 10 min | Starts with high organic content for retention, increases aqueous content for elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2-5 µL | Small volume prevents peak distortion. |
| ELSD Nebulizer | 40 °C | Optimizes droplet formation. |
| ELSD Evaporator | 50 °C | Ensures complete solvent evaporation without losing the analyte.[12] |
| Gas Flow (N₂) | 1.5 SLM | Carrier gas for the aerosol. |
-
Data Analysis:
-
Create a calibration curve using standards prepared in a matrix similar to the samples.
-
Quantify the analyte based on the peak area. Note that the ELSD response is often non-linear and may require a quadratic or logarithmic fit for the calibration curve.[12]
-
Application Protocol 2: Ion-Exclusion Chromatography with Refractive Index Detection (RID)
Principle: Ion-exclusion chromatography is a robust technique for separating weak organic acids from a sample matrix.[17] The stationary phase is a strong cation-exchange resin in the hydrogen (H⁺) form. When an acidic mobile phase (e.g., dilute sulfuric acid) is used, strong acids are fully ionized and repelled from the negatively charged stationary phase (Donnan exclusion), eluting first. Weak acids like this compound are only partially ionized and can penetrate the pores of the resin, leading to retention.[18][19] Separation is based on a combination of ion-exclusion, size-exclusion, and partitioning mechanisms.
Refractive Index Detection (RID) is a truly universal detector that measures the difference in the refractive index between the column eluent and a reference mobile phase.[20] It is suitable for this method because the isocratic mobile phase is simple. However, RID is known for its lower sensitivity and incompatibility with gradient elution.[20][21]
Experimental Workflow: Ion-Exclusion-RID
Step-by-Step Protocol (Ion-Exclusion-RID)
-
Instrumentation & Materials:
-
Mobile Phase Preparation:
-
Prepare a 0.005 N (or 5 mM) solution of H₂SO₄ in deionized water.
-
Filter the mobile phase through a 0.45 µm filter and thoroughly degas it by sparging with helium or sonicating under vacuum.
-
Scientist's Note: Degassing is absolutely critical for RID, as dissolved gases can cause significant baseline noise and drift.
-
-
Sample Preparation (for Simple Aqueous Matrices):
-
For clean samples, dilute with the mobile phase as needed to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.[15]
-
-
HPLC & Detector Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Bio-Rad Aminex HPX-87H, 300 x 7.8 mm | Industry standard for organic acid analysis by ion-exclusion.[18][22] |
| Mobile Phase | 0.005 N H₂SO₄ | Isocratic mobile phase for ion-exclusion mode. |
| Elution | Isocratic | Required for stable RID baseline. |
| Flow Rate | 0.6 mL/min | Typical flow rate for this column dimension. |
| Column Temp. | 50-65 °C | Higher temperature improves separation efficiency for this column type. |
| Injection Vol. | 10-20 µL | Larger injection volumes are common to compensate for lower detector sensitivity. |
| RID Temperature | 35-40 °C (match column or stable) | Must be stable to ±0.01 °C for a low-noise baseline.[20] |
| RID Reference Cell | Purge with fresh mobile phase before analysis. | Ensures the reference RI matches the eluent. |
-
Data Analysis:
-
Allow the system to equilibrate for at least 1-2 hours to achieve a stable RID baseline.
-
Create a calibration curve using standards prepared in the mobile phase.
-
Quantify using peak area or peak height.
-
Method Comparison
| Feature | Method 1: HILIC-ELSD | Method 2: Ion-Exclusion-RID |
| Principle | Hydrophilic Partitioning | Ion-Exclusion / Size-Exclusion |
| Elution Mode | Gradient | Isocratic |
| Sensitivity | Moderate to High | Low to Moderate |
| Selectivity | High | Moderate |
| Throughput | High (fast gradients possible) | Low (long run times) |
| Robustness | Moderate (sensitive to mobile phase) | High (simple mobile phase) |
| Complex Matrices | Excellent (with MS detection) | Fair (potential for interferences) |
| Cost | Higher (ELSD/MS detector) | Lower (RID detector) |
Expert Insights & Troubleshooting
-
HILIC Method Development: HILIC can be less robust than reversed-phase. Column equilibration is critical; flush with the initial mobile phase for at least 15-20 column volumes before the first injection. Retention time drift can occur if equilibration is insufficient between runs.[16]
-
Peak Shape: Poor peak shape for acidic compounds can often be improved by adjusting the mobile phase pH or buffer concentration. In HILIC, ensuring you are operating in a true HILIC mode (typically >80% organic) is key for good peak shape.
-
ELSD Optimization: The response in ELSD depends on the volatility of both the analyte and the mobile phase. The nebulizer and evaporator temperatures must be carefully optimized to maximize the signal for the analyte while ensuring the mobile phase is completely removed.[12][23]
-
RID Baseline Stability: The single most common issue with RID is baseline drift. This is almost always caused by temperature fluctuations or inadequately degassed mobile phase. Ensure the detector temperature is stable and the mobile phase is continuously sparged if possible.[20]
-
Mass Spectrometry as an Alternative Detector: For the highest sensitivity and selectivity, especially in complex biological matrices, coupling either HILIC or ion-exclusion chromatography to a mass spectrometer (MS) is the ultimate solution. MS provides confirmation of the analyte's identity via its mass-to-charge ratio and fragmentation pattern.[24][25]
Conclusion
The analysis of this compound by HPLC is readily achievable with a well-designed method. For high-throughput and sensitive analysis in complex matrices, a HILIC method coupled with ELSD or MS detection is recommended. For routine analysis in simpler aqueous samples where cost and robustness are the primary concerns, ion-exclusion chromatography with RID provides a reliable, albeit less sensitive, alternative. The choice of method should be guided by the specific requirements of the sample matrix, required sensitivity, and available instrumentation.
References
- Rocklin, R. D., Slingsby, R. W., & Pohl, C. A. (n.d.). Separation and Detection of Carboxylic Acids by Ion Chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439535, this compound. [Link]
- Agilent Technologies, Inc. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column.
- Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. [Link]
- Agilent Technologies, Inc. (n.d.).
- Protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. [Link]
- ChemBK. (n.d.). (2R,3R)-2,3,4-TRIHYDROXYBUTANOIC ACID. [Link]
- Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
- Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]
- Biocompare. (n.d.). HPLC Refractive Index Detectors. [Link]
- Jandera, P., & Churácek, J. (1973). Ion-exchange chromatography of carboxylic acids.
- Kubica, P., Rychłowska, J., & Namieśnik, J. (2021). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 51(6), 549-564. [Link]
- ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
- ResearchGate. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID v1. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2014). What would be the ideal conditions of HPLC for organic acid detection?. [Link]
- Chromatography Forum. (2009). ZIC HILIC for organic acids (Help me). [Link]
- SNS Courseware. (2025).
- SIELC Technologies. (n.d.).
- Bentham Science Publisher. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
- ResearchGate. (2025). (PDF)
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
- Buchi.com. (n.d.).
- National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
- Agilent. (2023).
- Taylor & Francis Online. (2025). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. [Link]
- ResearchGate. (2025). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. [Link]
- Nacalai Tesque, Inc. (n.d.).
- Shimadzu Corporation. (n.d.). No.
- YouTube. (2022).
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- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
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Application Note: Quantitative Analysis of Erythronic Acid in Biological Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Significance of Erythronic Acid Quantification
Erythronic acid, a four-carbon sugar acid, is gaining significant attention within the scientific community as a potential biomarker for oxidative stress.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders.[2] Erythronic acid is formed from the oxidation of erythritol and its levels can reflect endogenous metabolic shifts.[3] Therefore, the ability to accurately and precisely quantify erythronic acid in complex biological matrices such as plasma, urine, and cell culture media is crucial for researchers investigating disease mechanisms and for professionals in drug development evaluating the efficacy and metabolic impact of novel therapeutics.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for this purpose, offering high chromatographic resolution and definitive molecular identification.[4][5] However, erythronic acid, like many biological organic acids, is non-volatile and polar due to its multiple hydroxyl and carboxyl functional groups. This inherent chemical nature prevents its direct analysis by GC-MS. To overcome this limitation, a chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable form suitable for gas-phase analysis.[6][7][8]
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of erythronic acid using a robust silylation derivatization method followed by GC-MS analysis. We will delve into the causality behind each experimental choice, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.
Principle of the Method: Why Derivatization is Key
The core of this analytical method rests on transforming the non-volatile erythronic acid into a form that can travel through the gas chromatograph. This is achieved through a chemical process known as silylation .
The Challenge with Polar Analytes: In GC, compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.[9] Molecules with active hydrogen atoms, such as those in hydroxyl (-OH) and carboxyl (-COOH) groups found on erythronic acid, are highly polar. This polarity leads to strong intermolecular hydrogen bonding, which significantly raises their boiling points and causes them to adsorb to active sites within the GC system, resulting in poor peak shape and low sensitivity.[8]
The Silylation Solution: Silylation is the most widely used derivatization technique to prepare such compounds for GC analysis.[10][11] The process involves replacing the active hydrogens on the analyte with a non-polar trimethylsilyl (TMS) group [-Si(CH₃)₃].[6][12] This chemical modification achieves several critical objectives:
-
Increases Volatility: By eliminating hydrogen bonding and reducing polarity, the boiling point of the derivative is significantly lowered.[6][11]
-
Enhances Thermal Stability: The resulting TMS-ether and TMS-ester derivatives are more stable at the high temperatures required for GC analysis.[13]
-
Improves Chromatography: The derivatized analyte is less likely to adsorb to the column, leading to sharper, more symmetrical peaks and improved resolution.[6]
For this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , a powerful and versatile silylating reagent.[13][14] BSTFA is often used with a small percentage of a catalyst, such as trimethylchlorosilane (TMCS) , to increase its reactivity.[13] A key advantage of BSTFA is that its byproducts are highly volatile and do not interfere with the chromatographic analysis.[13] The reaction for erythronic acid involves the silylation of its three hydroxyl groups and one carboxylic acid group, forming a tetra-TMS derivative (Erythronic acid-4TMS).
Detailed Application Protocol
This protocol is designed to be a self-validating system. Adherence to these steps, particularly the complete exclusion of moisture prior to derivatization, is critical for success.
Required Materials and Reagents
-
Standards & Chemicals:
-
Erythronic acid standard (≥98% purity)
-
Internal Standard (IS): Tropic Acid (or a suitable stable isotope-labeled standard)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (Anhydrous, silylation grade)
-
Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane (DCM) (All HPLC or GC grade)
-
Ultrapure Water
-
-
Equipment & Consumables:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge (capable of >10,000 x g)
-
Nitrogen Evaporator or SpeedVac
-
Heating block or oven
-
Microliter syringes and pipettes
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
1.5 mL microcentrifuge tubes
-
Preparation of Standards and Solutions
-
Erythronic Acid Stock (1 mg/mL): Accurately weigh 10 mg of erythronic acid standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of Tropic Acid and dissolve in 10 mL of methanol.
-
Working Calibration Standards: Perform serial dilutions of the erythronic acid stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, 100, and 250 µg/mL.
-
Spiking Solution: To each calibration standard and sample, add the internal standard to a final concentration of 20 µg/mL.
Sample Preparation (from Plasma/Serum)
-
Aliquoting: Pipette 100 µL of the biological sample (plasma, serum, etc.) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 200 µg/mL Tropic Acid solution to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. This step is crucial for removing proteins which would otherwise interfere with the analysis.[15]
-
Mixing & Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean 2 mL autosampler vial, being careful not to disturb the protein pellet.
Evaporation and Derivatization
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 35-40°C. This is the most critical step. Silylation reagents are extremely sensitive to moisture, and any residual water will consume the reagent and lead to incomplete derivatization.[13][16]
-
Derivatization Cocktail: Prepare a fresh derivatization solution by mixing BSTFA (+1% TMCS) and anhydrous pyridine in a 1:1 (v/v) ratio.
-
Reaction: To the dried residue, add 100 µL of the derivatization cocktail. Cap the vial tightly.
-
Incubation: Vortex for 30 seconds to ensure the residue is fully dissolved. Incubate the vial in a heating block or oven at 70°C for 60 minutes to drive the reaction to completion.[17][18]
-
Cooling: After incubation, allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale & Reference |
| GC System | Agilent 7890 GC / 5977 MS or equivalent | Standard high-performance system for metabolomics. |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing excellent separation for a wide range of derivatives.[15][19] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency.[15][19] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions and analyte separation. |
| Injector | Splitless Mode | Maximizes sensitivity for trace-level quantification. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation.[15] |
| Oven Program | 70°C hold for 2 min, ramp 10°C/min to 280°C, hold for 5 min | A standard temperature program for separating organic acid derivatives.[15][17] |
| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS.[17] |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization.[15][17] |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique creating reproducible fragmentation patterns.[15] |
| Ionization Energy | 70 eV | Universal standard for EI, allowing for library matching.[15][17] |
| Acquisition Mode | Scan (m/z 50-600) for identification; SIM for quantification | Full scan is used to confirm the identity of the derivative, while Selected Ion Monitoring (SIM) provides superior sensitivity and selectivity for quantification.[9][20] |
| SIM Ions | Erythronic Acid-4TMS: m/z 217 (Quantifier) , 205, 307 | Tropic Acid-2TMS: m/z 219 (Quantifier) , 264 |
Experimental Workflow Diagram
The entire process, from sample collection to final data output, is visualized below.
Caption: Workflow for the quantification of erythronic acid by GC-MS.
Data Analysis, Quantification, and Method Validation
Identification: The tetra-TMS derivative of erythronic acid is identified by its characteristic retention time and mass spectrum, which should be confirmed by analyzing a pure standard. The Human Metabolome Database provides spectral information for Erythronic acid-4TMS.
Quantification: A calibration curve is generated by plotting the peak area ratio of the erythronic acid quantifier ion (m/z 217) to the internal standard quantifier ion (m/z 219) against the known concentrations of the prepared standards. The concentration of erythronic acid in the unknown samples is then calculated using the linear regression equation derived from this curve.
Method Validation: To ensure trustworthiness, the method should be validated according to established guidelines.[17] Key parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.995 | Confirms a proportional response across the calibration range.[21] |
| Precision (%RSD) | < 15% | Measures the repeatability of the analysis (within-day and between-day).[10][21] |
| Accuracy (% Recovery) | 85 - 115% | Assesses how close the measured value is to the true value.[17] |
| Limit of Quantification (LOQ) | S/N > 10 | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[21] |
| Selectivity | No interfering peaks at the analyte retention time | Ensures the signal is from the analyte and not from matrix components. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No/Low Peak Intensity | 1. Incomplete derivatization due to moisture. 2. Degradation of derivatization reagent. | 1. Ensure samples are completely dry before adding reagent. Use anhydrous solvents. 2. Use fresh reagent; store it properly under inert gas and away from moisture. |
| Tailing/Broad Peaks | 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization. | 1. Replace the inlet liner and trim the column. Consider using a deactivated liner. 2. Re-optimize derivatization time and temperature. |
| Poor Reproducibility | 1. Inconsistent sample/IS volume. 2. Matrix effects. 3. Autosampler injection issue. | 1. Use calibrated pipettes and consistent technique. 2. Ensure efficient protein precipitation; consider solid-phase extraction (SPE) for cleaner samples.[21] 3. Check syringe for bubbles and perform injector maintenance. |
| Ghost Peaks | Carryover from a previous high-concentration sample. | Run solvent blanks between samples to clean the system. |
References
- N.A. et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Vertex AI Search.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Vertex AI Search.
- Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), Vial, 25 g. Restek.
- BSTFA derivitization | 25561-30-2 | N,O-bis(trimethylsilyl)trifluoroacetamide. CovaChem.
- Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PubMed.
- N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (T6381) - Product Information Sheet. Sigma-Aldrich.
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
- N,O-Bis(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur , = 99.0. Sigma-Aldrich.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central.
- GC-MS parameters for determination of free short-chain fatty acids (FSCFAs). ResearchGate.
- Yao, L., et al. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. PubMed.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. ResearchGate.
- Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu Corporation.
- Application Notes and Protocols for the Analysis of D-Erythronic Acid. Benchchem.
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PubMed Central.
- Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Corporation.
- Duez, P., Kumps, A., & Mardens, Y. L. GC-MS profiling of urinary organic acids evaluated as a quantitative method. Semantic Scholar.
- silylation overview.pdf. Fluka.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet.
- Pereira, V., et al. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. MDPI.
- Establishment and application of quantitative method for 22 organic acids in honey based on SPE-GC–MS. ResearchGate.
- Lin, D.-L., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. MDPI.
- Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. MDPI.
- Lin, D.-L., & Wang, S.-M. "Chemical derivatization for the analysis of drugs by GC-MS - A concept". Semantic Scholar.
- Quantitative GC-MS measurement of erythritol and erythronate in dried... ResearchGate.
- Kaushik, R., et al. Biomarkers of oxidative stress in erythrocytes as a function of human age. PubMed Central.
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Erythronic acid GC-MS (4 TMS) (HMDB0000613). Human Metabolome Database.
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Application and Protocol for the Quantitative Determination of Threonic Acid in Biological Fluids
Authored by: Senior Application Scientist, Advanced Bi-analytical Solutions
For: Researchers, scientists, and drug development professionals.
Abstract
L-threonic acid, a primary metabolite of ascorbic acid (Vitamin C), is gaining significant attention as a potential biomarker for vitamin C status and for its role in neuroscience, particularly as a component of magnesium L-threonate which has been studied for its cognitive-enhancing effects.[1][2] Accurate and precise quantification of threonic acid in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, nutritional assessments, and clinical research. This document provides a comprehensive guide to the quantitative analysis of L-threonic acid, detailing robust analytical methodologies, sample preparation protocols, and validation considerations. We present detailed protocols for High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) for broader metabolic profiling.
Introduction: The Scientific Imperative for Threonic Acid Quantification
L-threonic acid is an endogenous molecule present in various biological fluids, including plasma, urine, and aqueous humor.[3][4] Its concentration in the body is influenced by dietary intake of Vitamin C and individual metabolic rates.[1][5] Emerging research has linked L-threonic acid to several physiological processes. For instance, it has been shown to enhance the uptake of Vitamin C in cells, a vital process for collagen synthesis and bone mineralization.[1] Furthermore, its association with magnesium as magnesium L-threonate has been shown to increase synaptic density and neuronal plasticity in preclinical models, suggesting a potential role in supporting cognitive function and memory.[1][2]
Given its expanding physiological and clinical relevance, the development of reliable and validated analytical methods for the quantification of threonic acid is paramount. This application note aims to provide researchers with the necessary technical insights and step-by-step protocols to confidently measure threonic acid concentrations in biological samples.
Choosing the Right Analytical Platform: A Comparative Overview
The selection of an appropriate analytical technique is a critical first step and is dependent on the specific research question, required sensitivity, sample matrix, and available instrumentation. Here, we discuss the two most prevalent and powerful techniques for threonic acid quantification.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: HPLC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the direct analysis of threonic acid with minimal sample cleanup and offers excellent specificity through the monitoring of specific precursor-to-product ion transitions.
Advantages:
-
High Sensitivity and Selectivity: Capable of detecting low endogenous concentrations of threonic acid.
-
Minimal Sample Derivatization: Often, threonic acid can be analyzed directly, simplifying the workflow.
-
High Throughput: Modern systems allow for rapid analysis times, suitable for large sample cohorts.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like threonic acid, a chemical derivatization step is necessary to increase their volatility.[6][7] This method is particularly useful for comprehensive metabolic profiling where multiple organic acids are analyzed simultaneously.[8][9]
Advantages:
-
Excellent Chromatographic Resolution: Provides high separation efficiency for complex mixtures of organic acids.
-
Comprehensive Profiling: Allows for the simultaneous analysis of a wide range of metabolites.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract threonic acid from the biological matrix, remove interfering substances like proteins and lipids, and concentrate the analyte to a level suitable for instrumental analysis.[10][11]
General Considerations for Sample Handling
-
Sample Collection and Storage: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA). Process samples promptly to separate plasma or serum. Urine samples should be collected in sterile containers. All samples should be stored at -80°C to minimize degradation of threonic acid.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled threonic acid) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
Protein Precipitation (for HPLC-MS/MS)
This is a simple and effective method for removing the majority of proteins from plasma or serum samples.[1][12]
Protocol:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold methanol or acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
Liquid-Liquid Extraction (for GC-MS)
This technique is used to extract organic acids from the aqueous sample into an organic solvent.
Protocol:
-
Acidify the urine or deproteinized plasma/serum sample to a pH of approximately 1-2 with hydrochloric acid.
-
Add an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly to facilitate the transfer of threonic acid into the organic phase.
-
Centrifuge to separate the layers and collect the organic phase.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
The dried residue is then ready for derivatization.
Detailed Analytical Protocols
Protocol 1: Quantitative Analysis of L-Threonic Acid by HPLC-MS/MS
This protocol is optimized for the sensitive and specific quantification of L-threonic acid in human plasma and urine.[12][13]
Workflow Diagram:
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- 13. researchgate.net [researchgate.net]
Application Note: Mastering the Analysis of Sugar Acids by GC-MS through Advanced Derivatization Strategies
Abstract
Sugar acids, critical intermediates and end-products in numerous biological and industrial processes, present a significant analytical challenge due to their low volatility and high polarity. Gas Chromatography-Mass Spectrometry (GC-MS), a powerhouse for the separation and identification of volatile compounds, can only be effectively applied to this class of molecules after chemical derivatization. This application note provides a comprehensive guide to the most effective derivatization techniques for the GC-MS analysis of sugar acids, with a focus on methoximation/ethoximation followed by silylation. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of different methodologies to empower researchers, scientists, and drug development professionals in obtaining robust and reproducible results.
The Analytical Imperative for Derivatizing Sugar Acids
Sugar acids, which include aldonic, uronic, and aldaric acids, are characterized by the presence of both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. These moieties readily form strong intermolecular hydrogen bonds, rendering the native molecules non-volatile.[1][2] Direct injection of underivatized sugar acids into a GC system would lead to thermal decomposition at the high temperatures of the injector port, rather than the required volatilization for chromatographic separation.[1][3]
Derivatization is a chemical modification process that transforms these polar, non-volatile analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.[2][4] This is achieved by replacing the active hydrogens in the hydroxyl and carboxyl groups with non-polar moieties.[3][5] The primary goals of derivatization for sugar acid analysis are:
-
Increased Volatility: By masking the polar functional groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[3][5]
-
Enhanced Thermal Stability: The resulting derivatives are less prone to degradation at the elevated temperatures used in GC.[6]
-
Improved Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks and better separation of closely related compounds.[7]
-
Characteristic Mass Spectra: The derivatives produce predictable and informative mass spectra that aid in structural elucidation and identification.[8]
A significant challenge in the analysis of reducing sugars and sugar acids is their existence in solution as an equilibrium mixture of cyclic (hemiacetal) and open-chain tautomers.[1] Direct derivatization of this mixture can lead to multiple chromatographic peaks for a single analyte, complicating quantification and identification.[1][9] The methodologies discussed herein are designed to address this issue effectively.
The Gold Standard: A Two-Step Oximation-Silylation Approach
For comprehensive and reproducible analysis of sugar acids, a two-step derivatization process involving oximation followed by silylation is widely regarded as the most robust method.[2][5][9] This approach effectively "locks" the sugar acid in its open-chain form, preventing the formation of multiple tautomeric derivatives and thereby simplifying the resulting chromatogram.[5][10]
The "Why": Mechanistic Insights
Step 1: Methoximation/Ethoximation
The initial step involves reacting the sugar acid with a hydroxylamine derivative, typically methoxyamine hydrochloride (MeOx) or ethylhydroxylamine hydrochloride (EtOx), in a solvent like pyridine.[5][10][11] This reaction targets the carbonyl group (aldehyde or ketone) present in the open-chain form of the sugar acid. The methoxyamine or ethoxyamine converts the carbonyl group into a stable methoxime or ethoxime derivative, respectively.[5][10]
The critical function of this step is to prevent the sugar from cyclizing, thus eliminating the possibility of forming different anomeric derivatives during the subsequent silylation step.[5][10] This significantly reduces the number of peaks per analyte, leading to a much cleaner and more easily interpretable chromatogram.[2][9]
Step 2: Silylation
Following oximation, all remaining active hydrogens on the hydroxyl and carboxyl groups are replaced with trimethylsilyl (TMS) groups.[5][10] This is achieved using a potent silylating agent, most commonly N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[12][13]
MSTFA is often preferred as its byproduct, N-methyltrifluoroacetamide, is highly volatile and typically does not interfere with the analysis.[5] The resulting TMS esters and TMS ethers are significantly more volatile and thermally stable than the parent sugar acid, making them ideal for GC-MS analysis.[5][6]
Visualizing the Workflow
Below is a diagram illustrating the two-step oximation-silylation workflow for a generic aldonic acid.
Caption: Figure 1: Oximation-Silylation Workflow.
Detailed Protocol: Methoximation-Silylation (MeOx-TMS)
This protocol is a robust starting point and can be optimized for specific sample matrices and target analytes.
Materials:
-
Sample: 10-100 µg of dried sugar acid sample (lyophilization is highly recommended to remove all traces of water).
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Reagents:
-
Methoxyamine hydrochloride (MeOx) solution: 20 mg/mL in anhydrous pyridine. Prepare fresh daily.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Equipment:
-
Heating block or oven capable of maintaining temperatures between 37°C and 90°C.
-
Vortex mixer.
-
Centrifuge.
-
GC-MS system.
-
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Place the dried sample extract into a 2 mL reaction vial.
-
Methoximation Step: a. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample. b. Cap the vial tightly and vortex for 1 minute to ensure complete dissolution. c. Incubate the vial at 37°C for 90 minutes in a heating block.[5] Some protocols may use higher temperatures (e.g., 70-90°C) for shorter times (e.g., 30 minutes), which may require optimization.[2][14] d. After incubation, allow the vial to cool to room temperature.
-
Silylation Step: a. Add 80 µL of MSTFA (+1% TMCS) to the reaction mixture. b. Cap the vial tightly and vortex for 30 seconds. c. Incubate the vial at 37°C for 30 minutes.[5] As with oximation, this step can be performed at higher temperatures (e.g., 70°C) for 30 minutes.[2][15] d. After incubation, allow the vial to cool to room temperature.
-
Analysis: a. The sample is now ready for injection into the GC-MS. b. If the sample concentration is high, a dilution with an appropriate solvent (e.g., hexane or ethyl acetate) may be necessary. c. Transfer the derivatized sample to a GC autosampler vial if required.
Critical Considerations:
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture.[2][9] The presence of water will consume the reagent and lead to incomplete derivatization and poor reproducibility. All glassware should be oven-dried, and reagents should be handled in a dry environment (e.g., under a stream of nitrogen or in a glove box).
-
Pyridine Quality: Use a high-purity, silylation-grade pyridine to avoid interfering ghost peaks in the chromatogram.
-
Reagent Stoichiometry: Ensure a sufficient excess of derivatizing reagents is used to drive the reactions to completion.
Alternative and Complementary Derivatization Techniques
While the two-step oximation-silylation is often the preferred method, other techniques exist and may be suitable for specific applications.
Direct Silylation
In some cases, a direct, single-step silylation may be employed. This approach omits the oximation step and directly adds a silylating agent like BSTFA or MSTFA to the dried sample.[8][12]
-
Advantages: Faster and simpler procedure.
-
Disadvantages: As the sugar acid's ring-chain tautomerism is not addressed, this method will produce multiple derivative peaks for a single analyte, corresponding to different anomers and the open-chain form.[1][8] This can lead to complex chromatograms that are difficult to interpret and quantify, especially in complex mixtures.[8]
Acylation (e.g., Acetylation or Trifluoroacetylation)
Acylation involves the esterification of hydroxyl and carboxyl groups using an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA).[3][12][16]
-
Advantages: Acetate derivatives are often very stable.[12] Some methods, particularly those involving a reduction step to form alditol acetates, can yield a single peak per sugar, which simplifies analysis.[2][17]
-
Disadvantages: Acylation reactions can sometimes be less complete than silylation. The formation of acidic byproducts may need to be removed prior to GC analysis to prevent column damage.[7] Furthermore, the reduction step in the alditol acetate method can lead to ambiguity, as different epimeric sugars can yield the same alditol.[2][12]
Comparative Analysis of Derivatization Techniques
The choice of derivatization technique depends on the specific analytical goals, the complexity of the sample matrix, and the available instrumentation.
| Feature | Oximation-Silylation | Direct Silylation | Acylation (Alditol Acetates) |
| Principle | Two-step: Carbonyl protection then silylation of -OH & -COOH. | One-step: Silylation of all active hydrogens. | Two-step: Reduction of carbonyl then acetylation of -OH groups. |
| Number of Peaks | Typically 1-2 peaks per sugar acid (syn/anti oxime isomers).[2][9] | Multiple peaks per sugar acid (anomers, open-chain).[1][8] | One peak per sugar acid.[2][17] |
| Chromatogram | Simplified, easier to interpret. | Complex, potential for peak co-elution. | Very simple, good for quantification. |
| Advantages | Robust, reproducible, prevents tautomerism, good for complex mixtures.[2][5] | Fast and simple protocol. | Single derivative peak simplifies quantification. Derivatives are very stable.[2][12] |
| Disadvantages | Two-step procedure is longer. | Multiple peaks complicate identification and quantification.[8][9] | Reduction step can cause loss of structural information (epimers yield same product).[2][12] |
| Key Reagents | Methoxyamine HCl, MSTFA, BSTFA, Pyridine.[2][5] | MSTFA, BSTFA, TMCS.[12] | Sodium borohydride, Acetic anhydride.[2] |
| Moisture Sensitivity | High.[2][9] | High.[2][9] | Moderate. |
Troubleshooting and Best Practices
-
No or Low Peak Intensity: Check for moisture contamination, insufficient reagent volume, or incomplete reaction (time/temperature). Ensure the sample was completely dried before derivatization.
-
Multiple Unidentified Peaks: This may indicate incomplete derivatization, side reactions, or sample contamination. If using direct silylation, multiple peaks are expected.
-
Tailing Peaks: This can be caused by active sites in the GC inlet liner or column. Using a deactivated liner and ensuring complete derivatization can mitigate this issue. Acidic byproducts from some acylation reactions can also cause tailing.[7]
-
Ghost Peaks: These often originate from contaminated solvents (especially pyridine) or septa bleed. Use high-purity reagents and condition the GC system properly.
Conclusion
The successful analysis of sugar acids by GC-MS is critically dependent on the selection and execution of an appropriate derivatization strategy. For most applications involving complex biological or chemical matrices, the two-step methoximation-silylation protocol offers the best combination of reproducibility, chromatographic simplicity, and analytical robustness. By preventing tautomerization, this method provides cleaner chromatograms that greatly simplify both qualitative identification and quantitative analysis. Understanding the chemistry behind these techniques, adhering to rigorous protocols, and being mindful of critical parameters such as moisture exclusion will enable researchers to unlock the full potential of GC-MS for the sensitive and accurate profiling of sugar acids.
References
- MASONACO. Mono- and disaccharides (GC-MS). [Link]
- Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. [Link]
- Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. [Link]
- Pancani, S., et al. (2005). GC-MS analysis of monosaccharide mixtures as their diethyldithioacetal derivatives: Application to plant gums used in art works. Semantic Scholar. [Link]
- The Bumbling Biochemist. (2025).
- Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
- ResearchGate. (2025). GC-MS analysis of monosaccharide mixtures as their diethyldithioacetal derivatives: Application to plant gums used in art works | Request PDF. [Link]
- Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. [Link]
- Restek Corporation. Overcome the Complexities of Analyzing for Sugars by GC-MS. [Link]
- Villas-Boas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Bio-protocol. [Link]
- Englmaier, P. (1988). Carbohydrate Trifluoroacetates.
- Petersson, G. (1974). Gas chromatographic analysis of sugars and related hydroxy acids as acyclic oxime and ester trimethylsilyl derivatives.
- The Bumbling Biochemist. (2025).
- ResearchGate. (2023).
- De Griffin, B. (2008). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. [Link]
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- Restek Corporation. Overcome the Complexities of Analyzing for Sugars by GC-MS. [Link]
- PubMed.
- Li, X., et al. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Journal of Agricultural and Food Chemistry, 61(20), 4701-4708. [Link]
- Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
- Emwas, A.-H., et al. (2015). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.
- Macas, B., et al. (2004). Acylic sugar derivatives for GC/MS analysis of 13C-enrichment during carbohydrate metabolism. Analytical Chemistry, 76(22), 6566-6574. [Link]
- Al-Amoudi, W. (2021).
- Becker, M., et al. (2013). Ethoximation-silylation approach for mono- and disaccharide analysis and characterization of their identification parameters by GC/MS. Talanta, 116, 958-967. [Link]
- Petersson, G. (1970). Gas chromatography-mass spectrometry of sugars and related hydroxy acids as trimethylsilyl derivativesl.
- Chapman, G. W., & Horvat, R. J. (1989). Determination of aldoses and ketoses by GC-MS using differential derivatisation.
- MDPI.
- van den Berg, R. A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. [Link]
- PAL System. (2018).
- MDPI. Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. [Link]
- ResearchGate. New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry | Request PDF. [Link]
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sample preparation for threonic acid analysis in plasma
Application Notes & Protocols
Topic: Sample Preparation for Threonic Acid Analysis in Human Plasma
Introduction: The Significance of Threonic Acid Quantification
Threonic acid, a four-carbon sugar acid, is a key endogenous metabolite primarily derived from the degradation of ascorbic acid (Vitamin C).[1] Its L-isomer, L-threonate, is of significant interest in pharmaceutical and clinical research due to its role in modulating mineral bioavailability, particularly magnesium, and its potential effects on cognitive function and neuronal health.[2][3] Accurate and reliable quantification of threonic acid in plasma is crucial for pharmacokinetic (PK) studies, biomarker discovery, and understanding the metabolic pathways associated with Vitamin C catabolism.
The primary analytical challenge lies in threonic acid's inherent properties: it is a small, highly polar molecule existing within the complex and protein-rich matrix of blood plasma. This complexity can lead to significant analytical interferences, ion suppression in mass spectrometry, and poor chromatographic retention.[4][5] Therefore, a robust, efficient, and reproducible sample preparation strategy is paramount to remove interfering substances like proteins and phospholipids and to ensure the integrity of the final analytical data.
This technical guide provides a comprehensive overview of field-proven sample preparation methodologies for the analysis of threonic acid in plasma, primarily focusing on techniques compatible with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its quantification.[6] We will delve into the causality behind protocol choices, provide detailed step-by-step workflows, and offer guidance on selecting the optimal method for your research needs.
Pre-Analytical Integrity: The Foundation of Reliable Data
Before any extraction protocol is initiated, the integrity of the plasma sample must be preserved. Errors introduced at this stage are irreversible and compromise the validity of the results.
-
Sample Collection: Blood should be collected in tubes containing an appropriate anticoagulant, such as EDTA or heparin. The choice of anticoagulant can sometimes influence analytical results, so consistency across a study is critical.[7]
-
Plasma Separation: Prompt centrifugation of whole blood after collection is essential to separate plasma from red blood cells. Prolonged contact can lead to the exchange of metabolites and potential hemolysis, altering the plasma's composition.[8]
-
Storage and Stability: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, freezing at -80°C is mandatory to prevent degradation.[9][10] Studies have shown L-threonate to be stable in plasma for up to 3 months at -30°C, but -80°C is the standard for long-term biobanking.[11] Avoid repeated freeze-thaw cycles, as they can degrade metabolites and cause protein precipitation. It is recommended to aliquot plasma into single-use volumes before freezing.[9][10]
Strategic Overview of Plasma Sample Preparation
The goal of sample preparation is to isolate threonic acid from interfering matrix components. The choice of strategy is a balance between cleanup efficiency, recovery, throughput, and the specific requirements of the analytical method.
Caption: General workflow for threonic acid analysis.
Method Selection Criteria
The optimal sample preparation method depends on several factors:
-
Required Sensitivity (LLOQ): Simpler methods like Protein Precipitation (PPT) may be sufficient for high-concentration samples, while more rigorous cleanup like Solid-Phase Extraction (SPE) may be needed to achieve lower limits of quantification by reducing matrix effects.[4]
-
Throughput Needs: PPT is fast and easily automated, making it ideal for large sample batches. SPE is more time-consuming per sample.
-
Analytical Challenges: If chromatographic separation from isomers (e.g., erythronic acid) is difficult, a method incorporating a derivatization step may be necessary to enhance selectivity.[12]
-
Available Equipment: SPE may require specific cartridges and vacuum manifolds or positive pressure processors.
Caption: Decision tree for selecting a sample preparation method.
Detailed Experimental Protocols
Here we provide step-by-step protocols for the most common and effective methods for preparing plasma samples for threonic acid analysis.
Protocol 1: High-Throughput Analysis by Protein Precipitation (PPT)
This is the most direct and rapid method, widely used for its simplicity and efficiency in removing the bulk of plasma proteins.[6][11][13] It is particularly suitable for pharmacokinetic studies where analyte concentrations are relatively high.
Principle: A water-miscible organic solvent is added to the plasma sample. This disrupts the solvation sphere of the proteins, causing them to denature and precipitate out of solution.[14] Threonic acid, being soluble in the resulting aqueous-organic supernatant, is effectively separated from the precipitated proteins. Methanol and acetonitrile are common choices.[6][15]
Materials:
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >10,000 x g
-
LC vials
Procedure:
-
Thaw: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquot: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube. For quality control, prepare QC samples by spiking known concentrations of threonic acid into blank plasma.
-
Add Precipitation Solvent: Add 300 µL of ice-cold methanol (a 3:1 solvent-to-plasma ratio).[6][11] Using cold solvent enhances the precipitation efficiency.
-
Vortex: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.[6]
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.[6]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new microcentrifuge tube or directly into an LC vial, being cautious not to disturb the protein pellet.
-
Analysis: The sample is now ready for direct injection onto the LC-MS/MS system. A dilution with water may be necessary to match the initial mobile phase conditions and improve peak shape.[13]
Protocol 2: Enhanced Selectivity via PPT and Chemical Derivatization
This advanced protocol is employed when enhanced chromatographic performance or separation from closely related isomers, such as D-erythronate, is required.[12] Derivatization modifies the chemical structure of threonic acid to make it less polar, improving its retention on standard reversed-phase columns.[2]
Principle: Following protein precipitation, a chemical reagent is added to the supernatant to react with the hydroxyl groups of threonic acid. Acetylation is a common and effective derivatization reaction for this purpose.[2][12]
Materials:
-
All materials from Protocol 1
-
Acetic Anhydride
-
Pyridine
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Perform Protein Precipitation: Follow steps 1-6 from Protocol 1 to obtain the protein-free supernatant.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen. This step removes the precipitation solvent and concentrates the analyte, which can improve reaction efficiency.
-
Derivatization Reaction:
-
Reconstitute the dried residue or use the supernatant directly.
-
Add derivatization reagents. For acetylation, a mixture of acetic anhydride and pyridine is commonly used. Note: The exact volumes and reaction conditions (time, temperature) must be optimized for your specific application. A published method uses a post-precipitation acetylation step for analysis.[12]
-
-
Stop Reaction: After the desired reaction time, the reaction may need to be quenched, often by adding water or an appropriate buffer.
-
Final Preparation: The derivatized sample may require a final evaporation and reconstitution step in a solvent compatible with the LC mobile phase.
-
Analysis: Inject the derivatized sample onto the LC-MS/MS system. The mass-to-charge ratio (m/z) in the MRM transition will need to be adjusted to correspond to the derivatized molecule.
Bioanalytical Method Performance
A well-prepared sample is the first step to achieving a robust and reliable bioanalytical method. The table below summarizes typical performance characteristics for LC-MS/MS methods for L-threonate in human plasma, achieved using the protocols described.
| Parameter | Performance Characteristics | Reference(s) |
| Analysis Method | LC-MS/MS with ESI (-) | [6][12][13] |
| Linearity Range | 0.1 - 50 µg/mL | [6][12][13] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.25 µg/mL | [6][12][13] |
| Intra-run Precision (%CV) | < 6.1% | [12] |
| Inter-run Precision (%CV) | < 3.2% | [12] |
| Accuracy (% Inaccuracy at LLOQ) | -1.4% | [12] |
Troubleshooting Common Issues
-
Low Analyte Recovery:
-
Cause: Inefficient protein precipitation or analyte adsorption to the protein pellet.
-
Solution: Ensure vigorous and adequate vortexing. Optimize the solvent-to-plasma ratio (try 4:1). Check the pH of the sample; threonic acid is an acid and its charge state can affect solubility.
-
-
High Matrix Effects (Ion Suppression):
-
Cause: Co-elution of endogenous plasma components (e.g., phospholipids) that interfere with the ionization of threonic acid in the MS source. This is more common with simple PPT.
-
Solution:
-
Dilute the final sample extract. This dilutes both the analyte and the interfering species, often reducing the matrix effect.[16]
-
Improve chromatographic separation to resolve threonic acid from the interfering peaks.
-
Implement a more rigorous cleanup method, such as Solid-Phase Extraction (SPE), which can more effectively remove phospholipids.[4]
-
-
-
Poor Peak Shape:
-
Cause: Injection of a sample in a solvent significantly stronger than the initial mobile phase.
-
Solution: Evaporate the supernatant and reconstitute in a solvent that matches the initial mobile phase composition (e.g., 95% water, 5% organic).
-
References
- Liu, X., Li, J., Zhu, Y., Wang, C., & Li, Y. (2019). LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma.
- Wang, H., Jiang, J., & Hu, P. (2006). Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry.
- Liu, X., et al. (2019).
- Wang, H., Jiang, J., & Hu, P. (2006). Determination of L-threonate in human plasma and urine by high performance liquid chromatography tandem mass spectrometry.
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
- Phenomenex. (n.d.).
- Barri, T., & Dragsted, L. O. (2013). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. PubMed. [Link]
- NIH National Center for Biotechnology Information. (n.d.).
- JALA. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. JALA. [Link]
- Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Schuhmacher, J., Zimmer, D., & Tesche, F. (2003).
- Haid, M., Muschet, C., Wahl, S., Römisch-Margl, W., Prehn, C., Möller, G., & Adamski, J. (2018).
- NIH National Center for Biotechnology Information. (2020). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. PMC. [Link]
- Haid, M., et al. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C.
- Human Metabolome Database. (2005). Showing metabocard for Threonic acid (HMDB0000943). HMDB. [Link]
- Zivkovic, A. M., et al. (2009). Stability of analytes related to clinical chemistry and bone metabolism in blood specimens after delayed processing. ScienceDirect. [Link]
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Unlocking the Brain's Potential: Applications of Magnesium L-Threonate in Neuroscience Research
Introduction: In the intricate landscape of neuroscience research, the quest for molecules that can effectively modulate synaptic function and enhance cognitive processes is paramount. Magnesium, an essential divalent cation, has long been recognized for its critical role in neuronal excitability and synaptic transmission. However, the therapeutic potential of systemic magnesium supplementation has been hampered by its limited ability to cross the blood-brain barrier. Magnesium L-threonate (MgT), a unique compound developed by researchers at MIT, has emerged as a game-changer in this domain.[1][2][3] Its distinct chemical structure facilitates enhanced bioavailability and transport into the brain, leading to a significant increase in cerebrospinal fluid magnesium levels.[4][5][6][7] This breakthrough has opened new avenues for investigating the role of magnesium in brain health and disease, offering a powerful tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the applications of MgT in neuroscience research, complete with detailed protocols and mechanistic insights.
The Science of Magnesium L-Threonate: Mechanism of Action
At the core of MgT's efficacy is its ability to elevate magnesium concentrations within the brain.[1][3][7] This localized increase in magnesium has profound effects on the molecular machinery governing learning and memory. The primary mechanism of action revolves around the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component for synaptic plasticity.[8][9][10]
Magnesium ions act as a natural gatekeeper for the NMDA receptor channel, preventing excessive calcium influx at resting membrane potential. Upon neuronal depolarization, this magnesium block is relieved, allowing for calcium entry and the initiation of downstream signaling cascades that lead to long-term potentiation (LTP), a cellular correlate of learning and memory.[11][12] Studies have shown that MgT treatment leads to an upregulation of NR2B-containing NMDA receptors, which are crucial for synaptic plasticity and memory formation.[13][14] This, in turn, enhances both short-term synaptic facilitation and long-term potentiation.[13][15]
Furthermore, research indicates that MgT promotes an increase in the density of synapses, the communication junctions between neurons, particularly in the hippocampus, a brain region vital for memory consolidation.[1][3][13][16] This structural enhancement of neural circuits provides a tangible basis for the observed improvements in cognitive function.[1][13]
Caption: Proposed signaling pathway of Magnesium L-Threonate.
Applications in Preclinical Research Models
The unique properties of MgT make it a valuable tool for investigating a range of neurological conditions and cognitive processes in preclinical models.
Cognitive Enhancement in Healthy and Aging Models:
Animal studies have consistently demonstrated that MgT supplementation enhances learning abilities, working memory, and both short- and long-term memory in young and aged rodents.[8][13][15] This makes MgT an ideal compound for studying the fundamental mechanisms of memory formation and for exploring potential interventions for age-related cognitive decline.
Neurodegenerative Disease Research:
-
Alzheimer's Disease (AD): In transgenic mouse models of AD, MgT has been shown to prevent the loss of synapses, reduce amyloid-beta plaque formation, and reverse cognitive deficits.[1][9][17][18][19] Some research also suggests that MgT may ameliorate cognitive deficits by attenuating impairments in adult hippocampal neurogenesis.[20] Furthermore, emerging evidence points to a role for MgT in modulating the microbiota-gut-brain axis, which is increasingly implicated in AD pathology.[18][21]
-
Parkinson's Disease (PD): Studies using mouse models of Parkinson's disease have found that MgT can elevate magnesium levels in the cerebrospinal fluid, leading to a reduction in motor deficits and the loss of dopamine neurons.[4][6][22][23][24] This neuroprotective effect is linked to the inhibition of neuroinflammation and oxidative stress.[6]
Psychiatric and Neurological Disorder Research:
-
Post-Traumatic Stress Disorder (PTSD) and Fear Extinction: Research suggests that elevating brain magnesium with MgT can enhance the retention of fear extinction memories without impairing the original fear memory.[25][26] This has significant implications for developing adjunctive therapies for anxiety and trauma-related disorders. Studies on conditioned taste aversion also indicate that MgT can speed up extinction and reduce spontaneous recovery.[27][28]
Experimental Protocols and Methodologies
To facilitate the integration of MgT into neuroscience research, this section provides detailed protocols for common preclinical assessments.
Animal Models and Dosing
Rodents, particularly Sprague-Dawley rats and C57BL/6 mice, are frequently used in MgT research. For disease-specific studies, transgenic models such as the APPswe/PS1dE9 mouse for Alzheimer's disease are employed.[19][20]
Oral Administration: MgT is typically administered orally, either mixed into the drinking water or via oral gavage.[29]
| Animal Model | Dosage Range (MgT) | Route of Administration | Study Focus | Reference(s) |
| Rats (Sprague-Dawley) | 604 mg/kg/day | Drinking Water | Radicular Pain | [30] |
| Rats (Sprague-Dawley) | 609 mg/kg/day | Oral Gavage | Fear Conditioning | [25] |
| Rats (Sprague-Dawley) | 1,208 mg/kg/day | Oral Gavage | Urinary Proteome | [31] |
| Mice (C57BL/6J) | 0.8, 1.2, 1.6 mM | Drinking Water | Parkinson's Disease | [6] |
| Mice (APP/PS1) | 455-910 mg/kg/day | Drinking Water | Alzheimer's Disease | [20] |
Note: Dosages should be carefully calculated based on the specific research question and animal model. The L-threonate component contributes to the total weight of the compound.
Behavioral Assays for Learning and Memory
The following diagram illustrates a typical workflow for conducting behavioral experiments to assess the cognitive effects of a compound like MgT in animal models.
Caption: Workflow for preclinical cognitive assessment.
1. Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[32][33]
-
Apparatus: A circular tank (90-120 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform is hidden just below the water's surface.
-
Acquisition Phase (4-5 days):
-
Mice are given 4 trials per day to locate the hidden platform from different starting positions.
-
If a mouse fails to find the platform within 60-90 seconds, it is gently guided to it and allowed to remain there for 30 seconds.[29]
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day 5 or 6):
Example Data from a Morris Water Maze Experiment:
| Parameter | Control Group (Mean ± SD) | MgT-Treated Group (Mean ± SD) |
| Escape Latency (Day 4) | 45 ± 8 seconds | 25 ± 6 seconds |
| Time in Target Quadrant | 20 ± 5% | 40 ± 7% |
2. Fear Conditioning for Associative Learning and Memory
Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event.[29]
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Conditioning Phase (Day 1):
-
The animal is placed in the chamber for a baseline period.
-
An auditory cue (e.g., a tone) is presented, followed by a mild foot shock.
-
This pairing is repeated 2-3 times.[29]
-
-
Contextual Fear Test (Day 2):
-
The animal is returned to the same chamber without any cues or shocks.
-
Freezing behavior (a fear response) is measured for a set period.[29]
-
-
Cued Fear Test (Day 3):
-
The animal is placed in a novel context.
-
The auditory cue is presented without the shock.
-
Freezing behavior is measured during the cue presentation.[29]
-
Example Data from a Fear Conditioning Experiment:
| Parameter | Control Group (Mean ± SD) | MgT-Treated Group (Mean ± SD) |
| Freezing in Context | 30 ± 10% | 55 ± 12% |
| Freezing to Cue | 40 ± 8% | 65 ± 10% |
Biochemical and Histological Analyses
-
Measurement of Magnesium Concentration: Cerebrospinal fluid (CSF) and serum magnesium levels can be measured using calmagite chromometry to confirm the efficacy of MgT in elevating brain magnesium.[30]
-
Western Blot Analysis: This technique can be used to quantify the expression levels of key synaptic proteins, such as synaptophysin, synaptobrevin, and NMDA receptor subunits (e.g., NR2B), in brain tissue homogenates (e.g., from the hippocampus).[34]
-
Immunohistochemistry (IHC): IHC can be used to visualize and quantify the density of synaptic puncta and the expression of specific proteins within different brain regions.[34]
Clinical Research and Future Directions
While the majority of research on MgT has been preclinical, early human studies have shown promising results. A randomized, double-blind, placebo-controlled study in older adults with cognitive impairment found that supplementation with MgT significantly improved overall cognitive ability.[8][14] Another open-label clinical trial in patients with mild to moderate dementia also reported improvements in brain activity and cognitive function after 12 weeks of MgT supplementation.[7][35]
The compelling preclinical data and initial positive clinical findings underscore the vast potential of Magnesium L-threonate in neuroscience. Future research should focus on larger, more robust clinical trials to further validate its efficacy in various neurological and psychiatric conditions. Additionally, exploring the synergistic effects of MgT with other therapeutic agents could open up new avenues for combination therapies.
Conclusion
Magnesium L-threonate represents a significant advancement in the field of neuroscience research. Its unique ability to effectively elevate brain magnesium levels provides an invaluable tool for investigating the fundamental roles of this critical ion in synaptic function, plasticity, and cognition. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of MgT in their studies, ultimately contributing to a deeper understanding of brain health and the development of novel therapeutic strategies for a range of neurological disorders.
References
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Application Notes and Protocols for the Use of L-Threonic Acid Derivatives in Nutritional Supplements
Introduction: The Scientific Rationale for L-Threonic Acid Derivatives in Advanced Nutritional Formulations
L-threonic acid, a key metabolite of Vitamin C (ascorbic acid), has emerged as a compound of significant interest in the field of nutritional science. While not an essential nutrient itself, its derivatives, particularly magnesium L-threonate and calcium L-threonate, are being increasingly explored for their potential to enhance mineral bioavailability and exert specific physiological effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and analysis of L-threonic acid derivatives in the context of nutritional supplements, with a primary focus on their role in cognitive health and mineral supplementation.
The central premise behind the use of L-threonic acid as a chelating agent is its ability to influence the transport and uptake of minerals. For instance, magnesium L-threonate was developed by researchers at MIT to effectively cross the blood-brain barrier, a significant hurdle for many forms of magnesium. This enhanced brain bioavailability is thought to be a key factor in its observed cognitive benefits.
This guide will delve into the underlying mechanisms of action, provide detailed protocols for both analytical quantification and biological assessment, and offer insights into the design of robust preclinical and clinical investigations.
Part 1: Mechanisms of Action
L-Threonic Acid and Vitamin C Metabolism
L-threonic acid is a natural breakdown product of Vitamin C in the human body. While the direct physiological roles of L-threonic acid are still being fully elucidated, some research suggests that it may influence Vitamin C uptake and activity. For example, a patented form of Vitamin C, Ester-C®, is a combination of calcium ascorbate and calcium L-threonate, with claims of improved absorption and retention. The proposed mechanism is that L-threonate may enhance the transport of Vitamin C into cells.
Metabolic Pathway of Vitamin C to L-Threonic Acid
Caption: Metabolic breakdown of Vitamin C to L-threonic acid.
Magnesium L-Threonate and Cognitive Function
The most extensively studied derivative is magnesium L-threonate, which has garnered significant attention for its potential to support brain health. The proposed mechanism revolves around its unique ability to increase magnesium concentrations in the brain. Magnesium is a critical cofactor for over 300 enzymatic reactions in the body and plays a vital role in neuronal function.
Specifically, magnesium is a crucial regulator of the N-methyl-D-aspartate (NMDA) receptor, which is essential for synaptic plasticity, learning, and memory. By increasing brain magnesium levels, magnesium L-threonate is thought to enhance synaptic density and plasticity, thereby supporting cognitive functions. Preclinical studies have shown that supplementation with magnesium L-threonate can improve learning abilities, working memory, and both short- and long-term memory. Furthermore, emerging research suggests it may offer neuroprotective benefits and potentially aid in mitigating age-related cognitive decline. Some studies also point to its potential role in promoting adult hippocampal neurogenesis.
Proposed Mechanism of Magnesium L-Threonate in the Brain
Caption: Magnesium L-Threonate's proposed neurocognitive mechanism.
Part 2: Analytical Protocols
Accurate quantification of L-threonic acid and its derivatives in both raw materials and biological matrices is crucial for quality control and pharmacokinetic studies.
Quantification of L-Threonate in Nutritional Supplements by HPLC-MS/MS
This protocol provides a robust method for the determination of L-threonate in supplement formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of L-threonic acid (or a certified reference material of the specific derivative) in a suitable solvent (e.g., water or methanol).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
Accurately weigh a portion of the powdered supplement.
-
Dissolve the sample in a known volume of solvent (e.g., water) and vortex thoroughly.
-
For solid dosage forms (tablets/capsules), crush and homogenize the contents before dissolution.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Dilute the supernatant to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., YMC J'Sphere C18) is suitable.
-
Mobile Phase: An isocratic mobile phase of methanol, acetonitrile, and 10mM ammonium acetate (e.g., 20:5:75, v/v) can be effective.
-
Flow Rate: A flow rate of 0.2 mL/min is recommended.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transition for L-threonate: m/z 134.5 -> 74.7.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the L-threonate transition against the concentration of the standards.
-
Quantify the L-threonate concentration in the samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow for L-Threonate Quantification
Resolving Diastereomers: High-Fidelity Analytical Techniques for the Separation of Threonic and Erythronic Acid
An Application Guide for Researchers and Drug Development Professionals
Abstract
Threonic acid and erythronic acid are four-carbon sugar acids and diastereomers, differing only in the stereochemical configuration at one of two chiral centers. This subtle structural difference can lead to distinct biological activities and metabolic fates, making their accurate, independent quantification critical in fields ranging from clinical diagnostics to pharmaceutical development. L-threonic acid, for instance, is a significant metabolite of Vitamin C and may play a role in mineralization[1]. The analytical challenge lies in resolving these highly polar, structurally similar molecules. This guide provides a comprehensive overview of robust analytical techniques, detailing the underlying principles and offering field-tested protocols for their successful separation. We will explore advanced liquid chromatography, gas chromatography, and capillary electrophoresis methods, providing the necessary framework for researchers to select and implement the optimal strategy for their specific application.
The Analytical Challenge: Separating Diastereomers
Diastereomers, unlike enantiomers, possess different physical and chemical properties. This fundamental difference means they can be separated using achiral analytical systems[2]. However, the separation of threonic and erythronic acids is complicated by their shared characteristics:
-
High Polarity: Both molecules contain multiple hydroxyl groups and a carboxylic acid group, making them highly water-soluble. This presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), where such compounds exhibit poor retention.
-
Structural Similarity: The close structural resemblance demands high-efficiency separation techniques to achieve baseline resolution.
The selection of an appropriate analytical technique hinges on leveraging subtle differences in their interaction with a stationary phase or their behavior in an electric field.
Recommended Technique I: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful and increasingly popular technique for the separation of polar and hydrophilic compounds, making it exceptionally well-suited for analyzing threonic and erythronic acids[3][4]. It provides an effective alternative to reversed-phase chromatography, where these analytes are poorly retained[5][6].
Principle of HILIC Separation
The HILIC mechanism relies on partitioning the analyte between a mobile phase rich in an organic solvent (typically acetonitrile) and a water-enriched layer that forms on the surface of a polar stationary phase (e.g., silica, amide, or amino-bonded phases)[3][7]. The process can be visualized as a liquid-liquid extraction system[7].
-
Stationary Phase Hydration: The polar stationary phase adsorbs water from the hydro-organic mobile phase, creating a semi-stagnant, water-rich layer.
-
Analyte Partitioning: Polar analytes, like threonic and erythronic acid, preferentially partition into this aqueous layer.
-
Elution: Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content in the gradient), which reduces the analyte's retention[3].
Hydrogen bonding and dipole-dipole interactions are the dominant retention mechanisms, and the elution order is determined by the analyte's polarity and solubility[3]. More polar analytes are retained more strongly.
Caption: HILIC mechanism showing analyte partitioning.
Application Protocol: HILIC-MS for Threonic and Erythronic Acid
This protocol is designed for quantitative analysis using a mass spectrometer (MS) detector, which offers high sensitivity and selectivity. The high organic content of the HILIC mobile phase is advantageous for electrospray ionization (ESI), often leading to enhanced signal intensity compared to RP-HPLC[4][7].
Instrumentation and Materials
-
HPLC System: A binary or quaternary pump system capable of gradient elution.
-
Detector: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.
-
Column: TSKgel NH2-100 HILIC Column (3 µm, 2.1 x 150 mm) or equivalent amino-bonded phase column[3].
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 75:25 (v/v) Acetonitrile:Water.
-
Standards: Certified reference standards of threonic acid and erythronic acid.
Protocol Steps
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the Sample Diluent.
-
-
Chromatographic Conditions:
-
Column Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 20 80 10.0 60 40 10.1 20 80 | 15.0 | 20 | 80 |
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: ESI (-).
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: Monitor the transition for the deprotonated molecule [M-H]⁻ (m/z 135.04 -> fragment ion). Specific fragment ions should be determined by direct infusion of standards.
-
Expected Results Baseline separation of the two diastereomers should be achieved. Due to subtle differences in the spatial arrangement of the hydroxyl groups, one isomer will exhibit slightly stronger hydrophilic interactions and thus be retained longer. A resolution value (Rs) greater than 1.5 is considered a successful separation.
Recommended Technique II: Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge[8]. Since threonic and erythronic acids are carboxylic acids, they will be negatively charged (anionic) at a pH above their pKa. Anion-exchange chromatography is a well-established technique for separating organic acids[9][10].
Principle of Anion-Exchange Separation
-
Adsorption: The sample is loaded onto a column packed with a solid support containing positively charged functional groups (anion exchanger)[8]. At an appropriate pH, the negatively charged threonic and erythronic acid anions bind to the stationary phase via electrostatic interactions.
-
Elution: The bound analytes are displaced and eluted by passing a mobile phase with a high concentration of competing ions (e.g., a salt gradient) or by changing the pH to neutralize the charge on the analytes or the stationary phase[8][11]. The strength of the binding depends on the net charge of the analyte, with more highly charged species binding more strongly.
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- 10. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note & Standard Operating Procedure for the Quantification of Trihydroxybutanoic Acid in Human Plasma by LC-MS/MS
Abstract
This document provides a detailed standard operating procedure (SOP) for the accurate and precise quantification of trihydroxybutanoic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and validated methodology. This application note emphasizes the rationale behind experimental choices and incorporates a self-validating framework compliant with international regulatory standards.
Introduction
Trihydroxybutanoic acid, a sugar acid, and its isomers are gaining interest in metabolic research and drug development due to their potential roles in various physiological and pathological processes.[1] Accurate quantification of these small, polar molecules in complex biological matrices like human plasma is crucial for understanding their pharmacokinetics, bioavailability, and as potential biomarkers.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity, selectivity, and specificity.[3]
This guide details a complete workflow, from sample preparation to data analysis, for the quantification of 2,3,4-trihydroxybutanoic acid. The principles and protocols can be adapted for other isomers with appropriate validation. The methodology is grounded in established bioanalytical method validation guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6]
Principle of the Method
The method employs a protein precipitation technique for sample preparation to remove high molecular weight interferences from the plasma matrix.[2] The supernatant is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response. The quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Materials and Reagents
-
Chemicals and Solvents:
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled this compound (e.g., ¹³C₄-2,3,4-trihydroxybutanoic acid) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Human Plasma:
-
Blank human plasma (screened for interferences)
-
-
Labware:
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Pipettes and tips
-
Instrumentation and Analytical Conditions
-
LC-MS/MS System:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS Parameters:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: (To be optimized, hypothetical values below)
-
This compound: Q1: 135.0 m/z -> Q3: 75.0 m/z[7]
-
¹³C₄-2,3,4-Trihydroxybutanoic acid (IS): Q1: 139.0 m/z -> Q3: 78.0 m/z
-
-
Experimental Workflow
The overall analytical process is designed for efficiency and high-throughput applications.
Caption: High-level workflow for the quantification of trihydroxybutanoic acid in plasma.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and its internal standard in methanol to prepare 1 mg/mL stock solutions.
-
-
Working Solutions:
-
Prepare working solutions for the calibration curve and quality control (QC) samples by serially diluting the stock solution with 50:50 (v/v) methanol:water.
-
Prepare an internal standard working solution (e.g., 10 µg/mL) by diluting the IS stock solution in 50:50 (v/v) acetonitrile:water.[2]
-
Sample Preparation Protocol
-
Aliquoting: Pipette 50 µL of each plasma sample, calibration standard (CS), or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[2]
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution to all tubes except for blank samples (add 25 µL of 50:50 acetonitrile:water to blanks).[2]
-
Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex all tubes for 30 seconds to ensure thorough mixing and protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new set of tubes, avoiding the protein pellet.[2][3]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (0.1% formic acid in water).[3] Vortex for 15 seconds.
-
Final Preparation: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Method Validation
The analytical method must be validated to ensure its reliability for the intended purpose.[4] The validation should be performed according to the principles outlined in the ICH Q2(R2) and FDA guidelines.[5][6][8] The key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. | To ensure the method can differentiate the analyte from other components in the matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between instrument response and analyte concentration. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV.[9] | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). | To measure the closeness of the determined value to the true value. |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ). | To assess the degree of scatter between a series of measurements. |
| Recovery | Consistent and reproducible recovery across the concentration range. | To determine the extraction efficiency of the analytical method. |
| Matrix Effect | To be evaluated to ensure that the matrix does not suppress or enhance ionization. | To assess the influence of co-eluting matrix components on the analyte's ionization. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term). | To ensure the integrity of the analyte in the biological matrix during sample handling and storage. |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.
-
Quantification: Determine the concentration of trihydroxybutanoic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of trihydroxybutanoic acid in human plasma. The detailed protocol and validation guidelines ensure the generation of high-quality, reliable, and reproducible data for research, clinical, and drug development applications. Adherence to this SOP will enable researchers to confidently assess the role of trihydroxybutanoic acid in their studies.
References
- Showing metabocard for this compound (HMDB0245425). Human Metabolome Database.
- Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America.
- Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Spectroscopy Online.
- Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. PubMed.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. ResearchGate.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- This compound | C4H8O5 | CID 439535. PubChem.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
- Sample Preparation. Agilent.
- Showing metabocard for 2,2,4-Trihydroxybutanoic acid (HMDB0341420). Human Metabolome Database.
- Gas chromatographic analysis of 3-hydroxybutyric acid. ResearchGate.
- Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. This compound | C4H8O5 | CID 439535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for L-Threonic Acid as a Stabilizing Agent in Formulations
Foreword: Reimagining Formulation Stability with a Vitamin C Metabolite
For decades, the challenge of preserving the integrity of active pharmaceutical ingredients (APIs) within a formulation has been a central focus of drug development. The degradation of APIs not only compromises therapeutic efficacy but can also lead to the formation of potentially toxic byproducts. In the quest for novel stabilizing agents, our attention has turned to a naturally occurring molecule with a compelling pedigree: L-threonic acid. As a primary metabolite of ascorbic acid (Vitamin C), L-threonic acid is endowed with inherent antioxidant and chelating properties that make it a promising candidate for protecting sensitive APIs from degradation.[1][2]
This technical guide moves beyond a theoretical exploration of L-threonic acid's potential. It is designed to be a practical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its stabilizing mechanisms and offering detailed protocols for its application and evaluation. We will delve into the causality behind its stabilizing effects, grounded in its molecular structure and chemical reactivity. The protocols outlined herein are designed to be self-validating, enabling you to rigorously assess the utility of L-threonic acid in your specific formulations.
Our aim is to empower you with the knowledge and methodologies to leverage L-threonic acid as a valuable tool in your formulation arsenal, ultimately contributing to the development of safer, more stable, and more effective medicines.
The Scientific Rationale: Unveiling the Stabilizing Mechanisms of L-Threonic Acid
The efficacy of L-threonic acid as a stabilizing agent is rooted in its dual functionality as both a chelating agent and an antioxidant. These properties work in concert to mitigate the primary pathways of drug degradation: oxidation and hydrolysis, often catalyzed by trace metal ions.
Mechanism of Action: Chelation of Metal Ions
Many APIs are susceptible to oxidation, a process often catalyzed by the presence of multivalent metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[3] These metal ions can act as catalysts in Fenton-type reactions, generating highly reactive hydroxyl radicals that can aggressively degrade APIs.
L-threonic acid, with its multiple hydroxyl and carboxylic acid functional groups, can effectively sequester these metal ions, forming stable complexes.[3] This chelation process renders the metal ions chemically inert, thereby inhibiting their catalytic activity in oxidative degradation pathways.
The proposed mechanism of chelation involves the coordination of the metal ion with the carboxyl and hydroxyl groups of the L-threonic acid molecule. This interaction is depicted in the following diagram:
Caption: Chelation of a metal ion by L-threonic acid to prevent API degradation.
Mechanism of Action: Antioxidant Properties
Beyond its chelating ability, L-threonic acid, as a metabolite of the potent antioxidant Vitamin C, is believed to possess intrinsic radical-scavenging capabilities.[4] Oxidative degradation of APIs can be initiated by free radicals, which are highly reactive species with unpaired electrons. These radicals can abstract electrons from the API molecule, initiating a chain reaction of degradation.
L-threonic acid can donate a hydrogen atom to neutralize free radicals, thereby terminating the degradation cascade. This antioxidant activity provides a secondary layer of protection for the API.
The proposed antioxidant mechanism is illustrated below:
Caption: L-Threonic acid acting as an antioxidant to neutralize free radicals.
Formulation and Compatibility Considerations
The successful integration of L-threonic acid into a formulation requires careful consideration of its physicochemical properties and potential interactions with other excipients.
Dosage Form Applicability
L-threonic acid and its salts are water-soluble, making them suitable for a variety of dosage forms:
-
Oral Solid Dosage Forms (Tablets and Capsules): L-threonic acid can be incorporated during wet or dry granulation processes. Its good solubility can also be advantageous in formulations intended for rapid dissolution.
-
Oral Liquid Formulations (Solutions, Syrups, Suspensions): The solubility of L-threonic acid makes it an excellent candidate for liquid dosage forms where it can be easily dissolved.
-
Semi-Solid Formulations (Creams, Gels, Ointments): For topical formulations, L-threonic acid can be dissolved in the aqueous phase.
Potential Incompatibilities
While L-threonic acid is generally considered safe, potential incompatibilities with other excipients should be evaluated on a case-by-case basis. Particular attention should be paid to:
-
Strongly Alkaline Excipients: In highly alkaline conditions, the ester linkages in some excipients, like croscarmellose sodium, can be hydrolyzed, potentially affecting their performance.[5] While L-threonic acid itself is a weak acid, the overall pH of the formulation should be considered.
-
Maillard Reaction: Although less likely than with reducing sugars like lactose, the potential for Maillard-type reactions with APIs containing primary or secondary amine groups should be assessed, especially under conditions of high heat and humidity.[6]
Protocols for Evaluating the Stabilizing Efficacy of L-Threonic Acid
The following protocols provide a systematic approach to evaluating the stabilizing effect of L-threonic acid on a model API. Amlodipine, a calcium channel blocker known to be susceptible to oxidative and hydrolytic degradation, will be used as the model API for these protocols.[6][7][8]
Protocol 1: Preparation of Amlodipine Formulations
Objective: To prepare tablet formulations of amlodipine with and without L-threonic acid for stability testing.
Materials:
-
Amlodipine Besylate
-
L-Threonic Acid
-
Microcrystalline Cellulose (MCC) PH 102 (Filler)
-
Dibasic Calcium Phosphate (DCP) Dihydrate (Filler)
-
Sodium Starch Glycolate (SSG) (Disintegrant)
-
Colloidal Silicon Dioxide (Aerosil) (Glidant)
-
Magnesium Stearate (Lubricant)
-
Purified Water
Equipment:
-
Analytical Balance
-
Sieves
-
V-blender
-
Tablet Press
-
Hardness Tester
-
Friability Tester
-
Disintegration Tester
Procedure:
-
Formulation Composition:
Ingredient Formulation A (Control) (mg/tablet) Formulation B (Test) (mg/tablet) Amlodipine Besylate 10 10 L-Threonic Acid - 10 MCC PH 102 100 90 DCP Dihydrate 75 75 Sodium Starch Glycolate 10 10 Aerosil 2 2 Magnesium Stearate 3 3 | Total Weight | 200 | 200 |
-
Manufacturing Process (Direct Compression):
-
Accurately weigh all ingredients.
-
Pass amlodipine besylate, L-threonic acid (for Formulation B), MCC, DCP, and SSG through a suitable sieve.
-
Blend the sifted ingredients in a V-blender for 15 minutes.
-
Add Aerosil and magnesium stearate to the blender and blend for an additional 5 minutes.
-
Compress the final blend into tablets using a tablet press.
-
Evaluate the tablets for weight variation, hardness, thickness, friability, and disintegration time.
-
Protocol 2: Accelerated Stability Study
Objective: To assess the stability of the amlodipine formulations under accelerated conditions.
Materials:
-
Tablets from Protocol 1 (Formulations A and B)
-
Stability Chambers
Procedure:
-
Package the tablets in amber-colored, sealed glass vials.
-
Place the vials in stability chambers maintained at 40°C ± 2°C / 75% RH ± 5% RH .
-
Withdraw samples at the following time points: 0, 1, 3, and 6 months.
-
At each time point, analyze the tablets for the parameters outlined in Protocol 3.
Protocol 3: Analytical Testing
Objective: To quantify the degradation of amlodipine and the formation of impurities.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Dissolution testing apparatus
HPLC Method for Amlodipine Assay and Impurity Profiling:
-
Mobile Phase: A mixture of methanol, acetonitrile, and a suitable buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Assay of Amlodipine:
-
Prepare standard solutions of amlodipine besylate of known concentrations.
-
Prepare sample solutions by dissolving a known weight of powdered tablets in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the percentage of amlodipine remaining in the tablets at each time point.
-
-
Quantification of Degradation Products:
-
Identify and quantify any degradation products by comparing the chromatograms of the stability samples to the initial time point.
-
Express the amount of each impurity as a percentage of the initial amlodipine concentration.
-
-
Dissolution Testing:
-
Perform dissolution testing according to USP monograph for amlodipine tablets.
-
Analyze the dissolution media at specified time points using the HPLC method described above.
-
Data Interpretation and Expected Outcomes
The results of the stability study should be tabulated to facilitate comparison between the control and test formulations.
| Time Point | Formulation | Amlodipine Assay (%) | Total Impurities (%) | Dissolution at 30 min (%) |
| 0 Months | A (Control) | 100.0 | < 0.1 | 95 |
| B (Test) | 100.0 | < 0.1 | 95 | |
| 6 Months | A (Control) | e.g., 92.5 | e.g., 1.5 | e.g., 80 |
| B (Test) | e.g., 98.5 | e.g., 0.3 | e.g., 92 |
Expected Outcome: It is hypothesized that Formulation B, containing L-threonic acid, will exhibit a significantly lower rate of amlodipine degradation and a reduced formation of total impurities compared to the control Formulation A. This would be evidenced by a higher assay value for amlodipine and a lower percentage of total impurities at the 6-month time point. Furthermore, the dissolution profile of Formulation B is expected to remain more stable over time.
Conclusion and Future Directions
L-threonic acid presents a compelling option as a stabilizing agent in pharmaceutical formulations due to its dual-action mechanism of chelation and antioxidation. The protocols provided in this guide offer a robust framework for evaluating its efficacy in stabilizing APIs susceptible to oxidative and metal-catalyzed degradation.
Further research is warranted to expand our understanding of L-threonic acid's stabilizing potential. This includes:
-
Quantitative determination of chelation constants for a range of pharmaceutically relevant metal ions.
-
Elucidation of the specific antioxidant mechanisms and the types of free radicals it can effectively scavenge.
-
Evaluation of its stabilizing effects on a broader range of APIs with different degradation pathways.
-
In-depth studies on its compatibility with a wider array of common pharmaceutical excipients.
By continuing to explore the capabilities of this versatile molecule, the pharmaceutical industry can unlock new avenues for developing more robust and reliable drug products, ultimately benefiting patients worldwide.
References
- Caring Sunshine. Ingredient: Threonic acid. [Link]
- Croda Pharma. The Power of Excipient Purity in API Stability. [Link]
- Google Patents.
- Google Patents. CN102875362A - Preparation method of L-threonic acid or salts thereof.
- Google Patents. WO2007041230A2 - Stable ascorbic acid compositions.
- Journal of the Chinese Chemical Society. Determination of constant-volume combustion energy for the compounds of L-threonic acid with Na (I), K (I) and Cu (II). [Link]
- PubMed. [FTIR studies of L-threonic acid and its metal compounds]. [Link]
- PubChem. L-Threonic Acid. [Link]
- Veeprho.
- Exposome-Explorer. Threonic acid (Compound). [Link]
- FooDB.
- Labinsights.
- ResearchGate. Could anybody help me with the stability of amlodipine tablets?. [Link]
- PubMed.
- NCBI.
- CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]
- NHS. Taking amlodipine with other medicines and herbal supplements. [Link]
- ResearchGate. A Co-Processed API Approach for a Shear Sensitive Compound Affording Improved Chemical Stability and Streamlined Drug Product Processing | Request PDF. [Link]
- NCBI. Amlodipine in the current management of hypertension. [Link]
- NCBI. Titration of amlodipine to higher doses: a comparison of Asian and Western experience. [Link]
- Science.gov. common pharmaceutical excipients: Topics by Science.gov. [Link]
- ResearchGate.
- MDPI. Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. [Link]
- Chemistry LibreTexts. Free Radicals. [Link]
- NCBI.
- PubMed Central. Functionality of Disintegrants and Their Mixtures in Enabling Fast Disintegration of Tablets by a Quality by Design Approach. [Link]
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- 4. benchchem.com [benchchem.com]
- 5. Incompatibility of croscarmellose sodium with alkaline excipients in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amlodipine in the current management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assays to determine biological activity of erythronic acid
An Application Guide for the In Vitro Biological Profiling of Erythronic Acid
Introduction: Unveiling the Bioactive Potential of Erythronic Acid
Erythronic acid is a sugar acid, the aldonic acid of the four-carbon sugar erythrose. As an isomer of threonic acid, it shares a fundamental structural framework with compounds involved in key biological pathways, including being a degradation product of ascorbic acid. Despite its simple structure and presence in biological systems, its specific bioactivities remain largely unexplored. This guide provides a comprehensive framework for the initial in vitro screening of erythronic acid, designed for researchers in drug discovery and the natural products field.
The rationale for this investigation is built on structural analogy. The presence of multiple hydroxyl groups suggests a potential for antioxidant activity through the donation of hydrogen atoms to quench free radicals. Furthermore, the intricate links between oxidative stress and inflammation provide a strong basis for exploring anti-inflammatory properties. Before investigating these specific activities, it is crucial to establish a non-toxic concentration range to ensure that any observed effects are due to specific biological modulation rather than general cytotoxicity.
This document presents a logical, tiered approach to screening. It begins with fundamental, high-throughput chemical assays for antioxidant capacity, proceeds to essential cytotoxicity profiling, and then uses this information to guide more complex cell-based assays for intracellular antioxidant and anti-inflammatory activities, as well as antimicrobial potential. Each protocol is designed as a self-validating system with requisite controls to ensure data integrity and reproducibility.
Screening Workflow for Erythronic Acid
A systematic approach is essential to efficiently characterize the biological activity of a test compound like erythronic acid. The following workflow ensures that data from each stage informs the experimental design of the next, preventing confounding results and optimizing resource allocation.
Figure 1. A tiered workflow for characterizing the in vitro biological activities of erythronic acid.
Section 1: Assessment of Antioxidant Potential
Antioxidant capacity is a fundamental measure of a compound's ability to neutralize reactive oxygen species (ROS). We begin with chemical assays that measure direct radical scavenging, followed by a cell-based assay to assess activity in a more biologically relevant context.[1][2]
ABTS Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[3] The ABTS•+ chromophore is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[3][4] In the presence of an antioxidant, the radical is reduced, causing a dose-dependent loss of color.[3]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in deionized water.[5]
-
Prepare a 2.45 mM potassium persulfate stock solution in deionized water.
-
To generate the ABTS•+ working solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12–16 hours. This ensures the radical generation is complete.[3][5]
-
Before use, dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Standard Curve:
-
Prepare a series of Trolox (a water-soluble vitamin E analog) standards, typically ranging from 15 to 200 µM.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the erythronic acid sample (at various concentrations) or Trolox standard to 190 µL of the diluted ABTS•+ solution.
-
Include a blank control containing 10 µL of the sample solvent and 190 µL of the ABTS•+ solution.
-
Incubate the plate at room temperature for 6-10 minutes in the dark.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the standards and samples.
-
Determine the IC50 value (the concentration required to inhibit 50% of the ABTS•+ radicals) for erythronic acid.
-
Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's inhibition to the Trolox standard curve.[3]
-
| Parameter | Description |
| Wavelength | 734 nm |
| Standard | Trolox |
| Key Metric | IC50, TEAC |
| Controls | Blank (solvent + ABTS•+), Positive Control (Trolox, Ascorbic Acid) |
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay moves beyond simple chemical reactions to measure antioxidant activity within a cellular environment, accounting for bioavailability, metabolism, and localization.[2][6] The method uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants present in the cell will compete with the probe for the ROS, thereby inhibiting the formation of DCF.[2][7][8]
Figure 2. Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will achieve ~90-100% confluency after 24 hours.[7]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with PBS.
-
Treat the cells with 100 µL of media containing various concentrations of erythronic acid or a standard antioxidant (e.g., Quercetin) for 1 hour.
-
Remove the treatment media and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 60 minutes at 37°C.
-
Wash the cells again with PBS to remove extracellular DCFH-DA.
-
Add 100 µL of the AAPH free radical initiator (600 µM) to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for both control and treated wells.
-
Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express results as Quercetin Equivalents (QE) by comparing the CAA unit of erythronic acid to that of a quercetin standard curve.
-
Section 2: Cytotoxicity and Cell Viability Screening
Rationale: It is imperative to assess the cytotoxicity of erythronic acid before conducting further cell-based assays.[9][10] A compound that kills cells will falsely appear active in assays that measure the inhibition of cellular processes. We will use two distinct methods: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.[11]
MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[12]
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, fibroblasts, or a relevant cell line for your research) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[13]
-
Compound Treatment:
-
Prepare serial dilutions of erythronic acid in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the media containing different concentrations of erythronic acid.
-
Include wells for untreated cells (negative control) and a positive control (e.g., doxorubicin or Triton X-100).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]
-
-
Solubilization and Reading:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[14]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control: % Viability = (Abs_sample / Abs_control) * 100
-
Plot % viability against erythronic acid concentration to determine the CC50 (concentration that causes 50% reduction in cell viability).
-
LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15] The LDH assay quantitatively measures this released LDH.[16] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt (INT) to a red formazan product. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often efficient to run both assays in parallel on separate plates.
-
Sample Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[17]
-
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 45 minutes before sample collection.[17]
-
Background Control: Culture medium without cells.
-
-
Assay Reaction:
-
Reading and Analysis:
| Assay | Principle | Endpoint | Advantage |
| MTT | Mitochondrial reductase activity | Colorimetric (570 nm) | Measures metabolic health of viable cells[12] |
| LDH | Release of cytosolic enzyme | Colorimetric (490 nm) | Measures loss of membrane integrity (necrosis)[15] |
Section 3: Evaluation of Anti-Inflammatory Activity
Inflammation is a key pathological process mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes convert arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[18][19] Assaying for the inhibition of these enzymes is a standard method for screening potential anti-inflammatory compounds.[20]
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes (COX-1 and COX-2).[21] The cyclooxygenase component converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This assay kit uses a probe that reacts during the peroxidase-driven reduction of PGG2, generating a fluorescent product.[22][23] The rate of fluorescence increase is proportional to COX activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and enzyme (purified COX-1 or COX-2) according to the kit manufacturer's protocol (e.g., Abcam ab204699, Sigma-Aldrich MAK414).[21][22]
-
Inhibitor Preparation:
-
Prepare a range of concentrations of erythronic acid in assay buffer.
-
Prepare positive controls using known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).[21]
-
-
Assay Procedure (in a 96-well black plate):
-
To each well, add the COX enzyme, assay buffer, and COX cofactor.
-
Add the erythronic acid solution or a positive control inhibitor.
-
Pre-incubate for 10-15 minutes at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and the fluorescent probe.[24]
-
-
Measurement:
-
Immediately begin measuring fluorescence in kinetic mode (Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of erythronic acid: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100
-
Plot % inhibition against concentration to determine the IC50 value.
-
Lipoxygenase (LOX) Inhibition Assay
Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids like linoleic or arachidonic acid.[25][26] This assay measures the activity of LOX by detecting the formation of hydroperoxides.[26] A common method involves a fluorometric probe that reacts with the hydroperoxide intermediate to generate a stable fluorescent product.[25] The signal is directly proportional to LOX activity.
Protocol:
-
Reagent Preparation: Prepare reagents from a commercial kit (e.g., Sigma-Aldrich MAK363) including LOX assay buffer, LOX substrate, and probe.[25]
-
Inhibitor Preparation:
-
Prepare a range of concentrations of erythronic acid.
-
Use a known LOX inhibitor (e.g., nordihydroguaiaretic acid - NDGA) as a positive control.
-
-
Assay Procedure (in a 96-well black plate):
-
Add LOX enzyme (e.g., 5-LOX) to wells containing assay buffer.
-
Add the erythronic acid solution or positive control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the LOX substrate.
-
-
Measurement:
-
Immediately add the probe.
-
Measure fluorescence in kinetic mode (e.g., Ex/Em = 500/536 nm) for 20-30 minutes.[25]
-
-
Data Analysis:
-
Calculate the reaction rate and percent inhibition as described for the COX assay to determine the IC50 value for LOX inhibition.
-
Section 4: Antimicrobial Activity Screening
Principle: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][28] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[28] This assay is performed in a 96-well plate format, allowing for high-throughput screening against various bacterial or fungal strains.[29]
Protocol:
-
Microorganism Preparation:
-
Culture the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of erythronic acid in the broth medium. Start with a high concentration (e.g., 1000 µg/mL) and dilute across the plate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
-
Controls:
-
Positive Growth Control: Wells containing only broth and inoculum (no erythronic acid).
-
Negative/Sterility Control: Wells containing only broth (no inoculum).
-
Positive Drug Control: A known antibiotic (e.g., ampicillin, gentamicin).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determining MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of erythronic acid in which there is no visible growth.
-
Optionally, add a viability indicator like Resazurin or measure the optical density (OD) at 600 nm with a plate reader to quantify growth inhibition.
-
References
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate.
- Cyclooxygenase (COX) Activity Fluorometric Assay Kit (E-BC-F050). (n.d.). Elabscience.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). ResearchGate.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- Lipoxygenase Assay Kits. (n.d.). Biocompare.
- Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- Lipoxygenase (LOX) Activity Assay Kit (MAES0269). (n.d.). Assay Genie.
- Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Assay Genie.
- Colorimetric method for the determination of lipoxygenase activity. (n.d.). PubMed.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
- Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
- LDH cytotoxicity assay. (2024). Protocols.io.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
- Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020). ResearchGate.
- Methods used in Cytotoxicity Assays n vitro. (2021). Hilaris Publisher.
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate.
- ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NIH.
- Preclinical models for antimicrobial compound efficacy in vitro assays. (n.d.). Vibiosphen.
- In Vitro Antioxidants Activity: Significance and symbolism. (2025). Zayed University.
- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). ACS Publications.
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.
- Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007). PubMed.
- Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. (n.d.). PubMed Central.
- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research.
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Application Notes & Protocols for Elucidating the Metabolic Pathway of L-Threonic Acid
Abstract
L-Threonic acid, a primary catabolite of L-ascorbic acid (Vitamin C), is a molecule of significant interest in cellular metabolism, neuroscience, and drug development.[1][2] Its role extends beyond being a simple breakdown product; it is implicated in modulating the bioavailability of essential minerals and may possess intrinsic physiological activities.[3][4] A comprehensive understanding of its metabolic pathway is crucial for harnessing its therapeutic potential and deciphering its role in health and disease. This guide provides an in-depth framework and a suite of validated protocols for researchers, scientists, and drug development professionals to investigate the biosynthesis, degradation, and flux of the L-threonic acid pathway. We detail methodologies ranging from stable isotope tracing and high-resolution mass spectrometry to enzymatic assays and in vitro pathway reconstruction, offering a multi-faceted approach to pathway elucidation.
Introduction: The Significance of L-Threonic Acid Metabolism
L-Threonic acid is a four-carbon sugar acid derived from the oxidative cleavage of ascorbic acid.[1][3] In biological systems, it primarily exists as the L-isomer.[2] While not an essential nutrient itself, its metabolic origins from Vitamin C link it to a vital biochemical network.[5] Furthermore, its salt, Magnesium L-threonate, has been shown to effectively cross the blood-brain barrier, increasing brain magnesium levels and influencing synaptic plasticity, which has spurred significant interest in its neurological applications.[3]
Studying the metabolic pathway of L-threonic acid is critical for several reasons:
-
Understanding Vitamin C Catabolism: Elucidating the pathway provides a clearer picture of how Vitamin C is degraded and utilized, and what bioactive metabolites are produced.
-
Identifying Novel Enzymatic Targets: Characterizing the enzymes responsible for L-threonic acid synthesis and degradation could reveal new targets for therapeutic intervention.
-
Pharmacokinetic & Drug Development: For drugs like Magnesium L-threonate, understanding the metabolic fate of the threonate moiety is essential for assessing bioavailability, efficacy, and safety.[6]
-
Biomarker Discovery: Alterations in L-threonic acid levels may serve as biomarkers for oxidative stress or specific metabolic disorders.[1]
This guide presents a logical workflow, from initial tracer studies in cellular models to the detailed characterization of individual enzymatic steps.
The L-Threonic Acid Metabolic Landscape
The metabolism of L-threonic acid is primarily understood in the context of its formation from L-ascorbic acid and its subsequent catabolism, with pathways characterized in plants and bacteria offering valuable models.
Biosynthesis from L-Ascorbic Acid
The conversion of L-ascorbic acid to L-threonic acid occurs via oxidative degradation.[1] The six-carbon ascorbic acid molecule is cleaved, yielding L-threonic acid (a C4 fragment) and oxalic acid (a C2 fragment).[5] This process can occur non-enzymatically or be facilitated by cellular oxidative stress.
Catabolic Pathways
Once formed, L-threonic acid enters a catabolic pathway to be funneled into central carbon metabolism. While the precise pathway in mammals is less defined, bacterial and plant systems provide a robust blueprint.[7][8] A key enzyme in this process is L-threonate dehydrogenase , which catalyzes the oxidation of L-threonate.[9][10] Bacterial pathways convert L-threonate into dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, through a series of enzymatic steps.[7][8]
Caption: Overview of L-Threonic Acid formation and subsequent catabolism.
A Multi-Pronged Experimental Strategy
Elucidating a metabolic pathway requires an integrated approach. No single technique can provide the complete picture. We advocate for a workflow that combines stable isotope tracing to map the flow of atoms, mass spectrometry to identify and quantify intermediates, and biochemical assays to characterize the enzymatic machinery.
Caption: Integrated workflow for studying L-threonic acid metabolism.
Detailed Application Protocols
Protocol 1: Stable Isotope Tracing of L-Threonic Acid Metabolism
This protocol uses a stable isotope-labeled precursor to trace the flow of carbon atoms through the metabolic network, providing definitive evidence of pathway connections.[11][12]
Objective: To determine the metabolic fate of L-ascorbic acid and its conversion into L-threonic acid and downstream metabolites.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Cell culture medium (deficient in standard ascorbic acid if possible)
-
U-¹³C₆-L-Ascorbic Acid (Tracer)
-
80% Methanol, pre-chilled to -80°C (Quenching/Extraction Solution)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to ~80% confluency.
-
Media Preparation: Prepare culture medium supplemented with U-¹³C₆-L-Ascorbic Acid (final concentration typically 50-100 µM). Prepare a parallel set of wells with unlabeled ascorbic acid as a control.
-
Labeling: Remove existing medium, wash cells once with PBS, and add the ¹³C-labeled medium. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to capture pathway dynamics.
-
Metabolic Quenching: To halt all enzymatic activity instantly, remove the medium and immediately add 1 mL of ice-cold 80% methanol to each well.
-
Metabolite Extraction: Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube. Vortex vigorously for 1 minute.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Transfer the supernatant (containing polar metabolites) to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until ready for LC-MS/MS analysis.
Data Interpretation: The incorporation of ¹³C atoms into L-threonic acid and other downstream metabolites will be measured by mass spectrometry. The mass isotopologue distribution (MID) will reveal the fraction of each metabolite pool derived from the tracer.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| L-Threonic Acid | 45.2 ± 3.1 | 5.8 ± 0.5 | 8.9 ± 1.2 | 12.1 ± 2.0 | 28.0 ± 2.5 |
| Glycolytic Intermediate | 85.1 ± 4.5 | 4.5 ± 0.8 | 10.4 ± 1.5 | - | - |
| TCA Cycle Intermediate | 92.3 ± 2.8 | 3.1 ± 0.4 | 4.6 ± 0.9 | - | - |
| Table 1: Example MID data from a U-¹³C₆-Ascorbic Acid tracing experiment after 8 hours. The M+4 peak in L-threonic acid confirms its origin from the C4 fragment of ascorbic acid. Labeled peaks (M+2) in downstream intermediates indicate flux from L-threonate into central metabolism. |
Protocol 2: LC-MS/MS for Quantitation of L-Threonic Acid
This protocol provides a sensitive and specific method for detecting and quantifying L-threonic acid in complex biological samples.[13][14][15]
Objective: To measure the concentration of L-threonic acid and identify its isotopologues from tracer experiments.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple-quadrupole tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column (e.g., YMC J'Sphere C18).[14]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol/Acetonitrile (80:20, v/v).
-
L-Threonic Acid analytical standard.
-
¹³C₄-L-Threonic Acid (Internal Standard).
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts from Protocol 1 in 100 µL of 50% methanol containing the internal standard.
-
Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[14]
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition for L-Threonic Acid: Monitor the transition from the parent ion (m/z 134.5) to a specific fragment ion (m/z 74.7).[14][15]
-
MRM Transitions for Isotopologues: For tracer studies, set up additional MRM channels to monitor the labeled species (e.g., M+1: 135.5 -> 75.7; M+4: 138.5 -> 78.7).
-
-
Quantification: Generate a standard curve using the analytical standard. Quantify the endogenous L-threonic acid concentration by normalizing its peak area to the peak area of the ¹³C₄-L-Threonic Acid internal standard.
Protocol 3: L-Threonate Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of L-threonate dehydrogenase, a key enzyme in the catabolic pathway.[10][16]
Objective: To determine the enzymatic activity of L-threonate dehydrogenase in cell or tissue lysates.
Materials:
-
Cell or tissue lysate (prepared by sonication or homogenization in an appropriate buffer).
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0-9.0.
-
Substrate 1: 100 mM Calcium L-threonate stock solution.
-
Substrate 2: 20 mM NAD⁺ stock solution.
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare Reaction Mix: In each well of the microplate, prepare a 200 µL reaction mix containing:
-
160 µL Assay Buffer
-
10 µL NAD⁺ stock solution (Final concentration: 1 mM)
-
10 µL Calcium L-threonate stock solution (Final concentration: 5 mM)
-
-
Blank Measurement: Add 20 µL of protein extraction buffer (without lysate) to control wells to measure any non-enzymatic reaction.
-
Initiate Reaction: Add 20 µL of cell/tissue lysate (containing 10-50 µg of total protein) to the sample wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the production of NADH.
-
Calculate Activity:
-
Determine the rate of reaction (ΔAbs₃₄₀/min) from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmol of NADH produced per minute.
-
Normalize the activity to the amount of protein in the lysate (e.g., in units of nmol/min/mg protein).
-
| Parameter | Value |
| Optimal pH | 8.5 |
| Kₘ (L-Threonate) | ~0.5 mM |
| Kₘ (NAD⁺) | ~0.2 mM |
| Specific Activity | (Varies by source) |
| Table 2: Typical kinetic parameters for L-Threonate Dehydrogenase. These values should be determined empirically for the specific biological system under study. |
Protocol 4: In Vitro Reconstruction of the Metabolic Pathway
This advanced protocol validates pathway function by combining purified enzymes and substrates in a controlled, cell-free environment.[17][18][19]
Objective: To confirm the sequential conversion of L-threonic acid to a downstream metabolite (e.g., DHAP) using purified enzymes.
Materials:
-
Purified L-threonate dehydrogenase.
-
Purified downstream enzymes (identified via genomics/proteomics, e.g., 2-oxo-tetronate kinase, 2-oxo-tetronate 4-phosphate decarboxylase).[20]
-
Reaction Buffer (optimized for the combined activity of all enzymes).
-
Substrates and Cofactors: L-threonic acid, NAD⁺, ATP, MgCl₂.
-
Quenching solution (e.g., perchloric acid or cold methanol).
Procedure:
-
Enzyme Expression and Purification: Heterologously express and purify the candidate enzymes involved in the pathway.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, all necessary cofactors (ATP, NAD⁺), and the first substrate (L-threonic acid).
-
Initiate Cascade: Add the purified enzymes to the tube to start the multi-step reaction. Incubate at an optimal temperature (e.g., 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 10, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it to stop the reaction.
-
Analysis: Analyze the quenched samples using LC-MS/MS (Protocol 2) to monitor the disappearance of the initial substrate (L-threonic acid) and the appearance of intermediates and the final product.
-
Validation: A successful reconstruction will show a time-dependent decrease in L-threonate and a corresponding increase in the expected pathway intermediates and the final product, confirming the proposed pathway sequence.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust and comprehensive framework for the systematic investigation of the L-threonic acid metabolic pathway. By integrating stable isotope tracing with advanced mass spectrometry and classical biochemical assays, researchers can achieve an unparalleled level of detail, from mapping global metabolic flux to characterizing individual enzymatic steps. This multi-modal approach ensures scientific rigor and produces self-validating results. A thorough understanding of this pathway will not only illuminate the fate of Vitamin C in biological systems but also pave the way for novel therapeutic strategies targeting metabolic and neurological health.
References
- Buescher, J. M., et al. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology. [Link]
- Fan, T. W., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites. [Link]
- Choice, E. Z., & Miller, S. J. (2015).
- Various Authors. (2015). In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic.
- Creek, D. J., et al. (2011).
- Buescher, J. M., et al. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis.
- Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology. [Link]
- Guo, L., et al. (2024). In vitro characterization of alternative l-threonate and d-erythronate catabolic pathways.
- Caring Sunshine. (n.d.). Ingredient: Threonic acid. Caring Sunshine. [Link]
- Patsnap. (2025). Metabolic pathway reconstruction in cell-free systems.
- Ye, X., et al. (2017). Modules for in vitro metabolic engineering: Pathway assembly for bio-based production of value-added chemicals. Biotechnology for Biofuels. [Link]
- Wikipedia. (n.d.). Threonic acid. Wikipedia. [Link]
- Fay, M. J. (1991).
- Hamada, K., et al. (2024). Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis. PMC. [Link]
- Debolt, S., et al. (2007). Ascorbate as a Biosynthetic Precursor in Plants. Annals of Botany. [Link]
- Human Metabolome Database. (2005). Showing metabocard for Threonic acid (HMDB0000943). HMDB. [Link]
- FooDB. (2011). Showing Compound Threonic acid (FDB022331). FooDB. [Link]
- Google Patents. (n.d.). CN1200366A - New L-Threonic Acid Derivatives.
- Hamada, K., et al. (2024). Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis. bioRxiv. [Link]
- Hamada, K., et al. (2024). Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis. Plant and Cell Physiology. [Link]
- Sun, L., et al. (2019). LC-MS/MS Method for Derivatization and Quantitation of L-Threonate in Human Plasma.
- Helsper, J. P., & Loewus, F. A. (1982). Metabolism of L-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Her.
- Google Patents. (n.d.). US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase.
- Wang, H., et al. (2006). Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry.
- Expasy. (n.d.). 1.1.1.
- Epperly, B. R., & Dekker, E. E. (1991). L-Threonine dehydrogenase from Escherichia coli: Identification of an active site cysteine residue and metal ion studies.
- Wikipedia. (n.d.).
- Wang, H., et al. (2006). Determination of L-threonate in human plasma and urine by high performance liquid chromatography tandem mass spectrometry.
- Fiveable. (n.d.). Metabolic Pathways in Organic Chemistry. Fiveable. [Link]
- Metabolic Solutions LLC. (n.d.). Mastering Organic Acids. Metabolic Solutions LLC. [Link]
- NC State University Libraries. (n.d.). Chapter 29 – The Organic Chemistry of Metabolic Pathways.
- Google Patents. (n.d.). CN102875362A - Preparation method of L-threonic acid or salts thereof.
- Jaitly, N., et al. (2013). A 7-step protocol for characterizing metabolomic features from untargeted LC-Q-ToF-MS data.
- Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0000943). HMDB. [Link]
- LibreTexts. (2024).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Separation of Sugar Acid Isomers
Welcome to the technical support center dedicated to the intricate challenge of separating sugar acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their chromatographic methods for these highly polar and structurally similar compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into mobile phase optimization, troubleshooting, and method development.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the separation of sugar acid isomers. The answers are grounded in established chromatographic principles and supported by scientific literature.
Q1: What are the most effective chromatographic modes for separating sugar acid isomers?
A1: Due to their high polarity, sugar acid isomers are poorly retained on traditional reversed-phase columns like C18.[1] The most successful approaches utilize alternative chromatographic modes that enhance retention for polar compounds. These include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred technique for separating polar and hydrophilic compounds.[2] HILIC stationary phases are polar, and the mobile phase is typically a high-concentration organic solvent (like acetonitrile) with a small amount of aqueous buffer.[3] This creates a water-rich layer on the stationary phase surface, allowing for partitioning of the polar sugar acids.[4]
-
Anion-Exchange Chromatography (AEC): At appropriate pH values, the carboxylic acid functional group of sugar acids will be deprotonated, carrying a negative charge. This allows for their separation on a positively charged anion-exchange stationary phase.[5] Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.[6]
-
Mixed-Mode Chromatography (MMC): These columns combine multiple retention mechanisms, such as HILIC and ion-exchange, on a single stationary phase.[1] This can provide unique selectivities and improved separation for complex mixtures of sugar acids and other polar compounds.[7]
Q2: How does the mobile phase pH influence the separation of sugar acid isomers?
A2: The pH of the mobile phase is a critical parameter that directly affects the ionization state of sugar acids.[8] The pKa values of the carboxylic acid and hydroxyl groups will determine the overall charge of the molecule at a given pH.
-
In Anion-Exchange Chromatography: A mobile phase pH above the pKa of the carboxylic acid group (typically around 3-5) is necessary to ensure the sugar acids are negatively charged and can interact with the stationary phase.[5]
-
In HILIC: The effect of pH is more complex. Increasing the pH can deprotonate the carboxylic acid, which might increase its polarity and retention in the aqueous layer on the stationary phase. However, it can also lead to electrostatic repulsion with negatively charged silanol groups on silica-based stationary phases, potentially reducing retention.[4] For zwitterionic HILIC phases, pH adjustments can be used to fine-tune selectivity.[9][10]
Q3: What is the role of the organic solvent in the mobile phase for HILIC separations?
A3: In HILIC, the organic solvent (most commonly acetonitrile) is the weak eluent, while water is the strong eluent.[4] A higher percentage of organic solvent in the mobile phase leads to stronger retention of polar analytes like sugar acids.[2] The type of organic solvent can also influence selectivity. While acetonitrile is the most common choice, other polar aprotic solvents can be explored for method development.
Q4: Can mobile phase additives improve the separation of sugar acid isomers?
A4: Yes, mobile phase additives can significantly enhance separation.
-
Buffers: Buffers are essential to control the pH of the mobile phase and ensure reproducible retention times, especially for ionizable compounds like sugar acids.[11] Volatile buffers like ammonium formate and ammonium acetate are preferred for mass spectrometry (MS) detection.[12]
-
Acids and Bases: Small amounts of acids (e.g., formic acid, acetic acid) or bases (e.g., ammonium hydroxide) are used to adjust the pH of the mobile phase.[12]
-
Complexing Agents: For certain isomers, adding a complexing agent like boric acid to the mobile phase can enhance separation. Boric acid forms complexes with the hydroxyl groups of sugars, and the differing stability of these complexes among isomers can be exploited for separation.[13]
Q5: Why do I see split or broad peaks for my sugar acid standards?
A5: This phenomenon is often due to mutarotation, the interconversion between the α and β anomers of reducing sugars in solution.[14] This can result in two distinct peaks or a single broad peak for a single sugar acid isomer. To address this, you can:
-
Increase the mobile phase temperature: Higher temperatures accelerate the rate of mutarotation, causing the anomers to interconvert rapidly on the chromatographic timescale, resulting in a single, sharp peak.[14]
-
Increase the mobile phase pH: A higher pH can also increase the rate of mutarotation.[9] However, be mindful of the stability of your stationary phase at high pH. Polymeric HILIC columns often offer better high-pH stability compared to silica-based columns.[9]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of sugar acid isomers.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Peak Resolution | Inadequate column efficiency. | - Use a longer column or a column with a smaller particle size.[15] - Optimize the flow rate.[16] | Increasing column length or decreasing particle size enhances the number of theoretical plates, leading to narrower peaks and better separation. Slower flow rates can improve mass transfer and thus resolution.[15] |
| Insufficient selectivity. | - Adjust the mobile phase pH to alter the ionization of the isomers.[8] - Change the organic solvent or its percentage in the mobile phase (for HILIC).[4] - Evaluate a different stationary phase (e.g., HILIC vs. anion-exchange).[17] | Selectivity is the ability to differentiate between two analytes. Modifying the mobile phase or stationary phase chemistry can alter the interactions with the isomers, leading to improved separation. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a competing base or acid to the mobile phase to mask active sites on the stationary phase. - Ensure the sample is fully dissolved in the mobile phase.[18] | Peak tailing is often caused by strong, unwanted interactions between the analyte and the stationary phase. Masking these sites or ensuring sample compatibility with the mobile phase can mitigate this issue. |
| Column overload. | - Reduce the injection volume or the concentration of the sample.[16] | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase for each run and ensure accurate measurements of all components.[11] - Use a buffer to maintain a stable pH.[11] | Small variations in mobile phase composition, especially pH, can significantly impact the retention of ionizable compounds like sugar acids.[19] |
| Column not properly equilibrated. | - Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.[18] | HILIC and ion-exchange chromatography can require longer equilibration times than reversed-phase chromatography to establish a stable stationary phase environment. | |
| No Retention (in HILIC) | Mobile phase is too "strong" (too much water). | - Increase the percentage of organic solvent (e.g., acetonitrile) in the mobile phase.[2] | In HILIC, water is the strong eluting solvent. Increasing the organic content strengthens the retention of polar analytes. |
| Sample solvent is incompatible with the mobile phase. | - Dissolve the sample in a solvent that is as close in composition to the mobile phase as possible, or in a weaker solvent.[19] | Injecting a sample in a solvent much stronger than the mobile phase can cause the analyte to travel through the column without proper interaction with the stationary phase. | |
| Ghost Peaks | Contamination in the mobile phase or system. | - Use high-purity solvents and reagents.[11] - Filter the mobile phase before use.[11] - Clean the HPLC system, including the injector and column. | Ghost peaks are unexpected peaks that can arise from contaminants in the system or carryover from previous injections. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical mobile phase optimization workflow for the separation of sugar acid isomers using HILIC.
Protocol 1: Systematic Mobile Phase Optimization for HILIC Separation of Sugar Acid Isomers
Objective: To systematically optimize the mobile phase composition (organic solvent percentage and buffer concentration) to achieve baseline separation of sugar acid isomers.
Materials:
-
HPLC or UHPLC system with a quaternary pump, autosampler, and column oven.
-
Detector (e.g., ELSD, CAD, or Mass Spectrometer).
-
HILIC column (e.g., Amide, Zwitterionic, or Amino phase).[2]
-
High-purity acetonitrile.
-
High-purity water.
-
Ammonium formate or ammonium acetate (for buffer preparation).
-
Formic acid or acetic acid (for pH adjustment).
-
Standard solutions of the sugar acid isomers of interest.
Procedure:
-
Initial Column Equilibration:
-
Install the HILIC column.
-
Equilibrate the column with a high organic mobile phase (e.g., 90% acetonitrile, 10% water with 10 mM ammonium formate) for at least 30 minutes at a stable flow rate.
-
-
Screening for Organic Solvent Percentage:
-
Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 95%, 90%, 85%, 80%, 75%) while keeping the aqueous component (e.g., 10 mM ammonium formate in water) constant.
-
Inject the sugar acid isomer standard mixture for each mobile phase composition.
-
Monitor the retention time and resolution of the isomers.
-
Plot retention factor (k') versus the percentage of acetonitrile to determine the optimal range for retention.
-
-
Optimization of Buffer Concentration:
-
Using the optimal organic solvent percentage determined in the previous step, prepare a series of mobile phases with different buffer concentrations (e.g., 5 mM, 10 mM, 20 mM, 50 mM).
-
Inject the standard mixture for each buffer concentration.
-
Evaluate the effect of buffer concentration on peak shape and resolution. Higher buffer concentrations can sometimes improve peak shape by masking secondary interactions.[8]
-
-
Fine-tuning with pH (if necessary):
-
If co-elution persists, small adjustments in the mobile phase pH can be made by adding a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide).
-
Prepare mobile phases with slightly different pH values (e.g., pH 4.0, 4.5, 5.0).
-
Analyze the impact on selectivity and resolution.
-
-
Final Method Validation:
-
Once the optimal mobile phase composition is determined, validate the method for reproducibility, linearity, and sensitivity.
-
Workflow Diagram:
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. welch-us.com [welch-us.com]
- 5. Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Separating Sugars : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 7. Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Both pH and Organic Content on a Separation of Sugars, Amino Acids, and Carboxylic Acids | SIELC Technologies [sielc.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. agilent.com [agilent.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Enhancing Threonic Acid Detection by LC-MS
Welcome to the technical support resource for the analysis of threonic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal detection sensitivity for this small, polar analyte. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and develop robust analytical methods.
Threonic acid, a four-carbon monosaccharide acid, is a key metabolite and biomarker in various biological pathways. However, its inherent chemical properties—high polarity, low molecular weight, and presence of multiple hydroxyl groups—present significant challenges for retention, ionization, and sensitive detection in typical LC-MS workflows. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is threonic acid so challenging to analyze with standard reversed-phase LC-MS methods?
Threonic acid's high polarity makes it poorly retained on traditional nonpolar stationary phases like C18.[1][2] It has a low affinity for the hydrophobic column material and tends to elute in or near the void volume, co-eluting with salts and other polar interferences from the sample matrix.[1] This co-elution can lead to significant ion suppression, where other compounds in the sample matrix interfere with the ionization of threonic acid in the MS source, drastically reducing sensitivity.[3][4]
Q2: What is the recommended ionization mode for detecting threonic acid?
Negative Electrospray Ionization (ESI) is the most effective mode for detecting threonic acid. The carboxylic acid group is readily deprotonated in the ESI source, forming the [M-H]⁻ ion (m/z 135). Published methods consistently use negative ESI for quantifying threonic acid and have established characteristic ion transitions for tandem MS (MS/MS), such as m/z 134.5 → 74.7, for high selectivity and sensitivity.[5]
Q3: Which chromatographic strategy is superior for threonic acid: HILIC or derivatization followed by RPLC?
Neither is universally "superior"; the optimal choice depends on your specific analytical goals, sample matrix, and available resources.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for retaining the native, underivatized threonic acid. It uses a polar stationary phase and a high-organic mobile phase, which not only promotes retention but also enhances ESI sensitivity due to more efficient solvent desolvation.[6][7] HILIC is often the most direct approach.
-
Derivatization followed by Reversed-Phase Liquid Chromatography (RPLC) is a powerful alternative.[8][9] By chemically modifying the carboxylic acid and/or hydroxyl groups, you can decrease the polarity of threonic acid, significantly improving its retention on standard RPLC columns like C18.[2] This strategy can also introduce a readily ionizable group, further boosting signal intensity.[10][11] It is particularly useful for separating threonic acid from its stereoisomers, such as erythronic acid.[9]
Below is a decision-making workflow to help guide your choice.
Caption: Decision tree for selecting an LC strategy.
Troubleshooting Guide: Improving Detection Sensitivity
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low Signal Intensity / Poor Sensitivity
Q: My threonic acid signal is extremely low or undetectable, even when injecting a pure standard. What should I check first?
A: Before modifying your entire method, perform a systematic check of the fundamentals. This process isolates the problem to either the mass spectrometer or the liquid chromatography.
Caption: Initial workflow for troubleshooting low signal.
Detailed Steps & Explanations:
-
Direct Infusion: The most critical first step is to bypass the LC column. Tee a solution of your threonic acid standard directly into the MS source. This confirms if the instrument is capable of detecting the analyte under optimal conditions. If you see a strong signal here, the problem lies with your chromatography. If the signal is still poor, the issue is with the MS settings or the instrument itself.[12]
-
Verify MS Parameters:
-
Ionization Mode: Ensure you are in Negative ESI mode . Threonic acid's carboxyl group makes it an acid, readily forming [M-H]⁻ ions.
-
Mass Range: Check that your scan range includes m/z 135. For MS/MS, confirm you are monitoring the correct precursor ion (e.g., m/z 134.5 or 135) and a known product ion (e.g., m/z 74.7).[5]
-
Source Optimization: Do not rely solely on default "autotune" parameters. Manually optimize key settings while infusing your standard.[12] Pay attention to:
-
Capillary/Spray Voltage: Adjust for a stable, optimal signal.
-
Gas Flows (Nebulizer, Drying Gas): These are critical for desolvation. Highly aqueous mobile phases, common in polar analysis, require higher drying gas temperatures and flows to efficiently remove solvent from droplets.
-
Source Temperature: Higher temperatures aid desolvation but can cause thermal degradation of sensitive compounds. Find a balance that maximizes signal without compromising stability.
-
-
Problem Area 2: Poor Chromatographic Performance
Q: I am using a C18 column, and my threonic acid peak has no retention. How can I fix this?
A: As discussed, this is expected behavior. You have two primary paths forward: switching to HILIC or implementing a derivatization protocol.
Option 1: Switch to HILIC HILIC is designed for polar analytes.[13] It uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically >70% acetonitrile).[7] Water acts as the strong, eluting solvent.
-
Causality: The high organic content of the mobile phase promotes the formation of a water-enriched layer on the surface of the polar stationary phase. Polar analytes like threonic acid can partition into this layer, leading to retention.[7] A major benefit is that the high organic content also leads to more efficient droplet formation and desolvation in the ESI source, often resulting in a 10-100 fold sensitivity increase compared to RPLC.[13]
Table 1: Comparison of Starting Conditions for LC Methods
| Parameter | Reversed-Phase (RPLC) - Not Recommended for Native Form | Hydrophilic Interaction (HILIC) - Recommended |
| Column | C18, C8 (Nonpolar) | Amide, Silica, Diol (Polar)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 ACN:H₂O |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | 10 mM Ammonium Formate in 50:50 ACN:H₂O |
| Gradient | Start at low %B (e.g., 5%), increase to high %B | Start at high %A (e.g., 95-99%), decrease to low %A[14] |
| Elution Principle | Water is the weak solvent; ACN is the strong solvent.[1] | ACN is the weak solvent; water is the strong solvent.[2] |
Option 2: Implement Chemical Derivatization for RPLC Derivatization chemically alters your analyte to make it more amenable to a specific analytical technique. For threonic acid, the goal is to reduce its polarity.
-
Causality: By reacting the polar carboxylic acid group with a nonpolar chemical tag, the resulting derivative becomes more hydrophobic and will be well-retained on a C18 column.[15] This moves the analyte's elution time away from the void volume, separating it from polar matrix components and reducing ion suppression.[3][4] Furthermore, the chemical tag can be chosen to contain a feature that ionizes very efficiently (e.g., a tertiary amine for positive mode), which can dramatically increase sensitivity.[11]
Problem Area 3: Matrix Effects & High Background
Q: My signal is strong in pure solvent but weak or variable when I analyze biological samples (plasma, urine). How do I manage this?
A: This is a classic sign of matrix effects , specifically ion suppression.[3][16] Components of the biological matrix co-elute with your analyte and compete for ionization in the MS source, reducing the number of threonic acid ions that reach the detector.[4]
Solutions:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.
-
Protein Precipitation (PPT): A common first step for plasma or serum, but often insufficient on its own.
-
Solid-Phase Extraction (SPE): A more selective cleanup method. You can use different SPE sorbents (e.g., mixed-mode anion exchange) to retain threonic acid while washing away interfering compounds like phospholipids and salts.
-
Liquid-Liquid Extraction (LLE): Can be effective, especially after derivatization, where the derivative has significantly different solubility properties than the endogenous interferences.
-
-
Enhance Chromatographic Resolution: The better you separate threonic acid from co-eluting matrix components, the lower the suppression.[17]
-
Optimize Gradient: Lengthen the gradient to increase the separation window around your analyte's peak.
-
Switch Selectivity: If using HILIC, try an amide column versus a bare silica column. If using RPLC with a derivative, try a C18 versus a phenyl-hexyl column. Different stationary phases provide different selectivities and may resolve your analyte from the interference.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[16] A SIL-IS (e.g., ¹³C₄-threonic acid) is chemically identical to the analyte but has a different mass. It will behave identically during sample preparation and chromatography and will experience the exact same degree of ion suppression. By calculating the ratio of the analyte signal to the IS signal, you can accurately quantify the analyte, as any signal suppression will affect both equally and cancel out.
Detailed Protocol: Derivatization of Threonic Acid with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted from established methods for derivatizing carboxylic acids for LC-MS analysis and is designed to improve RPLC retention and detection sensitivity.[15][18] 3-NPH targets the carboxyl group of threonic acid.
Caption: Workflow for 3-NPH derivatization of threonic acid.
Step-by-Step Methodology
Materials:
-
Sample extract or standard solution of threonic acid.
-
3-Nitrophenylhydrazine (3-NPH).
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Pyridine.
-
Methanol, Acetonitrile (ACN), and LC-MS grade water.
Procedure:
-
Reagent Preparation (Prepare Fresh):
-
3-NPH Solution (200 mM): Prepare a solution of 3-NPH in a 50:50 (v/v) mixture of methanol and water.
-
EDC/Pyridine Solution: Prepare a 120 mM solution of EDC in a 50:50 (v/v) mixture of methanol and water containing 6% (v/v) pyridine.[15] Pyridine acts as a base catalyst.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 40 µL of your sample (or standard/QC) with 20 µL of the 200 mM 3-NPH solution.
-
Add 20 µL of the 120 mM EDC/Pyridine solution to start the reaction. EDC is a zero-length crosslinker that activates the carboxylic acid, allowing it to react with the hydrazine.
-
Vortex briefly and incubate the mixture at 40°C for 30 minutes.[15]
-
-
Sample Dilution and Injection:
-
After incubation, stop the reaction by diluting the sample significantly. For example, add 920 µL of 50:50 (v/v) ACN:water to bring the total volume to 1 mL. This dilution is critical to ensure compatibility with the RPLC mobile phase and to quench the reaction.
-
Centrifuge the diluted sample (e.g., 14,000 rcf for 10 min) to remove any precipitated reagents.[15]
-
Transfer the clear supernatant to an autosampler vial for injection onto your RPLC-MS system.
-
Self-Validation: To ensure the derivatization is working, analyze three samples: an underivatized standard, a derivatized standard, and a derivatized blank (no threonic acid). You should observe a clear shift in retention time for the derivatized standard compared to the underivatized one, and the blank should be clean at the expected new retention time.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Research. [Link]
- Guo, X., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Tips for Optimizing Key Parameters in LC–MS. (2017).
- Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (n.d.). Chrom Tech, Inc. [Link]
- Kaczmarek, M., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 923. [Link]
- Kaczmarek, M., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 923. [Link]
- Zhang, Q., & Adam, K. P. (2019). LC‐MS/MS Method for Derivatization and Quantitation of L‐Threonate in Human Plasma.
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Agilent Technologies. [Link]
- Wang, H., et al. (2006). Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2014). LCGC North America. [Link]
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent Technologies. [Link]
- Guillarme, D. (2014). HILIC: The Pros and Cons.
- Better ionization with pH optimization. (2020). Wiley Analytical Science. [Link]
- Zirngast, B., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-15. [Link]
- Piasecka, A., et al. (2022). High resolution MS/MS spectra with simplified fragmentation schemes obtained in negative ionization.
- Zhang, Q., & Adam, K. P. (2019). LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2021). Toxins, 13(10), 717. [Link]
- Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.). LabRulez LCMS. [Link]
- Al-Hazmi, N. N., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Journal of the American Society for Mass Spectrometry, 34(9), 1956-1966. [Link]
- How can I improve ionisation in an ion trap mass spectrometer?. (2014).
- Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). Metabolites, 11(12), 820. [Link]
- Matrix effects and selectivity issues in LC-MS-MS. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1017-1033. [Link]
- Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2023). Metabolites, 13(7), 834. [Link]
- Predicted LC-MS/MS Spectrum - 20V, Negative (HMDB0000943). (n.d.).
- Determination of L-threonate in human plasma and urine by high performance liquid chromatography tandem mass spectrometry. (2006).
- Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid. (2023). Analytical Sciences, 39(12), 1845-1849. [Link]
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Molecules, 27(18), 5831. [Link]
- Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. (2018). Spectroscopy. [Link]
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Technical Support Center: Navigating the Challenges in Chiral Separation of Trihydroxybutanoic Acid
Welcome to the technical support center dedicated to the chiral separation of trihydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for this complex analytical challenge. Trihydroxybutanoic acid, with its multiple chiral centers and high polarity, presents unique hurdles in achieving baseline separation of its stereoisomers (erythronic and threonic acid enantiomers). This resource offers a structured approach to method development and problem-solving, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of trihydroxybutanoic acid?
A1: The primary challenges stem from its structure:
-
High Polarity: The presence of three hydroxyl groups and a carboxylic acid makes it highly water-soluble and difficult to retain on standard reversed-phase columns. This also leads to poor solubility in common normal-phase solvents.
-
Multiple Chiral Centers: Trihydroxybutanoic acid has two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This means you are not only separating enantiomers but also diastereomers (erythronic and threonic acid).
-
Low UV Chromophore: Lacking a strong UV-absorbing chromophore, detection can be challenging, often necessitating derivatization or the use of mass spectrometry (MS) or other universal detectors.
-
Peak Tailing: The carboxylic acid moiety can interact with residual silanols on silica-based chiral stationary phases (CSPs), leading to poor peak shape.[1]
Q2: Which analytical technique is best suited for the chiral separation of trihydroxybutanoic acid: HPLC, GC, or SFC?
A2: The optimal technique depends on your specific requirements and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile approach. Direct separation on a chiral stationary phase is often achievable. Anion-exchange and polysaccharide-based CSPs are particularly effective for acidic compounds.[2][3]
-
Gas Chromatography (GC): Direct GC analysis is not feasible due to the low volatility of trihydroxybutanoic acid. Derivatization is mandatory to convert the analyte into a more volatile and thermally stable form.[4][5] This indirect method can provide excellent resolution.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to normal-phase HPLC, offering faster separations and reduced use of toxic solvents.[6][7] It is particularly well-suited for chiral separations on polysaccharide-based CSPs.[8]
Q3: Is derivatization necessary for the chiral separation of trihydroxybutanoic acid?
A3:
-
For GC: Yes, derivatization is essential to increase volatility. Silylation or a two-step esterification followed by acylation are common approaches for compounds with hydroxyl and carboxyl groups.[5][9]
-
For HPLC/SFC: Derivatization is not always necessary for direct chiral separation on a suitable CSP. However, it can be a valuable strategy if direct methods fail or for enhancing detection.[10] Converting the enantiomers into diastereomers with a chiral derivatizing agent allows for separation on a standard achiral column.[11][12]
Troubleshooting Guide
Issue 1: Poor or No Resolution in HPLC/SFC
This is a common starting point in method development. A systematic approach to troubleshooting is key.
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor.
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in achieving selectivity and resolution.
-
Normal-Phase HPLC/SFC: A non-polar mobile phase (e.g., hexane or supercritical CO2) with a polar modifier (e.g., isopropanol, ethanol) is typically used.[15]
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). Even small changes can have a significant impact on resolution.[16]
-
-
Additives: For acidic compounds, the addition of a small amount of an acid (e.g., trifluoroacetic acid, formic acid, or acetic acid) to the mobile phase is often essential to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[1]
-
Action: Introduce an acidic additive at a concentration of 0.1% (v/v) and observe the effect on the separation.
-
-
-
Incorrect Chromatographic Conditions:
-
Flow Rate: Slower flow rates generally lead to better resolution as there is more time for the enantiomers to interact with the chiral stationary phase.[11]
-
Action: If resolution is poor, try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
-
-
Temperature: Temperature affects the thermodynamics of the separation and can influence enantioselectivity.[17]
-
Action: If your system has a column thermostat, experiment with temperatures ranging from 10°C to 40°C to find the optimal condition.
-
-
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Poor Peak Shape (Tailing)
Peak tailing can compromise resolution and the accuracy of quantification.
-
Secondary Interactions: The carboxylic acid group of trihydroxybutanoic acid can interact with active sites on the stationary phase, particularly residual silanols on silica-based CSPs.
-
Solution: Add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase. This will suppress the ionization of the analyte's carboxylic acid and mask the active sites on the stationary phase.[1]
-
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Try reducing the injection volume or the concentration of your sample.
-
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening.
-
Solution: Minimize the length and diameter of all connecting tubing.
-
Issue 3: Challenges with GC Analysis (Post-Derivatization)
Even after successful derivatization, issues can arise during the GC separation.
-
Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see multiple peaks for each stereoisomer or broad, tailing peaks.
-
Inappropriate GC Column: While derivatization to diastereomers allows for separation on an achiral column, the choice of column is still important.
-
Solution: A standard non-polar or mid-polar column (e.g., DB-5 or equivalent) is often a good starting point for separating diastereomers. If separating derivatized enantiomers directly, a chiral GC column (e.g., cyclodextrin-based) is required.[19]
-
-
Suboptimal GC Conditions:
-
Injector Temperature: Too low a temperature can lead to incomplete vaporization, while too high a temperature can cause degradation of the derivative.
-
Action: Start with an injector temperature of 250°C and adjust as needed.
-
-
Oven Temperature Program: The temperature ramp rate can affect the separation.
-
Action: A slower ramp rate (e.g., 5°C/min) can improve the resolution of closely eluting peaks.
-
-
This protocol provides a general procedure for the silylation of trihydroxybutanoic acid for GC analysis.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the trihydroxybutanoic acid sample into a micro-reaction vial.
-
Dry the sample thoroughly, for example, under a gentle stream of nitrogen or in a vacuum oven. It is critical to remove all moisture.
-
-
Derivatization:
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried sample.
-
Cap the vial tightly and heat at 70-80°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC Analysis:
-
Inject 1 µL of the derivatized sample into the GC.
-
Issue 4: Low Sensitivity or Signal Variability in LC-MS
When using mass spectrometry for detection, ion suppression is a common challenge, especially with polar analytes in complex matrices.[20][21]
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.[22][23]
-
Solution:
-
Improve chromatographic separation to move the trihydroxybutanoic acid peak away from the regions of ion suppression.
-
Enhance sample preparation to remove interfering matrix components.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
-
Mobile Phase Additives: While acidic additives like TFA are excellent for chromatography, they can cause ion suppression in the MS source.
-
Solution: If TFA is causing suppression, try switching to formic acid or acetic acid, which are generally more MS-friendly.[17] You may need to re-optimize the chromatography after changing the additive.
-
Caption: Decision tree for method selection.
Quantitative Data Summary
The following table provides typical starting conditions for method development. These should be considered as a starting point and will likely require further optimization.
| Parameter | HPLC (Normal Phase) | SFC | GC (after Silylation) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® series) or Anion-Exchange | Polysaccharide-based (e.g., Lux® Cellulose/Amylose) | Chiral Cyclodextrin-based |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol (90:10) + 0.1% TFA | CO₂/Methanol (80:20) + 0.1% Formic Acid | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 40°C | Oven Program: 100°C (2 min hold), ramp to 250°C at 5°C/min |
| Detector | UV (at low wavelength, e.g., 210 nm) or MS | UV or MS | FID or MS |
References
- Daicel Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers.
- Tóth, G., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1334. [Link]
- De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- Umstead, W., & Anderson, T. M. (2022).
- YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Schmidt, A. H., & Prass, M. (2007). Anion-exchange chromatography-electrospray ionization mass spectrometry method development for the environmental analysis of aliphatic polyhydroxy carboxylic acids.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Larger, P., et al. (2005). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 286-294.
- Zhang, T., et al. (2013). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC North America, 31(10), 888-897.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Larger, P., et al. (2005). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 286-294. [Link]
- Matuszewski, B. K., et al. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(6), 598-607.
- Aslan, S. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Franco, P., & Zhang, T. (2012). Finding the Best Separation for Enantiomeric Mixtures.
- Kennemur, J. L., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Tetrahedron, 131, 133203.
- Ferretti, A., & Flanagan, V. P. (1998). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Lindner, W. (1991). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers.
- Ilisz, I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7356.
- Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(12), 1284-1292.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- Kurozumi, N., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Symmetry, 14(12), 2679.
- Miyazawa, M., et al. (2018). Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. Journal of Oleo Science, 67(10), 1307-1314.
- Sanborn, J. R., et al. (2001). U.S. Patent No. 6,284,904. Washington, DC: U.S.
- Albreht, A., et al. (2012). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Acta Chimica Slovenica, 59(3), 569-575.
- Mazzeo, J. R., et al. (2005). Recognition of Chiral Carboxylic Anions by Artificial Receptors. Current Organic Chemistry, 9(13), 1259-1274.
- Supelco. (n.d.).
- Bhushan, R., & Kumar, V. (1999). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
- Thoren, K. L., et al. (2016). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 27(7), 1165-1174.
- Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 66-82.
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Technical Support Center: Navigating the Matrix Effect in the Analysis of Erythronic Acid in Urine Samples
Welcome to the technical support center dedicated to addressing the challenges associated with the quantitative analysis of erythronic acid in urine samples. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis, with a specific focus on the often-underestimated matrix effect. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to develop robust and reliable analytical methods.
Introduction: The Challenge of the Urinary Matrix
Urine is a complex and highly variable biological matrix, containing a cocktail of endogenous compounds such as salts, urea, creatinine, proteins, and a vast array of metabolites.[1][2] When analyzing a target analyte like erythronic acid, these co-eluting matrix components can significantly interfere with the ionization process in a mass spectrometer, a phenomenon known as the matrix effect.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your assay.[4][5] This guide will provide a comprehensive overview of the matrix effect in the context of erythronic acid analysis and offer practical solutions for its mitigation and management.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern in the analysis of erythronic acid in urine?
The matrix effect is the alteration of the ionization efficiency of an analyte, such as erythronic acid, due to the presence of co-eluting, often undetected, compounds from the urine matrix.[3] This is a significant concern because it can lead to inaccurate and unreliable quantification.[4] Erythronic acid is a polar molecule, and as such, it may have limited retention on traditional reversed-phase liquid chromatography (LC) columns, increasing the likelihood of co-elution with other polar endogenous compounds in urine.
Q2: How can I determine if my erythronic acid assay is suffering from a matrix effect?
The presence of a matrix effect can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of an erythronic acid standard solution into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank urine extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[6]
-
Quantitative Assessment: This is typically performed during method validation by comparing the peak area of erythronic acid in a post-extraction spiked blank urine sample to the peak area of a pure solution of erythronic acid at the same concentration. The ratio of these two peak areas, expressed as a percentage, provides a quantitative measure of the matrix effect. According to regulatory guidelines, this should be evaluated in at least six different lots of blank urine to assess the inter-subject variability of the matrix effect.
Q3: What are the primary causes of matrix effects in urine analysis?
The primary culprits for matrix effects in urine are endogenous compounds that are present in high concentrations and can co-elute with the analyte of interest. These include:
-
Inorganic Salts: High concentrations of salts can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, leading to ion suppression.
-
Urea and Creatinine: These are highly abundant components of urine and can contribute to the overall matrix effect.
-
Endogenous Metabolites: Urine contains a vast number of small molecule metabolites that can interfere with the ionization of the target analyte.[7] Recent research has identified specific proline-containing dipeptides as significant sources of interference in the LC-MS metabolic profiling of urine.[7][8]
-
Phospholipids: While more of a concern in plasma or tissue samples, residual phospholipids can still be present in urine and are known to cause significant ion suppression.
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate the matrix effect?
A SIL-IS is the most effective tool for compensating for matrix effects.[9] The underlying principle is that the SIL-IS is chemically identical to the analyte and will therefore experience the same degree of ion suppression or enhancement.[10][11] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by the matrix effect can be normalized. However, it is crucial that the SIL-IS co-elutes with the analyte.[7] If there is a chromatographic separation between the analyte and the SIL-IS (e.g., due to the deuterium isotope effect), they may be affected differently by co-eluting interferences, leading to inaccurate results.[12]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the analysis of erythronic acid in urine, with a focus on problems arising from the matrix effect.
Problem 1: Low or Inconsistent Analyte Recovery
Symptoms:
-
The peak area of erythronic acid in extracted urine samples is significantly lower than in a pure standard solution.
-
High variability in recovery between different urine samples.
Potential Cause: This is a classic sign of ion suppression, a major component of the matrix effect.[13] Co-eluting endogenous components from the urine matrix are interfering with the ionization of erythronic acid in the mass spectrometer's ion source, leading to a decreased signal.
Solutions:
-
Improve Sample Preparation: The primary goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex biological samples like urine.[14][15] For a polar analyte like erythronic acid, a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can be effective in removing some interfering components, but the choice of extraction solvent is critical for the recovery of a polar analyte like erythronic acid.
-
Protein Precipitation (PPT): While simple, PPT is generally less effective at removing the small molecule interferences and salts that are the primary cause of matrix effects in urine.
-
"Dilute-and-Shoot": This is the simplest approach but is often insufficient for eliminating significant matrix effects, especially for trace-level analysis. However, it can be a viable option if the analyte concentration is high enough to allow for significant dilution.
-
-
Optimize Chromatography: The goal is to chromatographically separate erythronic acid from the interfering matrix components.
-
Increase Retention: As a polar molecule, erythronic acid may exhibit poor retention on traditional C18 columns. Consider using a column specifically designed for polar analytes, such as one with a polar end-capping, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6]
-
Gradient Elution: A well-optimized gradient elution can effectively separate erythronic acid from many co-eluting matrix components.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As discussed in the FAQs, a SIL-IS for erythronic acid (e.g., ¹³C- or ²H-labeled) is the most robust way to compensate for matrix effects.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
The chromatographic peak for erythronic acid is asymmetrical.
Potential Causes:
-
Column Overload: Injecting too much sample or a sample with a high concentration of matrix components can lead to poor peak shape.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Matrix-Induced Chromatographic Effects: In some cases, the matrix itself can alter the chromatographic behavior of the analyte.[4]
Solutions:
-
Reduce Injection Volume: This can help to mitigate column overload.
-
Optimize Mobile Phase: Adjusting the pH or ionic strength of the mobile phase can help to reduce secondary interactions. For an acidic analyte like erythronic acid, a lower pH mobile phase (e.g., with 0.1% formic acid) will keep it in its neutral form, which can improve peak shape on reversed-phase columns.
-
Use a Different Column: As mentioned previously, a column designed for polar analytes may provide better peak shape.
Problem 3: Inconsistent Results Between Different Urine Donors
Symptoms:
-
The accuracy and precision of your quality control (QC) samples are acceptable when prepared in a pooled urine matrix, but results for individual subject samples are highly variable.
Potential Cause: The composition of urine can vary significantly between individuals, leading to different degrees of matrix effects.[2] This inter-subject variability can compromise the reliability of the assay.
Solutions:
-
Thorough Method Validation: It is essential to evaluate the matrix effect in at least six different individual lots of blank urine during method validation, as recommended by regulatory guidelines.[8]
-
Use of a SIL-IS: This is the most effective way to compensate for inter-individual differences in matrix effects.[15]
Experimental Protocols
The following protocols are provided as a starting point for the development of a robust analytical method for erythronic acid in urine. It is critical to note that these are example protocols and must be thoroughly optimized and validated for your specific application and instrumentation.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove a significant portion of the interfering matrix components from urine samples.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 500 µL of the urine supernatant, add 500 µL of 2% phosphoric acid in water to acidify the sample. This will ensure that erythronic acid is in its neutral form for better retention on a reversed-phase sorbent.
-
Add the SIL-IS solution to all samples, standards, and quality controls.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or HLB SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the erythronic acid and SIL-IS from the cartridge with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of erythronic acid.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar analytes, such as a C18 with polar end-capping or a HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely suitable for an acidic compound like erythronic acid.
-
MS/MS Transitions: These will need to be optimized for erythronic acid and its SIL-IS. A good starting point would be to monitor the deprotonated molecule [M-H]⁻ as the precursor ion and identify 2-3 characteristic product ions.
Data Presentation and Visualization
Table 1: Comparison of Sample Preparation Techniques for Erythronic Acid Analysis
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) | Throughput |
| Dilute-and-Shoot (1:10) | 95-105 | 40-70 | < 15 | High |
| Protein Precipitation (PPT) | 85-110 | 30-60 | < 15 | High |
| Liquid-Liquid Extraction (LLE) | 70-90 | 15-30 | < 10 | Medium |
| Solid-Phase Extraction (SPE) | 85-105 | < 15 | < 10 | Medium |
Note: The values in this table are illustrative and will vary depending on the specific method and matrix.
Diagrams
Caption: Workflow for the analysis of erythronic acid in urine.
Caption: Troubleshooting decision tree for erythronic acid analysis.
Conclusion
The successful analysis of erythronic acid in urine is contingent on a thorough understanding and proactive management of the matrix effect. By implementing robust sample preparation techniques, optimizing chromatographic conditions, and utilizing a stable isotope-labeled internal standard, researchers can develop reliable and accurate bioanalytical methods. This guide provides a framework for troubleshooting and method development, but it is the responsibility of the individual scientist to rigorously validate their methods according to established regulatory guidelines.[8]
References
- Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine. Analytical Chemistry. [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
- Assessment of matrix effect in quantit
- Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine. PubMed. [Link]
- Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
- Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary?. PubMed. [Link]
- (PDF) Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS.
- Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
- An Uncommon Fix for LC–MS Ion Suppression.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. NIH. [Link]
- Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Labor
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
- Ion suppression correction and normalization for non-targeted metabolomics. NIH. [Link]
- Dilute & shoot ... yourself in the foot. Biotage. [Link]
- Dilute and shoot approach for toxicology testing. NIH. [Link]
- Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Study of Matrix Effect in Metabolomic Analysis of Urinary Markers of Chronic Kidney Disease by Hydrophilic Interaction Chromatography Tandem Mass Spectrometry.
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. NIH. [Link]
- Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. PubMed. [Link]
- Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]
- Figure 3. Evaluation of urine matrix effects, linearity, and total...
- New specific and sensitive HPLC-assays for ethacrynic acid and its main metabolite--the cysteine conjugate--in biological m
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. NIH. [Link]
- Characterization of LC-MS based urine metabolomics in healthy children and adults. NIH. [Link]
- Isobaric Metabolites in Urine Analyzed with LCMS - AppNote. MicroSolv. [Link]
- A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Applic
- Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. HARVEST (uSask). [Link]
Sources
- 1. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 5. Urine Isobaric Metabolites Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Presence of endogenous interferences in the urinary detection of selected anabolic steroids by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 10. Increasing the Stability of Lumbricus terrestris Erythrocruorin via Poly(acrylic acid) Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Stabilizing 2,3,4-Trihydroxybutanoic Acid in Research Samples
Welcome to the technical support center for 2,3,4-trihydroxybutanoic acid (also known as Erythronic or Threonic Acid). This guide is designed for researchers, scientists, and drug development professionals to address common challenges in preventing its degradation during sample storage and experimental handling. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sugar acid, a class of compounds that contain both a carboxylic acid group and multiple hydroxyl groups. It is a water-soluble, crystalline solid.[1] Its polyhydroxy nature makes it susceptible to several degradation pathways, including oxidation and intramolecular cyclization (lactonization), which can alter its concentration and biological activity, leading to inconsistent experimental results.
Q2: What are the primary degradation pathways for this compound?
While specific quantitative studies on this compound are limited, based on its chemical structure and the behavior of similar polyhydroxy acids, the primary degradation pathways are:
-
Oxidation: The multiple hydroxyl groups are susceptible to oxidation, which can lead to the formation of keto-acids or even chain cleavage.
-
Lactonization: As a γ-hydroxycarboxylic acid, it can undergo intramolecular esterification to form a stable five-membered ring, a γ-lactone. This reaction is often reversible and pH-dependent.
-
Decarboxylation: Although less likely under typical storage conditions, at elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.[2][3]
Q3: What are the ideal short-term and long-term storage conditions for solid this compound?
For solid (powder) this compound, the key is to minimize exposure to moisture and oxygen.
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term (< 6 months) | 2-8°C | Inert gas (e.g., Argon, Nitrogen) is recommended | Tightly sealed, opaque container |
| Long-term (> 6 months) | -20°C | Inert gas (e.g., Argon, Nitrogen) is essential | Tightly sealed, opaque container, with desiccant |
Rationale: Lower temperatures slow down all chemical reactions. An inert atmosphere prevents oxidation. Opaque containers protect from light, which can catalyze degradation. A desiccant prevents the uptake of moisture, which can facilitate hydrolysis and other degradation pathways.
Q4: I need to prepare an aqueous stock solution. What are the best practices to ensure its stability?
Aqueous solutions are more prone to degradation. Here are key considerations:
-
pH: The stability of polyhydroxy acids is often pH-dependent. It is advisable to maintain the pH of your solution between 4 and 7.[4] Extreme pH values (acidic or alkaline) can catalyze hydrolysis and other reactions.[4]
-
Buffers: Use a buffered system to maintain a stable pH. A citrate or phosphate buffer in the pH 4-7 range is a good starting point.
-
Solvent: Use deoxygenated, purified water (e.g., HPLC-grade, Milli-Q) to prepare your solutions.
-
Concentration: Prepare solutions at the highest workable concentration to minimize the relative impact of headspace oxygen.
-
Storage: Store aqueous solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent results in bioassays using stored solutions.
-
Possible Cause: Degradation of this compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare a fresh solution: Always use freshly prepared solutions for critical experiments.
-
Analytical Verification: If possible, verify the concentration and purity of your stored solution using an analytical technique like HPLC or LC-MS.
-
Review Storage Protocol: Ensure your stock solutions are stored in small, single-use aliquots at -80°C.
-
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis of stored samples.
-
Possible Cause: Formation of degradation products such as the γ-lactone or oxidized species.
-
Troubleshooting Steps:
-
Forced Degradation Study: To tentatively identify the unknown peaks, you can perform a forced degradation study.[5][6] Expose small amounts of a fresh solution to heat (e.g., 60°C), acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂). Analyze these samples by HPLC/LC-MS to see if any of the generated peaks match the unknown peaks in your stored samples.
-
Optimize Storage: If degradation is confirmed, implement the recommended storage conditions for aqueous solutions, including the use of deoxygenated water, pH control, and the addition of antioxidants.
-
Issue 3: A gradual decrease in the pH of the aqueous solution over time.
-
Possible Cause: This is less common, but could indicate oxidative degradation to form more acidic byproducts.
-
Troubleshooting Steps:
-
Use a Buffer: This emphasizes the importance of using a buffered system to maintain a stable pH.
-
Inert Atmosphere: Purge the solution and the headspace of the storage vial with an inert gas (argon or nitrogen) before sealing to minimize oxidation.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
-
Deoxygenate Water: Sparge HPLC-grade water with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Prepare Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.5 with phosphoric acid or sodium hydroxide.
-
Dissolve Compound: Weigh the desired amount of this compound and dissolve it in the deoxygenated phosphate buffer to the desired final concentration.
-
Add Antioxidant (Optional but Recommended): For enhanced stability, consider adding a small amount of an antioxidant like ascorbic acid or using a dual antioxidant system such as Butylatedhydroxyanisole (BHA) and Ascorbyl Palmitate (AP) at low concentrations (e.g., 0.01%).[7]
-
Aliquot and Store: Dispense the solution into small, single-use polypropylene or glass vials. Purge the headspace of each vial with inert gas before sealing. Store immediately at -80°C.
Protocol 2: Basic Forced Degradation Study
This protocol is intended to generate potential degradation products for analytical comparison.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in HPLC-grade water.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in a 60°C oven.
-
Control: Keep a sealed vial of the stock solution at 4°C.
-
-
Incubate: Incubate all samples for 24 hours.
-
Analyze: Neutralize the acidic and basic samples before analysis. Analyze all samples, including the control, by a suitable method like HPLC-UV or LC-MS to observe the formation of new peaks.
Visualizing Degradation and Prevention
Diagram 1: Potential Degradation Pathways
Caption: Primary potential degradation pathways for this compound.
Diagram 2: Troubleshooting Logic for Sample Instability
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- Chemical Reactivity - MSU chemistry. (n.d.). Michigan State University.
- Forced degradation studies - MedCrave online. (2016, December 14). MedCrave.
- What are the decarboxylation reaction conditions and process temperature control? - Lneya. (n.d.). Lneya.
- Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor.
- forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
- This compound | C4H8O5 | CID 439535 - PubChem. (n.d.). National Center for Biotechnology Information.
- 2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro: Potential Role in Cancer Prevention. (n.d.). Free Radicals and Antioxidants.
- US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents. (n.d.). Google Patents.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). BJSTR.
- Parameters influencing the degradation of antioxidants - ResearchGate. (n.d.). ResearchGate.
- (2R,3R)-2,3,4-TRIHYDROXYBUTANOIC ACID - ChemBK. (n.d.). ChemBK.
- This compound (CHEBI:49060) - EMBL-EBI. (n.d.). European Bioinformatics Institute.
- Showing metabocard for this compound (HMDB0245425). (2021, September 10). Human Metabolome Database.
- Decarboxylation - Master Organic Chemistry. (2022, May 20). Master Organic Chemistry.
- (2S,3R)-2,3,4-Trihydroxybutanoic acid | C4H8O5 | CID 151152 - PubChem. (n.d.). National Center for Biotechnology Information.
- 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem. (n.d.). National Center for Biotechnology Information.
- 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. (n.d.). Journal of Cancer Science & Therapy.
- Combined Use of Structure Analysis, Studies of Molecular Association in Solution, and Molecular Modelling to Understand the Different Propensities of Dihydroxybenzoic Acids to Form Solid Phases - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
- (PDF) Synergistic Effect of BuylatedHydroxyanisole (BHA) and AscorbylPalmitate to Prevent Oxidative Degradation of Drug: A Dual Antioxidant Strategy - ResearchGate. (n.d.). ResearchGate.
- Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies | Request PDF - ResearchGate. (n.d.). ResearchGate.
Sources
- 1. CAS 3909-12-4: (2S,3R)-2,3,4-trihydroxybutanoic acid [cymitquimica.com]
- 2. lneya.com [lneya.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Derivatization Reactions for Volatile Compounds
Welcome to the Technical Support Center dedicated to the optimization and troubleshooting of derivatization reactions for the analysis of volatile compounds by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting analytes into forms more amenable to GC analysis. Here, we synthesize technical principles with field-proven insights to help you overcome common challenges, from low reaction yields to poor reproducibility, ensuring the integrity and quality of your analytical data.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the foundational concepts and common inquiries related to derivatization for GC analysis.
Q1: What is derivatization and why is it necessary for the GC analysis of many compounds?
Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," with properties better suited for a specific analytical method.[1][2] For GC analysis, which requires analytes to be thermally stable and sufficiently volatile, derivatization is crucial for compounds containing polar functional groups with active hydrogens, such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH) groups.[2][3][4]
The primary objectives of derivatization are to:
-
Increase Volatility: By replacing active hydrogens, derivatization disrupts intermolecular hydrogen bonding, which significantly lowers the boiling point of the analyte and makes it suitable for GC.[2][3][5]
-
Enhance Thermal Stability: The process can make thermally labile compounds more stable, preventing their decomposition at the high temperatures of the GC injector and column.[1][6]
-
Improve Chromatographic Performance: Derivatization reduces the polarity of compounds, minimizing undesirable interactions with the GC column. This leads to improved peak shape (less tailing), better resolution between analytes, and increased analytical efficiency.[3][7][8]
-
Increase Detector Sensitivity: Specific derivatizing agents can introduce moieties (e.g., halogenated groups) that enhance the response of detectors like the Electron Capture Detector (ECD), thereby improving detectability for trace analysis.[1][9]
Q2: What are the primary types of derivatization reactions for GC analysis?
Most derivatization reactions for GC fall into three main categories, targeting the replacement of active hydrogens.[3][10]
-
Silylation: This is the most widely used method in GC derivatization.[9] It involves replacing an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. The resulting derivatives are more volatile, less polar, and more thermally stable.[1][4][9]
-
Acylation: This reaction introduces an acyl group into a molecule, converting compounds with active hydrogens into esters, thioesters, and amides.[3][10] Acyl derivatives are less polar and more volatile. Using fluorinated acylating agents can significantly enhance ECD sensitivity.[9]
-
Alkylation: This method replaces an active hydrogen with an alkyl group (e.g., methyl, butyl) or an aliphatic-aromatic group (e.g., benzyl).[3][10] It is most commonly used to form esters from carboxylic acids, which are more stable than their silyl counterparts.[10]
Q3: How do I select the appropriate derivatization reagent for my analyte?
The choice of reagent is dictated by the functional group(s) on your analyte, the required stability of the derivative, and the analytical detector being used. An ideal reagent should react completely (>95%) without causing structural rearrangements and form a single, stable derivative.[2][9]
Table 1: Guide to Selecting a Derivatization Reagent
| Functional Group(s) | Recommended Reaction | Common Reagents | Key Considerations & Byproducts |
| Alcohols, Phenols, Carboxylic Acids, Thiols, Amines, Amides | Silylation | MSTFA , BSTFA , TMCS (catalyst) | Most versatile and common. Reagents and TMS derivatives are moisture-sensitive.[9] Byproducts are volatile and generally do not interfere.[11] Reactivity order: Alcohol > Phenol > Carboxylic Acid > Amine > Amide.[1] |
| Alcohols, Amines, Phenols | Acylation | TFAA , PFPA , HFBA (Anhydrides); MBTFA (Amide) | Excellent for enhancing ECD response.[9][12] Anhydride reagents produce acidic byproducts (e.g., trifluoroacetic acid) that can damage GC columns and must be removed or neutralized before injection.[3][11][13] |
| Carboxylic Acids, Phenols, Sulfonamides, Thiols | Alkylation / Esterification | BF₃ in Methanol , PFBBr , Diazomethane | Produces highly stable ester derivatives.[10] PFBBr is excellent for introducing an electron-capturing group.[10][14][15] Diazomethane is effective but also toxic and explosive.[3] |
-
BSTFA : N,O-Bis(trimethylsilyl)trifluoroacetamide
-
MSTFA : N-Methyl-N-(trimethylsilyl)trifluoroacetamide
-
TMCS : Trimethylchlorosilane
-
TFAA : Trifluoroacetic Anhydride
-
PFPA : Pentafluoropropionic Anhydride
-
HFBA : Heptafluorobutyric Anhydride
-
MBTFA : N-Methyl-bis(trifluoroacetamide)
-
PFBBr : Pentafluorobenzyl Bromide
Q4: What are the critical parameters to control in a derivatization reaction?
Optimizing a derivatization reaction involves a careful balance of several parameters to drive the reaction to completion.
-
Temperature: Reaction rates are temperature-dependent. While some reactions proceed at room temperature, others, especially for less reactive groups like amides or sterically hindered compounds, require heating (e.g., 60-80°C).[16] However, excessive heat can cause degradation of the analyte or reagent.[16]
-
Time: Reaction times can range from minutes for highly reactive alcohols to over an hour for amides.[17] It is crucial to allow sufficient time for the reaction to reach completion, which can be monitored by analyzing aliquots at different time points.[11]
-
Reagent Stoichiometry: A molar excess of the derivatizing reagent (e.g., 2:1 ratio of reagent to active hydrogens) is generally recommended to drive the reaction to completion.[16]
-
Catalyst: For slow-reacting or sterically hindered compounds, adding a catalyst like TMCS to a silylation reaction can significantly improve the yield and reaction rate.[13]
-
Solvent/Matrix: The choice of solvent is critical. It must be inert to the reaction conditions and dissolve both the analyte and the reagents. Pyridine and acetonitrile are common choices.[18] The sample matrix itself can also interfere, either by consuming reagents or by suppressing/enhancing the GC signal.[19][20][21]
-
pH: For some reactions, such as hydrazone formation or certain esterifications, pH is a critical factor that must be controlled to ensure optimal results.[4][16]
Part 2: Troubleshooting Guide: A Problem-Solution Approach
Even with careful planning, experimental issues can arise. This section provides a systematic guide to diagnosing and resolving common problems encountered during derivatization.
Issue 1: Low or No Derivatization Yield
This is one of the most frequent challenges. A systematic approach is essential for diagnosis.
Caption: Systematic workflow for troubleshooting low derivatization yield.
-
Cause: Presence of Water/Moisture.
-
Explanation: Silylating reagents are highly sensitive to moisture and will preferentially react with any water present in the sample, solvent, or on glassware surfaces, deactivating the reagent.[1][17]
-
Solution: Ensure the sample extract is completely dry; lyophilization or drying under a stream of nitrogen are effective methods.[17] Use high-purity, anhydrous solvents. Store reagents under desiccated conditions and tightly sealed.[11]
-
-
Cause: Inadequate Reaction Temperature or Time.
-
Explanation: Less reactive functional groups (e.g., amides) or sterically hindered sites require more energy and time to react completely.[17] Room temperature may be insufficient.
-
Solution: Increase the reaction temperature in increments (e.g., start at 70°C).[17] Monitor the reaction progress over time by analyzing aliquots to determine the optimal reaction duration.[16][22]
-
-
Cause: Incorrect Stoichiometry.
-
Explanation: An insufficient amount of derivatizing reagent will lead to an incomplete reaction, especially in complex matrices where other compounds may also consume the reagent.[16][22]
-
Solution: Use a clear molar excess of the derivatizing agent. A good starting point is a 2:1 molar ratio of reagent to each active hydrogen on the analyte. If matrix effects are suspected, a higher excess may be necessary.
-
-
Cause: Poor Reagent Quality.
-
Explanation: Derivatization reagents can degrade over time, especially after being opened and exposed to atmospheric moisture.
-
Solution: Use fresh, high-purity reagents.[17] If a bottle has been open for an extended period, consider replacing it.
-
Issue 2: Multiple or Split Peaks for a Single Analyte
-
Cause: Incomplete Derivatization.
-
Explanation: This is the most common cause. If an analyte has multiple functional groups, some may react while others do not, leading to a mixture of partially and fully derivatized species, each with a different retention time.[23]
-
Solution: Re-optimize the reaction conditions as described for low yield. Increase temperature, time, or reagent concentration to drive the reaction to completion.[23] The addition of a catalyst can be particularly effective.
-
-
Cause: Formation of Stereoisomers.
-
Explanation: For certain molecules, the derivatization process can lead to the formation of E/Z stereoisomers or different anomers for sugars, which may separate chromatographically, resulting in split or multiple peaks.[16][24]
-
Solution: For sugars, a two-step oximation-silylation procedure is recommended. Oximation "locks" the sugar in its open-chain form, preventing the formation of multiple anomeric peaks during silylation.[24] For other isomers, this may be an inherent outcome of the chemistry; the focus should then shift to achieving baseline resolution and summing the peak areas for quantification.
-
Issue 3: Presence of Extraneous/Artifact Peaks
-
Cause: Reagent Byproducts and Excess Reagent.
-
Explanation: The derivatization reaction itself produces byproducts. While many are volatile and elute in the solvent front (e.g., from MSTFA), others can be problematic.[11] Excess reagent can also appear as a large peak in the chromatogram, potentially masking analytes.[8]
-
Solution: Choose reagents with non-interfering byproducts where possible (e.g., MBTFA does not yield acidic byproducts).[1] If excess reagent or byproducts are an issue, a cleanup step may be required, though this can risk sample loss.[25] Often, optimizing the amount of reagent to the minimum required excess can mitigate this.
-
-
Cause: Contamination.
-
Explanation: Ghost peaks can originate from contaminated solvents, septa bleed, or dirty glassware.
-
Solution: Use high-purity solvents. Regularly replace the injector septum and liner. Ensure all glassware is scrupulously clean; for trace analysis, deactivating the glassware by silanization is recommended.[11]
-
Issue 4: Poor Reproducibility (Inconsistent Results)
-
Cause: Variability in Reaction Conditions.
-
Explanation: Manual sample preparation can introduce variability. Minor differences in reaction time, temperature, or pipetting volumes between samples can lead to inconsistent derivatization yields.
-
Solution: An on-line, automated derivatization method can provide much better control over the process and reduce technical variation.[26] If performing manually, use a heating block for consistent temperature and be meticulous with timing and reagent addition.
-
-
Cause: Uncontrolled Moisture.
-
Explanation: Fluctuating levels of ambient moisture or moisture in samples can lead to variable reagent deactivation, causing inconsistent results.
-
Solution: Implement rigorous moisture control. Prepare samples in a controlled environment (e.g., under nitrogen) if possible. Always use fresh, anhydrous solvents.
-
Issue 5: GC System and Column Issues
-
Cause: Column Damage from Acidic Byproducts.
-
Explanation: Acylation reagents like TFAA, PFPA, and HFBA generate strong perfluoroacids as byproducts.[13] Injecting these acids onto the GC column can rapidly damage the stationary phase, especially polyethylene glycol (PEG)-based columns.[3][13]
-
Solution: These acidic byproducts MUST be removed or neutralized before injection.[3][11][13] This can be done by using a basic solvent like pyridine to accept the acid or by performing a sample cleanup step.[1][11]
-
-
Cause: Injector Contamination.
-
Explanation: Non-volatile sample components and derivatization byproducts can accumulate in the GC inlet liner, creating active sites that cause peak tailing and analyte adsorption.[17][27]
-
Solution: Perform regular maintenance, including cleaning or replacing the injector liner.[13][17] Using a glass wool plug in the liner can help trap non-volatile residues, but the wool itself must be deactivated.
-
Part 3: Standard Operating Procedures (SOPs)
SOP 1: General Protocol for Silylation using MSTFA
This protocol provides a starting point for the derivatization of compounds containing hydroxyl, carboxyl, or amine groups. Note: This procedure must be optimized for your specific analyte and matrix.
Materials:
-
Dried sample extract
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine or Acetonitrile (anhydrous, high purity)
-
Internal Standard (optional, but recommended)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Reconstitute the dried sample in 50 µL of anhydrous pyridine or acetonitrile. Add the internal standard at this stage if used.
-
Reagent Addition: Add 50 µL of MSTFA to the sample vial. For analytes that are difficult to derivatize, 1% TMCS can be added to the MSTFA to act as a catalyst.
-
Mixing & Sealing: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Reaction: Place the vial in a heating block set to 70°C for 45 minutes. This time and temperature are starting points and should be optimized.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Analyze the sample as soon as possible, as some TMS derivatives have limited stability, especially in the presence of trace moisture.[7]
SOP 2: Deactivation (Silanization) of Glassware
To prevent loss of active analytes through adsorption to glass surfaces, deactivation is recommended for trace-level analysis.[11]
Materials:
-
5-10% Dimethyldichlorosilane (DMDCS) in Toluene (handle with extreme care in a fume hood)
-
Methanol (for rinsing)
-
Toluene (for rinsing)
-
Clean, dry glassware (vials, inserts, etc.)
-
Oven
Procedure:
-
Cleaning: Ensure glassware is thoroughly cleaned and dried before starting.
-
Treatment: In a fume hood, completely submerge the glassware in the 5-10% DMDCS solution for 30 minutes.
-
Rinsing: Remove the glassware and rinse thoroughly with toluene to remove excess reagent.
-
Second Rinse: Rinse the glassware with methanol to remove byproducts and unreacted silanes.
-
Drying: Dry the glassware in an oven at 100-120°C for at least 1 hour before use. The surface is now deactivated and less adsorptive.
Part 4: References
-
BenchChem Technical Support Team. (2025, December). troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. Benchchem.
-
Makhneva, Z. K., et al. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Molecules.
-
BenchChem Technical Support Team. (2025, November). Identifying and minimizing side-products in derivatization reactions. Benchchem.
-
Unknown. 5 - Gas Chromatography Problem Solving and Troubleshooting. ScienceDirect.
-
Vasiljevic, T. (2022, October 20). How do you determine derivatization yield for a gas chromatography reaction? ResearchGate.
-
Bartolomé, L. (2013, February 8). How can you avoid problems in a GC column due to an excess of a derivatizing agent? ResearchGate.
-
Unknown. (2023, August 29). Derivatization. Chemistry LibreTexts.
-
Larnyo, E., et al. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
-
Unknown. (2025, October 15). Why Use GC Derivatization Reagents. Chrom Tech, Inc.
-
Carlin, S., et al. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI.
-
Unknown. The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
-
Unknown. GC Derivatization. Regis Technologies.
-
Makhneva, Z. K., et al. (2023, March 15). Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. National Center for Biotechnology Information.
-
Unknown. GC Derivatization. Regis Technologies.
-
Unknown. Bulletin 909A Guide to Derivatization Reagents for GC. Sigma-Aldrich.
-
Klanchui, A., et al. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information.
-
Makhneva, Z. K., et al. (2023, March 2). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate.
-
Carlin, S., et al. (2022, December 16). Derivatization Strategies in Flavor Analysis. MDPI Encyclopedia.
-
Unknown. Derivatization / Reaction Headspace. Analytics-Shop.
-
Sitthiyotha, S., & Chuarrek, U. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Center for Biotechnology Information.
-
Snow, N. H. (2018, January 1). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International.
-
BenchChem Technical Support Team. Troubleshooting guide for Lipoamide derivatization reactions for GC-MS. Benchchem.
-
MSCHemist. (2014, October 8). Why do my silylations always fail? Chromatography Forum.
-
Larnyo, E., et al. Derivatization reactions and reagents for gas chromatography analysis.
-
Larnyo, E., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
-
Unknown. TROUBLESHOOTING GUIDE. Restek.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Ajugose Derivatization for GC-MS Analysis. Benchchem.
-
Sharma, A., et al. (2016, August 27). Improve GC separations with derivatization for selective response and detection in novel matrices. ResearchGate.
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- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 18. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
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- 27. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Improving the Recovery of Threonic Acid from Complex Matrices
Welcome to the technical support center for the analysis of L-threonic acid. As a key metabolite of Vitamin C, L-threonic acid is of significant interest in neuroscience, metabolomics, and drug development.[1] However, its inherent physicochemical properties make it a challenging analyte to recover efficiently from complex biological and food matrices. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot effectively and optimize your recovery workflows.
The Core Challenge: The Physicochemical Nature of Threonic Acid
Before diving into troubleshooting, it is crucial to understand why threonic acid is a difficult molecule to work with. L-threonic acid (C₄H₈O₅) is a four-carbon sugar acid characterized by:
-
High Polarity: The presence of a carboxylic acid group and multiple hydroxyl groups makes it highly soluble in water (488 mg/mL) and poorly soluble in non-polar organic solvents.[2][3]
-
Ionizable Nature: The carboxylic acid group can be protonated or deprotonated depending on the pH, drastically changing its charge and solubility. This is a key property to manipulate during extraction.[4][5]
-
Potential for Degradation: While thermally stable to a degree, its role as a degradation product of the less stable ascorbic acid means that sample handling and processing conditions must be carefully controlled to prevent analyte loss or artificial generation.[2][6]
Understanding these core properties is the foundation for diagnosing and solving recovery issues.
Troubleshooting Guide: A Problem-and-Solution Approach
This section directly addresses specific issues encountered during the experimental workflow, from initial sample preparation to final analysis.
Problem 1: Low or Inconsistent Recovery Following Protein Precipitation
Question: I'm using methanol/acetonitrile precipitation to clean up my plasma samples, but my L-threonate recovery is low and varies between samples. What's going on?
Answer:
This is a common issue when working with plasma or serum. While protein precipitation is a straightforward method for sample cleanup, several factors can lead to poor recovery of a small, polar analyte like L-threonate.
Causality Explained:
-
Analyte Co-Precipitation: L-threonate can be physically trapped within the aggregated protein pellet. The efficiency of its release into the supernatant depends on the speed and completeness of the protein crash. Incomplete or slow precipitation can lead to greater analyte entrapment.
-
Solvent Ratio and Type: The choice and ratio of the organic solvent to the plasma are critical. A suboptimal ratio may not induce a complete protein crash, leading to a "gummy" pellet that is difficult to separate from the supernatant and effectively traps the analyte. Methanol is often used, but acetonitrile can sometimes provide a cleaner, more compact pellet.[1]
-
Sample pH: The pH of the final mixture can influence the interaction of L-threonate with remaining proteins.
Solutions & Protocol:
-
Optimize the Solvent-to-Sample Ratio: A standard starting point is a 3:1 ratio of cold organic solvent to plasma (e.g., 300 µL of methanol for 100 µL of plasma).[7] If recovery is poor, systematically test ratios from 2:1 up to 5:1.
-
Ensure Thorough Mixing: After adding the solvent, vortex the mixture vigorously for at least 2-3 minutes.[7] This ensures a rapid, complete protein crash and maximizes the release of L-threonate into the supernatant.
-
Control Temperature: Perform the precipitation on ice or at 4°C. Lower temperatures can enhance protein precipitation and minimize potential analyte degradation.
-
Increase Centrifugation Force/Time: After vortexing, centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to ensure a tight pellet.[7]
-
Supernatant Collection: Carefully pipette the supernatant without disturbing the pellet. Any aspiration of the pellet will introduce interferences and reduce the final volume.
Experimental Protocol: Optimized Protein Precipitation for L-Threonate
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Place the tube on ice.
-
Add 300 µL of ice-cold methanol.
-
Immediately vortex the mixture vigorously for 3 minutes.
-
Centrifuge the tube at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for evaporation, reconstitution, and analysis.
Problem 2: Poor Extraction Efficiency with Liquid-Liquid Extraction (LLE)
Question: I am trying to use Liquid-Liquid Extraction (LLE) to recover threonic acid from a food matrix, but nearly all of it remains in the aqueous layer. How can I improve this?
Answer:
This is expected behavior due to the high water solubility of threonic acid. Standard LLE protocols designed for non-polar analytes will fail. The key is to manipulate the analyte's chemistry to favor partitioning into the organic phase.
Causality Explained:
LLE separates compounds based on their differential solubility in two immiscible liquids.[4] In its ionized (deprotonated) state at neutral pH, threonic acid is highly charged and will preferentially stay in the aqueous phase. To move it into an organic solvent, you must make it less polar by suppressing this ionization.
Solutions & Protocol:
-
Acidify the Aqueous Phase: The most critical step is to adjust the pH of your aqueous sample to be at least 1-2 pH units below the pKa of threonic acid's carboxylic group. This ensures the molecule is in its protonated, neutral form, making it more amenable to extraction.[4][5]
-
Select an Appropriate Organic Solvent: Do not use non-polar solvents like hexane. A more polar solvent like ethyl acetate is a better choice. For very stubborn extractions, a mixture containing a more polar, slightly water-miscible solvent like isobutanol can improve recovery, though it may also pull more interferences.[8]
-
Perform Multiple Extractions: It is more efficient to perform three extractions with a small volume of organic solvent than one extraction with a large volume. This ensures a more complete transfer of the analyte.
-
"Salting Out": Add a neutral salt (e.g., NaCl) to the aqueous phase to saturation.[9] This decreases the solubility of organic compounds in the aqueous layer and can drive more threonic acid into the organic phase.
-
Back-Extraction for Cleanup: After extracting into the organic phase, you can perform a "back-extraction" to further purify the sample. By washing the organic phase with a basic aqueous solution (e.g., dilute sodium bicarbonate), the threonic acid will deprotonate and move back into the new, cleaner aqueous phase, leaving neutral, lipid-soluble interferences behind in the organic layer.[4][9]
Diagram: LLE Strategy for Threonic Acid
Caption: Workflow for pH-adjusted Liquid-Liquid Extraction (LLE).
Problem 3: Inconsistent Elution or Low Recovery with Solid-Phase Extraction (SPE)
Question: I'm using an anion-exchange SPE cartridge to capture threonic acid, but my recovery is inconsistent. Sometimes the analyte seems to break through during loading, and other times it won't elute properly.
Answer:
Solid-Phase Extraction (SPE) is a powerful technique for organic acids but requires precise control over pH and solvent conditions.[10][11] Inconsistency usually points to issues in one of the core SPE steps: conditioning, loading, washing, or elution.
Causality Explained:
Anion-exchange SPE relies on electrostatic interactions. The stationary phase has positively charged functional groups that bind negatively charged analytes (anions).[12][13] For threonic acid, this means it must be in its deprotonated (anionic) form to bind to the cartridge.
-
Analyte Breakthrough: If the pH of the sample during loading is too low, the threonic acid will be protonated (neutral) and will not bind to the anion-exchange sorbent, passing straight through.
-
Poor Elution: The analyte is eluted by disrupting the electrostatic interaction. This is typically done by either using a very high salt concentration to out-compete the analyte for binding sites or, more commonly, by lowering the pH to neutralize the analyte's charge, causing it to release from the sorbent.[14] If the elution solvent is not acidic enough, the threonic acid will remain bound.
Solutions & Protocol:
-
Proper Conditioning: Always condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water, and finally with an equilibration buffer at the same pH as your loading sample.[15] This solvates the functional groups and ensures a consistent environment. Do not let the cartridge run dry after conditioning.[11]
-
Control Sample pH for Loading: Adjust the pH of your sample to be at least 1-2 pH units above the pKa of threonic acid. This ensures it is deprotonated (negatively charged) and will bind strongly to the anion-exchange sorbent. A pH of 8-8.5 is often a good starting point.[10]
-
Optimize Wash Steps: The wash step is critical for removing neutral and positively charged interferences. Use a weak solvent (like water or a buffer at the same pH as the loading step) to wash the cartridge.[1][16] Using an organic solvent in the wash can disrupt binding if not carefully optimized.
-
Optimize Elution Solvent: To elute, you must neutralize the charge on the threonic acid. Use an acidic eluent, such as 0.1 M sulfuric acid or a methanol/acid mixture.[11][17] Ensure the volume is sufficient to completely elute the analyte. Test different acid concentrations and volumes to find the optimal conditions.
Diagram: Troubleshooting Logic for Anion-Exchange SPE
Caption: Troubleshooting logic for anion-exchange SPE of threonic acid.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of threonic acid?
A: Yes, absolutely. Derivatization is a mandatory step for analyzing threonic acid by Gas Chromatography-Mass Spectrometry (GC-MS).[18] Threonic acid is a non-volatile and highly polar compound due to its hydroxyl and carboxyl functional groups. These properties prevent it from vaporizing and traveling through the GC column.[19] Derivatization chemically modifies these functional groups, typically through silylation (e.g., using MSTFA), to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups.[19][20][21] This process increases volatility and thermal stability, making the analyte suitable for GC-MS analysis.[18]
Q2: My final extract shows significant ion suppression in LC-MS/MS. What are the common causes and how can I mitigate this?
A: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decreased signal and poor quantification.
-
Common Causes: Phospholipids from plasma, salts from buffers, and other endogenous metabolites are frequent culprits.
-
Mitigation Strategies:
-
Improve Sample Cleanup: If you are using protein precipitation, consider following it with an SPE or LLE step to remove more matrix components.
-
Optimize Chromatography: Improve the chromatographic separation between threonic acid and the interfering compounds. Try a different column chemistry (e.g., HILIC for polar compounds) or adjust the mobile phase gradient to better resolve the peaks.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective. By diluting the final extract, you reduce the concentration of interfering matrix components below the level where they cause significant suppression.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C₄-L-threonic acid) internal standard is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.
-
Q3: What are the best practices for storing samples to ensure the stability of threonic acid?
A: While threonic acid itself is relatively stable, it is a degradation product of ascorbic acid (Vitamin C), which is not.[2][6] Therefore, sample handling should aim to minimize the artificial creation of threonic acid from ascorbic acid.
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Low Temperature Storage: Store biological samples like plasma and urine at -80°C to minimize enzymatic and chemical degradation of all metabolites, including ascorbic acid.[16]
-
Avoid Repeated Freeze-Thaw Cycles: Thawing and refreezing samples can accelerate degradation. Aliquot samples into smaller volumes for single use.
-
Consider Antioxidants: For some applications, adding an antioxidant like glutathione during sample collection or initial processing might be considered to stabilize ascorbic acid, though this should be validated for your specific matrix and analysis method.
Quantitative Data Summary
The following table summarizes typical parameters for the quantification of L-threonate in biological fluids using a validated LC-MS/MS method.
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.25 - 50 µg/mL | 2.5 - 500 µg/mL | [7][22] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | 2.5 µg/mL | [7][22] |
| Intra-run Precision (%CV) | < 3.6% | Within ±15% | [7] |
| Inter-run Precision (%CV) | 3.2% | Within ±15% | [7] |
| Accuracy | 85 - 115% | 85 - 115% | [7][22] |
| Ion Transition (m/z) | 134.5 → 74.7 | 134.5 → 74.7 | [1][22] |
References
- Google Patents. (2013). CN102875362A - Preparation method of L-threonic acid or salts thereof.
- The University of Manchester Research Explorer. (n.d.). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. [Link]
- Analytical Chemistry. (2019).
- Google Patents. (1998).
- ResearchGate. (2023).
- Human Metabolome Database. (2005). Showing metabocard for Threonic acid (HMDB0000943). [Link]
- PubMed. (2006). Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry. [Link]
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- National Institutes of Health. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]
- K-State Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
- PubMed. (1999). Determination of L-threonate in calcium L-threonate preparations by capillary electrophoresis with indirect UV detection. [Link]
- Therapeutic Goods Administration (TGA). (n.d.).
- Cytiva. (n.d.).
- Chrom Tech, Inc. (2024).
- Harvard Apparatus. (n.d.).
- YouTube. (2024). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
- YouTube. (2024).
- ResearchGate. (n.d.).
- PubMed. (1997).
- Chemistry LibreTexts. (2023). 3.4.
- Wikipedia. (n.d.). Threonic acid. [Link]
- 4 E's Scientific. (2024). 10 Common Mistakes in Nucleic Acid Extraction and How to Avoid Them. [Link]
- PubMed. (2007). [FTIR studies of L-threonic acid and its metal compounds]. [Link]
- Sterilab. (2022). Common Problems with Nucleic Acid Extraction. [Link]
- YouTube. (2023). Solid Phase Extraction Part-1 | Analytical Separations | Solvent Extraction | SPE. [Link]
- Bitesize Bio. (n.d.).
- Acro-Biosystems. (2024). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]
- MDPI. (2022). Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure. [Link]
- National Institutes of Health. (2020). Challenges in Matrix Metalloproteinases Inhibition. [Link]
- ResearchGate. (2024). (PDF) Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. [Link]
- PubMed. (2020). Challenges in Matrix Metalloproteinases Inhibition. [Link]
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- 6. CN1200366A - New L-Threonic Acid Derivatives - Google Patents [patents.google.com]
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resolving co-eluting compounds in trihydroxybutanoic acid chromatography
Technical Support Center: Chromatography of Trihydroxybutanoic Acids
Welcome to the dedicated support center for resolving analytical challenges in the chromatography of trihydroxybutanoic acids. This resource is designed for researchers, scientists, and drug development professionals who are working with these complex, highly polar analytes. Here, we will address common issues, from co-elution of isomers to matrix interference, providing you with scientifically-grounded, actionable solutions.
Troubleshooting Guide: Resolving Co-eluting Compounds
One of the most frequent and formidable challenges in the analysis of trihydroxybutanoic acids is the co-elution of its isomers, such as erythronic acid and threonic acid. Their similar physicochemical properties make chromatographic separation a non-trivial task. This guide provides a systematic approach to diagnosing and resolving these co-elution issues.
Issue 1: Poor Resolution Between 2,3,4-Trihydroxybutanoic Acid Isomers (Erythronic and Threonic Acid)
Symptom: You observe a single, broad peak or two poorly resolved peaks where you expect to see distinct signals for erythronic and threonic acid.
Root Cause Analysis:
The primary reason for the co-elution of these diastereomers is their identical mass and similar polarity, making them behave almost identically under standard reversed-phase chromatography conditions. The subtle differences in the spatial arrangement of their hydroxyl groups are the key to their separation.
Solution Pathway:
The solution lies in enhancing the selectivity of the chromatographic system. This can be achieved by moving beyond standard C18 columns and exploring alternative stationary phase chemistries.
Recommended Action: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) Approach.
HILIC is particularly well-suited for the retention and separation of highly polar compounds like trihydroxybutanoic acids. The separation mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of the stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
Step-by-Step Protocol for HILIC Method Development:
-
Column Selection:
-
Start with a HILIC column with an amide or diol stationary phase. These phases provide a good balance of hydrophilicity and selectivity for polar, acidic compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a buffered aqueous solution. A 10 mM ammonium formate or ammonium acetate solution, with the pH adjusted to around 3 with formic acid, is a good starting point. The buffer is crucial for maintaining a consistent analyte ionization state and achieving reproducible retention times.
-
Mobile Phase B (Organic): Use acetonitrile.
-
-
Gradient Elution Program:
-
A typical starting gradient for a HILIC separation of trihydroxybutanoic acids is as follows:
-
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 5 | 95 | 0.3 |
| 1.0 | 5 | 95 | 0.3 |
| 10.0 | 50 | 50 | 0.3 |
| 12.0 | 50 | 50 | 0.3 |
| 12.1 | 5 | 95 | 0.3 |
| 15.0 | 5 | 95 | 0.3 |
-
Detection:
-
Mass spectrometry (MS) is the preferred detection method due to its high selectivity and sensitivity. Use an electrospray ionization (ESI) source in negative ion mode, as carboxylic acids are readily deprotonated. Monitor for the [M-H]⁻ ion of trihydroxybutanoic acid (m/z 149.03).
-
Visualizing the HILIC Separation Principle:
Technical Support Center: Troubleshooting Inconsistent Threonic Acid Quantification
Welcome to the technical support center for threonic acid quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring threonic acid in various biological matrices. As a small, polar metabolite of ascorbic acid, threonic acid presents unique analytical challenges.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying threonic acid?
A1: The most prevalent and sensitive methods for threonic acid quantification are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, but it requires a derivatization step to make the polar threonic acid volatile.[5][6]
Q2: Why am I seeing significant variability in my threonic acid measurements?
A2: Inconsistent results in threonic acid quantification often stem from its high polarity and the complexity of biological samples. Key factors include matrix effects, particularly ion suppression in LC-MS, suboptimal chromatographic retention, and potential analyte instability.[7][8][9]
Q3: What is a suitable internal standard for threonic acid analysis?
A3: The gold standard is a stable isotope-labeled (SIL) threonic acid (e.g., ¹³C₄-L-threonic acid).[10] A SIL internal standard mimics the chemical behavior of the analyte throughout sample preparation and analysis, effectively compensating for matrix effects and other sources of variability.[11][12][13]
Q4: Is derivatization necessary for threonic acid analysis?
A4: For GC-MS, derivatization (commonly silylation) is essential to increase volatility.[6][14] For LC-MS, while not always required, derivatization (e.g., acetylation) can improve chromatographic retention and peak shape on traditional reversed-phase columns.[2]
Q5: How stable is threonic acid in biological samples?
A5: Threonic acid is reported to be stable in plasma and urine for 24 hours at room temperature and for up to 3 months when stored at -30°C.[4] However, it's crucial to perform your own stability assessments under your specific storage and handling conditions.[15]
Troubleshooting Guide: Inconsistent Quantification
This section provides a systematic approach to diagnosing and resolving common issues encountered during threonic acid analysis.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise integration and, consequently, the accuracy and precision of your results.
Potential Causes & Solutions
-
Suboptimal Chromatographic Conditions: Threonic acid's high polarity makes it challenging to retain on standard C18 columns, which can lead to poor peak shape.[9]
-
Solution 1: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are specifically designed to retain and separate polar compounds.[16][17] Be aware that HILIC methods can have longer column equilibration times.[18]
-
Solution 2: Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column. These columns offer better retention for polar analytes compared to traditional C18 columns.
-
Solution 3: Optimize Mobile Phase pH. Ensure the mobile phase pH is at least 2 units away from the pKa of threonic acid to maintain a consistent ionization state.
-
-
Injector Issues or Sample Solvent Mismatch:
-
Solution: Ensure the sample solvent is compatible with the initial mobile phase. A significant mismatch can cause peak distortion. If using a high-organic mobile phase (like in HILIC), your sample solvent should also have a high organic content.[19]
-
Problem 2: High Variability in Peak Area (Poor Precision)
This is one of the most common and frustrating issues, often pointing to matrix effects.
Potential Causes & Solutions
-
Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of threonic acid in the mass spectrometer's source, leading to inconsistent signal intensity.[7][8][20][21]
| Sample Preparation Method | Typical Recovery for Polar Analytes | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation | 80-95% | Low |
| Liquid-Liquid Extraction (LLE) | Variable, may require optimization | Medium |
| Solid-Phase Extraction (SPE) | >85% (with optimization) | High |
-
Inconsistent Sample Handling and Storage:
-
Solution: Maintain a consistent and validated sample handling workflow. Minimize freeze-thaw cycles and ensure samples are stored at appropriate temperatures (-30°C or lower for long-term storage).[4]
-
Problem 3: Low Signal Intensity or Inability to Meet Sensitivity Requirements
Low signal intensity can make accurate quantification at low concentrations challenging.
Potential Causes & Solutions
-
Suboptimal Mass Spectrometry Parameters:
-
Analyte Degradation:
-
Solution: Threonic acid can be a degradation product of ascorbic acid.[1][23] Ensure that sample collection and handling procedures do not artificially inflate threonic acid levels. If ascorbic acid is abundant in your samples, consider evaluating its degradation rate under your experimental conditions.
-
Experimental Workflow & Protocols
Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent threonic acid quantification.
Protocol: Sample Preparation using Protein Precipitation
This is a basic protocol; for challenging matrices, consider solid-phase extraction.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or urine.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., ¹³C₄-L-threonic acid in methanol/water).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your initial mobile phase conditions.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol: Method Validation Quick-Check
To ensure the integrity of your results, periodically perform these validation checks.[24][25][26][27]
-
Linearity: Prepare a calibration curve with at least 5 non-zero standards. The coefficient of determination (R²) should be >0.99.
-
Precision: Analyze at least five replicates of a mid-range quality control (QC) sample. The coefficient of variation (%CV) should ideally be <15%.[3]
-
Accuracy: Analyze low, medium, and high QC samples. The mean concentration should be within 85-115% of the nominal value.[3]
By systematically addressing these potential issues, you can enhance the robustness and reliability of your threonic acid quantification methods, leading to higher quality data for your research and development endeavors.
References
- Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- HILIC Practical Tips and Guidance for Method Development. MAC-MOD Analytical.
- LC‐MS/MS Method for Derivatization and Quantitation of L‐Threonate in Human Plasma. ResearchGate.
- Ion suppression (mass spectrometry). Wikipedia.
- Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry. PubMed.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS Online.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health.
- Determination of L-threonate in human plasma and urine by high performance liquid chromatography tandem mass spectrometry. ResearchGate.
- Advantages and Disadvantages of HILIC; a Brief Overview. ResearchGate.
- Understanding the HILIC Separation Method in LC. YouTube.
- How Can I Troubleshoot Inconsistent Titration Results Effectively?. YouTube.
- Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health.
- Matrix effects and selectivity issues in LC-MS-MS. ResearchGate.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International.
- Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0000943). Human Metabolome Database.
- Stability and mechanism of threose nucleic acid toward acid-mediated degradation. National Institutes of Health.
- How to deal with several HILIC-MS/MS problems?. ResearchGate.
- What Is Derivatization In GC-MS?. YouTube.
- Derivatization for Gas Chromatography. Phenomenex.
- Some good validation practices for analytical procedures. A3P.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- A Guide to Analytical Method Validation. SCION Instruments.
- Internal Standards in metabolomics. IsoLife.
- (a) Degradation of l-(+)-ascorbic acid to l-(−)-threonic acid, (b)... ResearchGate.
- VALIDATION OF ANALYTICAL METHODS. IKEV.
- Showing metabocard for Threonic acid (HMDB0000943). Human Metabolome Database.
- Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. International Journal of Environmental Research.
- Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. National Institutes of Health.
- Chapter 12. Validation of Analytical Methods—Update 2011. ResearchGate.
- Showing Compound Threonic acid (FDB022331). FooDB.
- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI.
- How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies.
- Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics applied to environmental samples. DOI.
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- 1. Showing Compound Threonic acid (FDB022331) - FooDB [foodb.ca]
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Technical Support Center: A Guide to the Selection and Use of Internal Standards for Erythronic Acid Analysis
Frequently Asked Questions (FAQs)
Q1: What is an internal standard, and why is it indispensable for the accurate analysis of erythronic acid?
An internal standard (IS) is a compound with chemical and physical properties similar to the analyte of interest—in this case, erythronic acid—that is added in a known quantity to all samples, calibrators, and quality controls before processing.[1][2] Its primary role is to correct for the variability that can be introduced during nearly every stage of an analytical workflow, from sample preparation to instrumental analysis.[1][3]
Erythronic acid, being a small, polar organic acid, is particularly susceptible to analytical challenges such as:
-
Sample Loss During Extraction: Inefficient extraction from complex biological matrices like plasma or urine can lead to underestimation.
-
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of erythronic acid in the mass spectrometer's source, leading to inaccurate measurements.[4]
-
Instrumental Variability: Minor fluctuations in injection volume or detector response can affect precision.[5]
By adding an IS early in the workflow, it experiences the same variations as the erythronic acid. The final quantification is based on the ratio of the analyte's response to the IS's response, which remains constant even if absolute signal intensities fluctuate.[2] This normalization is critical for achieving the accuracy and precision required in research and regulated drug development environments.
Q2: What are the primary types of internal standards recommended for erythronic acid analysis by LC-MS?
There are two main categories of internal standards suitable for mass spectrometry-based analysis. The choice between them depends on the specific requirements of the assay, budget, and availability.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for quantitative mass spectrometry.[4] A SIL-IS is a synthetic version of erythronic acid where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H). For example, ¹³C₄-Erythronic Acid would be an ideal choice. Because it is chemically identical to erythronic acid, it co-elutes perfectly during chromatography and experiences virtually identical ionization efficiency and matrix effects.[6] The mass difference allows the mass spectrometer to distinguish it from the endogenous analyte.
-
Structural Analog Internal Standard: A structural analog is a molecule that is not isotopically labeled but has a very similar chemical structure and functional groups to erythronic acid. It should have similar extraction, chromatographic, and ionization properties.[6] For short-chain acids, compounds like 2-ethylbutyric acid or isotopically labeled versions of other small organic acids (e.g., d₄-acetic acid) have been used when a specific SIL-IS is unavailable.[7] However, even closely related analogs may not perfectly mimic the analyte's behavior, potentially introducing a small bias.
Q3: At what stage of my experimental workflow should the internal standard be introduced?
The internal standard should be added to your samples as early as possible in the sample preparation process.[2] For analyses involving biological fluids like plasma or tissue homogenates, the IS should be added before any protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) steps.[1][8]
Adding the IS at the very beginning ensures that it accounts for any analyte loss or variability throughout the entire sample cleanup and concentration procedure. If the IS is added after extraction, it can only correct for variations in injection volume and instrument response, failing to account for potentially significant losses during sample prep.
Core Directive: A Strategic Approach to Internal Standard Selection
Choosing the right internal standard is a critical decision that directly impacts the quality of your data. The ideal IS should behave as a chemical twin to erythronic acid throughout the analytical process. The following workflow outlines the key decision points and criteria.
Caption: Workflow for selecting an internal standard for erythronic acid analysis.
Troubleshooting Guide: Common Issues in Erythronic Acid Analysis
Even with a carefully chosen internal standard, you may encounter challenges. This section addresses specific problems in a question-and-answer format.
Q4: My internal standard signal is highly variable across my sample batch, even in my quality control samples. What's wrong?
This issue often points to problems in sample preparation rather than the instrument itself.
-
Inconsistent Pipetting: The most common cause is inaccurate or inconsistent addition of the IS solution to the samples. Ensure your pipettes are calibrated and that your technique is consistent, especially when working with small volumes.
-
Precipitation Issues: If you are using protein precipitation, ensure complete and consistent crashing of proteins in every sample. Incomplete precipitation can lead to variable recoveries of both the analyte and the IS. Vortex all samples for the same duration and with the same intensity.
-
IS Stability: Erythronic acid can form a lactone in acidic conditions.[9] While an SIL-IS will behave similarly, a structural analog may not. Ensure your sample processing conditions (pH, temperature) are controlled and do not selectively degrade the IS.
Q5: I'm observing significant ion suppression, and even my SIL-IS doesn't seem to be fully correcting for it. What are my options?
While a SIL-IS is the best tool to compensate for matrix effects, severe ion suppression can still compromise assay sensitivity and accuracy.[4]
-
Improve Sample Cleanup: Your current sample preparation may not be removing enough of the interfering matrix components (e.g., phospholipids, salts). Consider switching from simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or, ideally, solid-phase extraction (SPE).[4]
-
Optimize Chromatography: Try to chromatographically separate erythronic acid from the region where most matrix components elute (often very early in reversed-phase chromatography). Consider using a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, to improve retention and resolution.[4]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components. However, this may not be feasible if the erythronic acid concentration is already near the lower limit of quantification.[4]
Q6: My calibration curve is consistently non-linear or has poor R² values. Could the internal standard be the cause?
Yes, several IS-related issues can lead to poor calibration curves.
-
IS Concentration: The concentration of the IS should be appropriate for the expected range of the analyte. A common practice is to use an IS concentration that is near the middle of the calibration curve range.
-
Interference: Ensure that there is no endogenous interference at the mass transition of your internal standard. Analyze a blank matrix sample (without IS) to confirm the absence of any signal.
-
Cross-Contamination: The IS solution should not contain any unlabeled erythronic acid, and conversely, the erythronic acid standard should be free of the IS. Even low levels of contamination can skew the response ratio, particularly at the low end of the curve.[2]
| Problem | Potential Cause | Recommended Solution |
| High Variability in IS Signal | Inconsistent addition of IS; Incomplete protein precipitation. | Verify pipette calibration and technique; Standardize vortexing time and intensity. |
| Poor Peak Shape | Suboptimal chromatography; Column degradation. | Switch to a HILIC column for better retention of polar compounds; Check column performance. |
| Severe Ion Suppression | Insufficient sample cleanup; Co-elution with matrix components. | Implement SPE or LLE; Optimize chromatographic gradient to separate analyte from interferences.[4] |
| Non-Linear Calibration Curve | Inappropriate IS concentration; Contamination of standards. | Adjust IS concentration to mid-range of the curve; Verify purity of analyte and IS stock solutions.[2] |
Experimental Protocol: Quantification of Erythronic Acid in Human Plasma by LC-MS/MS
This protocol provides a representative workflow. It must be fully validated by the end-user for their specific application.
1. Materials and Reagents
-
Erythronic Acid reference standard
-
¹³C₄-Erythronic Acid (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Standards and Internal Standard
-
Stock Solutions: Prepare 1 mg/mL stock solutions of erythronic acid and ¹³C₄-Erythronic Acid in water.
-
Calibration Standards: Serially dilute the erythronic acid stock solution to prepare calibration standards ranging from 50 ng/mL to 10,000 ng/mL in blank human plasma.
-
Internal Standard Working Solution: Prepare a 500 ng/mL working solution of ¹³C₄-Erythronic Acid in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of each plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (500 ng/mL in acetonitrile) to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
LC System: UPLC/HPLC system
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Erythronic Acid: Q1 135.0 -> Q3 75.0
-
¹³C₄-Erythronic Acid: Q1 139.0 -> Q3 77.0 (Note: These transitions are illustrative and must be optimized empirically)
-
5. Data Analysis
-
Integrate the peak areas for both erythronic acid and ¹³C₄-Erythronic Acid.
-
Calculate the peak area ratio (Erythronic Acid Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of erythronic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. PubMed.
- Comparison of the acid stability of azithromycin and erythromycin A. PubMed.
- Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. ACS Publications.
- Erythromycin degradation, under acid conditions, results in... ResearchGate.
- Quantification of short-chain fatty acids in cecal material by gas chromatography-mass spectrometry. Digital Commons @ EMU.
- Standard SCFA and SA as internal standard showing three profiles of... ResearchGate.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central.
- Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). National Institutes of Health (NIH).
- Organic Acids Qualitative Analysis in Urine by GCMS. Erndim.
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters.
- HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
- HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate.
- Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry. PubMed.
- Identification of Related Substances in Erythromycin Drug by Liquid Chromatography/Mass Spectrometry. Asian Journal of Chemistry.
- When Should an Internal Standard be Used? LCGC International.
- Selection of Internal Standards for LC-MS/MS Applications. Cerilliant.
- Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health (NIH).
Sources
- 1. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. cerilliant.com [cerilliant.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Ion Suppression in ESI-MS for Trihydroxybutanoic Acid Analysis
Welcome to the technical support center for the analysis of trihydroxybutanoic acid. As a highly polar, endogenous metabolite, trihydroxybutanoic acid presents unique challenges in quantitative analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).[1][2][3][4] The most significant of these is ion suppression , a phenomenon where components in the sample matrix interfere with the ionization of the analyte, leading to reduced sensitivity, poor accuracy, and inconsistent results.[5][6][7]
This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize ion suppression in their ESI-MS workflows. We will move beyond simple procedural lists to explain the underlying causes and provide robust, field-proven solutions.
Part 1: Troubleshooting Guide - A Workflow for Solving Ion Suppression
Low, inconsistent, or non-existent signal for trihydroxybutanoic acid doesn't always mean the analyte isn't there. More often than not, especially in complex biological matrices like plasma or urine, ion suppression is the culprit. This section provides a logical workflow to diagnose and systematically address the problem.
Q1: How can I definitively confirm that ion suppression is the problem?
A1: Perform a Post-Column Infusion Experiment.
This is the most direct way to visualize and identify regions of ion suppression in your chromatogram.[5][8] The experiment involves introducing a constant flow of a pure trihydroxybutanoic acid standard into the mobile phase after the analytical column but before the ESI source.
When a blank matrix sample (e.g., plasma extract without the analyte) is injected, any co-eluting matrix components will interfere with the ionization of the constantly infused standard. A dip in the otherwise flat baseline of the standard's signal directly corresponds to a region of ion suppression.[5][9]
Experimental Protocol: Post-Column Infusion
-
Prepare Infusion Standard: Create a solution of trihydroxybutanoic acid in your mobile phase at a concentration that provides a stable, mid-to-high intensity signal (e.g., 100-500 ng/mL).
-
System Setup: Using a T-fitting, connect a syringe pump to the flow path between your LC column outlet and the mass spectrometer's ESI probe.
-
Infuse Standard: Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Acquire Baseline: Start MS data acquisition without an injection to establish a stable baseline signal for the infused standard.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (one that has undergone your full sample preparation procedure).
-
Analyze Data: Monitor the signal (extracted ion chromatogram) of the infused standard. A sharp and sustained drop in the signal baseline indicates the retention time window(s) where matrix components are eluting and causing ion suppression.[9][10]
Q2: I've confirmed ion suppression. What are the most effective strategies to eliminate it?
A2: Focus on improving your "front-end" methods: sample preparation and chromatography.
While it's tempting to immediately start tuning the mass spectrometer, the most significant gains in reducing ion suppression come from preventing interfering compounds from reaching the ESI source in the first place.[5][11]
Step 1: Enhance Sample Preparation
The goal is to selectively isolate trihydroxybutanoic acid while removing as many matrix components (salts, phospholipids, proteins) as possible.
| Technique | Selectivity | Effectiveness for Ion Suppression | Recommendation for Trihydroxybutanoic Acid |
| Protein Precipitation (PPT) | Low | Fair. Removes proteins but leaves salts and phospholipids, which are major sources of suppression.[5] | A quick first pass, but often insufficient for sensitive assays. |
| Liquid-Liquid Extraction (LLE) | Moderate | Good. Can be optimized to separate compounds based on polarity and pH, offering better cleanup than PPT.[12] | A viable and more effective option than PPT. |
| Solid-Phase Extraction (SPE) | High | Excellent. The most effective technique for removing a broad range of interferences.[13] | Highly Recommended. Use a mixed-mode or ion-exchange SPE cartridge to retain the acidic analyte while washing away neutral and basic interferences. |
Step 2: Optimize Chromatographic Separation
Because trihydroxybutanoic acid is highly polar, it is poorly retained on traditional C18 reversed-phase columns.[2] This can cause it to elute early with salts and other polar matrix components, directly in the primary zone of ion suppression.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is designed specifically for the retention and separation of polar compounds.[14][15][16] By implementing a HILIC method, you can retain trihydroxybutanoic acid and chromatographically separate it from the unretained salts and other early-eluting interferences that cause suppression.[17]
| Parameter | Recommended HILIC Starting Conditions | Rationale |
| Column | Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, <2 µm) | These stationary phases provide excellent retention and peak shape for polar, acidic compounds.[14][15] |
| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH adjusted to 9.0 with Ammonium Hydroxide | Volatile buffer compatible with MS. A basic pH ensures the carboxylic acid group of trihydroxybutanoic acid is deprotonated, aiding in negative mode ionization and improving peak shape.[14][15] |
| Mobile Phase B | 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile, pH adjusted to 9.0 with Ammonium Hydroxide | High organic content for initial analyte retention on the HILIC column. |
| Gradient | Start at 95-100% B, hold for 1-2 min, then ramp down to ~50% B over 5-7 min. | Allows for retention of the polar analyte and subsequent elution as the aqueous content increases. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard analytical flow rates. |
| Ionization Mode | Negative Ion ESI | Trihydroxybutanoic acid readily forms the [M-H]⁻ ion due to its carboxylic acid group. |
Part 2: Advanced Optimization & Mitigation
Q3: I've improved my sample prep and chromatography, but some suppression remains. What else can I do?
A3: Refine MS source conditions, adjust the flow rate, and consider sample dilution.
Tune ESI Source Parameters
Fine-tuning the ESI source can maximize the analyte signal relative to the background.
| Parameter | Effect on Ion Suppression | Optimization Strategy |
| Cone Voltage / Declustering Potential | Optimizes ion transfer from the atmospheric pressure region into the vacuum system. Can help break apart non-covalent clusters. | Infuse a standard and vary the voltage (e.g., 10-80 V) to find the value that maximizes the signal for the [M-H]⁻ ion of trihydroxybutanoic acid. |
| Nebulizing & Desolvation Gas | Affects droplet formation and solvent evaporation. Efficient desolvation is key to preventing suppression. | Increase gas flow and temperature to promote efficient solvent evaporation, but avoid excessive settings that could cause thermal degradation of the analyte. |
| Capillary Voltage | Drives the electrospray process. | Use the lowest voltage that provides a stable spray to avoid corona discharge, which can cause signal instability.[13] |
Reduce the LC Flow Rate
Lowering the flow rate into the microliter or nanoliter-per-minute range can significantly reduce ion suppression.[5] This is because smaller initial ESI droplets are formed, which desolvate more efficiently and are more tolerant of non-volatile matrix components.[5]
Dilute the Sample Extract
A simple but often effective strategy is to dilute the final sample extract.[5] This reduces the concentration of all components, including the matrix interferences. This is only a viable solution if the concentration of trihydroxybutanoic acid is high enough to remain well above the instrument's limit of detection after dilution.
Q4: If I can't completely eliminate ion suppression, how can I still achieve accurate quantification?
A4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).
This is the universally accepted gold standard for quantitative LC-MS analysis.[18] A SIL-IS (e.g., ¹³C₄- or D₅-trihydroxybutanoic acid) is chemically identical to the analyte but has a different mass.[19][20][21]
Why it works: The SIL-IS is added to the sample at the very beginning of the workflow. It co-elutes with the analyte and experiences the exact same sample loss, extraction inefficiency, and, most importantly, the same degree of ion suppression in the ESI source.[11] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by suppression is normalized, leading to highly accurate and precise quantification.[19]
Part 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Why is Trifluoroacetic Acid (TFA) so bad for ESI-MS? TFA is a strong ion-pairing agent. In positive ion mode, it forms strong ion pairs with basic analytes, neutralizing them and preventing their ionization.[13] In negative ion mode, it has a high affinity for available charge and can preferentially ionize over the analyte, consuming the available charge and suppressing the analyte's signal.[11][22][23] For best results, always use MS-friendly additives like formic acid or ammonium acetate/formate.[13]
-
FAQ 2: Should I use positive or negative ion mode for trihydroxybutanoic acid? Negative ion mode is strongly preferred. The carboxylic acid group on trihydroxybutanoic acid is easily deprotonated to form the [M-H]⁻ ion, which is a very efficient and sensitive ionization pathway.
-
FAQ 3: What are the most common matrix components that cause suppression in plasma? Endogenous phospholipids are a primary cause of ion suppression in plasma extracts, especially when using simpler sample preparation methods like protein precipitation. They tend to elute in the middle of a reversed-phase gradient but can be present throughout a HILIC run if not adequately removed. Salts are another major contributor, typically eluting at the beginning of the run.
-
FAQ 4: Can a guard column help reduce ion suppression? A guard column primarily protects the analytical column from particulates and strongly retained "junk" from the sample matrix. While it can help maintain the performance and lifetime of the analytical column, it does not, by itself, resolve the issue of co-eluting matrix components that cause ion suppression. Effective sample preparation and an optimized analytical method are more direct solutions.
-
FAQ 5: Is APCI a good alternative to ESI for this analysis? Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[7] However, APCI is best suited for less polar, more volatile compounds. For a highly polar and non-volatile analyte like trihydroxybutanoic acid, ESI is the more appropriate and sensitive ionization technique. The focus should be on optimizing the ESI method rather than switching to a less suitable ionization source.
References
- Jemal, M., & Xia, Y.-Q. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
- Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry : RCM, 18(1), 49–58. [Link]
- Kortesniemi, M., & Oresic, M. (2019). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. Journal of Pharmaceutical and Biomedical Analysis, 165, 246–255. [Link]
- Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc.
- Stahnke, H. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Niedenführ, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6096–6103. [Link]
- D'Alessandro, A. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology, 2396, 137–159. [Link]
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- National Center for Biotechnology Information. (n.d.). 2,3,4-Trihydroxybutanoic acid. PubChem Compound Database.
- Bioanalysis Zone. (n.d.). Application Note: Development of a metabolomic assay for the analysis of polar metabolites using HILIC UPLC/QTof MS (Waters Corporation).
- University of Waterloo. (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility.
- Mallet, C. R., et al. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
- ChemBK. (n.d.). (2R,3R)-2,3,4-TRIHYDROXYBUTANOIC ACID.
- Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
- Anjarí, L., et al. (2000). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. Journal of Liquid Chromatography & Related Technologies, 23(11), 1675-1688. [Link]
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- Gallart-Ayala, H., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(18), 6569–6577. [Link]
- Kiers, K., et al. (2018). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical Chemistry, 90(10), 6064–6071. [Link]
- Gallart-Ayala, H., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
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Technical Support Center: Optimization of Column Temperature for Organic Acid Separation
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of organic acids. Here, we will explore the critical role of column temperature, moving beyond a simple parameter setting to a powerful tool for method optimization and troubleshooting.
Part A: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the influence of temperature on your chromatographic separation of organic acids.
Q1: How does changing the column temperature fundamentally affect my HPLC separation?
Changing the column temperature impacts several key physical and chemical parameters simultaneously, leading to changes in retention time, selectivity, and efficiency.[1]
-
Mobile Phase Viscosity: Increasing temperature significantly lowers the viscosity of the mobile phase (e.g., water/acetonitrile mixtures).[2][3] This directly results in lower system backpressure, which can enable the use of higher flow rates for faster analysis or longer columns for higher resolution.[4]
-
Analyte Retention: For reversed-phase chromatography, a rule of thumb predicts a 1-2% decrease in retention time for each 1°C increase in column temperature.[5][6] This is because higher thermal energy increases the solubility of analytes in the mobile phase and accelerates their diffusion, leading to faster elution.[1][7]
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Mass Transfer & Efficiency: Higher temperatures enhance the rate of diffusion of analytes between the stationary and mobile phases.[2][8][9] This improved mass transfer (the 'C' term in the van Deemter equation) leads to more efficient separations and can result in sharper peaks. The van Deemter curve, which relates efficiency to mobile phase velocity, tends to flatten at higher temperatures, allowing for the use of faster flow rates with less loss of efficiency.[2][4]
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Analyte & Column Stability: A critical consideration is the stability of both your analytes and the column itself. Some organic acids may be thermally labile and can degrade at elevated temperatures.[7][10] Furthermore, traditional silica-based columns have limited stability at high temperatures (often ≤60°C), especially at pH extremes, which can lead to stationary phase degradation.[10][11]
Q2: Why is temperature particularly important for the separation of organic acids?
Temperature is a powerful tool for organic acid separations because it can alter the selectivity, which is the ability to distinguish between two different analytes.[12] This is primarily due to its influence on the ionization state of the acids. The retention of an organic acid is highly dependent on its charge; the neutral (protonated) form is more retained on a reversed-phase column than the charged (deprotonated) form.[13][14]
Temperature can shift the acid dissociation constant (pKa) of the analytes and the pH of the mobile phase buffer.[15] Even subtle shifts can alter the degree of ionization for different acids, changing their relative retention times and potentially resolving co-eluting peaks.[1][12]
Q3: What is a good starting temperature for my organic acid method development?
For standard reversed-phase HPLC methods using silica-based columns, a starting temperature of 35-40°C is common practice.[1] This temperature is slightly above ambient, which provides several benefits:
-
Improved Reproducibility: It mitigates the effects of fluctuating laboratory room temperatures, leading to more consistent and reproducible retention times.[1][3]
-
Reduced Viscosity: It offers a modest reduction in backpressure without significantly compromising column lifetime.
Always consult your column's specifications for its recommended operating temperature range.[11] For specialized columns, such as polymer-based or graphitic carbon columns, much higher temperatures (up to 150-200°C) can be used.[16]
Q4: Can I run a temperature gradient, similar to a solvent gradient?
Yes, this technique is known as temperature-programmed liquid chromatography (TPLC).[17] Increasing the temperature during a run can be used to elute strongly retained compounds faster. At very high temperatures (e.g., up to 200°C with appropriate columns), water's polarity decreases, making it behave more like an organic solvent.[17] This allows for gradient-like separations using an isocratic, 100% aqueous mobile phase, which can be a "greener" alternative to solvent gradients.[2][17]
Part B: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a pronounced "tail" or a "fronting" slope.
Diagnosis & Solution:
Peak tailing for organic acids often results from secondary interactions with the stationary phase or when the mobile phase pH is too close to the analyte's pKa, creating a mix of ionized and unionized forms.[18]
-
Cause A: Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with acidic analytes, causing tailing.
-
Solution: Increasing the column temperature can sometimes overcome the energy of these secondary interactions, resulting in more symmetrical peaks. Try increasing the temperature in 5°C increments.
-
-
Cause B: pH Close to pKa: If the mobile phase pH is within ±1.5 units of the analyte's pKa, both the charged and uncharged forms of the acid exist, which can lead to peak distortion.[14]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of your organic acids to ensure they are fully protonated (ion-suppressed).[13] Then, re-evaluate the effect of temperature.
-
-
Cause C: Thermal Mismatch: If a cool mobile phase enters a hot column, a temperature gradient can form across the column's diameter. The mobile phase flows faster along the warmer column walls than in the cooler center, leading to band broadening and distorted peaks.[6][17]
Problem 2: Poor Resolution or Co-elution
Symptom: Two or more peaks are not fully separated, merging into a single, broad peak.
Diagnosis & Solution:
Achieving baseline resolution is critical for accurate quantification.[19] Temperature is a powerful variable for manipulating selectivity to resolve these challenging peak pairs.[12]
-
Cause: Insufficient Selectivity: The analytes have very similar interactions with the stationary and mobile phases under the current conditions.
-
Solution Protocol: Systematic Temperature Screening:
-
Establish a Baseline: Run your separation at your standard temperature (e.g., 40°C) and record the resolution of the critical pair.
-
Explore Lower Temperatures: Decrease the temperature to 30°C or 25°C. Lowering the temperature increases retention and can sometimes enhance resolution for closely eluting compounds, although run times will be longer.[1][19][20]
-
Explore Higher Temperatures: Increase the temperature in 5-10°C increments (e.g., 50°C, 60°C), staying within the column's limits. Changes in temperature can differentially affect the retention of various organic acids, potentially reversing elution order or separating co-eluting peaks.[12]
-
Evaluate and Optimize: Compare the chromatograms. A change of just a few degrees can be enough to achieve separation.[1] If you find a temperature that provides baseline separation, this may be your new optimum.
-
-
Problem 3: Drifting or Unstable Retention Times
Symptom: The retention time for the same analyte changes significantly between injections or over a sequence.
Diagnosis & Solution:
Retention time stability is the foundation of reliable identification and quantification.[3] Fluctuations in temperature are a primary cause of this issue.[1][21]
-
Cause A: Unstable Ambient Temperature: The laboratory temperature is changing (e.g., due to HVAC cycles or direct sunlight), and the column is not in a thermostatted compartment.
-
Cause B: Insufficient Column Equilibration: The column has not reached thermal equilibrium before the injection.
-
Solution: Before starting a sequence, ensure the mobile phase has flowed through the column at the set temperature for a sufficient time. A stable backpressure reading is a good indicator of both flow and thermal equilibrium. This may take 15-30 minutes.
-
-
Cause C: Frictional Heating at High Pressure (UHPLC): At very high pressures (common in UHPLC), the friction between the mobile phase and the stationary phase particles generates significant heat within the column, creating temperature gradients.[5][6]
-
Solution: This is an inherent effect. However, using a high-quality column thermostat that provides still-air or forced-air heating can help dissipate this heat more effectively than older block heaters, leading to more stable conditions.[5]
-
Part C: Visualizations & Data
Diagrams
Caption: Cause-and-effect of temperature on key HPLC parameters.
Caption: Systematic workflow for temperature optimization & troubleshooting.
Data Tables
Table 1: General Effects of Temperature Adjustment in Reversed-Phase HPLC
| Parameter | Effect of Lowering Temperature | Effect of Increasing Temperature | Scientific Rationale |
| Retention Time | Increases[1] | Decreases[1][7] | Higher thermal energy increases analyte solubility in the mobile phase. |
| System Pressure | Increases | Decreases[1][3] | Mobile phase viscosity is inversely proportional to temperature. |
| Efficiency (Peak Width) | May decrease | Generally increases[4] | Faster mass transfer kinetics (reduces the C-term of the van Deemter equation).[2] |
| Selectivity | May change | May change significantly[1][12] | Temperature affects the thermodynamics of analyte-stationary phase interactions and analyte pKa. |
| Column Lifespan (Silica) | Generally unaffected | Can be significantly reduced, especially >60°C and at pH extremes.[10][11] | Rate of silica hydrolysis increases with temperature. |
References
- uHPLCs. (2023, November 10). Setting Your Liquid Chromatography to the Right Temperature.
- PubMed. (n.d.). Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions.
- Shimadzu. (n.d.). Effect of Column Temperature on Organic Acid Separation.
- BioResources. (2012). Effect of Column Temperature On HPLC Separation of Acetic Acid and Levulinic Acid.
- UCL. (n.d.). Van Deemter equation in liquid chromatography.
- ZirChrom. (n.d.). ELEVATED TEMPERATURE - SAFETY CONCERNS.
- Hawach. (2024, January 5). Aging Method and Precautions for HPLC Columns.
- LCGC International. (2011, November 1). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations.
- Chrom Tech, Inc. (2023, October 28). How Does Column Temperature Affect HPLC Resolution?.
- Pharmaceutical Technology. (2007, November 2). Using High Temperature HPLC for Improved Analysis.
- Phenomenex. (2024, June 18). Optimizing chromatographic performance using the van Deemter Equation.
- ResearchGate. (2015, August 6). High Temperature and Temperature Programmed HPLC: Possibilities and Limitations | Request PDF.
- Ibis Scientific, LLC. (2024, March 6). Why Temperature Is Important in Liquid Chromatography.
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- Chromatography Today. (2010, August/September). The Use of Temperature for Method Development in LC.
- Wiley-VCH. (n.d.). 1 General Concepts.
- LCGC International. (2006, April 1). How Does Temperature Affect Selectivity?.
- News-Medical.Net. (2023, August 31). Liquid Chromatography: Why is Temperature Control so Important?.
- GL Sciences. (n.d.). HPLC Column Technical Guide.
- ResearchGate. (2014, August 5). HPLC analysis of organic acids in juice and wine using resin and reversed-phase columns.
- SciSpace. (n.d.). Van Deemter equation | 661 Publications | 11153 Citations.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- ResearchGate. (2015, August 7). On the Effect of Organic Solvent Composition on the pH of Buffered HPLC Mobile Phases and the pKa of Analytes—A Review | Request PDF.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Veeprho. (2024, February 1). Exploring the Role of pH in HPLC Separation.
- MicroSolv Technology Corporation. (n.d.). What is pKa and how is it related to pH in HPLC mobile phases and sample diluents - FAQ.
- SHIMADZU CORPORATION. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?.
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- 18. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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Technical Support Center: Improving Reproducibility of 2,3,4-Trihydroxybutanoic Acid Extraction
Welcome to the technical support center dedicated to enhancing the reproducibility of 2,3,4-trihydroxybutanoic acid extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this polar metabolite from various biological matrices. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and consistency of your experimental results.
Introduction: The Challenge of Extracting this compound
This compound, also known by its synonyms threonic acid and erythronic acid, is a small, polar organic acid. Its high polarity and multiple hydroxyl groups present significant challenges for efficient and reproducible extraction from complex biological samples. Common issues include low recovery, significant matrix effects, and analyte instability, all of which can compromise the reliability of downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
A critical aspect of this compound chemistry that directly impacts its extraction is its propensity to form a lactone (a cyclic ester) under acidic conditions. This intramolecular cyclization can lead to an underestimation of the acid form and introduce variability in quantification. Therefore, careful control of pH throughout the extraction process is paramount.
This technical support center will provide you with the expertise and field-proven insights to overcome these challenges and achieve robust and reproducible extraction of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that researchers encounter during the extraction of this compound.
Q1: What are the different names for this compound I might encounter in literature?
A1: this compound is known by several synonyms, which can be confusing. The most common are threonic acid and erythronic acid . These names often refer to specific stereoisomers of the molecule. For instance, L-threonic acid is a metabolite of vitamin C.[1] It's crucial to be aware of these different names when searching for literature and analytical standards.
Q2: I am seeing very low recovery of my this compound standard. What are the likely causes?
A2: Low recovery is a frequent issue. The primary suspects are:
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Inappropriate Extraction Solvent: Due to its high polarity, this compound has poor solubility in non-polar organic solvents. Using a more polar solvent system is crucial.
-
Lactone Formation: If your sample or extraction solvent is acidic, the acid can cyclize to form a lactone. This different chemical entity may not be retained or detected under the same conditions as the open-chain acid.
-
Suboptimal pH: The extraction efficiency of organic acids is highly dependent on the pH of the sample and the extraction solvent. For liquid-liquid extraction (LLE), the pH of the aqueous phase should be adjusted to suppress the ionization of the carboxylic acid group, making it more soluble in the organic phase. Conversely, for anion exchange solid-phase extraction (SPE), the pH needs to be in a range where the acid is ionized.
-
Matrix Effects: Components in your biological sample (e.g., salts, proteins, lipids) can interfere with the extraction process or with the final analysis, leading to apparent low recovery.
Q3: How can I prevent the formation of the lactone during extraction?
A3: To minimize lactone formation, it is critical to avoid acidic conditions , especially during any heating or concentration steps. Maintain the pH of your sample and solutions in the neutral to slightly alkaline range (pH 7-8). If acidic conditions are unavoidable for a particular step, keep the exposure time and temperature to a minimum.
Q4: What is the best internal standard to use for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₄-2,3,4-trihydroxybutanoic acid . This is because it will have nearly identical chemical and physical properties to the unlabeled analyte, and will therefore co-elute and experience similar extraction efficiencies and matrix effects. If a stable isotope-labeled standard is not available, a structural analog with similar polarity and pKa can be used, but this is a less ideal option.
Q5: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?
A5: The choice between LLE and SPE depends on your sample matrix, the required level of cleanup, and throughput needs.
-
LLE can be effective for cleaning up samples and concentrating the analyte. However, finding a suitable organic solvent that can efficiently extract the highly polar this compound can be challenging. A "salting-out" approach, where a high concentration of salt is added to the aqueous phase, can improve the partitioning of polar analytes into the organic phase.[2]
-
SPE offers more flexibility and can provide cleaner extracts. For an acidic compound like this compound, an anion exchange SPE cartridge is a good choice.[3][4] This approach retains the ionized acid and allows for the washing away of neutral and basic interferences.
Q6: My final extract is still showing significant matrix effects in my LC-MS analysis. What can I do?
A6: If you are still observing matrix effects (ion suppression or enhancement), consider the following:
-
Optimize your SPE wash steps: Use a series of wash solvents with increasing elution strength to remove as many interfering compounds as possible before eluting your analyte.
-
Employ a different extraction technique: If you are using protein precipitation, which is a relatively crude cleanup method, switching to SPE or LLE may provide a cleaner extract.
-
Dilute your sample: Diluting the final extract can mitigate matrix effects, but be mindful of reducing your analyte concentration below the limit of quantification of your analytical method.
-
Optimize your chromatography: Improving the chromatographic separation of your analyte from co-eluting matrix components can significantly reduce matrix effects.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments.
Guide 1: Low and Irreproducible Analyte Recovery
| Symptom | Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Low signal intensity for this compound in both samples and standards. | 1. Inefficient Extraction: The chosen solvent system is not effectively partitioning the analyte from the sample matrix. | - For LLE, use a more polar organic solvent like ethyl acetate or a mixture of solvents. Consider adding salt ("salting out") to the aqueous phase to increase the partitioning of the polar analyte into the organic phase.[2]- For SPE, ensure you are using an appropriate sorbent (e.g., anion exchange for an acidic analyte).[4] | This compound is highly polar and requires a solvent system that can effectively solvate it. Salting out reduces the solubility of the organic acid in the aqueous phase, driving it into the organic phase. Anion exchange SPE relies on the electrostatic interaction between the ionized acid and the charged sorbent. |
| 2. Analyte Instability (Lactone Formation): Acidic conditions during extraction are causing the analyte to convert to its lactone form. | - Check the pH of all your solutions and adjust to a neutral or slightly alkaline range (pH 7-8).- Avoid prolonged exposure to acidic conditions and high temperatures. | The hydroxyl and carboxylic acid groups of this compound can undergo intramolecular esterification to form a stable five-membered ring (lactone) under acidic conditions. This changes the chemical properties of the analyte, leading to poor recovery of the acid form. | |
| High variability in recovery between replicate samples. | 1. Inconsistent pH: Small variations in the pH of individual samples can lead to significant differences in extraction efficiency. | - Buffer your samples to a consistent pH before extraction.- Ensure accurate and consistent addition of any acids or bases. | The ionization state of the carboxylic acid group is highly sensitive to pH. Small changes around the pKa of the acid will drastically alter its solubility in organic solvents and its retention on ion-exchange sorbents. |
| 2. Incomplete Phase Separation (LLE): Incomplete separation of the aqueous and organic layers leads to variable carryover of the analyte. | - Centrifuge the samples to ensure a clean separation of the two phases.- Avoid aspirating the interface between the two layers when collecting the organic phase. | Incomplete phase separation results in an inconsistent volume of the extraction solvent being collected, leading to variable analyte recovery. | |
| 3. Inconsistent SPE Procedure: Variations in loading, washing, or elution flow rates can affect recovery. | - Use a vacuum manifold or automated SPE system to ensure consistent flow rates.- Ensure the sorbent bed does not dry out between steps (unless specified by the protocol). | Consistent flow rates are crucial for ensuring sufficient interaction time between the analyte and the sorbent during loading and for complete elution. |
Guide 2: Poor Chromatographic Peak Shape and Resolution
| Symptom | Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Broad or tailing peaks for this compound in LC-MS analysis. | 1. Secondary Interactions on the Column: The analyte is interacting with active sites on the stationary phase. | - Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%).- Use a column with a different stationary phase that is less prone to secondary interactions. | Adding acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, reducing its interaction with any residual silanol groups on the silica-based stationary phase, which can cause peak tailing. |
| 2. Incompatible Injection Solvent: The solvent in which the final extract is dissolved is too strong, causing peak distortion. | - Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase or a weaker solvent.- Reduce the injection volume. | Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to travel down the column too quickly before it can properly partition onto the stationary phase, resulting in poor peak shape. | |
| Multiple, poorly resolved peaks for a single analyte. | 1. Presence of Isomers: Your sample may contain different stereoisomers of this compound (e.g., threonic and erythronic acid). | - Use a chiral chromatography column if you need to separate the isomers.- If isomer separation is not required, ensure your integration method correctly sums the areas of all isomer peaks. | Stereoisomers have the same mass but different spatial arrangements of atoms. They may or may not be separated on a standard achiral column. |
| 2. On-column Degradation or Isomerization: The analyte is not stable under the chromatographic conditions. | - Adjust the mobile phase pH.- Reduce the column temperature. | Unstable analytes can degrade or isomerize during the chromatographic run, leading to the appearance of multiple peaks. |
Part 3: Recommended Experimental Protocol
This section provides a detailed, step-by-step protocol for the extraction of this compound from plasma for LC-MS analysis. This method prioritizes simplicity and reproducibility.
Protocol: Protein Precipitation for this compound Extraction from Plasma
This protocol is adapted from a validated method for the analysis of L-threonate in human plasma.[5]
Materials:
-
Plasma samples
-
Methanol (LC-MS grade), chilled to -20°C
-
Internal standard (¹³C₄-2,3,4-trihydroxybutanoic acid) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of reaching >10,000 x g
-
LC-MS vials
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with an appropriate amount of internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean microcentrifuge tube, being careful not to disturb the protein pellet.
-
-
Solvent Evaporation (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature. This step helps to concentrate the analyte and allows for reconstitution in a solvent compatible with your LC mobile phase.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC method.
-
Vortex briefly to dissolve the residue.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
Workflow Diagram
Caption: Workflow for the extraction of this compound from plasma.
Part 4: Data Presentation
Reproducibility is key to reliable results. The following table illustrates the expected performance of a well-optimized extraction and LC-MS/MS method for L-threonate in biological fluids, based on published data.[5]
| Parameter | Plasma | Urine |
| Linearity Range | 0.25 - 50 µg/mL | 2.5 - 500 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | 2.5 µg/mL |
| Intra-run Precision (%CV) | < 15% | < 15% |
| Inter-run Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
This data is for illustrative purposes and should be validated in your own laboratory.
Part 5: Advanced Topic: Derivatization for GC-MS Analysis
For laboratories equipped with GC-MS, derivatization is a necessary step to increase the volatility of this compound.
Principle of Derivatization
The polar hydroxyl and carboxyl functional groups of this compound make it non-volatile. Derivatization replaces the active hydrogens on these groups with non-polar moieties, such as trimethylsilyl (TMS) groups.[6] This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
Derivatization Workflow Diagram
Caption: General workflow for the derivatization of this compound for GC-MS analysis.
Important Considerations for Derivatization:
-
Anhydrous Conditions: The presence of water can consume the derivatizing reagent and lead to incomplete derivatization. Ensure your dried extract is completely free of water.
-
Reaction Completeness: The derivatization reaction may require heating to go to completion. Optimize the reaction time and temperature for your specific analyte and reagent.
-
Reagent Selection: Common silylation reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
References
- Drouin, N., Rudaz, S., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 142(24), 4618-4628.
- Ivanisevic, J., & Want, E. J. (2019). An optimized dual extraction method for the simultaneous and accurate analysis of polar metabolites and lipids carried out on single biological samples. Metabolites, 9(10), 209.
- Krishnaiah, Y. S., et al. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). Journal of Visualized Experiments, (132), 56921.
- Suárez-Valles, B., et al. (2002). Solid-phase extraction procedure to remove organic acids from honey.
- Waters. (n.d.). What SPE product is a good choice for extraction of organic acids from an aqueous solution? - WKB240355. [Link]
- Tanaka, K., et al. (1980). A method for the quantitative determination of urinary organic acids. Clinica Chimica Acta, 108(2), 231-241.
- Goodman, S. I., & Markey, S. P. (1981). Diagnosis of organic acidemias by gas chromatography-mass spectrometry. Alan R. Liss.
- Google Patents. (1996). Production of hydroxy acids.
- PubChem. (n.d.). This compound. [Link]
- Townsend, M. K., et al. (2013). Reproducibility of metabolomic profiles among men and women in two large cohort studies. Metabolomics, 9(1), 46-55.
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- Phenomenex. (n.d.).
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- Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
- ResearchGate. (n.d.). Comparison of reproducibility for polar metabolites between major MS... [Link]
- Alwaseem, H., Fidelin, J., & Molina, H. (2020). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF POLAR METABOLITES FROM ADHERENT OR SUSPENSION CELL CULTURE. Proteomics Resource Center.
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- Journal of Agricultural and Food Chemistry. (2002). Determination of 2-Hydroxy-4-(methylthio)
- Purdue e-Pubs. (2018). Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME) and Gas Chromatography-mass Spectrometry (GC-MS). [Link]
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- AIR Unimi. (n.d.).
- Therapeutic Goods Administration (TGA). (n.d.).
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- Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. (2021). Clinica Chimica Acta, 519, 132-138.
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Validation & Comparative
A Comparative Guide to HPLC and GC-MS for the Analysis of Organic Acids
In the realm of analytical chemistry, the accurate quantification of organic acids is paramount across diverse fields, from clinical diagnostics and food science to pharmaceutical development and environmental monitoring. The choice of analytical technique is a critical decision that profoundly impacts the quality and reliability of experimental outcomes. This guide provides an in-depth comparative study of two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal method for their specific organic acid analysis needs.
The Fundamental Divide: Volatility and Derivatization
At the heart of the comparison between HPLC and GC-MS lies the intrinsic property of volatility. Gas Chromatography, as its name implies, requires analytes to be in a gaseous state to traverse the analytical column.[1] Organic acids, particularly those with higher molecular weights and multiple polar carboxyl groups, are generally non-volatile.[2][3] Consequently, a chemical modification step known as derivatization is almost always mandatory for GC-MS analysis of these compounds.[2][3][4] This process converts the polar, non-volatile organic acids into more volatile and thermally stable derivatives, typically through silylation, acylation, or alkylation.[4]
Conversely, High-Performance Liquid Chromatography operates with a liquid mobile phase, making it inherently well-suited for the analysis of non-volatile and thermally labile compounds like organic acids without the need for derivatization.[1] This fundamental difference in sample requirement dictates many of the subsequent advantages and disadvantages of each technique.
At a Glance: Key Performance Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds.[1] | Requires volatile and thermally stable compounds; derivatization is essential for most organic acids.[2][3] |
| Sample Preparation | Generally simpler, often involving filtration and dilution.[5][6] | More complex and time-consuming due to the mandatory derivatization step.[7][8] |
| Separation Mechanism | Diverse modes available, including reversed-phase, ion-exchange, and ion-exclusion chromatography.[9] | Primarily based on boiling point and polarity of the derivatized analytes. |
| Detection | Commonly uses UV-Vis, photodiode array (PDA), or refractive index (RI) detectors. Can be coupled with MS.[10][11][12] | Mass spectrometry provides high selectivity and structural information.[13] |
| Sensitivity | Varies with the detector; can be in the ppm to ppb range.[11][12] | Generally offers high sensitivity, often reaching low ppb to ppt levels, especially with selective detectors.[14] |
| Selectivity | Good, can be optimized by adjusting mobile phase composition and column chemistry. | Excellent, due to both chromatographic separation and mass-based detection. |
| Throughput | Can be higher due to simpler sample preparation. | Can be lower due to the multi-step sample preparation process. |
| Cost | Instrumentation can be less expensive, but solvent consumption can be a significant operational cost.[1] | Higher initial instrument cost, but lower solvent usage.[1][7] |
| Typical Analytes | Wide range of organic acids, from small to large, polar to moderately nonpolar. | Primarily smaller, more volatile organic acids, or those easily derivatized.[7] |
Deep Dive into Methodologies
HPLC: The Direct Approach
The primary advantage of HPLC for organic acid analysis is its ability to directly analyze aqueous samples with minimal preparation.[8] This not only saves time and reduces the potential for sample loss or contamination but also avoids the introduction of variability associated with the derivatization process.
Common HPLC Separation Modes for Organic Acids:
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[15] Anion-exchange chromatography is particularly effective for separating organic acids, which are anionic at appropriate pH values.[16][17][18]
-
Reversed-Phase Chromatography (RPC): While less common for highly polar organic acids due to poor retention, RPC can be employed with ion-pairing reagents or by using polar-embedded or polar-endcapped columns.
-
Ion-Exclusion Chromatography (IEC): This is a highly effective mode for separating weak acids like organic acids.[19] The stationary phase has charged functional groups that repel the ionized acids, leading to their separation.
This protocol outlines a typical workflow for the quantitative analysis of common organic acids in a fruit juice sample using HPLC with UV detection.
-
Sample Preparation:
-
Centrifuge the fruit juice sample to pellet any solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove fine particulates that could clog the HPLC column.[5][6]
-
Dilute the filtered sample with HPLC-grade water to bring the organic acid concentrations within the calibrated range of the instrument.[9]
-
-
Chromatographic Conditions:
-
Instrument: PerkinElmer Altus HPLC system with a UV detector.[10][11]
-
Column: Brownlee Validated Aqueous C18 column (5 µm, 4.6 x 250 mm).[10]
-
Mobile Phase: A buffered aqueous solution, for example, monobasic potassium phosphate adjusted to a low pH (e.g., 2.4) with phosphoric acid.[10] A low pH ensures that the organic acids are in their protonated, less polar form, which enhances retention on a reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 210 nm.[10][11] The carboxyl group of organic acids absorbs UV light at this wavelength.[20]
-
Injection Volume: 10 µL.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions containing known concentrations of the target organic acids (e.g., citric acid, malic acid, ascorbic acid).
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and quantify the organic acids by comparing their peak areas to the calibration curve.
-
GC-MS: The Power of Derivatization and Mass Detection
While the derivatization step adds complexity, it unlocks the high separation efficiency of gas chromatography and the unparalleled sensitivity and selectivity of mass spectrometry.[3] For complex matrices where co-eluting peaks can be a problem in HPLC, the mass spectrometer can often resolve these interferences, providing cleaner and more reliable data.
The Critical Step: Derivatization
The goal of derivatization is to replace the active hydrogens on the carboxyl and hydroxyl groups of organic acids with less polar, more volatile groups.[4]
-
Silylation: This is the most common derivatization method for organic acids, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]
-
Alkylation: This involves converting the acidic protons to alkyl esters, for example, using methyl chloroformate (MCF).[21]
This protocol details a typical workflow for the analysis of organic acids in a biological fluid like serum, which requires a more extensive sample cleanup and derivatization.
-
Sample Preparation and Extraction:
-
Deproteinization: Add a solvent like acetone to the serum sample to precipitate proteins.[22]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the organic acids to a clean tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas. It is crucial to completely remove water as it can interfere with the derivatization reaction.[2]
-
-
Derivatization:
-
Reagents: Add the derivatization reagent, for example, a mixture of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[22]
-
Reaction: Heat the sample at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to ensure complete derivatization. An ultrasound-assisted derivatization can also be employed to accelerate the process.[22]
-
-
GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) to elute the derivatized organic acids.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.[23]
-
Mass Analyzer: Scan a mass range of m/z 50-600. For targeted analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
-
Data Analysis:
-
Identify the derivatized organic acids by comparing their retention times and mass spectra to a spectral library (e.g., NIST).
-
Quantify the analytes using an internal standard added at the beginning of the sample preparation to correct for any losses during the process.
-
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis of organic acids.
Caption: HPLC analytical workflow for organic acids.
Caption: GC-MS analytical workflow for organic acids.
Making the Right Choice: Application-Driven Decisions
Ultimately, the choice between HPLC and GC-MS is not about which technique is definitively "better," but which is more "fit-for-purpose."
-
Choose HPLC when:
-
The primary goal is rapid and routine quantification of known organic acids.
-
The sample matrix is relatively simple (e.g., beverages, simple aqueous solutions).[10][11]
-
A high sample throughput is required.
-
The organic acids are thermally labile or have very high molecular weights.
-
The laboratory has budget constraints that favor lower initial instrumentation costs.
-
-
Choose GC-MS when:
-
The sample matrix is complex, and high selectivity is needed to resolve interferences.
-
Trace-level detection and quantification are required.
-
Structural confirmation of the identified organic acids is necessary.
-
A broad, untargeted profiling of the metabolome is the objective.[23][24]
-
The analytes of interest are smaller, more volatile organic acids.
-
Conclusion: Complementary Tools for Comprehensive Analysis
In a well-equipped analytical laboratory, HPLC and GC-MS are not seen as competing techniques but as complementary tools.[1] For a comprehensive understanding of the organic acid profile of a complex sample, it is often beneficial to utilize both methods. HPLC can provide rapid and robust quantification of the major, non-volatile acids, while GC-MS can offer sensitive detection of trace-level volatile and semi-volatile acids, along with definitive structural identification. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can make informed decisions to achieve accurate, reliable, and meaningful results in their study of organic acids.
References
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- Limitations and disadvantages of GC-MS. Labio Scientific®.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
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- The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate.
- Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing.
- Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.
- Chemical Investigations of the Tobacco Plant: X. Determination of Organic Acids by Ion Exchange Chromatography. Connecticut Agricultural Experiment Station.
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- Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. PubMed.
- Introduction to Ion Exchange Chromatography. Bio-Rad.
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation.
- Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.
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- Purification of organic acids using anion exchange chromatography. Google Patents.
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- An Introduction into the Role of Gas Chromatography - Mass Spectrometry (GC-MS) in Metabolomic Analysis. AZoM.com.
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- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
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- Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. ResearchGate.
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Threonic Acid Assays
This guide provides an in-depth comparison of analytical methodologies for the quantification of threonic acid, a key metabolite of ascorbic acid (vitamin C).[1][2][3] It is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for threonic acid analysis. This document outlines the principles of various assays, presents a framework for inter-laboratory cross-validation, and offers guidance on selecting the most appropriate method for specific research needs.
The Significance of Threonic Acid Quantification
Threonic acid is a four-carbon sugar acid that exists as a metabolite of L-ascorbic acid in biological systems.[1][4] Its presence and concentration in biological fluids such as plasma and urine can provide insights into vitamin C metabolism and degradation.[4][5][6] Furthermore, L-threonic acid has been investigated for its potential therapeutic applications, including its role in enhancing the bioavailability of magnesium to the brain and its potential effects on bone health.[1][4][7] Given its physiological relevance, accurate and precise quantification of threonic acid is crucial for advancing research in nutrition, neuroscience, and drug development.
Comparative Analysis of Threonic Acid Assay Methodologies
Several analytical techniques can be employed for the quantification of threonic acid. The choice of method often depends on the required sensitivity, specificity, sample matrix, and available instrumentation. This section compares the most common approaches.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: HPLC-MS/MS is a highly sensitive and specific technique that separates threonic acid from other components in a sample using liquid chromatography, followed by detection and quantification using mass spectrometry.[7][8] The mass spectrometer is set to monitor a specific precursor-to-product ion transition for threonic acid, ensuring high selectivity.[7][8]
Causality Behind Experimental Choices: The selection of a C18 column is common for the reversed-phase separation of polar molecules like threonic acid.[7][8] The mobile phase, typically a mixture of organic solvents and an aqueous buffer, is optimized to achieve good peak shape and retention time.[7][8] Negative electrospray ionization (ESI) is often preferred for threonic acid as it readily forms a deprotonated molecule [M-H]-.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is another powerful technique for the quantification of small molecules. It requires derivatization of the non-volatile threonic acid to make it amenable to gas chromatography. The derivatized compound is then separated based on its boiling point and detected by a mass spectrometer.
Causality Behind Experimental Choices: Derivatization, commonly silylation, is a critical step to increase the volatility and thermal stability of threonic acid. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. The GC temperature program and column selection are crucial for separating the analyte from potential interferences.
Capillary Electrophoresis (CE)
Principle: Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For threonic acid, indirect UV detection is often employed, where the analyte displaces a UV-absorbing ion in the background electrolyte, leading to a decrease in absorbance.[5][9]
Causality Behind Experimental Choices: The composition of the background electrolyte, including its pH and the type of chromophore, is critical for achieving good separation and sensitivity. The applied voltage and capillary dimensions also significantly influence the separation efficiency and analysis time.
Enzymatic Assays
Principle: Enzymatic assays utilize specific enzymes that act on threonic acid. For instance, L-threonate 3-dehydrogenase can be used to catalyze the oxidation of L-threonic acid, and the resulting change in a cofactor (e.g., NADH) can be measured spectrophotometrically.[4][5]
Causality Behind Experimental Choices: The specificity of the enzyme is paramount to ensure that only threonic acid is measured. The reaction conditions, including pH, temperature, and substrate concentrations, must be optimized for maximal enzyme activity and a stable signal.
Inter-Laboratory Cross-Validation: A Framework for Ensuring Reproducibility
To establish the reliability and transferability of a threonic acid assay, an inter-laboratory cross-validation study is essential. This process involves multiple laboratories analyzing the same set of samples to assess the reproducibility of the method.
Key Validation Parameters
According to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guidelines, the following parameters are critical for validating an analytical procedure:[10][11][12]
-
Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components in the sample matrix.[13][14]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within a single laboratory, considering variations such as different days, different analysts, and different equipment.
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories.[13][15]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Experimental Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.
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A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for Erythronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolomics and clinical research, the accurate measurement of endogenous molecules is paramount. Erythronic acid, a carbohydrate metabolite, is increasingly recognized for its potential role in various physiological and pathological processes. As research into its significance expands, the ability to reliably detect and quantify this molecule at low concentrations becomes a critical analytical challenge.
This guide provides an in-depth comparison of common analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for erythronic acid. As a Senior Application Scientist, my objective is to not only present protocols but to also elucidate the scientific rationale behind the choice of methodology and the interpretation of the resulting data, ensuring both technical accuracy and practical applicability.
Understanding the Core Concepts: LOD and LOQ
Before delving into specific experimental protocols, it is essential to establish a clear understanding of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These parameters define the lower limits of an analytical method's performance.[1]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[1] It is the concentration at which we can confidently say the analyte is present.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy.[1] At the LOQ, you can not only detect the analyte but also confidently report its concentration.
The determination of these limits is a crucial component of analytical method validation, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]
Methodologies for LOD and LOQ Determination
Several approaches are accepted for determining LOD and LOQ. The choice of method often depends on the instrumentation and the nature of the analytical data. Two primary methods are:
-
Based on the Signal-to-Noise Ratio: This approach is particularly applicable to analytical techniques that exhibit baseline noise, such as chromatography and spectroscopy.[1]
-
LOD: Typically determined at a signal-to-noise ratio (S/N) of 3:1.
-
LOQ: Typically determined at a signal-to-noise ratio (S/N) of 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is considered more robust.[2] The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the residual standard deviation of the regression line).
-
S = the slope of the calibration curve.
-
-
Comparison of Analytical Platforms for Erythronic Acid Analysis
The choice of analytical platform is a critical decision that directly impacts the achievable sensitivity for erythronic acid. Here, we compare three common techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Platform | Principle | Expected LOD for Erythronic Acid (Estimated) | Expected LOQ for Erythronic Acid (Estimated) | Strengths | Weaknesses |
| HPLC-UV | Separation based on polarity, detection via UV absorbance of the carboxyl group at low wavelengths (~210 nm). | 1 - 10 µg/mL | 5 - 25 µg/mL | Cost-effective, robust, widely available. | Lower sensitivity and specificity compared to MS methods. Susceptible to interference from co-eluting compounds that absorb at similar wavelengths. |
| LC-MS/MS | High-resolution separation coupled with highly selective and sensitive mass detection. | 0.1 - 10 ng/mL | 0.5 - 25 ng/mL | High sensitivity and specificity, suitable for complex matrices like plasma and urine. | Higher initial instrument cost and operational complexity. Susceptible to matrix effects (ion suppression or enhancement). |
| GC-MS | Separation of volatile derivatives of erythronic acid followed by mass spectrometric detection. | 10 - 100 ng/mL | 50 - 500 ng/mL | Excellent chromatographic resolution, established libraries for spectral matching. | Requires derivatization, which adds complexity and potential for variability. Not suitable for thermally labile compounds. |
Experimental Protocols for LOD and LOQ Determination
The following are detailed, step-by-step methodologies for determining the LOD and LOQ of erythronic acid using the three compared analytical platforms.
HPLC-UV Method
This protocol is based on the common approach for analyzing organic acids.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of erythronic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or mobile phase).
-
Perform serial dilutions to create a series of calibration standards with concentrations bracketing the expected LOQ. Prepare at least 6-8 concentrations.
-
Prepare a blank sample (solvent without erythronic acid).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with 0.05 M ammonium acetate buffer at pH 4.6 and 10% acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: UV detector at 210 nm.[3]
-
-
LOD and LOQ Determination (Signal-to-Noise Ratio):
-
Inject the lowest concentration standards and the blank multiple times (n ≥ 3).
-
Determine the average baseline noise in a region close to the expected retention time of the erythronic acid peak.
-
Measure the peak height of the erythronic acid signal at the lowest detectable concentration.
-
Calculate the S/N ratio. The concentration that yields an S/N of ~3 is the LOD, and the concentration that yields an S/N of ~10 with acceptable precision is the LOQ.
-
-
LOD and LOQ Determination (Calibration Curve Method):
-
Inject all calibration standards in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
Causality Behind Experimental Choices:
-
The choice of a C18 column is standard for reversed-phase chromatography of polar analytes.
-
The acidic mobile phase (pH 4.6) ensures that the carboxylic acid group of erythronic acid is protonated, leading to better retention on the nonpolar stationary phase.
-
UV detection at 210 nm is chosen because the carboxyl group has a weak chromophore with absorbance in the low UV range.
LC-MS/MS Method
This protocol is designed for high-sensitivity analysis in complex biological matrices.
Methodology:
-
Sample Preparation (for Plasma/Urine):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled erythronic acid). Vortex and centrifuge to precipitate proteins.
-
Dilution (for Urine): Dilute urine samples with water containing the internal standard to minimize matrix effects.
-
Transfer the supernatant or diluted urine for analysis.
-
-
LC-MS/MS Conditions:
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-endcapped C18 column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). A potential transition for erythronic acid (precursor ion [M-H]⁻ of m/z 135) would need to be optimized, but a possible product ion could be m/z 75, corresponding to a loss of CO2 and H2O.
-
-
LOD and LOQ Determination:
-
Spike a blank matrix (e.g., charcoal-stripped plasma or a synthetic urine) with known concentrations of erythronic acid to prepare calibration standards and quality control (QC) samples.
-
Analyze the blank matrix, low-concentration standards, and QC samples.
-
The Lower Limit of Quantification (LLOQ) is defined by the FDA as the lowest standard on the calibration curve with a response at least five times that of the blank, and for which precision is within 20% and accuracy is within 80-120%.[1]
-
The LOD can be determined by serially diluting the LLOQ sample until a signal is consistently distinguishable from the noise (S/N ≥ 3).
-
Causality Behind Experimental Choices:
-
Protein precipitation is a simple and effective method for removing the bulk of interfering proteins from plasma samples.
-
Negative ESI is chosen because the carboxylic acid group of erythronic acid is readily deprotonated to form a negative ion.
-
MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from other compounds in the matrix.
-
The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in instrument response.
GC-MS Method
This protocol requires derivatization to increase the volatility of erythronic acid.
Methodology:
-
Sample Preparation and Derivatization:
-
Extraction: For biological fluids, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions.[3]
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: A two-step process is common for organic acids:
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried residue and incubate to protect the carbonyl group.[3]
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to derivatize the hydroxyl and carboxyl groups.[3]
-
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., Restek Rxi-5MS).[3]
-
Carrier Gas: Helium.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Ionization Mode: Electron Ionization (EI).[3]
-
Detection: Scan mode to identify the derivatized erythronic acid peak based on its mass spectrum, and then Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
LOD and LOQ Determination:
-
Prepare calibration standards in a blank solvent and derivatize them alongside the samples.
-
Determine the LOD and LOQ using either the signal-to-noise ratio method or the calibration curve method as described for the HPLC-UV protocol, using the peak area from the SIM data.
-
Causality Behind Experimental Choices:
-
Derivatization is essential for GC-MS analysis of non-volatile compounds like erythronic acid to make them amenable to gas chromatography.
-
The non-polar column separates compounds based on their boiling points and interactions with the stationary phase.
-
EI provides reproducible mass spectra that can be compared to spectral libraries for compound identification.
-
SIM mode significantly improves sensitivity by focusing the mass spectrometer on specific ions characteristic of the derivatized erythronic acid.
Visualizing the Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for determining the LOD and LOQ of erythronic acid.
Caption: General workflow for LOD and LOQ determination.
Sources
A Senior Application Scientist's Guide to the Accuracy and Precision of LC-MS/MS for Short-Chain Hydroxy Acids
For researchers, scientists, and drug development professionals, the precise and accurate quantification of short-chain hydroxy acids (SCHAs) is paramount for unraveling their roles in metabolic pathways, disease pathogenesis, and as biomarkers for therapeutic interventions. This guide provides an in-depth comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for SCHA analysis, grounded in experimental data and field-proven insights. We will delve into the nuances of analytical strategies, offering a critical evaluation of their performance and practical applicability.
The Critical Role of Short-Chain Hydroxy Acids and the Analytical Challenge
Short-chain hydroxy acids, a diverse group of small organic molecules characterized by a carboxylic acid and a hydroxyl group, are key players in numerous physiological and pathological processes. This class includes alpha-hydroxy acids like lactic acid and glycolic acid, and beta-hydroxy acids such as β-hydroxybutyrate (BHB), a crucial ketone body. Their small size, high polarity, and structural similarity present significant analytical challenges, often requiring specialized approaches to achieve reliable quantification in complex biological matrices.[1][2][3]
LC-MS/MS has emerged as the gold standard for SCHA analysis due to its high sensitivity, selectivity, and specificity.[4] However, the journey to accurate and precise data is not without its hurdles. The choice between direct analysis and chemical derivatization is a critical decision point that profoundly impacts method performance.
Navigating the Analytical Landscape: Derivatization vs. Direct Injection
The inherent properties of SCHAs, such as their high polarity and low molecular weight, can lead to poor retention on conventional reversed-phase liquid chromatography columns and inefficient ionization in the mass spectrometer.[4] To overcome these limitations, two primary strategies are employed: chemical derivatization and direct analysis using specialized chromatography.
The Power of Derivatization: Enhancing Sensitivity and Selectivity
Chemical derivatization involves modifying the SCHA molecule to improve its chromatographic and mass spectrometric properties. This approach typically targets the carboxylic acid group, introducing a less polar and more easily ionizable moiety.
Advantages of Derivatization:
-
Increased Sensitivity: Derivatization can significantly enhance the ionization efficiency of SCHAs, leading to lower limits of detection (LOD) and quantification (LOQ).[4]
-
Improved Chromatographic Resolution: By making the analytes less polar, derivatization improves their retention on reversed-phase columns, allowing for better separation from interfering matrix components.
-
Enhanced Specificity: The derivatization reaction is often specific to the carboxylic acid group, reducing the likelihood of interferences from other endogenous compounds.
Common Derivatization Reagents:
Several reagents have been successfully employed for the derivatization of short-chain carboxylic acids, including SCHAs. A comparative study of derivatization agents for carboxylic acids found that 3-nitrophenylhydrazine (3-NPH) provided derivatization efficiencies close to 100%, whereas aniline showed more variable and lower efficiencies.[5]
Experimental Workflow: Derivatization-Based LC-MS/MS
The following diagram illustrates a typical workflow for the analysis of SCHAs using a derivatization-based approach.
Caption: Workflow for derivatization-based LC-MS/MS analysis of SCHAs.
The Simplicity of Direct Injection: A Faster Approach
While derivatization offers significant advantages, it also introduces additional sample preparation steps, which can be time-consuming and a potential source of variability. Direct analysis methods circumvent this by employing specialized chromatographic techniques that can effectively retain and separate polar analytes without chemical modification.
Advantages of Direct Injection:
-
Reduced Sample Preparation Time: Eliminating the derivatization step streamlines the workflow, increasing sample throughput.
-
Minimized Sample Manipulation: Fewer handling steps reduce the risk of analyte loss and contamination.
-
Analysis of Native Compounds: The analytes are measured in their original form, which can be advantageous in certain research contexts.
Chromatographic Techniques for Direct Analysis:
Hydrophilic Interaction Liquid Chromatography (HILIC) is a popular choice for the direct analysis of polar compounds like SCHAs.[1] HILIC columns have a polar stationary phase and use a mobile phase with a high organic content, allowing for the retention of polar analytes.
Experimental Workflow: Direct Injection LC-MS/MS
The following diagram illustrates the streamlined workflow for the direct analysis of SCHAs.
Caption: Workflow for direct injection LC-MS/MS analysis of SCHAs.
Performance Comparison: A Data-Driven Evaluation
The choice between derivatization and direct injection ultimately depends on the specific analytical requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the reported accuracy and precision data from various validated LC-MS/MS methods for different SCHAs.
Table 1: Performance of Derivatization-Based LC-MS/MS Methods
| Analyte(s) | Derivatization Reagent | Matrix | Accuracy (%) | Precision (%RSD) | LOQ | Citation |
| Short-Chain Fatty Acids | Aniline | Cecal Contents | < 10% error | < 3% | 160-310 nM | [6] |
| Short-Chain Fatty Acids | 3-Nitrophenylhydrazine (3-NPH) | Feces | 93.1 - 108.7 | < 8.8% | - | [4] |
| Butyric, Valeric, Hexanoic acids & branched forms | 3-Nitrophenylhydrazine (3-NPH) | Serum | - | - | - | [7] |
Table 2: Performance of Direct Injection LC-MS/MS Methods
| Analyte(s) | Chromatographic Method | Matrix | Accuracy (%) | Precision (%RSD) | LOQ | Citation |
| Ketone Bodies (BHB, AcAc, etc.) | Reversed-Phase | Serum/Plasma | 85 - 115 (recovery) | < 10% | 0.0025 - 0.0050 mM | [8] |
| β-hydroxy-β-methylbutyrate (HMB) | Reversed-Phase | Plasma | 91.2 - 98.1 | 3.7 - 7.8% | 10 ng/mL | [9] |
| Short-Chain Fatty Acids & Lactate | Porous Graphitic Carbon | Feces/Fermentation | 95 - 128 | 2 - 13% | 0.01 mM | [10] |
| Short-Chain Fatty Acids & Lactate | - | Tissues/Biological Fluids | 92 - 120 | < 12% (intra-day), < 20% (inter-day) | 0.001 - 0.003 mM | [11] |
| (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate & metabolites | Reversed-Phase & HILIC | Plasma | ± 15% of nominal | < 15% | - | [12] |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of your results, it is crucial to follow a well-defined and validated protocol. Below are detailed, step-by-step methodologies for both a derivatization-based and a direct injection LC-MS/MS analysis of SCHAs.
Protocol 1: Derivatization-Based Analysis of Short-Chain Fatty Acids (Adapted from Han et al.)[4]
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing isotopically labeled analogues of the target SCFAs.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
To the supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% acetonitrile.
-
Incubate at 40°C for 30 minutes.
-
Cool the reaction mixture on ice and add 200 µL of 0.1% formic acid to quench the reaction.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each derivatized SCFA and internal standard.
Protocol 2: Direct Injection Analysis of Ketone Bodies (Adapted from DeBrosse et al.)[8]
1. Sample Preparation:
-
To 50 µL of serum or plasma, add 200 µL of ice-cold methanol containing isotopically labeled internal standards for the target ketone bodies.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
LC System: An HPLC or UHPLC system.
-
Column: A reversed-phase column suitable for polar analytes (e.g., a C18 column with a polar endcapping or a dedicated polar reversed-phase column).
-
Mobile Phase A: 0.0125% acetic acid in water.
-
Mobile Phase B: 0.0125% acetic acid in 60:40 water:methanol.
-
Gradient: A gradient designed to separate the isomeric ketone bodies (e.g., 0-90% B over 4 minutes).
-
Flow Rate: 0.34 mL/min (may be varied during the run).
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each ketone body and internal standard.
Conclusion: A Path to Reliable Quantification
The accurate and precise quantification of short-chain hydroxy acids by LC-MS/MS is an achievable goal with careful consideration of the analytical strategy. Both derivatization-based and direct injection methods offer viable paths to reliable data, each with its own set of advantages and considerations.
-
Derivatization methods are often the preferred choice when high sensitivity is required, especially for trace-level analysis in complex matrices.
-
Direct injection methods , particularly those employing HILIC or specialized reversed-phase columns, provide a simpler and faster workflow, making them well-suited for high-throughput applications where sensitivity is not the primary limiting factor.
Ultimately, the selection of the most appropriate method should be guided by a thorough understanding of the specific research question, the nature of the biological matrix, and the performance characteristics of the available instrumentation. By adhering to validated protocols and employing a rigorous quality control framework, researchers can confidently generate high-quality data that will advance our understanding of the critical roles of short-chain hydroxy acids in health and disease.
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A Comparative Guide to the Biosynthetic Pathways of D-Erythronic and L-Threonic Acid
For researchers in metabolic engineering and drug development, a nuanced understanding of stereoisomeric biosynthetic pathways is critical. D-erythronic acid and L-threonic acid, both four-carbon sugar acids, exemplify how distinct metabolic origins dictate their biological relevance and potential as therapeutic targets or biomarkers. While structurally similar, their biosynthetic routes diverge significantly, reflecting disparate physiological roles. L-threonic acid emerges primarily from the catabolism of a vital antioxidant, L-ascorbic acid (Vitamin C), whereas D-erythronic acid is largely a byproduct of central carbohydrate metabolism and oxidative stress. This guide provides an in-depth comparison of their biosynthetic pathways, supported by experimental data and protocols, to empower researchers in their investigative pursuits.
Section 1: Biosynthetic Origins: A Tale of Two Pathways
The fundamental difference between the biosynthesis of these two molecules lies in their precursors and the metabolic contexts of their formation. L-threonic acid is a conserved metabolite of Vitamin C degradation across many species, while D-erythronic acid's presence often signals underlying metabolic dysregulation.
The L-Threonic Acid Pathway: A Product of Vitamin C Catabolism
L-threonic acid is a primary and well-documented metabolite of L-ascorbic acid (Vitamin C).[1][2] Its formation is a consequence of the oxidative cleavage of the six-carbon ascorbate molecule.[1] This degradation can proceed through both enzymatic and non-enzymatic routes, particularly in plants and microorganisms.[3][4]
The principal pathway involves the cleavage of L-ascorbic acid between carbons 2 and 3, yielding oxalic acid (a two-carbon fragment) and L-threonic acid (a four-carbon fragment).[4][5] Key intermediates in this process include dehydroascorbate (DHA) and 4-O-oxalyl-L-threonate.[4] In human and animal physiology, L-threonic acid is a substrate within the ascorbate and aldarate metabolism pathway, where it is acted upon by the enzyme L-threonate 3-dehydrogenase (EC 1.1.1.129) .[3][6] This enzymatic conversion highlights a structured, regulated pathway for its processing. The consistent formation of L-threonate from Vitamin C degradation underscores its role as a natural constituent in biological fluids like blood and aqueous humour.[6]
Caption: Biosynthetic pathway of L-threonic acid from L-ascorbic acid degradation.
The D-Erythronic Acid Pathway: An Indicator of Metabolic Stress
In stark contrast, the biosynthetic origins of D-erythronic acid are less defined by a single, dedicated pathway and more associated with broader metabolic processes, particularly oxidative stress. It is considered a product of the oxidative metabolism of sugars, potentially arising from the pentose phosphate pathway (PPP) .[7]
Furthermore, D-erythronic acid is recognized as an oxidative degradation product of glycated proteins, specifically from lysine residues, and from the oxidation of N-acetyl-D-glucosamine.[7] Its accumulation in biological fluids such as cerebrospinal fluid and blood has been linked to metabolic disorders, including diabetes and transaldolase (TALDO) deficiency.[7] This association suggests that elevated levels of D-erythronic acid may serve as a biomarker for oxidative or carbonyl stress, reflecting a dysregulation in carbohydrate metabolism rather than the routine processing of a vitamin.[7]
Caption: Primary origins of D-erythronic acid from central metabolism and oxidative stress.
Section 2: Comparative Summary and Data
The divergent origins of these molecules are summarized below, highlighting the key distinctions for researchers targeting these pathways.
Table 1: Comparison of D-Erythronic and L-Threonic Acid Biosynthesis
| Feature | L-Threonic Acid | D-Erythronic Acid |
| Primary Precursor | L-Ascorbic Acid (Vitamin C)[1] | Pentose Phosphate Pathway intermediates, Glycated Proteins, N-acetyl-D-glucosamine[7] |
| Core Pathway | Vitamin C catabolism; Ascorbate and Aldarate Metabolism[3] | Oxidative sugar metabolism; byproduct of oxidative stress[7] |
| Key Enzymes | L-threonate 3-dehydrogenase (EC 1.1.1.129) | No single defining enzyme; formation linked to broad oxidative processes. |
| Biological Context | Normal metabolite of a vitamin[6] | Often a biomarker for metabolic dysregulation and oxidative stress[7][8] |
| Stereochemistry | (2R,3S)-2,3,4-trihydroxybutanoic acid[9] | (2R,3R)-2,3,4-trihydroxybutanoic acid[10] |
Section 3: Experimental Protocols for Pathway Analysis
To validate and quantify components of these pathways, robust experimental methods are essential. Below is a foundational protocol for assaying L-threonate 3-dehydrogenase activity, a key validation point for the L-threonic acid pathway.
Protocol 1: Spectrophotometric Assay of L-Threonate 3-Dehydrogenase Activity
This protocol provides a method to measure the activity of L-threonate 3-dehydrogenase by monitoring the reduction of NAD⁺ to NADH.
1. Principle: L-threonate 3-dehydrogenase catalyzes the oxidation of L-threonate to 3-dehydro-L-threonate, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the enzyme activity.
2. Materials and Reagents:
-
Tris-HCl buffer (100 mM, pH 8.5)
-
L-threonic acid calcium salt solution (100 mM)
-
β-Nicotinamide adenine dinucleotide (NAD⁺) solution (20 mM)
-
Enzyme extract (from tissue homogenate or purified protein)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
3. Experimental Workflow:
Caption: Workflow for the enzymatic assay of L-threonate 3-dehydrogenase.
4. Step-by-Step Procedure:
-
Prepare the reaction mixture in a cuvette by adding:
-
800 µL of 100 mM Tris-HCl buffer (pH 8.5)
-
100 µL of 20 mM NAD⁺ solution
-
-
Mix gently and incubate the cuvette in the spectrophotometer at 30°C for 5 minutes to reach thermal equilibrium.
-
Add 50 µL of 100 mM L-threonate solution to the mixture.
-
Establish a baseline reading at 340 nm.
-
Initiate the reaction by adding 50 µL of the enzyme extract.
-
Immediately start recording the absorbance at 340 nm every 30 seconds for 5 to 10 minutes.
-
As a control, run a parallel reaction without the L-threonate substrate to account for any background NAD⁺ reduction.
5. Data Analysis and Interpretation:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Subtract the rate from the control reaction (without substrate).
-
Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate into enzyme activity (µmol/min/mg of protein).
-
The presence of specific, substrate-dependent activity validates the function of this key enzyme in the L-threonic acid metabolic pathway.
Conclusion
The biosynthetic pathways of D-erythronic and L-threonic acid provide a compelling case study in metabolic divergence. L-threonic acid is a product of a defined, evolutionarily conserved catabolic pathway originating from L-ascorbic acid. This makes its pathway a potential target for modulating Vitamin C metabolism or harnessing its downstream effects. Conversely, D-erythronic acid arises from less specific oxidative processes linked to central carbohydrate metabolism and cellular stress. Its presence is more indicative of a pathological or stressed metabolic state, positioning it as a valuable biomarker for diseases involving oxidative damage and dysregulated glucose metabolism. For professionals in drug development and metabolic research, recognizing these fundamental differences is paramount for designing targeted interventions and developing accurate diagnostic tools.
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A Comparative Guide to the Biological Activities of L-Threonic Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of a Vitamin and Its Metabolite
L-Ascorbic acid, commonly known as Vitamin C, is an essential nutrient for humans, renowned for its potent antioxidant properties and its integral role in numerous physiological processes, most notably the synthesis of collagen.[1][2] It is a water-soluble vitamin that the human body cannot synthesize, making dietary intake crucial.[1]
L-Threonic acid is a primary metabolite of ascorbic acid degradation in mammals.[3][4] While historically viewed as a simple breakdown product, emerging research suggests that L-threonic acid is not merely an inert byproduct but possesses its own biological activities and may influence the bioavailability and efficacy of its parent compound, ascorbic acid.[5][6] This guide will dissect the nuanced relationship and comparative biological functions of these two molecules.
The Metabolic Journey: From Ascorbic Acid to L-Threonic Acid
The catabolism of ascorbic acid to L-threonic acid is a multi-step process initiated by the oxidation of ascorbic acid. This pathway is a key aspect of Vitamin C's lifecycle in the body.
The process begins with the two-electron oxidation of L-ascorbic acid to dehydroascorbic acid (DHA). DHA is then hydrolyzed to 2,3-diketo-L-gulonic acid, which is unstable and can be further metabolized. One of the degradation pathways for 2,3-diketo-L-gulonic acid involves cleavage to form L-threonic acid and oxalic acid.[2][7]
Caption: Metabolic pathway of L-Ascorbic Acid to L-Threonic Acid.
Comparative Biological Activities: A Deeper Dive
This section will compare the known biological activities of L-threonic acid and ascorbic acid, focusing on their antioxidant properties, influence on cellular uptake, and role in collagen synthesis.
Antioxidant Efficacy
Ascorbic acid is a formidable antioxidant, readily scavenging a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][9] Its antioxidant capacity is a cornerstone of its protective effects against cellular damage.
The antioxidant potential of L-threonic acid itself is not as well-defined and is generally considered to be significantly lower than that of ascorbic acid. Some studies on ascorbic acid metabolites suggest that while they may exhibit some antioxidant activity in specific contexts, they do not possess the potent, broad-spectrum radical-scavenging ability of the parent vitamin.[5]
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Reference |
| Ascorbic Acid | DPPH Radical Scavenging | 23.61 | [10] |
| Ascorbic Acid | ABTS Radical Scavenging | 17.59 | [10] |
| Ascorbic Acid | Nitric Oxide Radical Scavenging | 43.38 | [10] |
| L-Threonic Acid | DPPH Radical Scavenging | Data not available | |
| L-Threonic Acid | ABTS Radical Scavenging | Data not available | |
| L-Threonic Acid | Nitric Oxide Radical Scavenging | Data not available |
Note: The provided IC50 values for ascorbic acid are from a single study for consistency; values can vary between studies based on experimental conditions. The lack of available data for L-threonic acid in these standardized assays highlights the need for further direct comparative research.
Cellular Uptake and Bioavailability
A key area where L-threonic acid appears to have a significant biological role is in modulating the uptake and retention of ascorbic acid.
Ascorbic acid is transported into cells via sodium-dependent Vitamin C transporters (SVCTs).[11] The bioavailability of ascorbic acid can be influenced by various factors, including the presence of its metabolites. Research suggests that L-threonate may enhance the cellular uptake of ascorbic acid. For instance, a study on a human T-lymphoma cell line demonstrated that calcium L-threonate stimulated the uptake of ascorbic acid in a dose-dependent manner.[12]
This is further supported by studies on the formulation Ester-C®, which contains calcium ascorbate along with small amounts of Vitamin C metabolites, including L-threonate. One study found that while plasma vitamin C levels were similar after consumption of either Ester-C® or ascorbic acid, the concentration of vitamin C in leukocytes (white blood cells) was significantly higher 24 hours after ingesting Ester-C®.[13] This suggests that the presence of L-threonate may contribute to better tissue retention of vitamin C.[1][14]
Caption: L-Threonic Acid's potential role in enhancing Ascorbic Acid uptake.
Collagen Synthesis
Ascorbic acid is indispensable for collagen synthesis. It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix.[15] Beyond its role as a cofactor, ascorbic acid also stimulates the transcription of collagen genes, particularly for type I and III collagen, in human skin fibroblasts.[16][17]
The direct effect of L-threonic acid on collagen synthesis is less clear, but some evidence suggests a supportive role. A study indicated that in vitro treatment with ascorbate-containing Vitamin C metabolites, including L-threonate, enhanced the formation of mineralized nodules and collagenous proteins.[18] However, direct comparative studies on the potency of L-threonic acid versus ascorbic acid in stimulating collagen gene expression or protein synthesis are currently lacking.
| Compound | Effect on Collagen Synthesis | Mechanism | Reference |
| Ascorbic Acid | Stimulates | Cofactor for prolyl and lysyl hydroxylases; enhances transcription of type I & III collagen genes. | [15][16][17] |
| L-Threonic Acid | Potentially Supportive | May enhance the formation of collagenous proteins. | [18] |
Unique Biological Roles of L-Threonic Acid
Recent research has uncovered potential biological activities of L-threonic acid that are independent of its relationship with ascorbic acid, particularly in the field of neuroscience. When combined with magnesium to form magnesium L-threonate, it has been shown to effectively cross the blood-brain barrier, increasing magnesium levels in the brain.[19][20] This has been linked to improved cognitive functions, such as learning and memory, in animal studies.[17]
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are generalized protocols for assessing the key biological activities discussed in this guide.
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol is a standard method for assessing the free radical scavenging activity of a compound.[21][22]
Objective: To quantify and compare the DPPH radical scavenging activity of L-threonic acid and ascorbic acid.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
L-ascorbic acid (as a positive control)
-
L-threonic acid (test compound)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test solutions: Prepare a series of concentrations of L-ascorbic acid and L-threonic acid in methanol.
-
Reaction: Add 1 mL of each test solution concentration to 2 mL of the DPPH solution. A blank is prepared with 1 mL of methanol and 2 mL of DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
In Vitro Cellular Uptake Assay
This protocol is designed to measure the uptake of a compound into cultured cells over time.[23][24]
Objective: To compare the cellular uptake of ascorbic acid in the presence and absence of L-threonic acid.
Materials:
-
Human cell line (e.g., fibroblasts, T-lymphoma cells)
-
Cell culture medium
-
L-[1-14C]ascorbic acid (radiolabeled ascorbic acid)
-
L-threonic acid
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Cell Culture: Culture cells to a suitable density in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of L-threonic acid for a specified period (e.g., 1 hour). Control wells will not receive L-threonic acid.
-
Incubation with Ascorbic Acid: Add L-[1-14C]ascorbic acid to all wells at a fixed concentration.
-
Time Points: Incubate the cells for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Washing: At each time point, wash the cells with ice-cold PBS to remove extracellular radiolabeled ascorbic acid.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the protein concentration or cell number in each sample. Plot the intracellular concentration of radiolabeled ascorbic acid against time to determine the uptake rate.
Collagen Synthesis Assay in Fibroblasts
This protocol assesses the effect of a compound on collagen production by cultured fibroblasts.[25][26]
Objective: To compare the effects of L-threonic acid and ascorbic acid on collagen synthesis in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium
-
L-ascorbic acid
-
L-threonic acid
-
[3H]-proline (radiolabeled proline)
-
Collagenase
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture fibroblasts in multi-well plates until they reach confluence.
-
Treatment: Treat the cells with different concentrations of L-ascorbic acid or L-threonic acid for a specified period (e.g., 24-48 hours).
-
Radiolabeling: Add [3H]-proline to the culture medium and incubate for a further period (e.g., 6-8 hours) to allow for its incorporation into newly synthesized proteins, including collagen.
-
Protein Precipitation: Precipitate the total protein from the cell culture medium and cell lysate using TCA.
-
Collagenase Digestion: Resuspend the protein pellet and divide it into two aliquots. One aliquot is treated with collagenase to specifically digest the collagen, while the other is a control.
-
Quantification: Measure the radioactivity in both the collagenase-digested and undigested samples using a scintillation counter. The difference in radioactivity between the two samples represents the amount of newly synthesized collagen.
-
Data Analysis: Express the results as the percentage of collagen synthesis relative to total protein synthesis.
Conclusion and Future Directions
For researchers and drug development professionals, this comparative understanding is crucial. Formulations that include L-threonic acid may offer advantages in terms of ascorbic acid bioavailability. Moreover, the independent biological activities of L-threonic acid, especially in the context of mineral transport to the brain, present exciting new avenues for therapeutic development.
Future research should focus on direct, quantitative comparisons of the biological activities of L-threonic acid and ascorbic acid using standardized assays. Elucidating the precise mechanisms by which L-threonate enhances ascorbic acid uptake will also be a key area of investigation. A deeper understanding of the independent roles of L-threonic acid will further unlock its therapeutic potential.
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- Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022). Food Science and Technology, 42. [Link]
- Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch. (2017). Journal of Cellular and Molecular Medicine, 21(12), 3563-3574. [Link]
- In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. (2023). Molecules, 28(13), 5136. [Link]
- Stimulatory action of calcium L-threonate on ascorbic acid uptake by a human T-lymphoma cell line. (1991). Life Sciences, 49(19), 1377-1381. [Link]
- Regulation of collagen biosynthesis by ascorbic acid: a review. (1985). Proceedings of the National Academy of Sciences, 82(17), 5981-5985. [Link]
- Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski. (2021). Heliyon, 7(6), e07271. [Link]
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- Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts. (1994).
- DPPH radical scavenging activity of ascorbic acid and different... (n.d.).
- Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. (2022). Antioxidants, 11(8), 1545. [Link]
- Effect of L-Ascorbic Acid on Collagen Synthesis in 3T6 Fibroblasts and Primary Cultured Cells of Chondrocytes. (2004). The Journal of the Korean Society for Applied Biological Chemistry, 47(1), 85-89. [Link]
- Cellular Uptake Kinetics of Neutral and Charged Chemicals in in Vitro Assays Measured by Fluorescence Microscopy. (2018). Environmental Science & Technology, 52(17), 10008-10017. [Link]
- Pro-oxidant vs. Antioxidant effects of Vitamin C. (2017).
- Neuroprotective effects of magnesium l-threonate in a hypoxic zebrafish model. (2020). BMC Neuroscience, 21(1), 1-11. [Link]
- Cellular Uptake Kinetics of Neutral and Charged Chemicals in in Vitro Assays Measured by Fluorescence Microscopy. (2018).
- Treatment Of Magnesium-L-Threonate Elevates The Magnesium Level In The Cerebrospinal Fluid And Attenuates Motor Deficits And Dopamine Neuron Loss In A Mouse Model Of Parkinson's disease. (2019).
- A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. (2020). Nucleic Acids Research, 48(12), 6433-6450. [Link]
- Temporal and mechanistic tracking of cellular uptake dynamics with novel surface fluorophore-bound nanodiamonds. (2014). Nanoscale, 6(19), 11234-11244. [Link]
- Study Explains L-Threonate’s Effect on Magnesium in the Brain. (2016). Nutritional Outlook. [Link]
- Kinetics of nanoparticle uptake into and distribution in human cells. (2020). Nanoscale, 12(14), 7548-7560. [Link]
- (PDF) Neuroprotective effects of magnesium L-threonate in a hypoxic zebrafish model. (2020).
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Evaluating the Efficacy of Magnesium L-Threonate Against Other Magnesium Salts: A Comparative Guide for Researchers
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of magnesium L-threonate against other common magnesium salts for researchers, scientists, and drug development professionals. It delves into the mechanistic differences, bioavailability, and experimental data supporting the efficacy of various magnesium forms, with a particular focus on neurological applications.
Introduction: The Central Role of Magnesium in Neurological Function and the Blood-Brain Barrier Challenge
Magnesium (Mg2+) is the second most abundant intracellular cation and a critical cofactor for over 300 enzymatic reactions, underpinning numerous metabolic pathways essential for life.[1] In the central nervous system, magnesium is a pivotal regulator of synaptic plasticity, neurotransmitter release, and neuronal excitability.[2] It plays a crucial role in the function of N-methyl-D-aspartate (NMDA) receptors, which are vital for learning and memory.[1][3]
Despite its importance, maintaining optimal magnesium levels in the brain is a significant challenge. The blood-brain barrier (BBB) tightly regulates the passage of ions from the bloodstream into the brain's extracellular fluid. Most commercially available magnesium supplements exhibit low bioavailability and are not efficient at crossing the BBB, thus failing to significantly increase brain magnesium concentrations.[1][3] This limitation has spurred the development of novel magnesium compounds designed to enhance brain magnesium levels, with magnesium L-threonate (MgT) emerging as a prominent candidate.[1]
Magnesium L-Threonate: A Closer Look at its Unique Properties and Mechanism of Action
Magnesium L-threonate is a compound that combines magnesium with L-threonic acid, a metabolite of ascorbic acid.[1] Research has shown that MgT is highly effective at increasing magnesium concentrations in the brain.[1][4] The L-threonate component is believed to be the key to its enhanced brain bioavailability, acting as a carrier to facilitate the transport of magnesium across the BBB.[4][5]
Once in the brain, elevated magnesium levels from MgT supplementation have been shown to enhance synaptic density and plasticity.[3][4][6] Studies suggest that MgT upregulates the NR2B subunit of the NMDA receptor, a critical component for synaptic plasticity and memory formation.[7] This leads to an increase in the number and strength of synaptic connections between neurons, particularly in the hippocampus, a brain region central to learning and memory.[6]
A recent in vitro study further elucidated the mechanism, showing that magnesium L-threonate promotes the formation of "weak," more adaptive synaptic configurations, which have a greater capacity for new connections, as opposed to "strong," more rigid configurations that encode older memories.[6] This suggests a role for MgT in maintaining a more youthful and adaptable brain.[6]
Diagram 1: Proposed Mechanism of Magnesium L-Threonate at the Blood-Brain Barrier
Caption: L-threonate may utilize glucose transporters to facilitate magnesium's entry across the blood-brain barrier.
Comparative Analysis: Magnesium L-Threonate vs. Other Magnesium Salts
The efficacy of any magnesium supplement is largely determined by its bioavailability and its ability to reach the target tissue. For cognitive applications, this means crossing the BBB. Here, we compare magnesium L-threonate to other common magnesium salts.
| Magnesium Salt | Key Features | Bioavailability | Notes |
| Magnesium L-Threonate | Specifically designed to cross the BBB.[3] | High, particularly for increasing brain magnesium levels.[1][8][9] | Animal studies show a 7-15% increase in cerebrospinal fluid magnesium.[1][9] |
| Magnesium Citrate | Highly bioavailable and well-absorbed in the gut.[10][11] | Good general bioavailability. | Commonly used for general magnesium supplementation and has a laxative effect at higher doses.[10] |
| Magnesium Glycinate | Highly bioavailable and generally well-tolerated with fewer digestive side effects.[11] | Good general bioavailability. | Often used for its calming effects, which may indirectly support cognitive health.[12][13] |
| Magnesium Oxide | Contains a high percentage of elemental magnesium by weight. | Low bioavailability (around 4% absorption).[8] | Often used as a laxative and for heartburn.[8] |
| Magnesium Chloride | Moderate bioavailability.[8] | Moderate. | Available in slow-release formulations to minimize digestive issues.[8] |
While some sources suggest that the specific form of magnesium may be less important than the total elemental intake for long-term cognitive health, the unique ability of magnesium L-threonate to rapidly increase brain magnesium levels makes it a compelling candidate for targeted neurological applications.[14]
Diagram 2: Signaling Pathway of Magnesium in Enhancing Synaptic Plasticity
Caption: Elevated brain magnesium from MgT enhances synaptic function, leading to improved cognitive outcomes.
Experimental Protocols for Evaluating Magnesium Efficacy
To rigorously assess the efficacy of different magnesium salts on cognitive function, standardized and validated experimental protocols are essential.
Protocol 1: Assessment of Spatial Learning and Memory using the Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[2][7]
-
Apparatus: A circular tank (90-100 cm in diameter) filled with water made opaque with a non-toxic substance. A small escape platform is hidden just below the water's surface.[7]
-
Procedure:
-
Acquisition Phase (4-5 days): Animals are trained to find the hidden platform from different starting positions. Each trial lasts until the animal finds the platform or for a maximum duration (e.g., 60-90 seconds). If the animal fails to find the platform, it is gently guided to it.[7]
-
Probe Trial (24 hours after last acquisition trial): The platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[7]
-
-
Data Analysis: Key metrics include latency to find the platform during acquisition, path length, and time spent in the target quadrant during the probe trial.
Protocol 2: In Vivo Measurement of Brain Magnesium Concentration using Phosphorus Magnetic Resonance Spectroscopy (³¹P-MRS)
³¹P-MRS is a non-invasive technique that can be used to measure the cytosolic free magnesium concentration in the human brain.[15][16]
-
Principle: The chemical shift of the β-ATP signal in the ³¹P spectrum is dependent on the fraction of ATP bound to magnesium. By measuring this chemical shift, the free magnesium concentration can be calculated.[15][16]
-
Equipment: A clinical MRI scanner (e.g., 1.5 T or higher) equipped with a ³¹P surface coil.
-
Procedure:
-
Data Analysis: The free magnesium concentration is calculated using a calibration curve that relates the chemical shift of β-ATP to known magnesium concentrations under physiological conditions of pH and ionic strength.[16]
Diagram 3: Experimental Workflow for Evaluating Magnesium Supplements on Cognitive Function
Caption: A typical workflow for evaluating the cognitive effects of magnesium supplements, from preclinical to clinical studies.
Summary of Key Findings from Preclinical and Clinical Studies
| Study Type | Model/Population | Intervention | Key Findings | Reference |
| Preclinical | Aged Rats | Magnesium L-Threonate | Enhanced various forms of cognitive/learning ability, including working memory. | [2] |
| Preclinical | Rat Hippocampal Neurons | L-threonate | Directly induced an increase in intracellular magnesium concentrations and boosted mitochondrial membrane potential. | [5] |
| Clinical | Healthy Chinese Adults (18-65 years) | Magnesium L-Threonate based formula | Significant improvements in overall memory quotient scores after 30 days. | [1] |
| Clinical | Older American Adults (50-70 years) | Magnesium L-Threonate | Significantly improved overall cognitive scores compared to placebo. | [1] |
Conclusion
The available evidence strongly suggests that magnesium L-threonate is a promising compound for enhancing cognitive function, primarily due to its superior ability to cross the blood-brain barrier and increase magnesium levels within the brain. While other magnesium salts like citrate and glycinate offer good systemic bioavailability and are suitable for general magnesium supplementation, their efficacy in directly targeting brain magnesium concentrations appears to be limited. Magnesium oxide, due to its low bioavailability, is a less favorable option for any application beyond its laxative effects.
For researchers and drug development professionals focused on neurological health, magnesium L-threonate represents a significant advancement. Further research, including large-scale, long-term clinical trials and head-to-head comparative studies with other magnesium salts using standardized cognitive assessments and neuroimaging techniques, will be crucial to fully elucidate its therapeutic potential.
References
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- Research Confirms Role of L-threonates in Transmission of Magnesium to the Brain. (2016). Nutraceuticals World. [Link]
- Magnesium L-Threonate: is it really better than other magnesium forms? (2025). NFO by Norwegian Fish Oil. [Link]
- The Role of Magnesium L-Threonate in Supporting Brain Plasticity. (2026). Jiaherb. [Link]
- A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults. (2022). PubMed Central. [Link]
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- The Most Bioavailable Forms Of Magnesium, Ranked. (2023). MindBodyGreen. [Link]
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- Association of magnesium depletion score with cognitive function in older adults: An analysis of US National Health and Nutrition Examination Survey (NHANES) 2011 to 2014. (2025). NIH. [Link]
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A Comparative Guide to Method Validation for the Simultaneous Analysis of Multiple Organic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, food and beverage quality control, and clinical diagnostics, the accurate and reliable quantification of multiple organic acids in a single analytical run is paramount. These compounds, ranging from metabolic intermediates to active pharmaceutical ingredients and key quality indicators, often possess diverse physicochemical properties, making their simultaneous analysis a significant analytical challenge. This guide provides a comprehensive comparison of prevalent analytical techniques, grounded in established method validation principles, to empower researchers and drug development professionals in selecting and validating the most appropriate method for their specific needs.
The Foundation: Understanding Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this process, with the ICH Q2(R1) and the recently updated Q2(R2) guidelines being the cornerstones of analytical method validation.[2][3][4] The objective is to ensure that the method will consistently provide accurate, reproducible, and reliable data.[5]
At the core of method validation are several key parameters that must be thoroughly evaluated:[6]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7]
-
Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[7] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[7][8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7] It is often assessed through recovery studies of a known quantity of analyte spiked into the sample matrix.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] This is typically evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[1]
-
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment.[1]
-
Reproducibility: Expresses the precision between laboratories.[1]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
Method Validation Workflow
The process of method validation follows a logical sequence, ensuring that each parameter is systematically evaluated.
Caption: A typical workflow for analytical method validation.
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical decision that will impact the entire validation process and the quality of the resulting data. Here, we compare four commonly employed techniques for the simultaneous analysis of organic acids: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
| Feature | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity using a liquid mobile phase and stationary phase, with detection via UV absorbance of the carboxyl group.[11][12] | Separation based on polarity, coupled with highly selective and sensitive detection based on mass-to-charge ratio.[13] | Separation of volatile derivatives based on boiling point and polarity in a gaseous mobile phase, with mass spectrometric detection.[5][10] | Separation based on the differential migration of charged species in an electric field within a narrow capillary.[8][14] |
| Sample Prep | Simple filtration and dilution are often sufficient.[15] | "Dilute and shoot" is possible, but matrix effects can be a concern.[16] | Extensive and often tedious, requiring extraction and chemical derivatization to increase volatility.[9][13] | Generally simple, requiring only dilution and filtration.[8][14] |
| Specificity | Moderate; co-eluting compounds with similar UV spectra can interfere.[12] | Very high; tandem MS provides excellent specificity through precursor and product ion monitoring.[13][17] | High; mass spectral libraries aid in compound identification.[4][10] | High separation efficiency can resolve complex mixtures.[8][14] |
| Sensitivity (Typical LOQ) | µg/mL range.[15] | ng/mL to pg/mL range.[18] | ng/mL range, but can be affected by derivatization efficiency.[19] | µg/mL to ng/mL range.[8] |
| Linearity (R²) | Typically >0.99.[15] | Typically >0.99.[12] | Typically >0.99.[19] | Typically >0.99.[8] |
| Accuracy (Recovery) | Generally 80-120%.[15] | Generally 80-120%, but can be affected by matrix effects.[12] | Can be variable (70-110%) due to extraction and derivatization steps.[19] | Generally 90-110%.[8] |
| Precision (%RSD) | Typically <5%.[15] | Typically <15%.[12] | Typically <15%.[4] | Typically <10%.[8] |
| Throughput | High; typical run times of 10-30 minutes.[15] | High; run times can be as short as 5-20 minutes.[13][18] | Low; longer run times (>40 minutes) and complex sample preparation limit throughput.[4][13] | High; analysis times are often very short (e.g., <10 minutes).[8][14] |
| Cost | Low to moderate. | High. | Moderate. | Low to moderate. |
| Best For | Routine QC analysis of a limited number of known organic acids in relatively clean matrices.[20] | High-sensitivity analysis in complex biological matrices, and for the analysis of a large number of analytes.[10][18] | Broad-spectrum screening of organic acids, especially in clinical diagnostics for metabolic disorders.[9][10] | Rapid analysis of charged organic acids in aqueous samples like beverages and wine.[2][8][14] |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed experimental protocols for the simultaneous analysis of a representative set of organic acids (e.g., citric acid, malic acid, lactic acid, succinic acid, and acetic acid) in a pharmaceutical formulation using each of the four analytical techniques.
HPLC-UV Method
This method is well-suited for the quality control of pharmaceutical formulations where the organic acids are present at relatively high concentrations and the matrix is well-defined.
Caption: Workflow for HPLC-UV analysis of organic acids.
1. Sample Preparation:
-
Accurately weigh a portion of the powdered pharmaceutical formulation.
-
Dissolve the sample in a suitable diluent, which is often the mobile phase itself, to a known concentration.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of 25 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid).[15]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[15]
-
Injection Volume: 20 µL.
3. Validation Procedure:
-
Specificity: Analyze a placebo sample (formulation without organic acids) to ensure no interfering peaks at the retention times of the analytes.
-
Linearity: Prepare a series of at least five standard solutions of the organic acids over the expected concentration range and inject them in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the organic acids at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
LC-MS/MS Method
For applications requiring higher sensitivity and specificity, such as the analysis of low-dose formulations or the detection of organic acids in biological matrices, LC-MS/MS is the method of choice.
Caption: Workflow for LC-MS/MS analysis of organic acids.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a diluent (e.g., water or a weak buffer) containing a stable isotope-labeled internal standard for each analyte.
-
Vortex and centrifuge the sample to pellet any insoluble excipients.
-
Transfer the supernatant and filter it through a 0.22 µm filter.
2. Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A mixed-mode reversed-phase/anion-exchange column or a C18 column suitable for polar compounds.[18]
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.[21]
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI negative.
-
Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each organic acid and its internal standard.[21]
3. Validation Procedure:
-
The validation parameters are similar to the HPLC-UV method, with the addition of evaluating matrix effects . This is done by comparing the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix extract.[17][22][23]
GC-MS Method
GC-MS is a powerful tool for the comprehensive profiling of organic acids, particularly in clinical diagnostics for identifying inborn errors of metabolism.
Caption: Workflow for GC-MS analysis of organic acids.
1. Sample Preparation:
-
To a known amount of the sample, add an internal standard (e.g., a non-endogenous organic acid).
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate.[9][24]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS) to convert the organic acids into their volatile trimethylsilyl (TMS) esters.[9][25]
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the derivatized organic acids.
-
Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[4]
3. Validation Procedure:
-
The validation procedure is similar to that for LC-MS/MS, with careful attention paid to the consistency and efficiency of the extraction and derivatization steps.
Capillary Electrophoresis (CE) Method
CE offers rapid and efficient separations of charged organic acids, making it a valuable technique for the analysis of aqueous samples like beverages and for quality control in the food industry.
Caption: Workflow for CE analysis of organic acids.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the background electrolyte (BGE).
-
Filter the solution through a 0.22 µm syringe filter.
2. Instrumentation and Conditions:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 cm effective length, 75 µm I.D.).
-
Background Electrolyte (BGE): 20 mM phosphate buffer at pH 7.0 containing a chromophore for indirect UV detection (e.g., 2,6-pyridinedicarboxylic acid).[2][26]
-
Voltage: -20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect UV detection at a wavelength appropriate for the chromophore in the BGE.[26]
3. Validation Procedure:
-
The validation parameters are similar to those for HPLC-UV, with consideration for parameters specific to CE, such as migration time precision.
Navigating the Challenges
The simultaneous analysis of multiple organic acids is not without its difficulties. Here are some common challenges and strategies to overcome them:
-
Co-elution: Due to the similar structures of some organic acids, achieving baseline separation can be challenging.
-
Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[17][22][23]
-
Solution: The use of stable isotope-labeled internal standards that co-elute with the analytes can effectively compensate for matrix effects. Diluting the sample can also minimize these effects.
-
-
Derivatization Inefficiency in GC-MS: Incomplete or inconsistent derivatization can lead to poor precision and accuracy.
-
Solution: Careful optimization of the derivatization reaction conditions (reagent, temperature, and time) is crucial. The use of an internal standard that undergoes derivatization alongside the analytes can help to monitor the reaction efficiency.
-
Conclusion: Selecting the Right Tool for the Job
The choice of the most suitable analytical technique for the simultaneous analysis of multiple organic acids depends on a careful consideration of the specific analytical requirements. For routine quality control of a limited number of analytes in a simple matrix, HPLC-UV offers a cost-effective and robust solution. When high sensitivity and specificity are paramount, particularly in complex biological matrices, LC-MS/MS is the undisputed gold standard. For broad, untargeted screening, especially in clinical settings, GC-MS remains a powerful, albeit labor-intensive, technique. Finally, for rapid analysis of charged organic acids in aqueous samples, Capillary Electrophoresis provides an efficient and high-throughput alternative.
By understanding the principles of method validation and the comparative strengths and weaknesses of each technique, researchers, scientists, and drug development professionals can confidently select and validate a method that is fit for its intended purpose, ensuring the generation of high-quality, reliable, and reproducible data.
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A Comparative Guide to Robustness Testing of Analytical Methods for Trihydroxybutanoic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. An analytical method that performs flawlessly in the hands of its developer but falters under minor variations is a liability. This guide provides an in-depth, objective comparison of approaches to robustness testing for analytical methods targeting trihydroxybutanoic acid, a key organic acid intermediate. Supported by established principles and illustrative experimental data, this document serves as a practical resource for ensuring method reliability and regulatory compliance.
The Imperative of Robustness: Beyond a Validation Checkbox
In the landscape of analytical method validation, robustness is often perceived as a final, perfunctory step. However, this perspective is a critical misjudgment. The robustness of an analytical procedure is its capacity to remain unaffected by small, yet deliberate, variations in method parameters, providing a clear indication of its reliability during normal usage.[1][2][3] Failure to adequately demonstrate robustness can not only lead to regulatory scrutiny but, more critically, result in out-of-specification results, batch failures, and significant project delays.[4]
The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), underscore the importance of robustness testing.[5][6] These guidelines have evolved to require testing that shows reliability in response to deliberate variations of method parameters, as well as the stability of samples and reagents.[5] This guide will focus on a common analytical technique for organic acids like trihydroxybutanoic acid: High-Performance Liquid Chromatography (HPLC).
Designing a Robustness Study for Trihydroxybutanoic Acid Analysis
A hypothetical reversed-phase HPLC method for the quantification of trihydroxybutanoic acid is presented below as a framework for our discussion.
Baseline HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
The core of a robustness study is the systematic variation of these parameters to assess the impact on critical method responses, such as peak area, retention time, tailing factor, and resolution from adjacent peaks.
The choice of parameters to investigate should be based on a risk assessment of which variables are most likely to fluctuate during routine use.[5] For our HPLC method, the following are key candidates:
-
Mobile Phase Composition (% Organic): The proportion of organic solvent is a powerful driver of retention in reversed-phase HPLC.[7] A small variation can significantly shift retention times.
-
Mobile Phase pH: For an acidic analyte like trihydroxybutanoic acid, the pH of the mobile phase influences its ionization state, which in turn affects retention and peak shape.
-
Column Temperature: Temperature affects mobile phase viscosity and the kinetics of solute partitioning, influencing both retention time and peak shape.
-
Flow Rate: Variations in pump performance can lead to shifts in flow rate, directly impacting retention times and peak heights.
-
Wavelength: While less likely to vary on a modern detector, it's prudent to assess the impact of a minor shift.
The table below outlines typical ranges for these variations in a robustness study.
| Parameter | Nominal Value | Lower Level | Upper Level | Rationale |
| Mobile Phase Composition (% Acetonitrile) | 5.0% | 4.5% | 5.5% | To simulate minor errors in mobile phase preparation. |
| Mobile Phase pH (of Aqueous Portion) | ~2.5 | 2.3 | 2.7 | To account for variations in acid measurement and buffer preparation. |
| Column Temperature | 30°C | 28°C | 32°C | Represents typical fluctuations in laboratory ambient conditions and instrument control. |
| Flow Rate | 1.0 mL/min | 0.95 mL/min | 1.05 mL/min | Reflects potential pump variability. |
| Detection Wavelength | 210 nm | 208 nm | 212 nm | To assess the impact of potential detector calibration drift. |
Two primary approaches exist for conducting robustness studies:
-
One-Factor-at-a-Time (OFAT): This traditional method involves changing one parameter while keeping all others at their nominal values.[4] It is straightforward to execute and interpret. However, it fails to capture potential interactions between factors and can be less efficient.
-
Design of Experiments (DoE): A multivariate approach, such as a fractional factorial design, allows for the simultaneous investigation of multiple parameters.[3] This is more efficient and can reveal interactions between factors, providing a more comprehensive understanding of the method's performance envelope.
For the purpose of this guide, we will present data as if generated from a DoE approach, as it represents a more modern and thorough methodology.
Experimental Protocols and Data Interpretation
The following diagram illustrates a typical workflow for a robustness study.
Caption: Workflow for a systematic robustness study.
-
Parameter Adjustment: Set the HPLC instrument parameters (e.g., mobile phase composition, flow rate, temperature) according to the specific run in the experimental design.
-
System Equilibration: Equilibrate the column with the modified mobile phase until a stable baseline is achieved.
-
System Suitability Injections: Perform replicate injections of a standard solution to ensure the system is performing adequately under the tested conditions.
-
Sample Analysis: Inject the sample and standard solutions as per the protocol.
-
Data Acquisition: Record the chromatograms and integrate the peaks of interest.
-
Data Processing: Calculate the critical responses: retention time, peak area, tailing factor, and resolution.
The following table presents illustrative data from a hypothetical robustness study on the trihydroxybutanoic acid method. The results show the percentage change from the nominal condition for each response.
| Run | % Acetonitrile | pH | Temp (°C) | Flow (mL/min) | % Change in Retention Time | % Change in Peak Area | Tailing Factor | Resolution |
| Nominal | 5.0 | 2.5 | 30 | 1.0 | 0.0% | 0.0% | 1.1 | 2.5 |
| 1 | 4.5 | 2.3 | 28 | 0.95 | +12.5% | +1.2% | 1.1 | 2.4 |
| 2 | 5.5 | 2.3 | 28 | 1.05 | -15.8% | -1.5% | 1.2 | 2.6 |
| 3 | 4.5 | 2.7 | 28 | 1.05 | +8.2% | +0.8% | 1.1 | 2.5 |
| 4 | 5.5 | 2.7 | 28 | 0.95 | -11.5% | -1.1% | 1.2 | 2.6 |
| 5 | 4.5 | 2.3 | 32 | 1.05 | +7.5% | +0.5% | 1.0 | 2.5 |
| 6 | 5.5 | 2.3 | 32 | 0.95 | -10.8% | -0.9% | 1.1 | 2.7 |
| 7 | 4.5 | 2.7 | 32 | 0.95 | +9.1% | +1.0% | 1.0 | 2.4 |
| 8 | 5.5 | 2.7 | 32 | 1.05 | -13.2% | -1.3% | 1.1 | 2.6 |
Interpretation of Results:
-
High Impact Factors: The mobile phase composition (% Acetonitrile) and flow rate have the most significant impact on retention time, which is expected.
-
Low Impact Factors: Peak area (and thus quantification) is only minimally affected by these variations, suggesting the method is robust in terms of its quantitative performance. Tailing factor and resolution also remain well within acceptable limits, indicating good peak shape and separation are maintained.
-
No Critical Interactions: In this hypothetical dataset, no significant interactions are apparent that would cause an unexpected method failure.
A method is considered robust if the system suitability parameters (e.g., resolution, tailing factor) remain within the acceptance criteria defined in the validation protocol, and the accuracy and precision of the results are not significantly impacted.[6]
The Interplay of Robustness with Other Validation Parameters
Robustness is not an isolated parameter; it is intrinsically linked to other validation characteristics. A robust method is one that consistently demonstrates specificity, accuracy, and precision under the minor perturbations expected in a routine laboratory environment.
Caption: Relationship between robustness and other key analytical validation parameters.
Conclusion: A Foundation for Reliable Data
Robustness testing is a critical exercise in risk mitigation. By intentionally stressing an analytical method, we gain a deeper understanding of its operational limits and identify the parameters that must be most carefully controlled. For the analysis of trihydroxybutanoic acid, a systematic evaluation of factors like mobile phase composition and pH is essential for developing a method that can be confidently transferred between laboratories and instruments, ensuring consistent and reliable data throughout the drug development lifecycle. A properly executed robustness study is not merely a regulatory requirement; it is the bedrock of analytical data integrity.
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A Researcher's Guide to Comparing the Antioxidant Capacity of Trihydroxybutanoic Acid Stereoisomers
Introduction: The Subtle Chirality of Antioxidant Efficacy
In the intricate world of pharmacology and nutritional science, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This principle of stereoisomerism is a critical consideration in drug development and the evaluation of bioactive compounds. Trihydroxybutanoic acid, a four-carbon sugar acid, exists as four distinct stereoisomers: D-erythronic acid, L-erythronic acid, D-threonic acid, and L-threonic acid. While structurally similar, the unique three-dimensional orientation of their hydroxyl groups may lead to significant differences in their antioxidant capacity. L-threonic acid, for instance, is a known metabolite of the potent antioxidant, Vitamin C (ascorbic acid)[1][2]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically compare the antioxidant potential of these four stereoisomers. Due to a current lack of direct comparative studies in published literature, this document serves as a foundational guide, outlining the necessary experimental design, robust analytical methods, and the scientific rationale underpinning such a comparative investigation.
The Stereoisomers of Trihydroxybutanoic Acid: A Structural Overview
2,3,4-Trihydroxybutanoic acid is a chiral molecule with two stereocenters, giving rise to four possible stereoisomers. These are classified into two diastereomeric pairs: erythronic acid and threonic acid, each with two enantiomers (D and L forms).
-
(2R,3R)-2,3,4-Trihydroxybutanoic acid (D-Erythronic acid) [3]
-
(2S,3S)-2,3,4-Trihydroxybutanoic acid (L-Erythronic acid)
-
(2R,3S)-2,3,4-Trihydroxybutanoic acid (D-Threonic acid)
-
(2S,3R)-2,3,4-Trihydroxybutanoic acid (L-Threonic acid) [1]
The distinct spatial arrangement of the hydroxyl groups in these isomers can influence their ability to donate hydrogen atoms or electrons, a key mechanism of antioxidant activity. This structural nuance necessitates a rigorous comparative analysis to elucidate their respective antioxidant potentials.
Figure 1: Stereoisomers of this compound.
Comparative Analysis of Antioxidant Capacity: A Proposed Experimental Framework
To comprehensively evaluate the antioxidant potential of the trihydroxybutanoic acid stereoisomers, a multi-assay approach is recommended. This is because different assays reflect various aspects of antioxidant activity, and relying on a single method can be misleading[4][5]. The following in vitro assays are proposed, each targeting a different mechanism of antioxidant action.
Data Presentation: A Comparative Overview
The results from these assays should be tabulated to provide a clear and concise comparison of the antioxidant capacities. The data should be expressed as IC50 values (the concentration of the compound required to inhibit 50% of the radical) or in Trolox equivalents (a water-soluble analog of vitamin E used as a standard)[6].
| Stereoisomer | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (TEAC, µM Trolox/µM) | FRAP Value (µM Fe(II)/µM) | ORAC Value (µM Trolox/µM) |
| D-Erythronic acid | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| L-Erythronic acid | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| D-Threonic acid | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| L-Threonic acid | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| L-Ascorbic Acid (Positive Control) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Trolox (Standard) | Experimental Data | 1.0 | Experimental Data | 1.0 |
Table 1: Proposed Data Summary for Comparative Antioxidant Capacity.
Experimental Protocols: Step-by-Step Methodologies
The following are detailed protocols for the recommended antioxidant capacity assays. Adherence to these standardized methods is crucial for generating reproducible and comparable data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of each trihydroxybutanoic acid stereoisomer and a positive control (e.g., L-ascorbic acid) in a suitable solvent (e.g., water or methanol). Create a series of dilutions from the stock solutions.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.
Figure 2: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore[7].
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the stereoisomers and Trolox (as a standard).
-
Reaction Mixture: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the stereoisomers.
-
Reaction Mixture: Add 10 µL of each sample dilution to 300 µL of the FRAP reagent.
-
Incubation: Incubate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using ferrous sulfate and express the results as µM Fe(II) equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[6].
Protocol:
-
Reagent Preparation: Prepare solutions of fluorescein (fluorescent probe), AAPH (radical generator), and Trolox (standard) in phosphate buffer (75 mM, pH 7.4).
-
Sample Preparation: Prepare serial dilutions of the stereoisomers.
-
Reaction Mixture: In a black 96-well plate, add 25 µL of each sample dilution and 150 µL of the fluorescein solution. Pre-incubate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to initiate the reaction.
-
Measurement: Measure the fluorescence decay every minute for 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculation: Calculate the area under the curve (AUC) and express the results as Trolox equivalents.
Mechanistic Insights and Structure-Activity Relationship
Conclusion and Future Directions
This guide provides a robust framework for the systematic comparison of the antioxidant capacity of trihydroxybutanoic acid stereoisomers. The successful execution of these experiments will fill a significant knowledge gap and provide valuable data for researchers in the fields of nutrition, pharmacology, and drug discovery. Future in vivo studies will be necessary to validate these in vitro findings and to understand the bioavailability and metabolic fate of these stereoisomers, ultimately clarifying their potential health benefits.
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In Vitro vs. In Vivo Efficacy of Threonic Acid Derivatives: A Comparative Analysis for Drug Development Professionals
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Introduction: The Rising Profile of Threonic Acid Derivatives
Threonic acid, a four-carbon sugar acid and a key metabolite of Vitamin C (ascorbic acid), has emerged as a molecule of significant interest in therapeutic research.[1][2][3] Its derivatives, most notably Magnesium L-threonate and Calcium L-threonate, are gaining prominence for their potential roles in cognitive enhancement and bone health, respectively.[4][5][6] L-threonic acid appears to play a crucial role in modulating the bioavailability and cellular uptake of essential minerals, thereby influencing key physiological pathways.[4][7][8] This guide provides a critical comparison of the in vitro and in vivo methodologies used to validate the efficacy of these compounds, offering field-proven insights for researchers navigating the complex path from laboratory discovery to clinical application.
The Foundation of Discovery: In Vitro Efficacy Assessment
In vitro (Latin for "in the glass") studies represent the first critical step in evaluating a compound's therapeutic potential. These experiments, conducted in a controlled laboratory environment using cell cultures or isolated biochemical systems, are indispensable for high-throughput screening and elucidating fundamental mechanisms of action.
Causality Behind Experimental Choices
For threonic acid derivatives, in vitro assays are strategically chosen to probe their hypothesized biological activities. Given that L-threonic acid is a metabolite of the potent antioxidant Vitamin C, initial screening logically focuses on antioxidant capacity.[9] Furthermore, because derivatives like Magnesium L-threonate are targeted for neurodegenerative conditions and Calcium L-threonate for osteoporosis, cell-based models involving neurons, osteoblasts (bone-forming cells), and osteoclasts (bone-resorbing cells) are essential for confirming cell-specific effects.[4][8]
Key In Vitro Methodologies
-
Antioxidant Activity Assays: These chemical assays are rapid, cost-effective methods to determine a compound's ability to neutralize free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which rely on spectrophotometric measurement of color changes as the radicals are quenched.[10][11][12][13][14] The Ferric Reducing Antioxidant Power (FRAP) assay is another common test that measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]
-
Cell-Based Assays: These assays provide a more biologically relevant context. For neuroprotection, cultured neurons may be exposed to a toxin (e.g., amyloid-beta) with and without a threonic acid derivative to measure cell viability. For bone health, researchers can measure the proliferation and mineralization of osteoblasts or the resorptive activity of osteoclasts in vitro.[4][8] A key finding from such studies is that L-threonic acid stimulates the uptake of Vitamin C, a critical cofactor for collagen synthesis in the bone matrix.[4][9]
Diagram 1: General Workflow for In Vitro Screening
Caption: A simplified workflow for the in vitro evaluation of threonic acid derivatives.
| In Vitro Assay | Parameter Measured | Typical Finding for Threonic Acid Derivatives |
| DPPH/ABTS Assay | Free radical scavenging capacity | Moderate antioxidant activity, often attributed to the L-threonic acid moiety's relationship with Vitamin C. |
| Osteoclast Resorption Assay | Inhibition of bone resorption | Calcium L-threonate has been shown to inhibit the activity of osteoclasts in culture.[4][8] |
| Neuronal Viability Assay | Neuroprotective effects against toxins | Magnesium L-threonate can protect cultured neurons from cell death and increase synaptic density.[15] |
| Vitamin C Uptake Assay | Cellular uptake of ascorbic acid | L-threonate significantly enhances the uptake and retention of Vitamin C in human T-lymphoma cells.[4][9] |
The Crucible of Complexity: In Vivo Efficacy Assessment
In vivo (Latin for "within the living") studies involve testing compounds in whole, living organisms, ranging from invertebrates like C. elegans to rodent models and eventually humans.[16] This phase is critical for understanding how a compound behaves within a complex biological system, assessing its pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), overall efficacy, and safety.
Rationale for Animal Models
The selection of an animal model is paramount and must faithfully recapitulate key aspects of the human disease being studied.[17][18]
-
Neurodegenerative Disease Models: For assessing cognitive enhancers like Magnesium L-threonate, transgenic mouse models that express human genes associated with Alzheimer's disease (e.g., APP/PS1 mice) are frequently used.[19] These models develop amyloid plaques and cognitive deficits, providing a platform to test therapeutic interventions.[20]
-
Osteoporosis Models: The ovariectomized (OVX) rat is a gold-standard model for postmenopausal osteoporosis. The removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss, which can be treated with compounds like Calcium L-threonate to evaluate their bone-protective effects.[21]
Key In Vivo Methodologies
-
Pharmacokinetic (PK) Studies: These studies are fundamental to understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME). Following administration of a threonic acid derivative, blood and urine samples are collected over time to measure concentrations of the compound and its metabolites.[9][22] Studies show that L-threonate is absorbed rapidly, and its absorption is enhanced by food.[4][22]
-
Behavioral Testing: In cognitive studies, a battery of behavioral tests assesses learning and memory. The Morris water maze and T-maze, for example, evaluate spatial learning and working memory in rodents.[23]
-
Biomarker and Histological Analysis: After the treatment period, tissues are analyzed for key biomarkers. In Alzheimer's models, this includes quantifying synaptic density markers like synaptophysin in the hippocampus.[24][25] In osteoporosis models, bone mineral density (BMD) is measured, and bone architecture is analyzed.[21]
Diagram 2: Typical Preclinical In Vivo Study Design
Caption: Illustrating how pharmacokinetics bridges the gap between in vitro mechanism and in vivo effect.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, protocols must be detailed and grounded in established standards. Below are examples of key methodologies.
Protocol 1: In Vitro DPPH Radical Scavenging Assay
This protocol assesses the antioxidant capacity of a threonic acid derivative.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of the threonic acid derivative in a suitable solvent (e.g., water or methanol) and create a series of dilutions (e.g., 10, 50, 100, 200 µg/mL).
-
Use Ascorbic Acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each sample dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution without the sample.
-
-
Data Analysis:
Protocol 2: In Vivo Ovariectomized (OVX) Rat Model for Osteoporosis
This protocol evaluates the ability of a threonic acid derivative to prevent estrogen-deficiency bone loss.
-
Animal Model and Surgery:
-
Use female Sprague-Dawley rats (3 months old).
-
Acclimatize animals for one week.
-
Perform bilateral ovariectomy (OVX) under anesthesia to induce estrogen deficiency. A sham-operated group undergoes the same surgical procedure without removal of the ovaries.
-
-
Dosing and Diet:
-
One week post-surgery, divide OVX rats into groups: Vehicle control (e.g., receiving distilled water) and treatment groups (e.g., receiving different doses of Calcium L-threonate daily via oral gavage).
-
Maintain the animals on a standard diet for the duration of the study (e.g., 12 weeks).
-
-
Efficacy Evaluation:
-
At the end of the study, euthanize the animals.
-
Excise the femurs and tibias.
-
Measure Bone Mineral Density (BMD) using dual-energy X-ray absorptiometry (DEXA).
-
Perform biomechanical testing (e.g., three-point bending test) on the femurs to determine bone strength. [21]4. Data Analysis:
-
Statistically compare the BMD and biomechanical strength parameters between the sham, OVX-vehicle, and OVX-treatment groups. A significant increase in these parameters in the treatment group compared to the OVX-vehicle group indicates efficacy.
-
Conclusion and Future Directions
The evaluation of threonic acid derivatives offers a clear lesson in modern drug development: in vitro and in vivo studies are not independent hurdles but are deeply interconnected stages of a single discovery pipeline. In vitro assays provide the foundational, mechanistic insights that justify the significant investment in in vivo research. In turn, in vivo results provide the crucial, systemic validation that can confirm or challenge the initial hypothesis.
For threonic acid derivatives, the strong correlation between the in vitro mechanism of enhanced mineral uptake and the in vivo outcomes of improved cognitive and bone health underscores their therapeutic promise. Future research should continue to bridge this gap, focusing on long-term safety studies, exploring other derivatives, and designing well-controlled clinical trials to translate these compelling preclinical findings into tangible benefits for human health.
References
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A Comparative Guide to the Quantification of 2,3,4-Trihydroxybutanoic Acid: Linearity and Range of LC-MS/MS and GC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. 2,3,4-Trihydroxybutanoic acid, a sugar acid and a metabolite of various biological processes, is gaining interest in metabolic research. This guide provides an in-depth, objective comparison of the two most prominent analytical techniques for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental methodologies and critically compare their performance, with a focus on linearity and analytical range.
The Analytical Challenge: Quantifying a Small, Polar Molecule
This compound is a small, polar, and hydrophilic molecule, which presents a challenge for chromatographic separation and sensitive detection. The choice of analytical methodology significantly impacts the reliability and scope of research findings. This guide aims to equip you with the necessary technical insights to select the most suitable method for your specific application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Throughput Workhorse
LC-MS/MS has become a cornerstone in bioanalysis due to its high sensitivity, selectivity, and amenability to high-throughput workflows.[1] For polar molecules like this compound, reversed-phase chromatography is often employed, sometimes with hydrophilic interaction liquid chromatography (HILIC) as a complementary technique for enhanced retention.[2]
Experimental Protocol: A Typical LC-MS/MS Workflow
A validated LC-MS/MS method for a similar hydroxy acid in plasma involves a straightforward protein precipitation step, followed by dilution and direct injection.[3]
Sample Preparation:
-
Thawing: Thaw biological samples (e.g., plasma, urine) on ice.
-
Aliquoting: Accurately transfer a small volume (e.g., 50 µL) of the sample into a microcentrifuge tube.
-
Protein Precipitation: Add a threefold volume of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.
-
Vortexing and Centrifugation: Thoroughly mix the sample and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte to a clean tube or a well plate.
-
Dilution/Reconstitution: The supernatant may be diluted or evaporated to dryness and reconstituted in the mobile phase to ensure compatibility with the LC system.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Caption: A typical LC-MS/MS workflow for the analysis of this compound from biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful and well-established technique renowned for its high chromatographic resolution, making it particularly suitable for the separation of isomers.[4] However, for non-volatile compounds like this compound, a crucial derivatization step is necessary to increase their volatility and thermal stability.[5]
Experimental Protocol: A Derivatization-Centric GC-MS Workflow
The analysis of urinary organic acids by GC-MS is a classic application that showcases a typical workflow.[6]
Sample Preparation and Derivatization:
-
Extraction: Acidified urine samples are subjected to liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate to isolate the organic acids.
-
Drying: The organic extract is evaporated to complete dryness under a stream of nitrogen.
-
Derivatization: A two-step derivatization process is commonly employed:
-
Methoximation: The dried residue is treated with methoxyamine hydrochloride in pyridine to protect keto groups.
-
Silylation: This is followed by the addition of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to convert the hydroxyl and carboxyl groups into their volatile trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis:
-
Gas Chromatographic Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane). A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: The separated compounds are ionized using electron ionization (EI), and the resulting mass spectra are used for identification and quantification.
Caption: A representative GC-MS workflow for the analysis of this compound, highlighting the essential derivatization step.
Comparative Analysis: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
Below is a comparative table summarizing the typical linearity and range for the quantification of this compound and similar hydroxy acids by LC-MS/MS and GC-MS. It is important to note that these values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both techniques generally exhibit excellent linearity. |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL to sub-µg/mL range.[8] | Can achieve similar or slightly higher LLOQs, often in the low µg/mL range. | LC-MS/MS often provides superior sensitivity for targeted bioanalysis.[4] |
| Upper Limit of Quantification (ULOQ) | Can extend to the high µg/mL range (e.g., 50 µg/mL). | Can also cover a wide range, often up to several hundred mg/L for urinary organic acids.[6] | The range can be adjusted by modifying sample dilution and calibration standards. |
| Dynamic Range | Typically 2-3 orders of magnitude. | Can also span 2-3 orders of magnitude. | Both methods can be tailored to cover a wide concentration range. |
Discussion: Choosing the Right Tool for the Job
The choice between LC-MS/MS and GC-MS for the quantification of this compound depends on the specific research objectives, available instrumentation, and desired sample throughput.
LC-MS/MS is generally favored for:
-
High-throughput analysis: The simpler sample preparation (often just protein precipitation) allows for faster sample turnaround.[1]
-
Analysis of thermally labile or non-volatile compounds in their native form: Although derivatization can be used to improve chromatography, it is not always necessary.
-
Superior sensitivity in targeted quantification: Modern triple quadrupole mass spectrometers offer exceptional sensitivity and selectivity.[2]
GC-MS remains a powerful option, particularly for:
-
High-resolution separation of isomers: The high efficiency of capillary GC columns is advantageous for resolving structurally similar compounds.[4]
-
Established and robust methods: GC-MS methods for organic acid analysis are well-documented and widely used in clinical and research settings.[6]
-
Cost-effectiveness: GC-MS systems can have a lower initial purchase price and operational costs compared to high-end LC-MS/MS systems.[4]
A significant consideration for GC-MS is the mandatory derivatization step, which adds time and complexity to the sample preparation workflow and can be a source of variability.[9] In contrast, the primary challenge in LC-MS can be achieving sufficient retention of highly polar analytes on reversed-phase columns, though this can often be overcome with modern column chemistries or by employing HILIC.
Conclusion
Both LC-MS/MS and GC-MS are highly capable techniques for the reliable quantification of this compound, each offering excellent linearity over a wide dynamic range. The decision of which method to employ should be based on a careful evaluation of the specific analytical needs. For high-throughput, targeted quantification in complex biological matrices where utmost sensitivity is required, LC-MS/MS is often the preferred choice. For applications demanding high-resolution separation of isomers and where established, robust protocols are valued, GC-MS remains a strong contender, provided the additional sample preparation steps are manageable. Ultimately, the optimal method is one that is fit for its intended purpose and has been thoroughly validated to ensure the generation of accurate and reproducible data.
References
- Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. (2025). MDPI. [Link]
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- How to Choose Between LC and GC for Your Analytical Needs. (2025). ILT. [Link]
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A Senior Application Scientist’s Guide to Assessing the Specificity of Analytical Methods for Threonic Acid
Introduction: The Analytical Imperative for Specificity in Threonic Acid Quantification
Threonic acid, a four-carbon sugar acid, is more than a mere curiosity of carbohydrate chemistry. As a primary metabolite of L-ascorbic acid (Vitamin C), its quantification in biological matrices and pharmaceutical formulations is of significant interest.[1] L-threonic acid, in particular, has been investigated for its role in enhancing magnesium bioavailability in the brain, suggesting potential therapeutic applications.[2]
However, the accurate and reliable quantification of threonic acid presents a distinct analytical challenge: ensuring specificity . Specificity, as defined by the International Council for Harmonisation (ICH), is the ability to unequivocally assess the analyte in the presence of components which may be expected to be present.[3][4] For threonic acid, these components include:
-
Stereoisomers: Threonic acid has stereoisomers, such as erythronic acid, which often co-exist and exhibit similar physicochemical properties, making them difficult to separate.
-
Structurally Related Compounds: Precursors like ascorbic acid and other sugar acids can interfere with the analysis.
-
Matrix Components: In biological samples (plasma, urine) or complex drug formulations, endogenous substances or excipients can mask or co-elute with the analyte.
This guide provides a comparative analysis of common analytical techniques for threonic acid, focusing on the experimental design and validation required to establish unequivocal specificity. We will move beyond simply listing protocols to explain the scientific rationale behind methodological choices, grounding our discussion in the principles of regulatory guidelines from the FDA and ICH.[5][6][7][8]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision dictated by the required sensitivity, sample matrix, available instrumentation, and, most importantly, the demand for specificity. Here, we compare the three most prevalent approaches for threonic acid analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of organic acid analysis due to its versatility. However, achieving specificity for a small, polar molecule like threonic acid requires careful optimization of both separation and detection.
-
Chromatographic Separation: The First Line of Defense The primary goal is to achieve baseline resolution between threonic acid and its potential interferents. The choice of stationary phase is paramount. A standard reversed-phase C18 column may offer insufficient retention and selectivity for polar isomers.
-
Causality: The limited interaction between the highly polar threonic acid and the nonpolar C18 chains results in poor retention and co-elution with other polar compounds.
-
Expert Recommendation: An aqueous C18 (AQ-C18) column, which is designed to prevent phase collapse in highly aqueous mobile phases, can improve retention of polar analytes. For even greater selectivity, especially for isomers, ion-exchange or mixed-mode chromatography should be considered.
-
-
Detection Methods: From General to Highly Specific
-
UV Detection: While simple, UV detection lacks specificity. Threonic acid has a weak chromophore, leading to poor sensitivity. More critically, any co-eluting compound with UV absorbance will interfere.
-
Refractive Index (RI) Detection: RI is a universal detector but suffers from low sensitivity and is incompatible with gradient elution, severely limiting its utility for complex samples.
-
Mass Spectrometry (MS) Detection: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for achieving high specificity and sensitivity.[9][10]
-
Causality: Specificity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of threonic acid) is selected and fragmented, and a unique product ion is monitored.[10] This two-stage filtering process effectively eliminates signals from most other co-eluting compounds. For L-threonate, the ion transition of m/z 134.5 → 74.7 is commonly used.[9][10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution and highly specific detection through mass spectral libraries.
-
The Derivatization Imperative Threonic acid is non-volatile and cannot be analyzed directly by GC. It must first be chemically modified in a process called derivatization, typically through silylation (e.g., using TMS).[11]
-
Causality: Derivatization replaces the polar hydroxyl and carboxyl groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility and thermal stability. While this adds a step to sample preparation, the resulting derivatives are amenable to high-resolution separation on standard GC columns (e.g., 5%-phenyl-95%-dimethylpolysiloxane).[11]
-
-
Specificity through Mass Spectra The electron ionization (EI) process in GC-MS generates reproducible fragmentation patterns that serve as a chemical fingerprint. The resulting mass spectrum can be compared against established libraries (like the Golm Metabolome Database or HMDB) to confirm identity with high confidence.[11]
Enzymatic Assays
Enzymatic methods can offer exceptional specificity based on the lock-and-key mechanism of enzyme-substrate interactions.
-
Principle of Operation An assay for L-threonic acid can be developed using the enzyme L-threonate 3-dehydrogenase, which catalyzes its oxidation.[2][12] The reaction can be monitored spectrophotometrically by measuring the increase in NADH absorbance at 340 nm.[2]
-
Causality: The high specificity arises from the enzyme's active site, which is structurally complementary only to L-threonic acid. This method can inherently distinguish L-threonic acid from its D-isomer and other related sugar acids.
-
-
Limitations The primary drawback is the potential for the enzyme to exhibit activity with other structurally similar substrates. The purity of the enzyme is critical, and the development and validation of such an assay can be more time-consuming than chromatographic methods.
Methodology Comparison Summary
| Parameter | HPLC-UV/RI | HPLC-MS/MS | GC-MS (with Derivatization) | Enzymatic Assay |
| Specificity | Low to Moderate | Very High | High | Potentially Very High (Isomer-specific) |
| Key Principle | Chromatographic separation | Mass-to-charge ratio & fragmentation | Chromatographic separation & fragmentation pattern | Enzyme-substrate binding |
| Common Interferences | Co-eluting compounds, isomers | Isobaric compounds (rarely), in-source fragments | Incomplete derivatization, matrix effects | Structurally similar substrates |
| Sensitivity | Low | Very High | High | Moderate to High |
| Sample Prep | Simple | Moderate (protein precipitation)[10] | Complex (derivatization required) | Moderate (buffer preparation) |
| Validation Effort | High (proving peak purity) | Moderate | Moderate to High | High (enzyme characterization) |
Experimental Design for Specificity Validation
Validating specificity is not a single experiment but a systematic process of challenging the analytical method.[13][14] This process should be guided by ICH Q2(R2) principles.[7][15]
Workflow for Specificity Assessment
Caption: Workflow for establishing analytical method specificity.
Protocol: Specificity Validation for an HPLC-MS/MS Method
This protocol provides a framework for demonstrating the specificity of an HPLC-MS/MS method for threonic acid in human plasma.
1. Objective: To demonstrate that the method can unequivocally quantify L-threonic acid in the presence of its stereoisomer (L-erythronic acid), its precursor (L-ascorbic acid), and endogenous plasma components.
2. Materials & Reagents:
-
L-Threonic acid reference standard
-
L-Erythronic acid reference standard
-
L-Ascorbic acid reference standard
-
Control human plasma (free of analyte)
-
HPLC-grade methanol, acetonitrile, water
-
Ammonium acetate
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of L-threonic acid in water.
-
Interference Stock: Prepare a combined stock solution containing L-erythronic acid and L-ascorbic acid at high concentrations.
-
Sample Set Preparation:
-
Blank: 100 µL of control plasma + 300 µL of methanol.
-
Zero Sample: 100 µL of control plasma spiked with L-threonic acid at the Lower Limit of Quantification (LLOQ).
-
Analyte-Only Sample: 100 µL of control plasma spiked with L-threonic acid (e.g., at a mid-QC level).
-
Spiked Sample: 100 µL of control plasma spiked with L-threonic acid (mid-QC) AND the interference stock solution.
-
-
Extraction: For all samples, vortex for 3 minutes after adding methanol, then centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant for analysis.[2]
4. Instrumentation & Conditions (based on published methods[10]):
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: YMC J'Sphere C18, 250 mm x 4.6 mm, 5 µm (or equivalent).[2]
-
Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v).[10]
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: Triple-quadrupole tandem mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 134.5 → 74.7 for L-threonic acid.
5. Acceptance Criteria:
-
Blank Sample: The response at the retention time of L-threonic acid should be less than 20% of the LLOQ response.
-
Analyte-Only vs. Spiked Sample: The calculated concentration of L-threonic acid in the Spiked Sample should be within ±15% of its concentration in the Analyte-Only Sample.
-
Chromatographic Resolution: In the Spiked Sample chromatogram, the L-threonic acid peak should be visibly free of interference from the isomers and precursor. Ideally, demonstrate baseline resolution.
Visualizing Specificity Principles
Chromatographic Specificity This diagram illustrates the goal of chromatography in a specificity assessment: to separate the analyte from potential interferents.
Caption: Ideal chromatographic separation for specificity.
Mass Spectrometric (MS/MS) Specificity Even with poor chromatography, MS/MS can provide specificity by isolating a unique molecular fragmentation.
Caption: The principle of specificity in MS/MS (MRM) analysis.
Conclusion and Final Recommendations
-
For routine analysis where high sensitivity is paramount and potential interferences are known, HPLC-MS/MS offers the most robust combination of specificity and performance. Its ability to distinguish compounds by both retention time and mass fragmentation provides a high degree of confidence.[9][10]
-
GC-MS is a powerful alternative, particularly in metabolomics, where its high chromatographic efficiency and library-matchable spectra are advantageous. However, the mandatory derivatization step increases sample preparation time and complexity.
-
Enzymatic assays should be considered when absolute stereospecificity (L- vs. D-isomer) is the primary objective and a well-characterized enzyme is available.
Ultimately, the validation of specificity must be a deliberate and documented process. By systematically challenging the method with potential interferents and adhering to the principles outlined in regulatory guidelines, researchers can ensure that their data is not just a number, but a true and accurate measure of threonic acid.[3][5]
References
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: FDA URL:[Link]
- Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
- Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL:[Link]
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
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- Title: Threonic acid GC-MS (4 TMS) (HMDB0000943)
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- Title: Predicted GC-MS Spectrum - Threonic acid GC-MS (TMS_3_3) - 70eV, Positive (HMDB0000943)
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- Title: Showing Compound L-threon
- Title: A Practical Guide to Analytical Method Valid
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A Comparative Guide to the Metabolomics of Threonic Acid Across Species
Abstract
L-Threonic acid, a four-carbon sugar acid, is most notably recognized as a primary metabolite of L-ascorbic acid (Vitamin C) degradation.[1][2] Its presence spans across various biological kingdoms, from bacteria to plants and mammals, yet its metabolic fate and physiological significance can differ substantially between species.[3][4][5] For researchers in metabolic studies and drug development, understanding these comparative differences is crucial for contextualizing experimental findings and exploring potential therapeutic applications. This guide provides an in-depth, comparative analysis of threonic acid metabolomics, detailing its core metabolic pathways, species-specific variations, and the analytical methodologies required for its precise quantification. We will explore the causality behind experimental choices in its analysis and provide field-proven insights to ensure robust and reliable data generation.
The Central Role of Ascorbic Acid in Threonic Acid Formation
In the majority of organisms, L-threonic acid does not arise from a dedicated biosynthetic pathway but is rather a product of L-ascorbic acid (Vitamin C) catabolism.[6] This process is fundamental to understanding the endogenous levels of threonic acid. The primary pathway involves the oxidation of ascorbic acid to dehydroascorbic acid (DHA). The subsequent hydrolysis of DHA's lactone ring and cleavage of the carbon backbone between carbons 2 and 3 yields L-threonic acid (a C4 fragment) and oxalic acid (a C2 fragment).[7][8]
This shared origin story is where the metabolic pathways begin to diverge across different life forms. The efficiency of ascorbic acid synthesis, the rate of its degradation, and the subsequent enzymatic machinery available to process L-threonic acid are all species-dependent variables.
Caption: Primary degradation pathway of L-Ascorbic Acid to L-Threonic Acid.
Comparative Metabolism of L-Threonic Acid: A Kingdom-by-Kingdom Analysis
In Bacteria
Certain bacterial species have evolved pathways to utilize L-threonic acid as a sole carbon source, demonstrating a sophisticated catabolic capability not universally present in other kingdoms.[9] In bacteria such as Arthrobacter and Clostridium, L-threonic acid is degraded into dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis.[4] This multi-step enzymatic pathway typically involves an L-threonate dehydrogenase, an isomerase, a kinase, and a decarboxylase.[9]
This metabolic flexibility highlights a key difference: while in many organisms, threonic acid is a metabolic endpoint, in some bacteria, it is a valuable nutrient source. This has implications for microbiome research, as gut bacteria may influence systemic threonic acid levels derived from dietary Vitamin C.
In Plants
In the plant kingdom, the metabolism of L-threonic acid shows considerable diversity.[3][10] It is a naturally occurring constituent in the leaves of various plants, including lemon geranium (Pelargonium crispum) and sorrel (Rumex x acutus).[3][10] In these species, its formation from ascorbic acid has been experimentally confirmed.[3][10]
However, the subsequent fate of L-threonic acid differs. For instance:
-
In Pelargonium crispum, L-threonic acid can be oxidized to form L-tartaric acid.[10]
-
In Rumex x acutus, this oxidation to tartaric acid is negligible. Instead, the plant metabolizes L-threonic acid further, releasing CO2 and incorporating the remaining carbon into sucrose and other carbohydrates, suggesting it can be recycled back into central metabolism.[3][10]
These species-specific pathways underscore the varied roles of ascorbic acid catabolism in plants, ranging from the production of specific organic acids to the recycling of carbon skeletons.
In Mammals
In mammals, including humans, L-threonic acid is primarily considered a terminal metabolite of Vitamin C degradation and is excreted in the urine.[11] It is a normal component of blood and aqueous humour.[5][12] Unlike the bacterial pathways, there is limited evidence for significant enzymatic machinery in mammals to channel threonic acid back into central energy metabolism.
However, L-threonic acid is not merely a passive waste product. It has demonstrated biological activity. For instance, L-threonate has been shown to influence the expression of certain genes and may play a role in modulating magnesium ion uptake in neuronal cells, which has implications for cognitive function.[1] When administered as magnesium L-threonate, it has been shown to improve measures of cognitive function in older adults and animal models.[13][14] This suggests that while it may not be a fuel source, it can act as a signaling molecule.
Table 1: Comparative Overview of L-Threonic Acid Metabolism
| Kingdom/Species | Primary Origin | Metabolic Fate | Documented Roles/Significance |
| Bacteria (e.g., Arthrobacter) | Ascorbic Acid Degradation / Environment | Catabolized to Dihydroxyacetone Phosphate (DHAP) for energy.[4][9] | Utilized as a carbon source. |
| Plants (Pelargonium crispum) | Ascorbic Acid Degradation | Oxidized to L-Tartaric Acid.[10] | Precursor for other organic acids. |
| Plants (Rumex x acutus) | Ascorbic Acid Degradation | Decarboxylated and recycled into central carbohydrate metabolism.[3][10] | Carbon recycling. |
| Mammals (including Humans) | Ascorbic Acid Degradation | Primarily excreted in urine; considered a terminal metabolite.[11] | Potential signaling molecule; enhances magnesium uptake in the brain. |
Methodologies for Comparative Metabolomic Analysis of Threonic Acid
Accurate quantification of L-threonic acid across different biological matrices is essential for comparative studies. Due to its polar nature and relatively low molecular weight, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice.[11][15] Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization to increase volatility.
Experimental Protocol: Extraction and Quantification of L-Threonic Acid from Plasma
This protocol provides a robust workflow for the analysis of L-threonic acid, incorporating best practices for ensuring data integrity.
Rationale: The core challenge in analyzing small polar metabolites like threonic acid is efficiently removing larger interfering molecules (proteins, lipids) while ensuring high recovery of the analyte. Protein precipitation with a cold organic solvent is a simple and effective method. The use of a stable isotope-labeled internal standard is critical for correcting for any analyte loss during sample preparation and for variations in instrument response.
Step-by-Step Methodology:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. In a microcentrifuge tube, add 100 µL of plasma. Add 10 µL of a known concentration of L-Threonic acid-¹³C₄ (or other suitable stable isotope-labeled internal standard) solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. The 4:1 ratio of solvent to sample ensures efficient protein precipitation. Vortex vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.
-
Centrifugation: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator. This step concentrates the sample and removes the organic solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This ensures the sample is in a solvent compatible with the LC system.
-
Analysis by LC-MS/MS: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Caption: Experimental workflow for L-Threonic Acid quantification in plasma.
LC-MS/MS Parameters for Analysis
Rationale: Reversed-phase chromatography is often used, but due to the high polarity of threonic acid, a column with enhanced polar retention (e.g., C18 AQ) or HILIC (Hydrophilic Interaction Liquid Chromatography) may be necessary for good chromatographic peak shape and retention. Negative ion mode electrospray ionization (ESI-) is preferred as carboxylic acids readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., YMC J'Sphere C18)[11] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[11] |
| Mobile Phase B | Methanol:Acetonitrile (80:20)[11] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 135 -> m/z 75 (Quantifier) |
| m/z 135 -> m/z 87 (Qualifier) |
Note: The exact MRM transitions may vary slightly based on the instrument and specific adducts formed. The transition of m/z 134.5 -> 74.7 has also been reported.[11]
Conclusion and Future Directions
The study of L-threonic acid presents a fascinating case in comparative metabolomics. What is a simple excretory product in one species can be a valuable energy source or a key signaling molecule in another. This guide highlights that the metabolic context is paramount. For researchers, this means that findings in one model system—be it bacterial, plant, or mammalian—cannot be directly extrapolated to another without careful consideration of the underlying, species-specific metabolic pathways.
Future research should focus on elucidating the as-yet-unknown transporters for threonic acid, particularly in mammalian cells, to better understand its potential role in signaling and its interaction with mineral transport. Furthermore, exploring the threonic acid metabolizing capabilities of the human gut microbiome could reveal a significant, and currently overlooked, variable in human Vitamin C metabolism and overall health. By employing robust and validated analytical methods, the scientific community can continue to unravel the diverse and complex roles of this ubiquitous metabolite.
References
- Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology, 69(6), 1365–1368. [Link]
- Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology, 69(6), 1365–1368. [Link]
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- Zhang, Q., & Adam, K. P. (2019). LC-MS/MS Method for Derivatization and Quantitation of L-Threonate in Human Plasma.
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- Zhou, H., & Liu, G. (2016). Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration.
- Liu, X., et al. (2022). Magnesium-L-threonate alleviate colonic inflammation and memory impairment in chronic-plus-binge alcohol feeding mice combing bioinformatics analysis of gut microbes.
- Metagenics Institute. (n.d.).
- Hughes, R. E., & Hurley, R. J. (1979). Determination of L-threonate in human plasma and urine by high performance liquid chromatography tandem mass spectrometry.
- Lerma, R. A., et al. (1999). Sugars including erythronic and threonic acids in human aqueous humour.
- Shibahara, N., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central. [Link]
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- Nootropics Depot. (2023). Magnesium L-Threonate: Delving into the Science of a Cognitive Powerhouse. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,4-Trihydroxybutanoic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,3,4-Trihydroxybutanoic acid (also known as Erythronic acid or trihydroxybutyric acid). Developed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist, delving into the causality behind each procedural step to ensure a culture of safety and scientific integrity in your laboratory.
Core Principles: Hazard Assessment and Waste Management Philosophy
This compound is a polyhydroxy carboxylic acid. While not classified as an acutely toxic substance, its acidic nature and potential for irritation necessitate careful handling and disposal. The fundamental principle of its disposal is twofold: render it non-hazardous if possible and safe to do so, or manage it as regulated hazardous waste.
Information from chemical suppliers indicates that this compound should be treated as a hazardous substance. It is designated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, direct disposal into sanitary sewer systems or general waste is strictly prohibited without appropriate treatment.
The disposal pathway is contingent on two key factors: the concentration of the acid and the presence of co-contaminants .
Immediate Safety & Handling Protocols
Before any disposal procedure is initiated, a thorough review of the manufacturer-specific Safety Data Sheet (SDS) is mandatory. The following protocols are foundational for safe handling.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The acidic and irritant nature of this compound requires:
-
Eye Protection: Chemical splash goggles are required. In situations with a higher risk of splash, a full-face shield should be worn over the goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or degradation before use.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of a significant spill risk, a chemically resistant apron is recommended.
Engineering Controls
All handling and disposal procedures, especially those involving concentrated solutions or neutralization, should be performed inside a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.
The Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal method.
Sources
Navigating the Safe Handling of 2,3,4-Trihydroxybutanoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth guidance on the safe handling of 2,3,4-Trihydroxybutanoic acid, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. By understanding the "why" behind these procedures, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound, a member of the sugar acid family, is a solid substance that requires careful handling due to its potential health hazards. While comprehensive toxicological data for this specific compound is limited, its classification as a carboxylic acid and available safety information indicate that it should be treated as a hazardous substance. The primary risks are associated with its irritant properties.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
These classifications underscore the importance of a robust PPE and handling strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing the risks associated with handling this compound. The following table outlines the recommended PPE and the rationale for its use.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves: Nitrile gloves offer good resistance to a range of chemicals, including weak acids.[1] For prolonged or direct contact, butyl rubber gloves provide superior protection against many acids and are recommended.[2] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety Goggles with Side Shields: These are essential to protect against dust particles and accidental splashes. For operations with a higher risk of splashing, a face shield worn over safety goggles is recommended for full facial protection. |
| Body Protection | Laboratory Coat: A fully buttoned lab coat made of a suitable material, such as cotton or a chemical-resistant blend, should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator: In situations where dust generation is likely and cannot be controlled by engineering measures (e.g., a fume hood), a NIOSH-approved respirator appropriate for particulates should be used. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential dust and vapors.
-
Ventilation: Ensure that the fume hood is functioning correctly before commencing any work.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
Handling the Solid Compound
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Minimize Dust: When weighing or transferring the solid, do so carefully to minimize the generation of airborne dust. Handle the compound gently and avoid creating puffs of air.
-
Mixing: When preparing solutions, always add the solid this compound to the solvent slowly while stirring. This helps to control the dissolution process and prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Response Plan: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large or uncontrolled spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Small Spills: For small, manageable spills:
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with a neutralizer for acids, such as sodium bicarbonate or a commercial acid spill kit.
-
Once the fizzing has stopped, carefully sweep or scoop the mixture into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and have the person drink one to two glasses of water. Seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel. |
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility. All disposal activities must comply with local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[4]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Aqueous Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Neutralization of Aqueous Waste (for authorized personnel)
For laboratories with established procedures and trained personnel, dilute aqueous solutions of this compound may be neutralized before disposal.
-
Work in a Fume Hood: Perform all neutralization procedures in a chemical fume hood while wearing appropriate PPE.
-
Dilute: Ensure the acidic solution is diluted by slowly adding it to a larger volume of cold water.
-
Neutralize: Slowly add a weak base, such as sodium bicarbonate, to the diluted acidic solution while stirring.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the neutralization process. The target pH should be between 6.0 and 8.0.
-
Dispose: Once neutralized, the solution may be eligible for drain disposal with copious amounts of water, depending on local regulations. Always confirm your institution's specific policies on drain disposal of neutralized solutions.
By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound while protecting yourself, your colleagues, and the environment.
References
- Resource Conservation and Recovery Act (RCRA) Regulations. (2023). U.S. Environmental Protection Agency. [Link]
- OSHA Glove Selection Chart. Environmental Health and Safety, University of California, Berkeley. [Link]
- Are Nitrile Gloves Chemical Resistant? (2023). SafetyCulture. [Link]
- Chemical splash in the eye: First aid. (2023). Mayo Clinic. [Link]
- Regulation of ship pollution in the United St
- Resource Conservation and Recovery Act (RCRA) Overview. (2023). U.S. Environmental Protection Agency. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
